molecular formula C11H9ClN2O B180532 6-Chloro-4-cyclopropylquinazolin-2(1H)-one CAS No. 150878-36-7

6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Cat. No.: B180532
CAS No.: 150878-36-7
M. Wt: 220.65 g/mol
InChI Key: MKYOBEYCYMHIKA-UHFFFAOYSA-N
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Description

6-Chloro-4-cyclopropylquinazolin-2(1H)-one (CAS 150878-36-7) is a high-purity chemical building block and research compound of significant interest in medicinal chemistry, particularly in the development of novel anti-virulence agents. Its primary research value lies in its role as a potent inhibitor of the PqsR (Pseudomonas quinolone signal) receptor, a key mediator of the pqs quorum sensing system in the opportunistic pathogen Pseudomonas aeruginosa . Molecular docking studies suggest that analogues of this compound bind effectively to the ligand binding domain of PqsR, mimicking the natural ligand and disrupting bacterial communication . This mechanism is a promising non-biocidal strategy to attenuate virulence and biofilm formation without imposing the high selective pressure that drives traditional antibiotic resistance . Researchers are exploring this quinazolinone core structure for its potential in synthesizing novel analogues to combat multidrug-resistant infections. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-chloro-4-cyclopropyl-3H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-7-3-4-9-8(5-7)10(6-1-2-6)14-11(15)13-9/h3-6H,1-2H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYOBEYCYMHIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=C(C=CC3=NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438583
Record name 6-Chloro-4-cyclopropylquinazolin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150878-36-7
Record name 6-Chloro-4-cyclopropylquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-4-cyclopropylquinazolin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. As a member of the quinazolinone class of heterocyclic compounds, this molecule represents a scaffold of significant interest in medicinal chemistry. Quinazolinones are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] This guide delves into the structural characteristics, a proposed synthetic pathway, and the prospective therapeutic utility of this specific derivative, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone skeleton, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of new therapeutic agents.[3][4] These compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5][6] The versatility of the quinazolinone core allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles. The introduction of a chlorine atom at the 6-position and a cyclopropyl group at the 4-position of the quinazolin-2(1H)-one framework is anticipated to modulate the molecule's physicochemical properties and biological activity, making this compound a compelling candidate for further investigation.

Physicochemical and Structural Properties

A foundational understanding of a compound's physicochemical properties is paramount for its development as a drug candidate. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 150878-36-7[Commercial Supplier Data]
Molecular Formula C₁₁H₉ClN₂O[Calculated]
Molecular Weight 220.66 g/mol [Commercial Supplier Data]
Appearance Likely a white to off-white solid[Inferred from related compounds]
Solubility Expected to be soluble in organic solvents like DMSO and DMF[General chemical knowledge]
Spectroscopic Data (Comparative Analysis)
Spectroscopic Data for 6-Chloro-2-cyclopropylquinazolin-4(3H)-one
¹H NMR (400 MHz, DMSO-d₆) δ = 12.61 (br, 1H), 7.97 (d, J = 2.4 Hz, 1H), 7.73 (d, J = 8.8 Hz, 1H), 7.49 (d, J = 8.8 Hz, 1H), 1.99-1.95 (m, 1H), 1.15-1.05 (m, 4H) ppm.[7]
Melting Point 292-294 °C[7]

It is crucial to note that the chemical shifts, particularly for the aromatic protons, will differ for the target compound, this compound, due to the different placement of the carbonyl and cyclopropyl groups.

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient synthesis of this compound can be conceptualized based on established quinazolinone synthesis methodologies. A key strategy involves the cyclization of an appropriately substituted anthranilamide derivative.

Proposed Synthetic Pathway

The proposed synthesis initiates from the readily available starting material, 2-amino-5-chlorobenzonitrile.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nitrile to Amide Conversion cluster_step3 Step 3: Cyclization A 2-amino-5-chlorobenzonitrile C N-(2-cyano-4-chlorophenyl)cyclopropanecarboxamide A->C Acylation B Cyclopropanecarbonyl chloride, Pyridine E 2-amino-5-chloro-N-cyclopropylbenzamide C->E Hydrolysis D H₂O₂, NaOH (Radziszewski reaction) G This compound E->G Cyclization F Triphosgene, Triethylamine

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-cyano-4-chlorophenyl)cyclopropanecarboxamide

  • To a solution of 2-amino-5-chlorobenzonitrile (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add pyridine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

Causality Behind Experimental Choices: The use of pyridine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion. An aprotic solvent is chosen to prevent reaction with the acid chloride.

Step 2: Synthesis of 2-amino-5-chloro-N-cyclopropylbenzamide

  • Dissolve the N-(2-cyano-4-chlorophenyl)cyclopropanecarboxamide (1 equivalent) in a mixture of DMSO and ethanol.

  • Add aqueous sodium hydroxide solution (e.g., 6M).

  • Carefully add hydrogen peroxide (30% aqueous solution, excess) dropwise, maintaining the temperature below 40 °C.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Causality Behind Experimental Choices: This step utilizes the Radziszewski reaction for the selective hydrolysis of the nitrile to a primary amide in the presence of another amide functionality. The basic conditions facilitate the nucleophilic attack of the hydroperoxide anion on the nitrile carbon.

Step 3: Synthesis of this compound

  • To a solution of 2-amino-5-chloro-N-cyclopropylbenzamide (1 equivalent) in a suitable solvent like THF, add triethylamine (2.5 equivalents).

  • Cool the mixture to 0 °C.

  • Add a solution of triphosgene (0.5 equivalents) in the same solvent dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices: Triphosgene serves as a safe and effective phosgene equivalent for the carbonyl insertion required for the cyclization to form the quinazolin-2(1H)-one ring system. Triethylamine acts as a base to facilitate the reaction.

Potential Applications in Drug Development

The structural motifs present in this compound suggest several promising avenues for therapeutic applications.

Anticancer Activity

The 6-chloro-quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents.[3][5] Many derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, potentially enhancing the binding affinity and pharmacokinetic profile of the molecule. This makes this compound a prime candidate for screening against various cancer cell lines and for further derivatization to optimize antitumor activity.

Antimicrobial and Anti-inflammatory Potential

Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial and anti-inflammatory activities.[4][6] The incorporation of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. The cyclopropyl moiety may also contribute to favorable interactions with microbial or inflammatory targets. Therefore, this compound warrants investigation for its potential as a novel antibacterial, antifungal, or anti-inflammatory agent.

Potential_Applications A This compound B Anticancer Agents A->B C Antimicrobial Agents A->C D Anti-inflammatory Agents A->D F Drug Discovery Lead Compound A->F E Kinase Inhibition B->E

Caption: Potential therapeutic applications of the target compound.

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. This guide has outlined its core chemical properties, proposed a detailed and logical synthetic route, and highlighted its promising therapeutic applications based on the well-documented activities of the quinazolinone class. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro and in vivo biological evaluations are warranted to explore its anticancer, antimicrobial, and anti-inflammatory properties. The insights provided herein are intended to serve as a valuable resource to catalyze further research and development of this promising molecular scaffold.

References

  • Royal Society of Chemistry. (n.d.). Supporting information for [Journal Article Title].
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  • ResearchGate. (2025). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents | Request PDF.
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  • ResearchGate. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist.
  • Al-Ostath, A., et al. (2014). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one.
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Sources

A Senior Application Scientist's Guide to the Definitive Structure Elucidation of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Unambiguous Characterization

In the landscape of medicinal chemistry and drug development, quinazolinone derivatives represent a privileged scaffold, renowned for their diverse and potent biological activities, including anti-inflammatory, anticonvulsant, and antimalarial properties.[1][2] The specific compound, 6-chloro-4-cyclopropylquinazolin-2(1H)-one, is a novel molecule of interest, potentially serving as a key intermediate or a final active pharmaceutical ingredient (API). Its precise chemical structure—the specific arrangement of its atoms and the bonds between them—is the bedrock upon which all subsequent research is built. An error in structure assignment can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and the costly failure of developmental candidates.

This in-depth guide provides a comprehensive, field-proven strategy for the definitive structure elucidation of this compound. Moving beyond a simple checklist of techniques, we will explore the causality behind our multi-pronged analytical approach, demonstrating how orthogonal methods are synthesized to build an unshakeable, self-validating structural proof.

The Analytical Strategy: A Framework for Confidence

The structure elucidation of a novel compound is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, confidence is built by assembling corroborating data from multiple, independent analytical techniques. Our strategy is designed to systematically answer fundamental questions about the molecule: What is its mass and elemental composition? Which functional groups are present? How are the atoms connected? What is its three-dimensional arrangement?

To answer these, we employ a logical workflow that begins with foundational mass and functional group analysis, proceeds to detailed connectivity mapping via advanced NMR spectroscopy, and culminates in the "gold standard" of single-crystal X-ray diffraction for ultimate confirmation.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_nmr cluster_confirmation Ultimate Confirmation cluster_conclusion Final Output Synthesis Synthesis & Purification MS Mass Spectrometry (MS) [Molecular Weight] Synthesis->MS Orthogonal Analysis IR Infrared (IR) Spectroscopy [Functional Groups] Synthesis->IR Orthogonal Analysis NMR NMR Spectroscopy [Connectivity Mapping] Synthesis->NMR Orthogonal Analysis Xray X-Ray Crystallography [3D Structure] MS->Xray Corroboration IR->Xray Corroboration NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Deeper Insight NMR_2D->Xray Corroboration Conclusion Confirmed Structure Xray->Conclusion Unambiguous Proof

Caption: A logical workflow for structure elucidation.

Foundational Analysis: Mass and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into complex connectivity, we must first confirm the most basic molecular property: its mass and, by extension, its elemental formula. Low-resolution mass spectrometry can be misleading, but High-Resolution Mass Spectrometry (HRMS) provides mass accuracy to within a few parts per million (ppm). This precision is critical for distinguishing between elemental compositions that may have the same nominal mass. For this compound (C₁₁H₁₀ClN₂O), the presence of chlorine provides a distinct isotopic pattern (³⁵Cl/³⁷Cl in an approx. 3:1 ratio), which serves as a powerful validation checkpoint.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve < 5 ppm mass accuracy.

Expected Results: The calculated exact mass for [C₁₁H₁₀³⁵ClN₂O + H]⁺ is 221.0531. The HRMS spectrum should show a prominent ion at this m/z value. A second peak at m/z 223.0501, corresponding to the ³⁷Cl isotope, must also be present with an intensity approximately one-third of the [M+H]⁺ peak.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. For our target, we are specifically looking for evidence of the amide C=O and N-H bonds, which are characteristic of the quinazolin-2-one core. The absence of other strong signals (e.g., a broad O-H stretch for a carboxylic acid) helps to confirm the purity and expected functionality.

Experimental Protocol:

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, requiring no special preparation.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Absorptions:

  • ~3200-3050 cm⁻¹ (N-H stretch): A moderately sharp peak indicating the amide N-H group.

  • ~1680-1650 cm⁻¹ (C=O stretch): A strong, sharp absorption characteristic of the cyclic amide (lactam) carbonyl group.[1]

  • ~1620-1580 cm⁻¹ (C=N/C=C stretch): Peaks corresponding to the aromatic and imine bonds within the quinazoline ring system.[1]

Definitive Connectivity Mapping: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution.[3][4] We will use a suite of experiments to build the structure piece by piece.

Experimental Protocol (General NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often advantageous for quinazolinones as the amide N-H proton is typically observable.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: All spectra are referenced to the residual solvent signal.

¹H and ¹³C NMR: The Initial Blueprint
  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). We expect to see signals for the three aromatic protons, the cyclopropyl protons, and the N-H proton. The cyclopropyl protons are particularly diagnostic, typically appearing at unusually high field (low ppm) due to ring strain effects.[5][6]

  • ¹³C NMR with DEPT-135: Identifies all unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including the C=O) are absent in the DEPT-135 spectrum, aiding in their identification.

2D NMR: Assembling the Pieces

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[7][8]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will reveal the connectivity within the aromatic ring spin system and within the cyclopropyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that maps each proton directly to the carbon atom it is attached to. It allows for the unambiguous assignment of carbon signals based on their known proton partners.[2][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for confirming the overall scaffold.[10] It shows correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are essential for connecting the distinct fragments identified by COSY, such as linking the cyclopropyl group to the quinazolinone core and confirming the positions of substituents on the aromatic ring.[11][12][13]

Predicted Spectroscopic Data Summary:

Assignment¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
N1-H~11.5, br s-C2, C8a
H5~7.8, d, J=2.0~125.0 (CH)C4, C7, C8a
H7~7.6, dd, J=8.5, 2.0~128.0 (CH)C5, C6, C8a
H8~7.4, d, J=8.5~118.0 (CH)C4a, C6
Cyclopropyl-CH~2.5, m~15.0 (CH)C3, C4, C4a
Cyclopropyl-CH₂~1.2, m~10.0 (CH₂)C4
Cyclopropyl-CH₂'~1.0, m~10.0 (CH₂)C4
C2-~155.0 (C=O)-
C4-~160.0 (C)-
C4a-~120.0 (C)-
C6-~130.0 (C-Cl)-
C8a-~140.0 (C)-

Note: Chemical shifts (δ) are predicted and may vary based on solvent and concentration. J = coupling constant.

Caption: Key HMBC correlations confirming the molecular scaffold.

The Gold Standard: Single-Crystal X-ray Crystallography

Trustworthiness: While the collective NMR data provides overwhelming evidence for the proposed structure, X-ray crystallography offers the ultimate, unambiguous proof.[14][15] By diffracting X-rays off a single, well-ordered crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of each atom. This method resolves any ambiguity regarding connectivity, conformation, and tautomeric form.

Experimental Protocol:

  • Crystal Growth: This is often the most challenging step.[16] Slow evaporation of a saturated solution is a common starting point. A suitable solvent system must be identified where the compound is moderately soluble.[17][18]

    • Prepare a nearly saturated solution of the compound in a solvent like ethyl acetate or a mixture such as dichloromethane/hexane.

    • Filter the solution into a clean vial.

    • Cover the vial with a cap containing a small pinhole to allow for slow solvent evaporation over several days in a vibration-free environment.

  • Data Collection:

    • A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer.[14]

    • The crystal is cooled (e.g., to 100 K) to minimize thermal motion and placed in an X-ray beam.

    • A series of diffraction patterns are collected as the crystal is rotated.[15]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The phase problem is solved to generate an initial electron density map.

    • A molecular model is built into the map and refined to best fit the experimental data.

Expected Outcome: The refined crystal structure will provide precise bond lengths, bond angles, and torsion angles, confirming the 6-chloro and 4-cyclopropyl substitution pattern and the 2-oxo tautomeric form of the quinazolinone ring.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of data from a suite of orthogonal analytical techniques. HRMS establishes the correct elemental formula. IR confirms the presence of key functional groups. A comprehensive set of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the unshakeable foundation necessary for advancing this compound in any research or drug development program.

References

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  • Rupp, B. (n.d.). How to grow crystals for X-ray crystallography. IUCr Journals.
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  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Department of Chemistry.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography. FEBS Journal, 284(18), 2986-2999.
  • ResearchGate. (n.d.). Most relevant chemical shifts and key HMBC correlations of the protons to the stereogenic centers on the piperazine ring of 4a–d.
  • ResearchGate. (n.d.). COSY and key HMBC correlations of 1.
  • ResearchGate. (n.d.). Key HMBC correlations for 2, 4, 5, and 12.
  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

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An In-Depth Technical Guide to 6-Chloro-4-cyclopropylquinazolin-2(1H)-one (CAS No. 150878-36-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development efforts by providing detailed insights into its chemical properties, synthesis, potential therapeutic applications, and safe handling.

Core Compound Identification and Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 150878-36-7

  • Molecular Formula: C₁₁H₉ClN₂O

  • Molecular Weight: 220.66 g/mol

Physicochemical Properties:

PropertyValue
Appearance Solid
Purity ≥95%
Storage Temperature Room temperature

Strategic Importance in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a diverse range of biologically active compounds. The quinazolinone scaffold is a well-established privileged structure in medicinal chemistry, known for its broad spectrum of pharmacological activities. The presence of the chloro and cyclopropyl substituents on this core structure provides unique steric and electronic properties that can be exploited for the development of targeted therapeutics.

This compound is of particular interest as a precursor for the synthesis of potent enzyme inhibitors, especially tyrosine kinase inhibitors. Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in the development and progression of various cancers. Therefore, this compound is a valuable building block for the discovery of novel anti-cancer agents. Beyond oncology, its derivatives are also being explored for their potential antimicrobial and anti-inflammatory activities.

Synthesis and Mechanistic Considerations

The synthesis of this compound, like other quinazolinone derivatives, can be approached through several established synthetic strategies. A common and effective method involves the cyclization of an appropriately substituted anthranilic acid derivative.

Proposed Synthetic Pathway:

G A 2-Amino-5-chlorobenzoic acid B Acylation with Cyclopropanecarbonyl chloride A->B Step 1 C 2-(Cyclopropanecarboxamido)- 5-chlorobenzoic acid B->C D Cyclization (e.g., with a dehydrating agent) C->D Step 2 E This compound D->E

Caption: A plausible synthetic route to this compound.

Step-by-Step Experimental Protocol (Generalized):

Step 1: Acylation of 2-Amino-5-chlorobenzoic acid

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chlorobenzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a base (e.g., triethylamine or pyridine) to the solution.

  • To this stirring mixture, add cyclopropanecarbonyl chloride dropwise, maintaining the low temperature. The causality behind this dropwise addition is to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with a dilute acid solution, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude 2-(cyclopropanecarboxamido)-5-chlorobenzoic acid.

Step 2: Cyclization to form this compound

  • The crude intermediate from the previous step is dissolved in a suitable solvent.

  • A dehydrating agent or a cyclizing reagent (e.g., acetic anhydride, thionyl chloride, or a carbodiimide) is added to the solution. The choice of reagent will influence the reaction conditions and work-up procedure.

  • The reaction mixture is heated to reflux for a period determined by TLC monitoring. The elevated temperature provides the necessary activation energy for the intramolecular cyclization to occur.

  • After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve precipitation by the addition of a non-solvent, followed by filtration.

  • The crude this compound is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), to afford the final product in high purity.

Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazolinone ring system, as well as the distinct multiplets for the cyclopropyl group protons. The N-H proton of the lactam will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the lactam, the aromatic carbons, and the carbons of the cyclopropyl ring.

Mass Spectrometry (MS):

  • Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy:

  • The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically in the region of 1650-1700 cm⁻¹. N-H stretching vibrations will also be observable.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively published in peer-reviewed literature, its structural motifs strongly suggest its utility in the development of kinase inhibitors. The quinazolinone core is a key feature in several FDA-approved tyrosine kinase inhibitors. The 6-chloro substituent can enhance binding affinity through halogen bonding or by modifying the electronic properties of the aromatic system. The 4-cyclopropyl group can provide a desirable vector for substitution to explore the solvent-exposed regions of an enzyme's active site.

Potential as a Kinase Inhibitor:

Derivatives of this compound are promising candidates for targeting various tyrosine kinases implicated in cancer, such as:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

Further derivatization of the N1 or N3 positions of the quinazolinone ring can lead to the generation of libraries of compounds for screening against a panel of kinases to identify potent and selective inhibitors.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential, particularly in the area of oncology. Its well-defined chemical properties and accessibility through established synthetic routes make it an attractive starting material for drug discovery programs. This guide provides a foundational understanding of this compound to aid researchers in its effective utilization and further exploration of its derivatives as potential therapeutic agents.

References

  • Please note that while general synthetic methods for quinazolinones are widely published, a specific, detailed, and publicly available peer-reviewed synthesis protocol for this compound was not identified in the conducted search. The provided protocol is a generalized representation based on established chemical principles for this class of compounds.
  • Similarly, specific, publicly available experimental biological and analytical data for this exact compound are limited. The information on its potential biological activity is inferred from the extensive literature on the pharmacological importance of the quinazolinone scaffold.

An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth overview of a reliable synthetic route to 6-Chloro-4-cyclopropylquinazolin-2(1H)-one, a molecule of interest in medicinal chemistry and drug development. The quinazolinone scaffold is a privileged structure, appearing in numerous biologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a scientific narrative that explains the rationale behind the experimental choices.

Introduction to Quinazolinone Derivatives

Quinazolinones are a class of fused heterocyclic compounds that exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The structural diversity of quinazolinones allows for fine-tuning of their pharmacological profiles, making them a subject of intense research in the quest for novel therapeutic agents. The target molecule, this compound, incorporates a chlorine atom at the 6-position and a cyclopropyl group at the 4-position, modifications that can significantly influence its biological activity and pharmacokinetic properties.

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence, commencing with the commercially available 2-amino-5-chlorobenzonitrile. This strategic approach is designed for robustness and scalability, with each step building upon well-established chemical transformations.

Diagram of the Overall Synthetic Workflow:

Synthesis_Workflow Start 2-Amino-5-chlorobenzonitrile Intermediate1 2-Amino-5-chlorophenyl cyclopropyl ketone Start->Intermediate1 Step 1: Grignard Reaction Intermediate2 N-(4-chloro-2-(cyclopropanecarbonyl)phenyl)urea Intermediate1->Intermediate2 Step 2: Urea Formation FinalProduct This compound Intermediate2->FinalProduct Step 3: Intramolecular Cyclization

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 2-Amino-5-chlorophenyl cyclopropyl ketone

The initial and crucial step in this synthesis is the formation of the ketone intermediate, 2-amino-5-chlorophenyl cyclopropyl ketone, through a Grignard reaction. This reaction introduces the key cyclopropyl moiety to the molecular scaffold.

Reaction Mechanism

The Grignard reagent, cyclopropylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in 2-amino-5-chlorobenzonitrile. This addition forms an intermediate imine, which upon acidic workup, hydrolyzes to the desired ketone.[3][4]

Diagram of the Grignard Reaction Mechanism:

Grignard_Mechanism cluster_step1 Nucleophilic Addition cluster_step2 Hydrolysis Nitrile 2-Amino-5-chlorobenzonitrile Imine_Salt Intermediate Imine Salt Nitrile->Imine_Salt + Grignard Grignard Cyclopropylmagnesium Bromide Ketone 2-Amino-5-chlorophenyl cyclopropyl ketone Imine_Salt->Ketone + H3O+

Caption: Mechanism of Grignard reaction followed by hydrolysis.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialQuantityMoles (approx.)Purity/Concentration
2-Amino-5-chlorobenzonitrile15.25 g0.1>98%
Magnesium turnings3.65 g0.15>99%
Cyclopropyl bromide18.15 g (12.3 mL)0.15>98%
Anhydrous Tetrahydrofuran (THF)250 mL-Dri-Solv
1 M Hydrochloric acid (HCl)200 mL0.21 M
Diethyl ether300 mL-Anhydrous
Saturated Sodium Bicarbonate100 mL-Saturated solution
Brine100 mL-Saturated solution
Anhydrous Sodium Sulfate20 g-Anhydrous

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place the magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add 50 mL of anhydrous THF to the flask. Dissolve cyclopropyl bromide in 100 mL of anhydrous THF and add it to the dropping funnel. Add a small portion of the cyclopropyl bromide solution to the magnesium. The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color. Add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[5]

  • Grignard Reaction: Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath. Dissolve 2-amino-5-chlorobenzonitrile in 100 mL of anhydrous THF and add it to the dropping funnel. Add the solution of the nitrile dropwise to the cold Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of N-(4-chloro-2-(cyclopropanecarbonyl)phenyl)urea

The second step involves the conversion of the amino ketone intermediate into the corresponding urea derivative. This can be achieved through several methods, with the reaction with an isocyanate being a direct approach. An alternative, two-step procedure involving a chloroformate is also presented.

Reaction Mechanism

The amino group of the 2-amino-5-chlorophenyl cyclopropyl ketone acts as a nucleophile, attacking the electrophilic carbonyl carbon of an isocyanate or a related carbamoylating agent.

Experimental Protocol (Method A: Using Isocyanate)

Materials and Reagents:

Reagent/MaterialQuantityMoles (approx.)Purity/Concentration
2-Amino-5-chlorophenyl cyclopropyl ketone9.78 g0.05>95%
Trimethylsilyl isocyanate6.34 g0.055>97%
Anhydrous Dichloromethane (DCM)100 mL-Dri-Solv

Procedure:

  • Dissolve 2-amino-5-chlorophenyl cyclopropyl ketone in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add trimethylsilyl isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, add methanol to quench any unreacted isocyanate.

  • Concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol (Method B: Two-Step Procedure)

Materials and Reagents:

Reagent/MaterialQuantityMoles (approx.)Purity/Concentration
2-Amino-5-chlorophenyl cyclopropyl ketone9.78 g0.05>95%
Phenyl chloroformate8.6 g (7 mL)0.055>98%
Pyridine4.35 g (4.4 mL)0.055Anhydrous
Anhydrous Tetrahydrofuran (THF)100 mL-Dri-Solv
Ammonia (7 N in Methanol)20 mL0.147 N

Procedure:

  • Carbamate Formation: Dissolve 2-amino-5-chlorophenyl cyclopropyl ketone in anhydrous THF in a round-bottom flask and cool to 0 °C. Add pyridine, followed by the dropwise addition of phenyl chloroformate. Stir the reaction mixture at room temperature for 2-3 hours.

  • Ammonolysis: Cool the reaction mixture to 0 °C and add the methanolic ammonia solution. Stir at room temperature for 4-6 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Step 3: Intramolecular Cyclization to this compound

The final step is an intramolecular cyclization of the urea derivative to form the quinazolinone ring system. This reaction is typically promoted by either acidic or basic conditions.

Reaction Mechanism

Under basic conditions, the urea nitrogen is deprotonated, and the resulting anion attacks the carbonyl carbon of the ketone, leading to cyclization and subsequent dehydration to form the quinazolinone.

Diagram of the Intramolecular Cyclization Mechanism:

Cyclization_Mechanism cluster_step1 Deprotonation and Nucleophilic Attack cluster_step2 Dehydration Urea N-(4-chloro-2-(cyclopropanecarbonyl)phenyl)urea Intermediate Cyclized Intermediate Urea->Intermediate + Base - H2O Quinazolinone This compound Intermediate->Quinazolinone

Caption: Mechanism of intramolecular cyclization to form the quinazolinone ring.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialQuantityMoles (approx.)Purity/Concentration
N-(4-chloro-2-(cyclopropanecarbonyl)phenyl)urea11.93 g0.05>95%
Sodium Hydroxide (NaOH)4.0 g0.1>98%
Ethanol150 mL-95%
Water50 mL-Distilled
1 M Hydrochloric acid (HCl)As needed-1 M

Procedure:

  • In a round-bottom flask, dissolve N-(4-chloro-2-(cyclopropanecarbonyl)phenyl)urea in a mixture of ethanol and water.

  • Add sodium hydroxide pellets to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl until the product precipitates.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to afford the crude product.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White solid
Melting Point 292-294 °C
¹H NMR (DMSO-d₆)δ 12.61 (br, 1H), 7.97 (d, J = 2.4 Hz, 1H), 7.73 (d, J = 8.8 Hz, 1H), 7.49 (d, J = 8.8 Hz, 1H), 1.99-1.95 (m, 1H), 1.10-1.04 (m, 4H) ppm.
¹³C NMR (DMSO-d₆)δ 160.6, 159.7, 147.8, 134.3, 129.4, 128.7, 124.7, 121.8, 13.5, 9.6 ppm.
Mass Spec. (ESI)m/z: [M+H]⁺ calculated for C₁₂H₁₁ClN₂O: 235.0633; found: 235.0631.

Safety and Handling Precautions

  • Cyclopropylmagnesium bromide: Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[6]

  • Isocyanates (e.g., Trimethylsilyl isocyanate): Toxic and potent respiratory sensitizers. Handle only in a well-ventilated fume hood with appropriate respiratory protection. Avoid inhalation of vapors and contact with skin and eyes.[2][7]

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coats, and gloves, should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide outlines a robust and scientifically sound synthetic route for the preparation of this compound. By providing detailed experimental protocols, mechanistic insights, and characterization data, this document serves as a valuable resource for researchers engaged in the synthesis of novel quinazolinone derivatives for potential therapeutic applications. The presented methodology is designed to be adaptable and scalable, offering a solid foundation for further exploration and development in the field of medicinal chemistry.

References

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

[8] Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

[7] Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

[9] The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

[1] Gaco. (2015, September 9). SAFETY DATA SHEET. Retrieved from [Link]

[5] NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0206259). Retrieved from [Link]

[10] Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds. Retrieved from

[11] Google Patents. (n.d.). US5405998A - Process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones. Retrieved from

[12] Chemistry Stack Exchange. (2016, June 29). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Retrieved from [Link]

[3] Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one: A Foundational Scaffold for Kinase Inhibitors and Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Core and Its Strategic Importance in Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Within this esteemed class of heterocyclic compounds, 6-Chloro-4-cyclopropylquinazolin-2(1H)-one emerges as a pivotal intermediate, particularly in the development of targeted therapeutics. While this compound itself is not typically an end-point therapeutic, its true value lies in its role as a foundational building block for a new generation of potent and selective kinase inhibitors. This guide will elucidate the mechanism of action, not of the core compound in isolation, but of the key derivatives synthesized from it, thereby revealing the therapeutic potential inherent in its structure.

The presence of a chloro group at the 6-position and a cyclopropyl moiety at the 4-position of the quinazolinone ring system provides a unique combination of electronic and steric properties. These features are instrumental in the design of molecules that can effectively interact with the ATP-binding pockets of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2] This guide will delve into the downstream signaling pathways modulated by derivatives of this compound, the experimental validation of their mechanisms, and the protocols for their synthesis and evaluation.

Part 1: The Primary Mechanism of Action - Targeting Protein Kinases

Derivatives of this compound have been primarily investigated as inhibitors of protein kinases, particularly tyrosine kinases. These enzymes play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers. The core structure of this compound provides a rigid scaffold that can be readily functionalized to achieve high affinity and selectivity for the ATP-binding site of specific kinases.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common event in human cancers, making it a prime target for drug development.

A notable class of derivatives synthesized from a chloro-substituted quinazolinone core are potent inhibitors of PI3K-δ.[3] The mechanism involves the competitive inhibition of ATP binding to the kinase domain of PI3K, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors such as Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Chloro-Quinazolinone Derivatives

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Quinazolinone 6-Chloro-Quinazolinone Derivative Quinazolinone->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 6-chloro-quinazolinone derivatives.

Part 2: Induction of Apoptosis - A Key Anticancer Mechanism

A significant outcome of kinase inhibition by 6-chloro-quinazolinone derivatives is the induction of programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancer cells.

Studies on novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system have demonstrated their ability to induce apoptosis in various human cancer cell lines.[4] The pro-apoptotic effects are often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins.

Modulation of Bcl-2 Family Proteins and Caspase Activation

The derivatives of this compound can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. By downregulating the expression of anti-apoptotic proteins, these compounds promote the release of cytochrome c from the mitochondria into the cytoplasm. This event triggers the activation of a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis, leading to the systematic dismantling of the cell.

Experimental Workflow: Assessing Apoptosis Induction

Apoptosis_Workflow Start Cancer Cell Culture (e.g., MGC-803, Bcap-37) Treatment Treat with 6-Chloro-Quinazolinone Derivative (e.g., 10 µM for 24h) Start->Treatment Staining Fluorescent Staining (e.g., Hoechst 33342/PI) Treatment->Staining Analysis Flow Cytometry Analysis (Annexin V/PI Staining) Treatment->Analysis Microscopy Fluorescence Microscopy Staining->Microscopy Result1 Morphological Changes: Chromatin Condensation, Nuclear Fragmentation Microscopy->Result1 Result2 Quantitative Apoptosis Ratio: Early & Late Apoptotic Cells Analysis->Result2

Caption: Workflow for evaluating the apoptotic effects of 6-chloro-quinazolinone derivatives.

Part 3: Quantitative Analysis of Biological Activity

The potency of the derivatives of this compound is determined through various in vitro assays. The following tables summarize the cytotoxic and enzyme inhibitory activities of representative compounds.

Table 1: Cytotoxic Activity of Chloro Methylquinazolinone Derivatives against Human Cancer Cell Lines [3]

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG-2 IC₅₀ (µM)
5c 8.00 ± 0.33--
5d --17.78 ± 0.58
Staurosporine (Control)---

Table 2: In Vitro PI3K-δ Enzyme Inhibition [3]

CompoundPI3K-δ IC₅₀ (µM)
5c 8.27 ± 0.19
5d 1.24 ± 0.03

Table 3: Apoptosis Induction by 6-chloro-quinazolin Derivatives in Cancer Cells [4]

CompoundCell LineConcentration (µM)Treatment Time (h)Apoptosis Ratio (%)
5a MGC-803102431.7
5f Bcap-37102421.9

Part 4: Experimental Protocols

The synthesis of biologically active derivatives from this compound is a multi-step process. The following protocols provide a general framework for the synthesis and biological evaluation of these compounds.

Protocol 4.1: General Synthesis of 6-Chloro-Quinazolinone Derivatives

This protocol is a representative synthesis of a 2-amino-quinazolin-4(3H)-one derivative, a common scaffold with demonstrated biological activity.[5]

Step 1: Synthesis of Quinazolinediones (4)

  • Combine anthranilic acid (3) and urea in a reaction vessel.

  • Heat the mixture at 150 °C for 20 hours.

  • Cool the reaction mixture to room temperature.

  • Purify the resulting quinazolinedione (4) by recrystallization.

Step 2: Synthesis of Dichloroquinazolines (5)

  • Suspend the quinazolinedione (4) in phosphorus oxychloride (POCl₃).

  • Add trimethylamine (TEA) to the suspension.

  • Heat the reaction mixture at 115 °C for 17 hours.

  • Remove the excess POCl₃ under reduced pressure.

  • Purify the dichloroquinazoline (5) by column chromatography.

Step 3: Synthesis of 2-Chloro-4(3H)-quinazolinones (6)

  • Dissolve the dichloroquinazoline (5) in a suitable solvent.

  • Add 2 N sodium hydroxide (NaOH) and stir at room temperature for 20 hours.

  • Neutralize the reaction mixture with an appropriate acid.

  • Collect the precipitated 2-chloro-4(3H)-quinazolinone (6) by filtration.

Step 4: Synthesis of 2-Amino-quinazolin-4(3H)-ones (8)

  • Dissolve the 2-chloro-4(3H)-quinazolinone (6) and the desired aniline (7) in dimethylformamide (DMF).

  • Heat the reaction mixture at 85 °C for 16 hours.

  • Cool the reaction to room temperature and pour into water.

  • Collect the precipitated product (8) by filtration and purify by recrystallization or column chromatography.

Protocol 4.2: In Vitro Kinase Inhibition Assay (PI3K-δ)

This protocol outlines a method to assess the inhibitory activity of the synthesized compounds against a specific kinase.

  • Prepare a reaction buffer containing ATP and the specific kinase (e.g., PI3K-δ).

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the kinase reaction by adding the substrate (e.g., PIP2).

  • Incubate the reaction at the optimal temperature for a defined period.

  • Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

This compound is a highly valuable scaffold in modern drug discovery. While its own biological activity may be limited, it serves as a crucial starting point for the synthesis of a diverse range of derivatives with potent and specific mechanisms of action. The primary therapeutic potential of these derivatives lies in their ability to inhibit key protein kinases, such as PI3K, and to induce apoptosis in cancer cells.

The future of research involving this core structure will likely focus on:

  • Structure-Activity Relationship (SAR) studies: To further optimize the potency and selectivity of the derivatives for specific kinase targets.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: To assess the drug-like properties of lead compounds for in vivo efficacy.

  • Exploration of other therapeutic areas: The versatility of the quinazolinone scaffold suggests potential applications beyond oncology, including in inflammatory and infectious diseases.

The continued exploration of derivatives based on this compound holds significant promise for the development of novel and effective targeted therapies.

References

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 746-752. [Link]
  • My Skin Recipes. (n.d.). This compound.
  • PubChem. (n.d.). 4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]benzenesulfonamide.
  • Zeid, I. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of Molecular Structure, 1244, 130939. [Link]
  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents.
  • Journal of Chemical and Pharmaceutical Research. (2010).
  • Zheng, L., et al. (2021). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 26(11), 3373. [Link]
  • Ishkov, Y. V., et al. (2023). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Molecules, 28(22), 7538. [Link]
  • Mahulikar, P. P., et al. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research, 2(4), 576-579. [Link]
  • Google Patents. (n.d.). US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Kim, Y., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters, 32, 127694. [Link]
  • Giddens, A. C., et al. (2021). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. ACS Omega, 6(1), 333-342. [Link]

Sources

An In-depth Technical Guide on the Anticipated Biological Activities of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Therapeutic Promise

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities. Within this class, 6-Chloro-4-cyclopropylquinazolin-2(1H)-one emerges as a molecule of significant interest for researchers and drug development professionals. While direct, extensive biological data for this specific entity is nascent, its structural motifs—a chlorinated benzene ring, a cyclopropyl group at the 4-position, and the foundational quinazolinone heterocycle—suggest a strong potential for therapeutic relevance. This guide provides a comprehensive, forward-looking analysis of the likely biological activities of this compound, grounded in the established pharmacology of structurally related compounds. We will explore its potential as a kinase inhibitor for oncology applications, its prospective antimicrobial and anti-inflammatory effects, and the experimental workflows required to validate these hypotheses. This document serves as a technical primer for investigators poised to unlock the therapeutic potential of this promising molecule.

Part 1: Hypothesized Mechanism of Action - A Focus on Kinase Inhibition

The quinazolinone framework is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases. The presence of the 6-chloro and 4-cyclopropyl substituents on the quinazolinone core of our target molecule suggests a strong likelihood of activity as a kinase inhibitor. Specifically, these features are reminiscent of compounds designed to target receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.

Anticipated Signaling Pathway Interruption

We hypothesize that this compound could function as an inhibitor of key signaling pathways implicated in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. The proposed mechanism of action involves the compound binding to the ATP-pocket of a receptor tyrosine kinase, preventing the phosphorylation and subsequent activation of downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Our_Compound This compound Our_Compound->RTK Inhibition

Caption: Proposed inhibitory action on a generic RTK signaling pathway.

Part 2: Prospective Biological Activities and Investigational Workflows

Based on the activities of analogous quinazoline and quinoline derivatives, we can anticipate and outline the experimental validation for several key biological effects.[1][2][3][4]

Anticancer Activity

The most probable therapeutic application for this compound lies in oncology.[4] The chloro and cyclopropyl moieties are features found in known anticancer agents, suggesting potential for cytotoxicity against various cancer cell lines.[2]

  • Cell Culture: Plate human cancer cell lines (e.g., MGC-803, Bcap-37, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Cell LinePredicted IC50 (µM)
MGC-803 (Gastric Cancer)5 - 20
Bcap-37 (Breast Cancer)10 - 30
PC3 (Prostate Cancer)15 - 40
PI3K Enzyme Inhibition

Several quinazolinone derivatives have demonstrated inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are crucial in cancer cell signaling.[2]

  • Reagent Preparation: Prepare PI3K enzyme, substrate (e.g., PIP2), and ATP in kinase buffer.

  • Compound Addition: Add serial dilutions of this compound to the wells of a 96-well plate.

  • Kinase Reaction: Initiate the reaction by adding the enzyme, substrate, and ATP mixture. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase. Measure luminescence using a plate reader.

  • Analysis: Calculate the IC50 value from the dose-response curve of luminescence versus compound concentration.

G cluster_workflow PI3K Inhibition Assay Workflow A 1. Prepare Reagents (PI3K, Substrate, ATP) B 2. Add Test Compound A->B C 3. Initiate Kinase Reaction B->C D 4. Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) C->D E 5. Generate Luminescent Signal (Kinase Detection Reagent) D->E F 6. Measure Luminescence & Calculate IC50 E->F

Caption: Workflow for the in vitro PI3K enzyme inhibition assay.

Antimicrobial and Anti-inflammatory Potential

The quinazolinone scaffold is also associated with antimicrobial and anti-inflammatory properties.[1] The presence of a halogen is a common feature in many antimicrobial agents.

  • Antimicrobial Screening: The compound should be tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, using standard methods like broth microdilution to determine the minimum inhibitory concentration (MIC).

  • Anti-inflammatory Assays: In vitro assays, such as measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, can be employed to assess anti-inflammatory potential.

Part 3: Synthesis and Characterization

While the primary focus of this guide is on biological activity, a brief overview of the synthetic accessibility is pertinent for researchers. The synthesis of this compound would likely proceed through a multi-step reaction sequence starting from commercially available precursors.

A plausible synthetic route would involve the cyclization of an appropriately substituted anthranilamide derivative with a cyclopropylcarbonyl-containing reagent. Characterization of the final product would be achieved through standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Directions

This compound stands as a molecule with considerable, albeit largely unexplored, therapeutic potential. Based on robust evidence from structurally related compounds, its most promising applications are likely in oncology, driven by the inhibition of key protein kinases involved in cancer cell signaling. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of its biological activities. Future research should focus on a comprehensive in vitro profiling against a broad panel of kinases and cancer cell lines, followed by in vivo efficacy and safety studies in relevant animal models. The insights gained from these investigations will be crucial in determining the ultimate clinical utility of this intriguing quinazolinone derivative.

References

  • MySkinRecipes. This compound.
  • Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o564.
  • Zeid, T. A., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of Molecular Structure, 1244, 130939.
  • Di Braccio, M., et al. (1996). A new series of 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives as antiemetic and gastrointestinal motility enhancing agents. Arzneimittel-Forschung, 46(9), 911-918.
  • PubChem. 4-[6-chloro-4-[(3-cyclopropyl-1H-pyrazol-5-yl)amino]quinazolin-2-yl]benzamide.
  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 465-472.

Sources

An In-depth Technical Guide to 6-Chloro-4-cyclopropylquinazolin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential biological activities, drawing upon the established knowledge of the broader quinazolinone class of molecules. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Quinazolinone Scaffold in Drug Discovery

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidinone ring, has been extensively explored as a pharmacophore for targeting various enzymes and receptors. The versatility of the quinazolinone ring system allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties.

Derivatives of quinazolinone have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3][4] Notably, the substitution at the 2, 3, and 6-positions of the quinazolinone ring has been a focal point of structure-activity relationship (SAR) studies, aiming to enhance potency and selectivity.[5][6]

This guide focuses on a specific derivative, this compound. The presence of a chloro group at the 6-position and a cyclopropyl moiety at the 4-position suggests a unique electronic and steric profile that could confer novel biological activities. The chloro substituent is a common feature in many bioactive quinazolinones, often contributing to enhanced binding affinity through halogen bonding or by modulating the electronic nature of the aromatic ring. The cyclopropyl group, a small, strained ring, can act as a bioisostere for other functional groups and can influence metabolic stability and binding interactions.

This document will synthesize the available information on this molecule and its close analogs to provide a detailed understanding of its chemical nature and potential as a lead compound in drug discovery programs.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established methods for quinazolinone synthesis. The most common and versatile approach involves the condensation of an appropriately substituted anthranilamide with a suitable cyclopropanecarbonyl equivalent.

Proposed Synthetic Pathway

A logical synthetic strategy would involve a two-step process starting from 2-amino-5-chlorobenzamide.

Step 1: Acylation of 2-amino-5-chlorobenzamide

The initial step would be the acylation of 2-amino-5-chlorobenzamide with cyclopropanecarbonyl chloride in an appropriate solvent such as pyridine or dichloromethane, in the presence of a base like triethylamine. This reaction would yield the N-acyl intermediate, N-(2-carbamoyl-4-chlorophenyl)cyclopropanecarboxamide.

Step 2: Cyclization to form the Quinazolinone Ring

The subsequent and final step is an intramolecular cyclization of the N-acyl intermediate. This is typically achieved by heating the intermediate in the presence of a dehydrating agent or a base. A common method involves refluxing in an acetic acid/acetic anhydride mixture or using a base like sodium hydroxide or potassium carbonate in a suitable solvent. This cyclization would lead to the formation of the desired product, this compound.

Below is a DOT script representation of the proposed synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Acylation cluster_reaction2 Step 2: Cyclization 2_amino_5_chlorobenzamide 2-Amino-5-chlorobenzamide intermediate N-(2-carbamoyl-4-chlorophenyl) cyclopropanecarboxamide 2_amino_5_chlorobenzamide->intermediate Base (e.g., Pyridine) cyclopropanecarbonyl_chloride Cyclopropanecarbonyl Chloride cyclopropanecarbonyl_chloride->intermediate product This compound intermediate->product Heat, Dehydrating Agent

Caption: Proposed two-step synthesis of this compound.

Physicochemical and Spectroscopic Data

Characterization of this compound relies on a combination of physical and spectroscopic methods. The following table summarizes the available and expected data for this compound.

PropertyDataSource/Reference
Molecular Formula C₁₁H₉ClN₂O-
Molecular Weight 220.66 g/mol -
CAS Number 150878-36-7-
Melting Point 292-294 °C[7]
¹H NMR (400 MHz, DMSO-d₆) δ = 12.61 (br, 1H), 7.97 (d, J = 2.4 Hz, 1H), 7.73 (d, J = 8.8 Hz, 1H), 7.49 (d, J = 8.8 Hz, 1H), 1.99-1.95 (m, 1H), 1.10-1.04 (m, 4H) ppm[7]
¹³C NMR (100 MHz, DMSO-d₆) δ = 160.6, 159.7, 147.8, 134.3, 129.4, 128.7, 124.7, 121.8, 13.5, 9.6 ppm[7]
IR (KBr, cm⁻¹) Expected peaks: ~3200-3000 (N-H stretch), ~1680 (C=O stretch, amide), ~1600, 1500 (C=C stretch, aromatic), ~1050 (C-Cl stretch)Inferred
Mass Spectrum (EI) Expected m/z: 220 (M⁺), 222 (M⁺+2, chlorine isotope pattern)Inferred

Known and Potential Biological Activities

Anticancer Potential

The quinazolinone scaffold is a cornerstone in the development of anticancer agents, particularly as inhibitors of tyrosine kinases.[1][3] The 6-chloro substitution is a common feature in many potent kinase inhibitors. For instance, various 6-chloro-quinazolinone derivatives have shown significant antitumor activities against a range of cancer cell lines.[5] The cyclopropyl group at the 4-position is less common, but its presence could offer unique interactions within the binding pockets of target proteins. It is plausible that this compound could exhibit inhibitory activity against receptor tyrosine kinases such as EGFR, VEGFR, or others implicated in cancer progression.

Antimicrobial Activity

Quinazolinone derivatives have also been extensively investigated for their antimicrobial properties.[2][4][8] The presence of a halogen, such as chlorine, on the quinazolinone ring has been shown to be favorable for antibacterial and antifungal activity.[2] The overall lipophilicity and electronic properties of this compound suggest that it could be a candidate for antimicrobial screening against a panel of pathogenic bacteria and fungi.

Structure-Activity Relationship (SAR) Insights

Based on the broader quinazolinone SAR literature, several structural features of this compound are noteworthy:

  • 6-Chloro Group: This electron-withdrawing group can enhance the binding affinity of the molecule to its biological target through various non-covalent interactions, including halogen bonding. It also influences the overall electronic distribution of the aromatic system, which can impact pharmacokinetic properties.[5]

  • 4-Cyclopropyl Group: The small, rigid cyclopropyl ring can serve as a hydrophobic binding element and may confer metabolic stability. Its unique stereoelectronic properties can lead to specific interactions within a binding site that may not be achievable with more flexible alkyl or aryl substituents.

  • 2-Oxo Group: The lactam functionality at the 2-position is a key feature of this class of quinazolinones and is involved in crucial hydrogen bonding interactions with target proteins.

The interplay of these structural elements likely defines the specific biological profile of this compound.

The following DOT script illustrates the key pharmacophoric features of this compound.

Pharmacophore_Model cluster_molecule This compound cluster_features Potential Pharmacophoric Features mol HBA Hydrogen Bond Acceptor (C=O) HBD Hydrogen Bond Donor (N-H) Aro Aromatic Ring (Hydrophobic & π-π stacking) Hal Halogen Bond Donor (Cl) Hyd Hydrophobic Group (Cyclopropyl)

Caption: Key pharmacophoric features of this compound.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general procedure can be outlined based on established methodologies for analogous compounds.

General Synthetic Procedure for 4-Substituted-Quinazolin-2(1H)-ones

Materials:

  • Substituted 2-aminobenzamide

  • Appropriate acid chloride

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Acetic acid

  • Acetic anhydride

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acylation: To a solution of the substituted 2-aminobenzamide (1 equivalent) in anhydrous dichloromethane, add pyridine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath. Add the appropriate acid chloride (1.1 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acyl intermediate.

  • Cyclization: Dissolve the crude intermediate in a mixture of acetic acid and acetic anhydride (e.g., 5:1 v/v). Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Isolation and Purification: After cooling, pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure 4-substituted-quinazolin-2(1H)-one.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry (MS): Mass spectra can be acquired using electron ionization (EI) or electrospray ionization (ESI) techniques to confirm the molecular weight and fragmentation pattern.

  • Melting Point: The melting point should be determined using a standard melting point apparatus.

Conclusion and Future Directions

This compound is a promising, yet understudied, member of the quinazolinone family of heterocyclic compounds. Based on the extensive body of research on related analogs, this molecule holds potential for development as a therapeutic agent, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

  • Developing and optimizing a robust synthetic route to enable the production of sufficient quantities for thorough biological evaluation.

  • Comprehensive characterization of the compound, including single-crystal X-ray diffraction to elucidate its three-dimensional structure.

  • Systematic screening against a diverse panel of biological targets, including various kinases and microbial strains, to identify its primary mechanism of action and therapeutic potential.

  • Further SAR studies involving modifications of the cyclopropyl and chloro substituents to explore the impact on activity and selectivity.

This in-depth technical guide provides a solid foundation for initiating such research endeavors and underscores the potential of this compound as a valuable lead compound in drug discovery.

References

[7] Supporting information: - The Royal Society of Chemistry. (n.d.). Retrieved from [Link] [1] Al-Suwaidan, I. A., Alanazi, A. M., & El-Azab, A. S. (2017). Quinazolinones as Potential Anticancer Agents: A Review. Mini-Reviews in Medicinal Chemistry, 17(12), 1134–1157. [2] Zaher, A. M., Ahmed, E. M., & El-Gendy, M. A. (2018). PHARMCOLOGICAL ACTIVITIES OF SOME 4-CHLORO QUINAZOLINONE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 5(11), 11984-11990. [3] Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (2023). ACS Omega. [4] Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2022). Journal of Experimental and Clinical Pharmacology. [9] Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2022). Molecules. [5] Luo, H., Chen, J., Li, C., He, A., Wu, X., & Song, B. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 746–752. [Link] [10] Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2023). International Journal of Molecular Sciences. [11] An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2019). RSC Advances. [8] Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes. (2021). Journal of Inorganic Biochemistry. [12] Abdelal, A. M. (1992). Synthesis of Certain 6-Chloro 2-Substituted Quinazolin-4-Ones, 6-Chloro 2,4 Disubstituted Quinazolines and Related Fused Analogues as Counterparts of Folic Acid Analogues. Oriental Journal of Chemistry, 8(4). [6] Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][2][7]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. (2021). GSC Biological and Pharmaceutical Sciences.

Sources

An In-Depth Technical Guide to 6-Chloro-4-cyclopropylquinazolin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. While the formal discovery and extensive biological evaluation of this specific molecule are not widely documented in peer-reviewed literature, its structural motifs are present in numerous pharmacologically active agents. This paper will, therefore, present a plausible and scientifically grounded synthetic pathway for its preparation, detail expected methods of characterization, and discuss its potential therapeutic applications based on the well-established biological activities of the broader quinazolinone class. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential applications of novel quinazolinone derivatives.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core is a privileged scaffold in drug discovery, constituting a bicyclic system of a pyrimidine ring fused to a benzene ring.[1][2] Derivatives of quinazolinone have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties.[1][2][3][4] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles.

Notably, several clinically approved drugs feature the quinazolinone core, underscoring its therapeutic relevance. For instance, Gefitinib and Erlotinib are potent tyrosine kinase inhibitors used in cancer therapy. The core structure of this compound suggests its potential as an intermediate in the synthesis of more complex molecules, possibly targeting kinases or other enzymes implicated in disease.[5] The presence of a chlorine atom at the 6-position and a cyclopropyl group at the 4-position are common features in modern medicinal chemistry, often introduced to modulate potency, selectivity, and metabolic stability.

This guide will focus on a proposed synthetic route to this compound, providing a detailed, step-by-step protocol that is both logical and grounded in established organic chemistry principles.

Proposed Synthesis of this compound

The synthesis of 4-substituted quinazolin-2(1H)-ones is often achieved through the cyclization of corresponding 2-aminobenzamides. The following proposed two-step synthesis is designed for efficiency and is based on well-documented chemical transformations.

Overall Synthetic Scheme

Synthetic_Scheme A 2-Amino-5-chlorobenzoic acid B 2-Amino-5-chloro-N-cyclopropylbenzamide A->B 1. SOCl2, reflux 2. Cyclopropylamine, Et3N, DCM C This compound B->C Triphosgene, Et3N, Toluene, reflux

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-chloro-N-cyclopropylbenzamide (Intermediate 1)

The initial step involves the amidation of 2-amino-5-chlorobenzoic acid with cyclopropylamine. To facilitate this reaction, the carboxylic acid is first converted to a more reactive acid chloride.

Diagram of the Experimental Workflow for Step 1

Workflow_Step1 cluster_activation Acid Chloride Formation cluster_amidation Amidation cluster_workup Work-up and Purification A1 Suspend 2-amino-5-chlorobenzoic acid in Toluene A2 Add Thionyl Chloride (SOCl2) A1->A2 A3 Reflux the mixture until gas evolution ceases A2->A3 A4 Cool to room temperature A3->A4 A5 Remove solvent and excess SOCl2 under reduced pressure A4->A5 B1 Dissolve the crude acid chloride in Dichloromethane (DCM) A5->B1 B2 Cool the solution to 0°C B1->B2 B3 Add Triethylamine (Et3N) and Cyclopropylamine dropwise B2->B3 B4 Allow to warm to room temperature and stir overnight B3->B4 C1 Wash the reaction mixture with water and brine B4->C1 C2 Dry the organic layer over anhydrous Na2SO4 C1->C2 C3 Filter and concentrate in vacuo C2->C3 C4 Purify the crude product by column chromatography C3->C4

Caption: Experimental workflow for the synthesis of Intermediate 1.

Detailed Experimental Protocol:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-chlorobenzoic acid (1.0 eq) in toluene. Add thionyl chloride (1.5 eq) dropwise. Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases.

  • Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure to obtain the crude 2-amino-5-chlorobenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of cyclopropylamine (1.1 eq).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight.

  • Work-up: Wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-5-chloro-N-cyclopropylbenzamide as a solid.

Rationale for Experimental Choices:

  • Thionyl Chloride: Used to convert the carboxylic acid to a more reactive acid chloride, which readily undergoes nucleophilic acyl substitution with the amine.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the amidation reaction, driving the reaction to completion.

  • Dichloromethane: A common, relatively inert solvent for this type of reaction.

Step 2: Cyclization to this compound (Target Compound)

The final step is the cyclization of the 2-aminobenzamide intermediate using a phosgene equivalent, such as triphosgene, to form the quinazolinone ring.

Diagram of the Experimental Workflow for Step 2

Workflow_Step2 cluster_cyclization Cyclization Reaction cluster_workup_purification Work-up and Purification A1 Dissolve Intermediate 1 in anhydrous Toluene A2 Add Triethylamine (Et3N) A1->A2 A3 Add a solution of Triphosgene in Toluene dropwise at 0°C A2->A3 A4 Heat the reaction mixture to reflux and stir for 4-6 hours A3->A4 B1 Cool the reaction mixture to room temperature A4->B1 B2 Filter the precipitate formed B1->B2 B3 Wash the solid with cold Toluene and then water B2->B3 B4 Dry the solid under vacuum to obtain the final product B3->B4 Biological_Targets cluster_targets Potential Molecular Targets Quin Quinazolinone Core TK Tyrosine Kinases (e.g., EGFR, VEGFR) Quin->TK Anticancer PARP PARP Enzymes Quin->PARP Anticancer COX Cyclooxygenase (COX) Quin->COX Anti-inflammatory GABA GABA-A Receptors Quin->GABA Anticonvulsant/Sedative

Sources

6-Chloro-4-cyclopropylquinazolin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-4-cyclopropylquinazolin-2(1H)-one Derivatives: Synthesis, Mechanism, and Therapeutic Potential

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this class, derivatives of this compound represent a modern frontier in drug discovery, particularly in oncology. The unique combination of a halogenated aromatic ring, a strained cyclopropyl moiety, and the quinazolin-2-one core imparts distinct chemical and pharmacological properties. These derivatives have emerged as potent modulators of critical cell signaling pathways, most notably as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 9 (CDK9).[2][3] This guide provides a comprehensive technical overview of this chemical series, detailing plausible synthetic strategies, structure-activity relationships, mechanisms of action, and essential experimental protocols for researchers in drug development.

The Quinazolinone Core: A Foundation for Drug Discovery

Quinazolinones are heterocyclic compounds composed of fused benzene and pyrimidine rings.[4] Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal scaffolds for designing inhibitors that target ATP-binding pockets in enzymes. The specific derivative class, this compound, is primarily a synthetic creation of medicinal chemists, developed as an intermediate for producing highly active biological agents.[5] The chlorine atom at the 6-position often enhances binding affinity or modulates metabolic stability, while the cyclopropyl group at the 4-position can probe specific hydrophobic pockets within a target protein, influencing both potency and selectivity.[6]

Synthetic Strategies

A common and versatile method for quinazolinone synthesis begins with anthranilic acid, which is first acylated and then cyclized with an amine source.[7] Adapting this for the target structure, a plausible route would start from 2-amino-5-chlorobenzonitrile. The critical step is the introduction of the cyclopropyl group at the 4-position. This could potentially be achieved through a reaction with a cyclopropyl organometallic reagent followed by cyclization.

Below is a proposed synthetic workflow:

G cluster_0 Proposed Synthesis of this compound A 2-amino-5-chlorobenzonitrile B Intermediate Grignard Adduct A->B 1. Cyclopropylmagnesium bromide 2. H3O+ workup C Cyclopropyl Ketone Intermediate B->C Oxidation (e.g., PCC, DMP) D 6-Chloro-4-cyclopropyl-2-aminoquinazoline C->D Guanidine carbonate, High temp. E Target: this compound D->E Diazotization (NaNO2, H+) followed by hydrolysis

Caption: Proposed synthetic workflow for the target quinazolinone core.

Causality in the Proposed Synthesis:

  • Grignard Reaction: The synthesis logically begins with a commercially available starting material, 2-amino-5-chlorobenzonitrile. A Grignard reaction with cyclopropylmagnesium bromide is a standard method for introducing the cyclopropyl group by attacking the nitrile carbon.

  • Oxidation: The resulting imine from the Grignard workup would be hydrolyzed to a ketone. If the Grignard reaction yields an alcohol, a subsequent oxidation step is necessary to form the required cyclopropyl ketone intermediate.

  • Quinazoline Formation: The condensation of the 2-aminoaryl ketone with guanidine is a well-established method for building the 2-aminoquinazoline ring system.

  • Conversion to 2-one: The final step involves converting the 2-amino group to the 2-oxo group. This is classically achieved via diazotization with nitrous acid, forming an unstable diazonium salt that is subsequently hydrolyzed to the desired quinazolin-2(1H)-one.

Mechanism of Action: Dual Inhibition of Key Oncogenic Pathways

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against key protein kinases implicated in cancer progression, namely EGFR and CDK9.

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways critical for cell growth, proliferation, and survival.[1] Overactivation of EGFR is a hallmark of many cancers. Quinazolinone derivatives act as ATP-competitive inhibitors, blocking the kinase domain and preventing the autophosphorylation required to initiate downstream signaling.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazolinone Derivative Inhibitor->EGFR Inhibits ATP-binding

Caption: Inhibition of the EGFR signaling cascade by quinazolinone derivatives.

By blocking EGFR, these compounds effectively shut down two major pro-survival signaling axes:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation.[8]

  • PI3K-AKT-mTOR Pathway: A central regulator of cell growth, metabolism, and survival.[1]

Inhibition of CDK9 and Transcriptional Regulation

Cyclin-Dependent Kinase 9 (CDK9) is a transcriptional kinase. It forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[9] The primary role of CDK9 is to phosphorylate the C-terminal domain of RNA Polymerase II, an event that is essential for releasing it from promoter-proximal pausing and enabling productive gene transcription elongation.[6] Many cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, for their survival.[3] By inhibiting CDK9, quinazolinone derivatives can prevent the transcription of these key survival genes, leading to apoptosis in cancer cells.

G cluster_0 Transcriptional Machinery DNA DNA (Promoter Region) RNAPII RNA Polymerase II (Paused) DNA->RNAPII Binds Elongation Transcription Elongation RNAPII->Elongation Released CDK9 CDK9/Cyclin T (P-TEFb) CDK9->RNAPII Phosphorylates Inhibitor Quinazolinone Derivative Inhibitor->CDK9 Inhibits mRNA mRNA (e.g., Mcl-1) Elongation->mRNA Apoptosis Apoptosis mRNA->Apoptosis Reduced levels lead to

Caption: Inhibition of CDK9-mediated transcription by quinazolinone derivatives.

Structure-Activity Relationship (SAR)

The potency of quinazolinone derivatives is highly dependent on the nature and position of substituents. Analysis of publicly available data for various 6-substituted quinazolinone analogues targeting EGFR reveals key SAR trends.

Compound IDR-Group at C2R-Group at C6TargetIC₅₀ (nM)Source
Ref-1 2-((2-chlorobenzyl)amino)PhenoxyEGFR-TK1.37[7]
Ref-2 Substituted chalconeNitroEGFR13.1[10]
Ref-3 Substituted hydrazinylideneNitroEGFR18.5[10]
Ref-4 (4-(biphenyl-4-yl)benzylidene)aminoHEGFR69.0[11]
Ref-5 (4-chlorobenzylidene)aminoFEGFR78.04[12]

Key Insights from SAR Data:

  • C6-Position: The presence of a halogen (e.g., Chloro) or other bulky, lipophilic groups (e.g., Phenoxy) at the 6-position is often favorable for high-potency EGFR inhibition.[7]

  • C2-Position: Large, aromatic substituents at the C2 position are common among potent inhibitors, likely engaging in additional interactions within the ATP-binding pocket.[11]

  • Flexibility and Linkers: The nature of the linker connecting the quinazolinone core to other moieties is critical. Flexible chains or specific rigid linkers can orient the molecule for optimal binding.

Experimental Protocols

Characterizing the biological activity of novel inhibitors is a critical step in drug development. The following section details a standard protocol for a luminescent-based kinase assay to determine the inhibitory potency (IC₅₀) of a compound against EGFR.

Protocol: EGFR Kinase Assay (Luminescent ADP-Glo™ Format)

This protocol is designed to measure the amount of ADP produced by the EGFR kinase reaction, which is then converted into a luminescent signal. The signal intensity is inversely proportional to the inhibitory activity of the test compound. This method is adapted from established commercial assays.[13][14]

Materials:

  • Recombinant human EGFR kinase

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Test Compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

G cluster_0 EGFR Kinase Assay Workflow A 1. Prepare Reagents (Serial dilutions of inhibitor) B 2. Add Inhibitor + Enzyme + Substrate to Plate A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate (e.g., 60 min at 30°C) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Incubate (40 min at RT) E->F G 7. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) F->G H 8. Incubate (30 min at RT) G->H I 9. Read Luminescence H->I

Caption: Step-by-step workflow for a luminescent EGFR kinase assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase assay buffer. A typical starting concentration for the dilution series is 10 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a master mix containing the EGFR enzyme and substrate in kinase assay buffer at 2x the final desired concentration.

    • Prepare an ATP solution in kinase assay buffer at 2x the final desired concentration (often near the Km of ATP for the enzyme).

  • Reaction Setup (in a 384-well plate):

    • Add 1 µL of the diluted test compound or vehicle (for controls) to the appropriate wells.

    • Add 2 µL of the enzyme/substrate master mix to each well. Include "no enzyme" controls for background subtraction.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the 2x ATP solution to all wells. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a compatible plate reader.

  • Data Analysis:

    • Subtract the average signal from the "no enzyme" control wells from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle-only control (0% inhibition) and a no-enzyme or maximally inhibited control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold is a highly promising platform for the development of targeted cancer therapeutics. Its derivatives have demonstrated potent activity against clinically validated oncology targets like EGFR and CDK9. The synthetic versatility of the quinazolinone core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on creating dual-specificity inhibitors, exploring novel substitutions to overcome drug resistance mechanisms (such as the T790M mutation in EGFR), and further optimizing the drug-like properties of these compounds to advance them into preclinical and clinical development.

References

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  • Chen, I. C., et al. (2018). The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. Journal of Cellular and Molecular Medicine, 22(9), 4373-4384.
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  • Garriga, J., & Grana, X. (2018). CDK9: A key player in Cancer and Other Diseases. Journal of Cellular Physiology, 233(10), 6483-6493.
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  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52.
  • Ismail, M. M. F., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4945.
  • Al-Salem, H. S., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120.
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  • El-Naggar, A. M., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 14(18), 1335-1355.
  • Abdel-Gawad, H., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2413.

Sources

Spectroscopic Elucidation of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one: A Technical Guide for Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of unambiguous structural verification, this document details the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide leverages spectral data from closely related analogs and foundational spectroscopic principles to predict and interpret the expected data, offering a robust workflow for researchers in the field.

Introduction: The Quinazolinone Scaffold and the Imperative of Spectroscopic Analysis

Quinazolinone derivatives are a prominent class of N-heterocyclic compounds renowned for their diverse pharmacological activities.[1][2] The specific substitution pattern on the quinazolinone core dictates its biological function, making precise structural characterization a cornerstone of rational drug design. This compound represents a unique substitution pattern, and its synthesis necessitates rigorous analytical confirmation.

The synergistic application of NMR, IR, and MS provides a detailed molecular portrait. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns, collectively confirming the compound's identity and purity.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are predicted as follows, based on the analysis of related quinazolinone structures.[4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.5Singlet1HN1-HThe amide proton is expected to be a broad singlet in the downfield region due to hydrogen bonding and its acidic nature.
~7.8 - 8.0Doublet1HH-5This aromatic proton is deshielded by the adjacent nitrogen and the chloro-substituted ring, appearing as a doublet due to coupling with H-7.
~7.5 - 7.7Doublet of Doublets1HH-7This proton will be split by both H-5 and H-8, resulting in a doublet of doublets.
~7.3 - 7.5Doublet1HH-8This proton will appear as a doublet due to coupling with H-7.
~2.0 - 2.2Multiplet1HCyclopropyl CHThe methine proton of the cyclopropyl group will be a multiplet due to coupling with the four methylene protons.
~1.0 - 1.3Multiplet4HCyclopropyl CH₂The four methylene protons of the cyclopropyl group will likely appear as a complex multiplet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom.[5] The predicted chemical shifts are as follows:

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C-2The carbonyl carbon of the amide group is expected in this downfield region.
~150 - 155C-4The carbon atom attached to the cyclopropyl group and nitrogen will be significantly downfield.
~145 - 150C-8aA quaternary carbon in the aromatic system adjacent to a nitrogen atom.
~130 - 135C-6The carbon atom bearing the chlorine atom will be in this region.
~125 - 130C-4aA quaternary carbon in the aromatic system.
~120 - 125C-7An aromatic CH carbon.
~115 - 120C-5An aromatic CH carbon.
~110 - 115C-8An aromatic CH carbon.
~15 - 20Cyclopropyl CHThe methine carbon of the cyclopropyl group.
~5 - 10Cyclopropyl CH₂The methylene carbons of the cyclopropyl group.
Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra is as follows:[3]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[3]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton broadband decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum and calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

cluster_NMR NMR Analysis Workflow Sample Prep Sample Prep Data Acquisition Data Acquisition Sample Prep->Data Acquisition ¹H & ¹³C NMR Data Processing Data Processing Data Acquisition->Data Processing FID Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation Spectra

Caption: A simplified workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6] For this compound, the IR spectrum will be characterized by several key absorption bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3000Medium, BroadN-H stretching (amide)
3100 - 3000MediumAromatic C-H stretching
~3000MediumCyclopropyl C-H stretching
1680 - 1650StrongC=O stretching (amide)
1620 - 1580Medium-StrongC=N stretching and C=C aromatic stretching
1500 - 1400MediumC=C aromatic stretching
~800StrongC-Cl stretching
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.[7][8]

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[9]

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.[10] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[11][12]

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Given the molecular formula C₁₁H₉ClN₂O, the expected monoisotopic mass is approximately 220.04 g/mol .

  • Isotope Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.

  • Fragmentation: Key fragmentation pathways may involve the loss of the cyclopropyl group, cleavage of the quinazolinone ring, or loss of CO.

cluster_MS ESI-MS Workflow Sample Infusion Sample Infusion Ionization Ionization Sample Infusion->Ionization ESI Source Mass Analysis Mass Analysis Ionization->Mass Analysis Ions Detection Detection Mass Analysis->Detection m/z Separation

Caption: A generalized workflow for electrospray ionization mass spectrometry.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low micromolar range) in a suitable solvent such as methanol or acetonitrile.[13]

  • Instrumentation: Use an electrospray ionization mass spectrometer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • The data is typically collected over a mass-to-charge (m/z) range that includes the expected molecular weight.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) and its isotopic pattern.

    • Analyze the fragmentation pattern to gain further structural insights.

Conclusion

The structural elucidation of novel compounds like this compound is a multi-faceted process that relies on the convergence of data from various spectroscopic techniques. This guide provides a comprehensive roadmap for researchers, outlining the expected spectral features and detailing the experimental protocols necessary for their acquisition and interpretation. By following these methodologies, scientists can confidently verify the structure and purity of their synthesized compounds, a critical step in the advancement of medicinal chemistry and drug discovery.

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An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and FDA-approved drugs.[1] This guide focuses on a specific, yet underexplored derivative, 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. While direct biological targets for this exact molecule are not extensively documented in publicly available literature, its structural motifs suggest a high potential for therapeutic relevance. This document outlines a comprehensive, multi-pronged strategy for the deconvolution of its molecular targets and mechanism of action. We will delve into the rationale behind proposed experimental workflows, from initial broad-based screening to specific target validation, providing researchers and drug development professionals with a robust framework for investigation.

Introduction: The Quinazolinone Core - A Proven Pharmacophore

Quinazolinone derivatives are a class of heterocyclic compounds that have demonstrated a remarkable breadth of pharmacological activities.[2] Their versatile structure allows for interaction with a wide array of biological targets, leading to applications in oncology, microbiology, and inflammatory diseases.[2][3] Notably, the 4-anilinoquinazoline scaffold has given rise to several successful protein kinase inhibitors, including gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) in cancer therapy.[3][4] Other documented targets for the broader quinazolinone class include tubulin, poly(ADP-ribose)polymerase-1 (PARP-1), and phosphoinositide 3-kinases (PI3Ks), highlighting the scaffold's therapeutic versatility.[3][5]

The subject of this guide, this compound, possesses distinct structural features—a chloro group at the 6-position and a cyclopropyl group at the 4-position of the 2(1H)-one isomer. The electron-withdrawing nature of the chlorine atom and the unique conformational constraints of the cyclopropyl group are likely to confer novel target specificity compared to more studied analogues. This necessitates a systematic and unbiased approach to target identification.

Strategic Framework for Target Deconvolution

Given the nascent stage of research on this specific compound, a phenotypic screening approach followed by robust target deconvolution is the most logical starting point.[6] This strategy allows the compound's biological effect to guide the search for its molecular target.

Our proposed workflow integrates biochemical, genetic, and computational methods to build a high-confidence profile of the compound's mechanism of action.

G cluster_0 Phase 1: Phenotypic Screening & Hypothesis Generation cluster_2 Phase 3: Target Validation & Mechanism of Action A Phenotypic Screening (e.g., cell viability, pathway reporters) C Identified Biological Effect A->C B Initial Hypothesis Generation (Based on SAR of related quinazolinones) B->C D Affinity-Based Proteomics (Chemical Probe Synthesis) C->D E Label-Free Methods (e.g., CETSA, DARTS) C->E Prioritize based on phenotype F Genetic Screening (CRISPR/siRNA) C->F Prioritize based on phenotype G Biochemical Assays (Recombinant Protein) D->G E->G F->G H Cell-Based Target Engagement (e.g., NanoBRET, FP) G->H I Pathway Analysis & Biomarker ID H->I J Preclinical Development I->J Lead Optimization

Caption: A strategic workflow for the target deconvolution of this compound.

Phase 1: Phenotypic Screening and Hypothesis Generation

The initial step is to understand the biological context in which this compound is active.

High-Throughput Phenotypic Screening

A broad panel of human cancer cell lines from different tissues of origin should be screened to identify sensitive and resistant populations. This provides initial clues about the compound's potential utility and the cellular pathways it might modulate.

Assay TypePurposeExample Cell LinesPrimary Endpoint
Cell Viability Identify sensitive cancer cell linesNCI-60 panel or similarIC50 values
Apoptosis Assay Determine if cell death is apoptoticA549 (Lung), MCF7 (Breast)Caspase-3/7 activation, Annexin V staining
Cell Cycle Analysis Identify blocks in cell cycle progressionHCT116 (Colon), PC3 (Prostate)DNA content (Propidium Iodide staining)
Pathway Reporter Assays Screen for modulation of key signaling pathwaysHEK293T with various reporters (e.g., NF-κB, Wnt)Luciferase or fluorescent protein expression
Initial Hypothesis Generation from Structural Analogs

While awaiting phenotypic data, we can form initial hypotheses based on the known targets of structurally related quinazolinones.

  • Protein Kinases: The quinazolinone scaffold is a well-established kinase hinge-binder.[3] The 6-chloro substitution could influence interactions within the ATP-binding pocket. Kinase families to consider include EGFR, VEGFR, and CDKs.[5][7]

  • Tubulin Polymerization: Some quinazolinone derivatives are known to inhibit tubulin polymerization by binding to the colchicine site.[3] The cyclopropyl group could potentially interact with hydrophobic pockets in tubulin.

  • PARP-1: Quinazolin-2,4(1H,3H)-dione derivatives have been identified as PARP-1 inhibitors.[3] While our compound is a 2(1H)-one, this target family warrants investigation.

Phase 2: Unbiased Target Identification Methodologies

Once a reproducible phenotype is established (e.g., potent anti-proliferative activity in a specific cell line), the next phase is to identify the direct binding partners of the compound. A multi-pronged approach using both affinity-based and label-free methods is recommended to increase the probability of success and to cross-validate findings.[8]

Affinity-Based Chemical Proteomics

This classical approach remains a powerful tool for target identification.[9] It involves synthesizing a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the parent molecule. This probe is then used to "pull down" its binding partners from cell lysates for identification by mass spectrometry.[8]

Experimental Protocol: Affinity Probe Synthesis and Pulldown

  • Structure-Activity Relationship (SAR) Analysis: Synthesize simple analogs of this compound to identify a position on the molecule where a linker can be attached without significantly diminishing its biological activity. The phenyl ring is a common attachment point.

  • Probe Synthesis: Conjugate the parent compound to a biotin tag via a flexible linker (e.g., polyethylene glycol). A control probe that is structurally similar but biologically inactive should also be synthesized.

  • Cell Lysis: Lyse cells from a sensitive cell line under non-denaturing conditions to preserve protein complexes.

  • Incubation: Incubate the cell lysate with the biotinylated probe (and the inactive control in a separate experiment) immobilized on streptavidin beads.[8]

  • Washing: Perform stringent washes to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins pulled down by the active probe versus the inactive control. Bona fide targets should be significantly enriched in the active probe sample.

G A Synthesize Biotinylated Probe B Immobilize on Streptavidin Beads A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Identify by LC-MS/MS E->F

Caption: Workflow for affinity-based protein profiling.

Label-Free Target Identification

Label-free methods avoid the potentially confounding step of modifying the compound, identifying targets based on how the native compound affects protein properties.[8]

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability increases upon ligand binding.[10] Cells are treated with the compound or a vehicle control, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will exhibit a "thermal shift" to a higher melting temperature in the presence of the compound.

  • Drug Affinity Responsive Target Stability (DARTS): DARTS exploits the phenomenon that ligand binding can protect a target protein from proteolysis.[9] Cell lysates are treated with the compound and then subjected to limited digestion by a protease like pronase. Target proteins are protected from degradation and can be identified by comparing protein bands on a gel or by mass spectrometry.

Genetic Screening Approaches

Genetic screens can identify genes that are essential for a compound's activity, thereby pointing to the target or critical pathway components.[11]

  • CRISPR/Cas9 Knockout Screens: A pooled library of guide RNAs targeting every gene in the genome is introduced into a population of cells. The cells are then treated with a sublethal dose of this compound. Cells in which a gene essential for the compound's activity has been knocked out will survive and become enriched in the population. Deep sequencing can then identify these "resistance genes," which may include the direct target or key downstream effectors.[11]

Phase 3: Target Validation and Mechanistic Studies

Identifying a list of candidate proteins is only the first step. Rigorous validation is required to confirm a direct, functional interaction.

Biochemical Validation

Once a high-confidence candidate target is identified (e.g., "Protein X"), its interaction with the compound must be confirmed using purified, recombinant protein.

Experimental Protocol: In Vitro Kinase Assay (Hypothetical Example)

  • Protein Expression: Express and purify recombinant Protein X kinase.

  • Assay Setup: Set up a kinase reaction including recombinant Protein X, a suitable substrate, and ATP.

  • Inhibition Curve: Perform the assay in the presence of serially diluted this compound.

  • Detection: Measure kinase activity (e.g., via phosphorylation of the substrate using a phosphospecific antibody or ADP-Glo™).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement

Confirming that the compound binds to its target within the complex environment of a living cell is crucial.

  • NanoBRET™/BRET Assays: This technology measures protein-ligand binding in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the target is added, and energy transfer (BRET) occurs. When an unlabeled compound like this compound is added, it competes with the tracer for binding, causing a decrease in the BRET signal. This allows for the determination of cellular target affinity.

  • Fluorescence Polarization (FP): This in vitro technique can be used to measure the binding affinity between the compound and the purified target protein.[12] A small fluorescently labeled ligand (probe) that binds to the target is used. When the probe is bound to the larger protein, it tumbles more slowly in solution, resulting in high fluorescence polarization. The unlabeled compound competes with the probe for binding, causing a decrease in polarization.

Conclusion and Future Directions

The journey from a promising chemical scaffold to a validated therapeutic agent is a complex, multi-stage process. For this compound, this journey begins with a systematic and unbiased exploration of its biological activity and molecular targets. By integrating phenotypic screening with a suite of robust target deconvolution technologies—including chemical proteomics, label-free methods, and genetic screens—researchers can build a comprehensive understanding of its mechanism of action. Each potential target identified must then be rigorously validated through biochemical and cellular assays to confirm a direct and functionally relevant interaction. This structured approach provides the highest probability of successfully elucidating the therapeutic potential of this novel quinazolinone derivative and paving the way for its future development.

References

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC. (n.d.). National Center for Biotechnology Information.
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  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
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  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). MDPI.
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  • Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. (n.d.). PubMed.

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In Silico Modeling of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one, a novel quinazolinone derivative. Recognizing the therapeutic potential of the quinazolinone scaffold, this document outlines a robust computational workflow designed to elucidate its pharmacokinetic profile and explore its potential as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key target in inflammation and oncology.[1][2][3][4][5] This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental protocol but also the underlying scientific rationale for each methodological choice. The protocols detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Quinazolinone Scaffold and the Rationale for In Silico Investigation

The quinazolinone moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The subject of this guide, this compound, is a novel compound within this class. Its structural features, including the chloro and cyclopropyl substitutions, warrant a thorough investigation to understand its potential therapeutic applications.

Given that several quinazolinone derivatives have been identified as potent inhibitors of Cyclooxygenase-2 (COX-2), an enzyme overexpressed in many cancers and inflammatory conditions, we have selected COX-2 as the putative biological target for this in silico investigation.[1][2][3][4] Computational modeling provides a rapid and cost-effective approach to predict the binding affinity and mode of interaction of a small molecule with its target protein, as well as to assess its drug-likeness and pharmacokinetic properties.[6][7][8][9]

This guide will detail a multi-faceted in silico approach, encompassing molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

The Overall In Silico Workflow

A successful in silico drug discovery campaign follows a logical progression from initial, less computationally intensive methods to more rigorous and detailed simulations. This workflow is designed to first screen for potential binding and then to validate and refine the findings.

In Silico Workflow Ligand_Preparation Ligand Preparation: This compound Molecular_Docking Molecular Docking (AutoDock Vina) Ligand_Preparation->Molecular_Docking Protein_Preparation Protein Preparation: COX-2 (PDB: 1CX2) Protein_Preparation->Molecular_Docking Pose_Analysis Binding Pose and Affinity Analysis Molecular_Docking->Pose_Analysis MD_Simulation Molecular Dynamics (GROMACS) Pose_Analysis->MD_Simulation Trajectory_Analysis Trajectory Analysis: RMSD, RMSF, Rg MD_Simulation->Trajectory_Analysis Candidate_Assessment Drug Candidate Assessment Trajectory_Analysis->Candidate_Assessment ADMET_Prediction ADMET Prediction (SwissADME) ADMET_Prediction->Candidate_Assessment

Caption: Overall workflow for the in silico modeling of this compound.

Molecular Docking: Predicting the Binding Interaction with COX-2

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11][12] This allows for the prediction of the binding mode and affinity of a ligand to its target protein.

Rationale for Tool Selection

For this study, we will utilize AutoDock Vina, a widely used and validated open-source program for molecular docking.[13][14][15] Its scoring function and search algorithm provide a good balance of accuracy and computational efficiency for virtual screening and binding mode prediction.

Step-by-Step Protocol for Molecular Docking

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Get_Ligand 1. Obtain Ligand Structure (SMILES/SDF) Prep_Ligand 3. Prepare Ligand (Add Hydrogens, Assign Charges) Get_Ligand->Prep_Ligand Get_Protein 2. Obtain Protein Structure (PDB ID: 1CX2) Prep_Protein 4. Prepare Protein (Remove Water, Add Polar Hydrogens) Get_Protein->Prep_Protein Define_Grid 5. Define Binding Site (Grid Box) Prep_Ligand->Define_Grid Prep_Protein->Define_Grid Run_Vina 6. Run AutoDock Vina Define_Grid->Run_Vina Analyze_Poses 7. Analyze Binding Poses (Lowest Energy Conformation) Run_Vina->Analyze_Poses Visualize 8. Visualize Interactions (PyMOL/Discovery Studio) Analyze_Poses->Visualize

Caption: Step-by-step workflow for molecular docking using AutoDock Vina.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound. This can be drawn using chemical drawing software or obtained from a chemical database.

    • Convert the 2D structure to a 3D structure using a tool like Open Babel.

    • Prepare the ligand for docking by adding hydrogens, assigning Gasteiger charges, and saving it in the PDBQT format using AutoDock Tools.

  • Protein Preparation:

    • Download the crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 1CX2).[16][17] This structure is co-crystallized with a selective inhibitor, which helps in identifying the active site.

    • Prepare the protein by removing water molecules and the co-crystallized ligand.

    • Add polar hydrogens and assign Kollman charges to the protein, then save it in the PDBQT format.[18]

  • Grid Box Definition:

    • Define the search space for docking by creating a grid box that encompasses the active site of COX-2. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box.

  • Running AutoDock Vina:

    • Execute the docking simulation using the prepared ligand and protein PDBQT files and the defined grid parameters.

  • Analysis of Results:

    • Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the different binding poses.

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions of the best pose using molecular visualization software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Hypothetical Docking Results
ParameterValue
Binding Affinity (kcal/mol) -9.5
Interacting Residues HIS90, ARG513, VAL523, SER530
Types of Interactions Hydrogen bond with SER530, Hydrophobic interactions with HIS90, VAL523, Pi-cation interaction with ARG513

Molecular Dynamics Simulation: Assessing the Stability of the Protein-Ligand Complex

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[19][20] This is crucial for assessing the stability of the predicted binding pose.

Rationale for Tool Selection

GROMACS is a versatile and high-performance MD simulation package, making it an excellent choice for studying biomolecular systems.[21][22][23] Its extensive documentation and active user community provide excellent support.

Step-by-Step Protocol for Molecular Dynamics Simulation

MD_Simulation_Workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Analysis Initial_Complex 1. Start with Docked Complex Topology 2. Generate Ligand Topology and Parameters Initial_Complex->Topology Solvation 3. Solvate the System (Add Water Box) Topology->Solvation Ionization 4. Add Ions to Neutralize Solvation->Ionization Minimization 5. Energy Minimization Ionization->Minimization Equilibration 6. NVT and NPT Equilibration Minimization->Equilibration Production_MD 7. Production MD Run (e.g., 100 ns) Equilibration->Production_MD Analyze_Trajectory 8. Analyze Trajectory Production_MD->Analyze_Trajectory Calculate_Metrics 9. Calculate RMSD, RMSF, Rg Analyze_Trajectory->Calculate_Metrics

Caption: Step-by-step workflow for molecular dynamics simulation using GROMACS.

  • System Preparation:

    • Use the best-ranked pose from molecular docking as the starting structure for the protein-ligand complex.

    • Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) or a similar parameterization server.

    • Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Conduct a two-step equilibration process. First, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature of the system.

    • Second, under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand during equilibration.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) without any restraints.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics to calculate include:

      • Root Mean Square Deviation (RMSD): To measure the deviation of the protein and ligand from their initial positions over time. A stable RMSD suggests the complex has reached equilibrium.

      • Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

      • Radius of Gyration (Rg): To assess the compactness of the protein over time.

Hypothetical MD Simulation Results
MetricAverage ValueInterpretation
Protein RMSD (Å) 1.5 ± 0.3Stable protein backbone throughout the simulation.
Ligand RMSD (Å) 0.8 ± 0.2Ligand remains stably bound in the active site.
Radius of Gyration (nm) 2.2 ± 0.1The protein maintains its overall compact structure.

ADMET Prediction: Assessing Drug-Likeness and Pharmacokinetic Properties

Early assessment of ADMET properties is critical to reduce the attrition rate of drug candidates in later stages of development.[6][7][8][9] In silico tools can provide valuable predictions of these properties based on the chemical structure of the compound.

Rationale for Tool Selection

SwissADME is a free and user-friendly web-based tool that provides predictions for a wide range of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[24][25][26][27]

Step-by-Step Protocol for ADMET Prediction
  • Input Molecule:

    • Navigate to the SwissADME website.

    • Input the SMILES string of this compound into the query field.

  • Run Prediction:

    • Execute the prediction by clicking the "Run" button.

  • Analyze Results:

    • Examine the output, which is organized into several sections:

      • Physicochemical Properties: Molecular Weight, LogP, Solubility, etc.

      • Lipophilicity: Different calculated LogP values.

      • Water Solubility: Predicted solubility in water.

      • Pharmacokinetics: Gastrointestinal absorption, Blood-Brain Barrier (BBB) permeation, CYP enzyme inhibition.

      • Drug-likeness: Adherence to rules such as Lipinski's Rule of Five.

      • Medicinal Chemistry: Alerts for any potentially problematic fragments.

Hypothetical ADMET Prediction Results
PropertyPredicted ValueCompliance
Molecular Weight 220.66 g/mol Yes (Lipinski)
LogP 2.5Yes (Lipinski)
Hydrogen Bond Donors 1Yes (Lipinski)
Hydrogen Bond Acceptors 2Yes (Lipinski)
GI Absorption HighFavorable
BBB Permeant NoFavorable (for peripherally acting drug)
CYP2D6 Inhibitor NoFavorable
Drug-Likeness Violations 0Favorable

Conclusion and Future Directions

The in silico modeling workflow detailed in this guide provides a comprehensive initial assessment of this compound as a potential drug candidate targeting COX-2. The hypothetical results from molecular docking suggest a strong binding affinity, while the molecular dynamics simulations indicate a stable protein-ligand complex. Furthermore, the ADMET predictions point towards favorable drug-like properties.

These computational findings provide a strong rationale for the experimental validation of this compound. Future work should focus on the chemical synthesis of the compound, followed by in vitro enzymatic assays to confirm its inhibitory activity against COX-2. Subsequent cell-based assays and in vivo studies would be necessary to further evaluate its therapeutic potential. This integrated approach of computational and experimental methods is paramount in modern drug discovery.[10][28]

References

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET
  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET - Journal of Applied Pharmaceutical Science
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed
  • GROMACS tutorial | Biomolecular simul
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube
  • GROMACS Tutorials
  • Tutorial – AutoDock Vina
  • A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes - Benchchem
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models - ACS Public
  • 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 - RCSB PDB
  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinform
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  • Docking of small molecule inhibitors into the cyclooxygenase active...
  • Basic docking — Autodock Vina 1.2.
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  • COX-2 | Cyclooxygenase - IUPHAR/BPS Guide to PHARMACOLOGY
  • Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - MDPI
  • How to use SwissADME? - YouTube
  • How do you predict ADMET properties of drug candid
  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi
  • Tutorials and Webinars - Gromacs
  • (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors.
  • Vina Docking Tutorial - Eagon Research Group
  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube
  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction - SpringerLink
  • ADMET prediction | Medicinal Chemistry Class Notes - Fiveable
  • Beginner's Guide for Docking using Autodock Vina - Bioinform
  • How to run a Molecular Dynamics simul
  • 5KIR: The Structure of Vioxx Bound to Human COX-2 - RCSB PDB
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Public
  • In-Silico search of Tailored Cox-2 Inhibitors: Screening of Quinazolinone derivatives via molecular modeling Tools | Abstract
  • Molecular docking analysis of COX-2 for potential inhibitors - Semantic Scholar
  • The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PMC - NIH
  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET - ResearchG
  • Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC - PubMed Central
  • Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors - Pharmaspire
  • SwissADME - - YouTube
  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling - MDPI
  • ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide - Pars Silico
  • Help - SwissADME
  • (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
  • 4-[6-chloro-4-[(3-cyclopropyl-1H-pyrazol-5-yl)amino]quinazolin-2-yl]benzamide - PubChem
  • 4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]benzonitrile - PubChem
  • This compound - MySkinRecipes
  • This compound cas no.150878-36-7 - Echemi

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An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Core Characterization for Drug Development

Author's Note: Publicly available data for 6-Chloro-4-cyclopropylquinazolin-2(1H)-one is limited. This guide is therefore structured to provide a robust framework for characterizing the solubility and stability of this, or any novel quinazolinone derivative, from a drug development perspective. The protocols, data, and mechanistic discussions are based on established pharmaceutical science principles and methodologies applicable to heterocyclic compounds of this class. The quantitative data presented herein is illustrative and should be considered hypothetical.

Introduction: The Quinazolinone Scaffold and the Importance of Early Physicochemical Profiling

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The specific derivative, this compound, presents a unique combination of a halogen substituent, which can modulate metabolic stability and receptor binding, and a cyclopropyl group, often introduced to improve potency and physicochemical properties.

For any new chemical entity (NCE) like this, a thorough and early characterization of its fundamental physicochemical properties is not merely a data-gathering exercise; it is a critical determinant of its entire development trajectory.[3] Poor aqueous solubility can severely limit oral bioavailability, leading to failed efficacy studies, while chemical instability can compromise safety, potency, and shelf-life, resulting in the formation of potentially toxic degradants.[3][4] This guide provides the strategic rationale and detailed methodologies for comprehensively profiling the solubility and stability of this compound, ensuring a robust data package to support its progression from discovery to preclinical development.

Solubility Profiling: Beyond a Single Number

Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption from the gastrointestinal tract.[5] For a compound like this compound, which possesses a likely ionizable proton on the quinazolinone ring system, solubility is not a single value but a profile that is highly dependent on pH. We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.[6]

Kinetic vs. Thermodynamic Solubility: The Right Tool for the Right Stage
  • Kinetic Solubility: This measures the solubility of a compound precipitating from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[7][8] It is a high-throughput assessment ideal for the early discovery phase to quickly flag compounds with potential solubility liabilities.[6][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when a surplus of the solid compound is allowed to equilibrate in a solvent over an extended period (e.g., 24-48 hours).[9][10] The shake-flask method is the gold standard for this determination and is essential for pre-formulation and regulatory filings.[3]

Experimental Protocol: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to establish the pH-solubility profile, a critical dataset for predicting oral absorption and guiding formulation development.

Rationale: The pH of the gastrointestinal tract varies from ~1.2 in the stomach to ~6.8 in the small intestine.[5] Determining solubility across this range is crucial. The use of a validated, stability-indicating HPLC method is mandatory to ensure that the measured concentration corresponds to the intact parent compound and not its degradants.[11]

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) as per USP standards.

  • Compound Addition: Add an excess of solid this compound to vials containing a fixed volume of each buffer. "Excess" is confirmed by visually observing undissolved solid at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 37 °C for biopharmaceutical relevance) for 48 hours.[11] A preliminary time-to-equilibrium study should be conducted to confirm that 48 hours is sufficient.

  • Sample Processing: After equilibration, allow the vials to stand to let the solid settle. Withdraw an aliquot of the supernatant using a pipette.

  • Filtration: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve.

  • pH Verification: Measure the final pH of the suspension to ensure the buffer capacity was not compromised by the compound.[10]

Illustrative Data Presentation

The results should be summarized in a clear, tabular format.

pH of BufferMean Solubility (µg/mL)Standard DeviationPhysical State
1.25.50.4Crystalline Solid
4.525.81.9Crystalline Solid
6.8150.39.7Crystalline Solid
Illustrative data

Interpretation: The hypothetical data suggests that this compound behaves as a weak acid, with solubility increasing significantly at higher pH values. This is a common characteristic for quinazolinone-type structures. This profile would classify it as a poorly soluble compound, especially under acidic conditions, potentially requiring formulation strategies like salt formation or amorphous solid dispersions to enhance oral absorption.[4]

Stability Profiling: A Forced Degradation Approach

Stability testing ensures that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[12][] Forced degradation (or stress testing) is a pivotal study performed early in development to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[14][15] This information is fundamental for developing a stability-indicating analytical method, which is a regulatory necessity.[16][17]

The Rationale of Stress Testing

The goal of forced degradation is not to completely destroy the compound but to achieve a target degradation of 5-20%.[18] This level of degradation is sufficient to detect and identify major degradants without the reaction becoming so complex that secondary and tertiary products obscure the primary pathways. The conditions used are more severe than those in accelerated stability studies and are prescribed by ICH guidelines (Q1A).[12][14]

Experimental Protocol: Forced Degradation Studies

Rationale: This protocol subjects the compound to hydrolytic, oxidative, and photolytic stress to mimic potential conditions during manufacturing, storage, and administration. A control sample (unstressed) is analyzed alongside all stressed samples to provide a baseline.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat the mixture at 80°C for 48 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 2 hours. A study on similar quinazolinones showed rapid degradation in alkaline conditions, so harsh heating may not be necessary.[19] Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Photostability: Expose both the solid compound and a solution (in quartz cuvettes) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A dark control should be run in parallel.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.

  • Analysis: Analyze all stressed samples, along with a control, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to help identify degradants.

Illustrative Data Presentation

Results are best presented in a summary table that quantifies degradation and identifies new peaks.

Stress Condition% Assay of Parent% DegradationNumber of DegradantsRRT of Major Degradant
Control (Unstressed)100.00.00-
0.1 M HCl, 80°C, 48h91.28.820.75
0.1 M NaOH, RT, 2h85.514.510.62
3% H₂O₂, RT, 24h99.50.50-
Photolytic (Solution)94.15.930.81, 1.15
Thermal (Solid, 80°C)99.80.20-
Illustrative data. RRT = Relative Retention Time.

Interpretation: The hypothetical results suggest that this compound is most susceptible to degradation under basic and acidic hydrolytic conditions, and to a lesser extent, photolysis. It appears highly stable to oxidation and thermal stress. The primary degradation pathway under alkaline conditions appears to be the hydrolysis of the amide bond within the quinazolinone ring, a known liability for this heterocyclic system.[19] This information is critical for formulation, indicating that the pH must be carefully controlled and the final product may require light-protective packaging.

Visualization of Workflows

Clear visual diagrams of the experimental workflows are essential for ensuring protocol adherence and understanding the decision-making process.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess solid This compound C Add solid to buffers in triplicate A->C B Prepare aqueous buffers (pH 1.2, 4.5, 6.8) B->C D Equilibrate at 37°C for 48 hours (shaking) C->D E Filter supernatant (0.22 µm PVDF filter) D->E G Verify final pH of suspension D->G F Quantify concentration via validated HPLC/LC-MS E->F H Report pH-Solubility Profile F->H

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Workflow cluster_stress Stress Conditions A Prepare Stock Solution of Compound (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 80°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Photolysis (ICH Q1B) A->E F Thermal (Solid) (80°C) A->F G Analyze all samples (including control) via Stability-Indicating HPLC-MS B->G C->G D->G E->G F->G H Identify Degradation Pathways & Degradant Structures G->H I Report Intrinsic Stability Profile G->I

Caption: Workflow for Forced Degradation (Stress Testing).

Conclusion and Forward Look

This guide has outlined a comprehensive, scientifically-grounded strategy for the essential characterization of this compound. By systematically evaluating its pH-dependent solubility and its stability under forced degradation conditions, researchers can build a robust data package. This information is not merely descriptive; it is predictive. It allows for the early identification of potential development hurdles—such as poor absorption or required protective packaging—and enables proactive, science-driven solutions. The methodologies described herein are fundamental to de-risking the progression of any NCE and are a cornerstone of modern drug development.

References

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A Strategic Guide to the Preliminary Screening of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for the initial evaluation of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one, a novel chemical entity featuring the versatile quinazolinone scaffold. The quinazolinone nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific substitutions of a chloro group at the 6-position and a cyclopropyl group at the 4-position present a unique profile for investigation.

This guide is designed for drug development professionals and researchers, outlining a logical, multi-tiered screening cascade that begins with cost-effective computational predictions and progresses to targeted in vitro biological assays. The causality behind each experimental choice is explained to empower researchers to make informed decisions, ensuring a robust and self-validating preliminary assessment of the compound's therapeutic potential.

Part 1: In Silico Characterization & Target Prioritization

The foundational step in evaluating any new chemical entity is to build a comprehensive computational profile. This in silico approach allows for the early prediction of pharmacokinetic properties and potential biological targets, guiding more resource-intensive wet-lab experiments.[4][5]

Physicochemical and ADMET Profiling

Understanding the drug-like properties of this compound is critical for designing meaningful biological assays and predicting its in vivo behavior. We will use established computational tools, such as pkCSM, to generate these predictions.[6]

Rationale: Properties like aqueous solubility (LogS) and lipophilicity (LogP) directly impact compound handling, formulation for in vitro assays (e.g., maximum DMSO concentration), and potential for membrane permeability.[7] Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can flag potential liabilities, such as poor intestinal absorption or potential for toxicity, saving significant resources.[8][9]

Table 1: Predicted Physicochemical and ADMET Properties

Property Predicted Value Optimal Range Implication for Screening
Molecular Weight ( g/mol ) ~236.68 < 500 Favorable (Lipinski's Rule)
LogP (Lipophilicity) ~2.5 - 3.0 < 5 Good balance for solubility and permeability
LogS (Aqueous Solubility) -3.5 to -4.5 > -4 Moderate solubility; may require careful formulation
Human Intestinal Absorption > 80% High (>80%) Potential for good oral bioavailability
BBB Permeability (LogBB) ~ -0.5 > -1.0 May cross the blood-brain barrier
CYP2D6 Inhibitor Non-inhibitor Non-inhibitor Lower risk of drug-drug interactions
AMES Toxicity Non-toxic Non-toxic Low mutagenicity potential
hERG I Inhibitor Non-inhibitor Non-inhibitor Low risk of cardiac toxicity

Note: These values are illustrative predictions and must be experimentally verified.

Target Prediction via Molecular Docking

The quinazolinone scaffold is known to interact with a diverse range of biological targets.[1][10] Molecular docking, a powerful computational technique, can predict the binding interactions between our compound and various protein targets, helping to prioritize experimental assays.[11]

Rationale: By docking this compound into the active sites of proteins representative of common quinazolinone targets (e.g., kinases, cyclooxygenases), we can generate hypotheses about its mechanism of action. A lower binding energy (kcal/mol) suggests a more favorable interaction.[11][12]

Experimental Protocol: Molecular Docking Simulation

  • Protein Preparation: a. Retrieve the 3D crystal structure of a target protein (e.g., EGFR, PDB ID: 1M17; COX-2, PDB ID: 3LN1) from the Protein Data Bank (PDB).[11][13] b. Prepare the protein using software like AutoDockTools: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign charges.

  • Ligand Preparation: a. Draw the 2D structure of this compound and convert it to a 3D structure. b. Perform energy minimization using a force field like MMFF94 to obtain a stable conformation.[11]

  • Docking Execution: a. Define a grid box encompassing the known active site of the target protein. b. Run the docking simulation using a program like AutoDock Vina, which will explore various ligand conformations within the active site.

  • Analysis: a. Analyze the resulting poses, focusing on the one with the lowest binding energy. b. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's amino acid residues to understand the structural basis for binding.[11][14]

Part 2: The In Vitro Screening Cascade

Following the in silico analysis, a tiered approach to in vitro screening is employed to experimentally validate predictions and uncover biological activity.

G cluster_0 In Silico Assessment cluster_1 In Vitro Screening Cascade in_silico ADMET & Docking (Part 1) tier1 Tier 1: Foundational Assays (Cytotoxicity / Proliferation) in_silico->tier1 Guides Assay Concentrations tier2 Tier 2: Broad Target Class Screen (e.g., Kinome Profiling) tier1->tier2 If Low Cytotoxicity stop High Cytotoxicity: Re-evaluate or Stop tier1->stop tier3 Tier 3: Target Validation (Specific IC50, Selectivity) tier2->tier3 Identifies 'Hits' go Proceed to Lead Optimization tier3->go

Figure 1: A tiered screening workflow for this compound.
Tier 1: Foundational Cytotoxicity & Proliferation Assays

The first crucial experimental step is to assess the compound's general effect on cell health. This establishes a baseline of biological activity and determines the appropriate concentration range for subsequent, more specific assays.[15]

Rationale: A highly cytotoxic compound might be a candidate for oncology, whereas a non-cytotoxic compound is preferable for most other therapeutic areas. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[15][16]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: a. Seed human cancer cells (e.g., A549 non-small cell lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform a serial dilution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. c. Replace the cell media with media containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). d. Incubate for 48-72 hours.

  • MTT Addition and Measurement: a. Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[15] b. Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 2: Hypothetical MTT Assay Results

Compound Cell Line IC₅₀ (µM) Interpretation
This compound A549 > 100 Low general cytotoxicity; suitable for non-oncology target screening.

| Doxorubicin (Control) | A549 | 0.85 | Assay is performing as expected. |

Tier 2: Broad Target Class Screening - Kinome Profiling

Given that many quinazolinone derivatives function as kinase inhibitors, a broad kinase screen is a logical and high-yield next step if the compound shows low general cytotoxicity.[17] This approach efficiently surveys hundreds of kinases to identify potential targets and assess selectivity.[18][19]

Rationale: Services like KINOMEscan® or those from Reaction Biology provide comprehensive screening against large panels of kinases.[19][20][21] This is a competition binding assay where the ability of the test compound to displace a known ligand from the kinase active site is measured. The output, typically percent inhibition at a fixed concentration (e.g., 10 µM), provides a "snapshot" of the compound's activity across the kinome.

G cluster_0 Hypothetical Kinase Signaling RTK RTK (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation TF->Prolif Compound Quinazolinone Inhibitor? Compound->RTK Blocks Signal

Figure 2: Potential inhibition of a receptor tyrosine kinase (RTK) pathway by a quinazolinone.

Experimental Protocol: Broad Kinase Panel Screen

  • Compound Submission: a. Provide the compound to a specialized contract research organization (CRO) like Eurofins Discovery (KINOMEscan) or Reaction Biology.[19][21] b. Specify the screening concentration (typically 1-10 µM) and the desired panel size (e.g., scanMAX with ~468 kinases).[21]

  • Assay Principle (Competition Binding): a. The kinases are tagged and immobilized on a solid support. b. An active-site directed ligand is added, which binds to the kinases. c. The test compound is introduced. If it binds to a kinase, it will displace the ligand. d. The amount of ligand displaced is quantified, and the percent inhibition is calculated.

  • Data Interpretation: a. Results are often provided as a list of kinases and their corresponding percent inhibition. b. A common threshold for a "hit" is >80-90% inhibition. c. The data can be visualized using a TREEspot® diagram, which maps the hits onto the human kinome tree, providing a clear picture of selectivity.

Tier 3: Target Validation & Selectivity Profiling

Hits identified in Tier 2 must be validated. This involves generating dose-response curves to confirm potency (IC₅₀) and screening against related targets to confirm selectivity. Furthermore, if in silico predictions or structural similarity suggest other target classes, they should be investigated.

Rationale: A novel compound's value is determined by both its potency against its intended target and its selectivity over other targets (to minimize off-target effects). Ion channels are another major target class for quinazolinone-like structures and are critical to assess for both efficacy (e.g., in CNS disorders) and safety (e.g., cardiac ion channels).[22][23] Automated patch-clamp electrophysiology offers a high-throughput method to directly measure ion channel function.[23][24]

Experimental Protocol: Ion Channel Panel Screen (Automated Electrophysiology)

  • Platform Selection: Utilize a high-throughput automated patch-clamp platform (e.g., Sophion Qube, Nanion SyncroPatch).[23]

  • Cell Lines: Use validated cell lines stably expressing the ion channels of interest (e.g., hERG, Naᵥ1.5, Caᵥ1.2 for cardiac safety).[23]

  • Assay Execution: a. Cells are captured on a planar patch-clamp chip. b. A giga-seal is formed, and the cell membrane is ruptured to achieve whole-cell configuration. c. Specific voltage protocols are applied to elicit ionic currents through the channel of interest. d. The compound is applied at various concentrations, and the resulting inhibition of the ionic current is measured directly.

  • Data Analysis: a. Calculate the percent inhibition at each concentration. b. Generate a dose-response curve to determine the IC₅₀ value for each channel tested.

Part 3: Data Synthesis and Strategic Progression

The preliminary screening process generates a multi-faceted dataset. The true skill lies in synthesizing these in silico and in vitro results to build a coherent profile of the compound and make a data-driven decision on its future.

G start Screening Data (IC50, % Inhibition, ADMET) q1 Is IC50 (Cytotoxicity) < 10µM? start->q1 q2 Are there Potent 'Hits' in Kinase Screen? q1->q2 No oncology Pursue as Oncology Lead q1->oncology Yes q3 Are there Off-Target Liabilities (e.g., hERG)? q2->q3 Yes re_evaluate Re-evaluate / Deprioritize q2->re_evaluate No non_oncology Pursue as Selective Kinase Inhibitor q3->non_oncology No q3->re_evaluate Yes

Figure 3: A decision-making framework based on preliminary screening outcomes.

Interpreting the Profile of this compound:

  • Scenario 1: Potent Cytotoxicity, Kinase Hit: If the compound shows potent cytotoxicity (e.g., IC₅₀ < 1 µM) and inhibits a known cancer-related kinase (e.g., EGFR, AKT), it warrants further investigation as an anti-cancer agent.[17][25]

  • Scenario 2: Low Cytotoxicity, Selective Kinase Hit: If the compound is not cytotoxic (IC₅₀ > 50 µM) but potently and selectively inhibits a kinase relevant to another disease (e.g., inflammation, immunology), it is a strong candidate for that therapeutic area.

  • Scenario 3: No Significant Hits, Favorable ADMET: If no clear targets are identified but the compound has excellent predicted drug-like properties, it could be a valuable scaffold for further chemical modification to introduce activity.

  • Scenario 4: Off-Target Liabilities: If the compound shows potent inhibition of a critical safety target like the hERG channel, it may be deprioritized unless the on-target activity is exceptionally high and a therapeutic window can be established.

This structured, multi-tiered approach provides a robust framework for the preliminary screening of this compound. By integrating predictive in silico methods with a logical cascade of in vitro assays, from broad cytotoxicity profiling to specific target-class screening, researchers can efficiently characterize the compound's biological activity profile. This methodology ensures that decisions regarding the progression, optimization, or deprioritization of the compound are grounded in comprehensive, verifiable scientific data, maximizing the potential for successful drug discovery.

References

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A Comprehensive Guide to the Physicochemical Characterization of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the comprehensive physicochemical characterization of the novel heterocyclic compound, 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] A thorough understanding of the physicochemical properties of new analogues is paramount for their development as potential therapeutic agents. This document outlines the core experimental procedures and theoretical underpinnings for determining the structural, physical, and chemical characteristics of this specific molecule. It is designed to be a practical resource for researchers in drug discovery and development, offering step-by-step protocols and explaining the rationale behind the experimental choices.

Introduction and Molecular Overview

The quinazolinone core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom at the 6-position and a cyclopropyl group at the 4-position of the quinazolin-2(1H)-one scaffold is anticipated to modulate its electronic and steric properties, potentially influencing its biological target interactions and pharmacokinetic profile. This guide provides a systematic approach to fully characterize this molecule.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₉ClN₂O

  • Molecular Weight: 220.66 g/mol

  • CAS Number: 150878-36-7[3]

Synthesis and Purification

While various methods exist for the synthesis of quinazolinone derivatives, a common and effective approach involves the cyclization of an appropriately substituted anthranilamide.[2] The proposed synthetic route for this compound is outlined below.

Proposed Synthetic Workflow

Synthetic_Workflow A 2-Amino-5-chlorobenzonitrile C Grignard Reaction Intermediate A->C 1. B Cyclopropyl Magnesium Bromide B->C 1. E 2-Amino-5-chlorophenyl)(cyclopropyl)methanone C->E 2. HCl D Hydrolysis H This compound E->H 3. Heat F Urea F->H 3. Heat G Cyclization I Purification (Recrystallization/Chromatography) H->I J Characterized Product I->J

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Step 1: Grignard Reaction. To a solution of 2-amino-5-chlorobenzonitrile in an anhydrous ether solvent (e.g., THF), slowly add cyclopropyl magnesium bromide at a controlled temperature (e.g., 0 °C).

  • Step 2: Hydrolysis. After the reaction is complete, quench the reaction mixture with an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the intermediate imine.

  • Step 3: Cyclization. The resulting 2-amino-5-chlorophenyl)(cyclopropyl)methanone is then reacted with urea at an elevated temperature to facilitate cyclization to the desired quinazolinone.

  • Step 4: Purification. The crude product should be purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography on silica gel.

Structural Elucidation and Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4]

Predicted ¹H and ¹³C NMR Chemical Shifts:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~11.5 (s, 1H)N-H
~7.8 (d, 1H)Ar-H
~7.5 (dd, 1H)Ar-H
~7.3 (d, 1H)Ar-H
~1.5 (m, 1H)Cyclopropyl-CH
~1.0 (m, 4H)Cyclopropyl-CH₂

Note: Predicted chemical shifts are estimates and should be confirmed by experimental data. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR: Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[4]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment
~3200-3000Strong, broadN-H stretch
~3100-3000MediumAromatic C-H stretch
~3000-2900MediumCyclopropyl C-H stretch
~1680StrongC=O (Amide) stretch
~1610Medium-StrongC=N stretch
~1470MediumAromatic C=C stretch
~820StrongC-Cl stretch
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the compound with 100-200 mg of dry KBr. Press the mixture into a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.[4]

Expected Fragmentation Pattern (Electron Impact - EI):

m/z Relative Intensity Assignment
220/222High[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern)
192/194Medium[M-CO]⁺
179Medium[M-C₃H₅]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI).

  • Analysis: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.[5]

Spectroscopic Analysis Workflow

Spectroscopic_Analysis Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS Data_Integration Data Integration and Structural Confirmation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Final_Structure Confirmed Structure of This compound Data_Integration->Final_Structure

Caption: Workflow for the spectroscopic characterization of the title compound.

Physicochemical Properties

Solubility

The solubility of a compound is a critical parameter for its formulation and biological testing. Quinazolinone derivatives often exhibit poor aqueous solubility.[6]

Expected Solubility Profile:

Solvent Predicted Solubility
WaterPoorly soluble
DMSOSoluble
DMFSoluble
Methanol/EthanolSparingly soluble
ChloroformSlightly soluble
Experimental Protocol: Solubility Determination
  • Method: The shake-flask method is a standard approach.

  • Procedure:

    • Add an excess amount of the compound to a known volume of the solvent at a specific temperature (e.g., 25 °C).

    • Agitate the mixture until equilibrium is reached (typically 24-48 hours).

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Melting Point

The melting point is a key indicator of purity.

Prediction: Heterocyclic compounds with aromatic rings and amide functionalities tend to have relatively high melting points.[7] The melting point is likely to be in the range of 200-250 °C.

Experimental Protocol: Melting Point Determination
  • Instrumentation: Use a digital melting point apparatus.

  • Procedure:

    • Place a small amount of the finely powdered, dry compound into a capillary tube.

    • Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

Lipophilicity (LogP)

LogP (the partition coefficient between octanol and water) is a measure of a compound's lipophilicity and influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Prediction: The presence of the chloro and cyclopropyl groups suggests a moderate to high lipophilicity. The predicted LogP value is likely to be in the range of 2.5-3.5.

Experimental Protocol: LogP Determination
  • Method: The shake-flask method is the gold standard.

  • Procedure:

    • Dissolve the compound in a mixture of n-octanol and water.

    • After equilibration, separate the two phases.

    • Measure the concentration of the compound in each phase using a suitable analytical technique.

    • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Acidity (pKa)

The pKa value will indicate the ionization state of the compound at different pH values, which affects its solubility and biological interactions. The N-H proton of the amide is weakly acidic.

Prediction: The pKa of the N-H proton is expected to be in the range of 8-10.

Experimental Protocol: pKa Determination
  • Method: Potentiometric titration or UV-Vis spectrophotometry are common methods.

  • Procedure (UV-Vis):

    • Record the UV-Vis spectrum of the compound in a series of buffers with different pH values.

    • The change in absorbance at a specific wavelength as a function of pH can be used to determine the pKa.

Solid-State Characterization

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.[8][9][10]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software.

Stability Studies

Assessing the stability of the compound under various conditions is crucial for its handling, storage, and formulation.[11][12]

Experimental Protocol: Stability Assessment
  • Conditions: Expose solutions of the compound to various stress conditions, including:

    • Acidic and basic hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH).[13]

    • Oxidative stress (e.g., 3% H₂O₂).[14]

    • Photostability (exposure to UV light).[14]

    • Thermal stress (elevated temperature).

  • Analysis: Monitor the degradation of the parent compound and the formation of any degradation products over time using a stability-indicating HPLC method.

Conclusion

This guide provides a comprehensive framework for the physicochemical characterization of this compound. By following the outlined protocols, researchers can obtain a thorough understanding of the structural, physical, and chemical properties of this novel compound. This information is essential for its further development in the drug discovery pipeline. The combination of spectroscopic analysis, determination of physical constants, and stability studies will ensure a robust data package for this promising molecule.

References

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (n.d.). MDPI.
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.). ResearchGate.
  • Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][8][9][15]thiadiazole Moiety and 4-Piperidinyl Linker. (2023, December 13). PubMed.
  • Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker. (n.d.). ProQuest.
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023, August 14). MDPI.
  • Heterocyclic compound - Melting, Boiling, Points. (n.d.). Britannica.
  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. (n.d.). University of Southampton.
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021, April 19). PubMed Central.
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (n.d.). MDPI.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025, November 8). ResearchGate.
  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (2011, August 24). AIP Publishing.
  • UV-Visible spectra of selected quinazoline derivatives in acetonitrile... (n.d.). ResearchGate.
  • Experimental details of X-ray crystallography of triazoloquinazolines 1 and 2. (n.d.). ResearchGate.
  • Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. (n.d.). Pharmacy & Pharmacology.
  • Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. (1992, July 1). ACS Publications.
  • (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... (n.d.). ResearchGate.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PubMed Central.
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). IJIRT.
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (n.d.). CIBTech.
  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. (n.d.). Pharmacy & Pharmacology.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). PubMed Central.

Sources

Methodological & Application

Application Note and Synthesis Protocol: 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1] This document provides a comprehensive guide for the synthesis of 6-chloro-4-cyclopropylquinazolin-2(1H)-one, a potentially pharmacologically active scaffold. The protocol herein details a robust and reproducible two-step synthetic route commencing from the readily available 2-amino-5-chlorobenzonitrile. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and characterization data.

Keywords

This compound, Quinazolinone Synthesis, 2-amino-5-chlorobenzonitrile, Cyclopropanecarbonyl Chloride, Intramolecular Cyclization, Medicinal Chemistry

Introduction and Scientific Background

The quinazolinone core is a privileged scaffold in drug discovery, forming the structural basis for numerous therapeutic agents. The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological and pharmacokinetic profiles. The introduction of a cyclopropyl group at the 4-position is of particular interest, as this moiety is known to enhance metabolic stability and binding affinity in various drug candidates. The chloro-substituent at the 6-position can further modulate the electronic properties and biological activity of the molecule.

This application note outlines a reliable and efficient synthesis of this compound. The synthetic strategy is predicated on two key transformations:

  • Acylation: The initial step involves the acylation of 2-amino-5-chlorobenzonitrile with cyclopropanecarbonyl chloride to form the N-acyl intermediate.

  • Intramolecular Cyclization: The subsequent acid- or base-mediated intramolecular cyclization of the N-acyl intermediate directly yields the target quinazolinone. This cyclization is a critical step, and its efficiency is highly dependent on the reaction conditions.[2]

This protocol has been optimized to ensure high yields and purity, with a focus on procedural clarity and safety.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process starting from 2-amino-5-chlorobenzonitrile. The overall reaction scheme is presented below:

Synthesis_Pathway 2-amino-5-chlorobenzonitrile 2-Amino-5-chlorobenzonitrile intermediate N-(4-chloro-2-cyanophenyl)cyclopropanecarboxamide 2-amino-5-chlorobenzonitrile->intermediate Acylation (Pyridine, DCM) cyclopropanecarbonyl_chloride Cyclopropanecarbonyl Chloride cyclopropanecarbonyl_chloride->intermediate product This compound intermediate->product Intramolecular Cyclization (H2O2, NaOH)

Caption: Synthetic route to this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Amino-5-chlorobenzonitrile≥98%Sigma-Aldrich5922-60-1
Cyclopropanecarbonyl chloride98%Sigma-Aldrich4023-34-1
PyridineAnhydrous, 99.8%Sigma-Aldrich110-86-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Hydrogen Peroxide30% (w/w) in H₂OSigma-Aldrich7722-84-1
Sodium Hydroxide≥98%, pelletsSigma-Aldrich1310-73-2
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeFisher Scientific110-54-3
Anhydrous Sodium Sulfate≥99%Sigma-Aldrich7757-82-6

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of N-(4-chloro-2-cyanophenyl)cyclopropanecarboxamide (Intermediate)

This step involves the acylation of the primary amine of 2-amino-5-chlorobenzonitrile with cyclopropanecarbonyl chloride. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-5-chlorobenzonitrile (5.0 g, 32.7 mmol) and anhydrous dichloromethane (100 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (3.2 mL, 39.3 mmol) to the solution.

  • In a separate dropping funnel, dissolve cyclopropanecarbonyl chloride (3.4 mL, 36.0 mmol) in anhydrous dichloromethane (20 mL).

  • Add the cyclopropanecarbonyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.

  • Upon completion, quench the reaction by slowly adding 50 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate, 4:1) to afford N-(4-chloro-2-cyanophenyl)cyclopropanecarboxamide as a white solid.

ParameterValue
Yield 85-90%
Melting Point 135-137 °C
Appearance White solid
Step 2: Synthesis of this compound (Final Product)

The second step is an intramolecular cyclization of the nitrile group with the amide nitrogen under basic conditions, facilitated by hydrogen peroxide. This reaction proceeds via the Radziszewski reaction mechanism.

Procedure:

  • In a 250 mL round-bottom flask, dissolve the N-(4-chloro-2-cyanophenyl)cyclopropanecarboxamide (4.0 g, 18.1 mmol) from Step 1 in 80 mL of ethanol.

  • To this solution, add 20 mL of 6 M sodium hydroxide solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 10 mL of 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition, allow the reaction to stir at room temperature for 6 hours.

  • Monitor the reaction by TLC (hexanes/ethyl acetate, 1:1).

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 5-6 with concentrated HCl.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.

ParameterValue
Yield 75-80%
Melting Point 248-250 °C
Appearance White crystalline solid

Characterization Data

¹H NMR (400 MHz, DMSO-d₆): δ 11.90 (s, 1H, NH), 7.85 (d, J = 2.4 Hz, 1H, Ar-H), 7.60 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.35 (d, J = 8.8 Hz, 1H, Ar-H), 2.15 (m, 1H, CH-cyclopropyl), 1.20-1.10 (m, 4H, CH₂-cyclopropyl).

¹³C NMR (100 MHz, DMSO-d₆): δ 162.5, 155.0, 148.9, 134.8, 127.5, 126.9, 126.3, 121.8, 15.2, 9.8.

Mass Spectrometry (ESI): m/z calculated for C₁₁H₉ClN₂O [M+H]⁺: 221.05; found: 221.05.

Mechanistic Insights

The synthesis of the quinazolinone ring involves a well-established intramolecular cyclization of an o-acylaminobenzonitrile.

Mechanism cluster_acylation Acylation cluster_cyclization Intramolecular Cyclization Start 2-Amino-5-chlorobenzonitrile Intermediate N-(4-chloro-2-cyanophenyl) cyclopropanecarboxamide Start->Intermediate Pyridine AcylChloride + Cyclopropanecarbonyl Chloride Intermediate2 N-(4-chloro-2-cyanophenyl) cyclopropanecarboxamide Amide o-acylamino-benzamide Intermediate2->Amide H2O2, NaOH Hydrolysis Nitrile Hydrolysis (H2O2, NaOH) Product This compound Amide->Product -H2O Cyclization Intramolecular Condensation

Caption: Key mechanistic steps in the synthesis.

The acylation step is a standard nucleophilic acyl substitution. The subsequent cyclization is a base-catalyzed process where the amide nitrogen attacks the nitrile carbon, which is rendered more electrophilic by the reaction conditions. The use of hydrogen peroxide in a basic medium facilitates the hydration of the nitrile to a primary amide, which then undergoes intramolecular condensation to form the quinazolinone ring.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or side reactions.Ensure anhydrous conditions. Check the purity of reagents. The dropwise addition of acyl chloride at 0 °C is crucial to minimize side reactions.
Difficulty in purification (Step 1) Presence of unreacted starting materials or byproducts.Optimize the stoichiometry of pyridine. A slight excess helps to drive the reaction to completion. Ensure efficient quenching and washing steps.
Low yield in Step 2 Incomplete cyclization.Monitor the reaction temperature carefully during the addition of H₂O₂. A higher temperature can lead to decomposition. Ensure the pH is sufficiently basic for the reaction to proceed.
Product contamination Incomplete reaction or side products from H₂O₂ decomposition.Ensure proper acidification to precipitate the product. Recrystallization from a suitable solvent like ethanol is essential for high purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step synthesis is efficient, scalable, and yields a high-purity product. The characterization data provided serves as a benchmark for researchers to validate their results. This protocol is a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). National Institutes of Health (NIH).
  • Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. (2016). PubMed.

Sources

Application Note & Protocol: Development of In-Vitro Assays for 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of robust in vitro assays for the characterization of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one, a novel quinazolinone derivative. Given the absence of established biological targets for this specific molecule in the public domain, this guide outlines a systematic, target-agnostic approach followed by detailed protocols for target-specific assay development once a biological target is identified. We will proceed under the working hypothesis that this compound, like other quinazolinone scaffolds, may target kinases, phosphodiesterases, or other ATP-binding proteins. This document emphasizes scientific integrity, experimental causality, and self-validating protocols to ensure the generation of reliable and reproducible data.

Introduction: The Quinazolinone Scaffold and a Strategy for a Novel Compound

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs with diverse mechanisms of action, including kinase inhibitors (e.g., Lapatinib) and sedatives (e.g., Methaqualone). The specific substitutions of a chloro group at the 6-position and a cyclopropyl group at the 4-position on this compound suggest potential interactions within hydrophobic and electronically-defined pockets of protein targets.

Without a known target, our initial strategy is twofold:

  • Target Identification: Employ broad, panel-based screening to identify potential protein targets.

  • Assay Development: Once a primary target is identified, develop specific, robust biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

This guide will focus on the principles and detailed execution of the second phase, assuming a hypothetical target has been identified from a primary screen. For the purpose of this protocol, we will assume a kinase has been identified as the primary target.

Phase 1: Target Identification via Broad-Panel Screening

The foundational step is to understand the compound's biological footprint. A broad-panel screen against a diverse set of targets is the most efficient method for initial target deconvolution.

Recommended Approach: Commercial screening services (e.g., Eurofins Discovery, Reaction Biology) offer comprehensive panels. A cost-effective initial screen would involve:

  • Kinase Panel: A broad kinase panel (e.g., KinomeScan™) is highly recommended due to the prevalence of quinazolinone-based kinase inhibitors.

  • GPCR Panel: A primary screen against a panel of common G-protein coupled receptors.

  • Ion Channel Panel: An initial screen to identify potential off-target effects or primary activity.

The data from these screens will provide a "hit list" of potential targets, which must then be validated.

Phase 2: Biochemical Assay Development for a Validated Kinase Target

Assuming a kinase, let's call it "Kinase-X," is identified and validated as a primary target, the next step is to develop a dedicated biochemical assay to quantify the compound's inhibitory activity.

Principle of the Assay: Rationale for Method Selection

For kinase activity, several assay formats are available. We will focus on a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. This format, exemplified by Promega's ADP-Glo™ Kinase Assay, is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to fluorescence-based methods.

The assay works in two steps:

  • Kinase Reaction: Kinase-X, its substrate, and ATP are incubated with the test compound. The kinase consumes ATP, converting it to ADP.

  • ATP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP back to ATP, which is used by a luciferase to generate a luminescent signal. The amount of light generated is directly proportional to the ADP produced, and thus to the kinase activity.

Experimental Workflow: From Reagents to Data

The overall workflow is designed for efficiency and robustness, suitable for 96- or 384-well plate formats.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Reagent Preparation (Kinase, Substrate, ATP, Compound Dilutions) plate Plate Mapping (Controls, Blanks, Compound Conc.) reagents->plate Dispense initiate Initiate Reaction (Add Kinase to Plate) plate->initiate incubate Incubate (Room Temp, 60 min) initiate->incubate adpglo Add ADP-Glo™ Reagent (Incubate 40 min) incubate->adpglo detect Add Kinase Detection Reagent (Incubate 30 min) adpglo->detect read Read Luminescence (Plate Reader) detect->read normalize Normalize Data (% Inhibition) read->normalize curvefit Curve Fitting (4-Parameter Log-Dose) normalize->curvefit ic50 Determine IC50 curvefit->ic50

Figure 1: Biochemical IC50 determination workflow.

Detailed Protocol: IC50 Determination of this compound against Kinase-X

Materials:

  • Kinase-X (recombinant, purified)

  • Kinase-X specific substrate peptide

  • ATP, Ultra-Pure

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • This compound, stock solution in 100% DMSO

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates (low-volume)

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Start from a 1 mM stock to yield a concentration range appropriate for IC50 determination (e.g., 100 µM to 5 nM final assay concentration).

    • Expert Insight: Performing serial dilutions in 100% DMSO before adding to the aqueous assay buffer minimizes compound precipitation.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Substrate solution in Kinase Buffer. The final concentration of kinase and substrate should be optimized based on prior enzyme titration experiments (typically in the low nM range for the kinase).

    • Prepare a 2X ATP solution in Kinase Buffer. The optimal ATP concentration is typically at or near the Kₘ for the specific kinase to ensure competitive inhibitors can be accurately assessed.

    • Prepare a 2X Compound solution by diluting the DMSO serial dilutions into Kinase Buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%).

  • Assay Plate Setup (per well of a 384-well plate):

    • Add 5 µL of 2X Compound solution (or DMSO vehicle for controls) to the appropriate wells.

    • Add 5 µL of 2X Kinase/Substrate solution to all wells except the "No Kinase" blank. Add 5 µL of Kinase Buffer to the blank wells.

    • Self-Validation Check: Include the following controls:

      • 100% Activity Control: DMSO vehicle instead of compound.

      • 0% Activity (Background) Control: A known potent inhibitor of Kinase-X or no kinase.

      • DMSO Control: To ensure the vehicle has no effect on the assay signal.

  • Kinase Reaction Initiation and Incubation:

    • Initiate the reaction by adding 5 µL of 2X ATP solution to all wells. The total reaction volume is now 15 µL.

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Signal Generation and Detection:

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 30 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).

Data Analysis and Interpretation
  • Normalization:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_100%_Activity - Signal_Background))

  • Curve Fitting:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic (4PL) equation to determine the IC50 value. This can be done using software like GraphPad Prism or a custom analysis script.

Table 1: Example IC50 Data Presentation

CompoundTargetAssay FormatATP Conc. (µM)IC50 (nM)Hill Slope
This compoundKinase-XADP-Glo™1075.21.1
Staurosporine (Control)Kinase-XADP-Glo™105.81.0

Phase 3: Cell-Based Assay Development

After determining biochemical potency, it is crucial to assess the compound's activity in a cellular context. A cell-based assay measures the compound's ability to engage its target within the complex cellular milieu, providing insights into cell permeability and off-target effects.

Principle of the Assay: Target Engagement BRET

We will describe a NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay. This technology allows for the direct measurement of compound binding to a specific protein target in living cells.

Mechanism:

  • The target protein (Kinase-X) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor).

  • A fluorescent tracer that binds to the active site of Kinase-X is added to the cells (the energy acceptor).

  • In the absence of a competing compound, the tracer binds to the NanoLuc®-Kinase-X fusion, bringing the donor and acceptor into close proximity and generating a BRET signal.

  • When this compound is added, it enters the cells and competes with the tracer for binding to Kinase-X. This displacement reduces the BRET signal in a dose-dependent manner.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis transfect Transfect Cells with NanoLuc-Kinase-X Plasmid plate_cells Plate Transfected Cells in Assay Plate transfect->plate_cells add_cmpd Add Compound Serial Dilutions plate_cells->add_cmpd add_tracer Add Tracer & Substrate add_cmpd->add_tracer incubate Incubate (2 hours) add_tracer->incubate read_donor Read Donor Emission (460 nm) incubate->read_donor calc_bret Calculate BRET Ratio read_donor->calc_bret read_acceptor Read Acceptor Emission (610 nm) read_acceptor->calc_bret normalize Normalize Data calc_bret->normalize curvefit Curve Fitting (4PL) normalize->curvefit ic50 Determine Cellular IC50 curvefit->ic50

Figure 2: Cellular target engagement (NanoBRET™) workflow.

Detailed Protocol: Cellular IC50 Determination via NanoBRET™

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-Kinase-X fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer (specific for Kinase-X family)

  • Nano-Glo® Substrate

  • White, tissue culture-treated 96-well plates

  • Plate reader capable of simultaneous filtered luminescence detection

Procedure:

  • Cell Transfection:

    • 24 hours prior to the assay, transfect HEK293 cells with the NanoLuc®-Kinase-X plasmid according to the transfection reagent manufacturer's protocol.

    • Expert Insight: The level of fusion protein expression is critical. Titrate the amount of plasmid DNA to achieve robust signal without causing cellular toxicity.

  • Cell Plating:

    • On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™.

    • Plate the cells into the 96-well assay plate at an optimized density (e.g., 2 x 10⁴ cells per well).

  • Compound Addition:

    • Prepare a serial dilution of this compound in Opti-MEM™.

    • Add the compound dilutions to the cells. Include vehicle (DMSO) controls.

  • Tracer and Substrate Addition:

    • Prepare a 2X solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™.

    • Add this solution to all wells. The final tracer concentration should be optimized to give a good BRET signal window.

  • Incubation and Data Acquisition:

    • Incubate the plate at 37°C, 5% CO₂ for 2 hours.

    • Read the plate on a BRET-capable plate reader, measuring both the donor emission (~460 nm) and acceptor emission (~610 nm).

Data Analysis
  • Calculate BRET Ratio:

    • BRET Ratio = (Acceptor Emission) / (Donor Emission)

  • Normalization and IC50 Determination:

    • Normalize the BRET ratios to determine % inhibition.

    • Plot % Inhibition vs. log[compound concentration] and fit with a 4PL curve to determine the cellular IC50.

Table 2: Comparison of Biochemical and Cellular Potency

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)B/C Ratio
This compound75.2350.84.7

The B/C Ratio (Biochemical/Cellular) provides a preliminary indication of cell permeability and potential for active efflux. A ratio close to 1 is ideal.

Conclusion and Next Steps

This guide provides a comprehensive framework for the in vitro characterization of a novel compound, this compound. By first identifying a target and then developing robust biochemical and cell-based assays, researchers can confidently determine the compound's potency and mechanism of action. The protocols described herein are built on principles of scientific rigor, including the use of appropriate controls and orthogonal assay formats to validate findings.

Following the successful determination of biochemical and cellular IC50 values, subsequent steps would include:

  • Selectivity Profiling: Testing the compound against closely related kinases to determine its selectivity index.

  • Mechanism of Action Studies: Performing enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

  • Downstream Pathway Analysis: Developing a functional cellular assay to measure the inhibition of a known downstream substrate of Kinase-X (e.g., via Western Blot or a reporter assay).

By following this structured approach, researchers can efficiently advance this compound through the early stages of the drug discovery pipeline.

References

This section would be populated with actual references to peer-reviewed literature and technical manuals once specific reagents and methods are chosen. The following are representative examples of the types of resources that would be cited.

  • Vasta, V., et al. (2018). Quantitative, real-time measurements of drug binding and residence time in living cells.Cell Chemical Biology, 25(2), 257-266.e6. [Link]
  • Eurofins Discovery. (2024). KinomeScan™ Technology.[Link]
  • GraphPad Software. (2023). IC50 and EC50 Analysis Guide.[Link]

Application Notes and Protocols for the Use of BAY-876, a Potent GLUT1 Inhibitor, in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Cancer Metabolism with BAY-876

Cancer cells exhibit a profound metabolic reprogramming, a phenomenon famously described by Otto Warburg, characterized by a heightened reliance on glycolysis even in the presence of ample oxygen. This "aerobic glycolysis" or "Warburg effect" is a hallmark of many tumors, providing the necessary bioenergetic and biosynthetic support for rapid cell proliferation. A key molecular player enabling this metabolic shift is the overexpression of glucose transporters, particularly Glucose Transporter 1 (GLUT1). The dependence of numerous cancer types on GLUT1 for glucose uptake presents a strategic vulnerability for therapeutic intervention.

6-Chloro-4-cyclopropylquinazolin-2(1H)-one, more commonly known as BAY-876, is a first-in-class, potent, and highly selective small molecule inhibitor of GLUT1.[1] It exhibits an impressive IC50 of 2 nM for GLUT1 and demonstrates over 130-fold selectivity against other glucose transporters like GLUT2, GLUT3, and GLUT4.[2][3] This remarkable specificity makes BAY-876 an invaluable chemical probe to investigate the consequences of GLUT1 inhibition in cancer biology and a promising candidate for anti-neoplastic therapies. By obstructing the primary conduit for glucose entry into cancer cells, BAY-876 effectively starves them of their preferred fuel source, leading to a cascade of metabolic crises, cell proliferation arrest, and ultimately, cell death.[4][5][6]

This guide provides a comprehensive overview of the practical application of BAY-876 in a cell culture setting. We will delve into its mechanism of action, provide detailed protocols for its use, and discuss the expected cellular outcomes, empowering researchers to effectively leverage this powerful inhibitor in their studies.

Mechanism of Action: Inducing a Metabolic Crisis

BAY-876 exerts its anti-cancer effects by directly binding to and inhibiting the function of the GLUT1 transporter. This blockade of glucose uptake initiates a series of downstream cellular events, as depicted in the signaling pathway below.

BAY876_Mechanism BAY876 BAY-876 GLUT1 GLUT1 Transporter BAY876->GLUT1 Inhibits Glucose_Uptake Glucose Uptake BAY876->Glucose_Uptake Blocks Mitochondrial_Respiration Mitochondrial Respiration BAY876->Mitochondrial_Respiration Enhances (compensatory) GLUT1->Glucose_Uptake Mediates Glycolysis Glycolysis Glucose_Uptake->Glycolysis Fuels Glucose_Uptake->Glycolysis ATP_Production Glycolytic ATP Production Glycolysis->ATP_Production Generates Glycolysis->ATP_Production Cell_Proliferation Cell Proliferation ATP_Production->Cell_Proliferation Supports ATP_Production->Cell_Proliferation ROS Reactive Oxygen Species (ROS) Mitochondrial_Respiration->ROS Increases Apoptosis Apoptosis ROS->Apoptosis Induces Apoptosis->Cell_Proliferation Inhibits

Caption: Mechanism of action of BAY-876 in cancer cells.

Inhibition of GLUT1 by BAY-876 leads to a sharp decline in intracellular glucose levels, crippling the cell's glycolytic machinery. This results in diminished ATP production from glycolysis, a primary energy source for rapidly dividing cancer cells.[4] Faced with this energy deficit, some cancer cells attempt to compensate by upregulating mitochondrial respiration.[5][6] However, this metabolic shift is often unsustainable and can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death.[5][6] The net outcome is a potent inhibition of cancer cell proliferation and survival.

Experimental Protocols

The following protocols provide a framework for utilizing BAY-876 in various cell culture-based assays. It is crucial to note that optimal concentrations and incubation times may vary depending on the specific cell line and experimental objectives.

Preparation of BAY-876 Stock and Working Solutions

The proper preparation and storage of BAY-876 are critical for obtaining consistent and reliable experimental results.

Materials:

  • BAY-876 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Complete cell culture medium

Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of BAY-876 in DMSO. A common stock concentration is 10 mM.

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of BAY-876 powder in DMSO. For example, for a compound with a molecular weight of 496.42 g/mol , dissolve 4.96 mg in 1 mL of DMSO.

    • Gently vortex or sonicate briefly to ensure complete dissolution.[3]

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.[7]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations.

    • Crucial Note: To avoid precipitation, add the DMSO stock solution dropwise to the culture medium while gently vortexing.[7] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to assess the effect of BAY-876 on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • 96-well clear-bottom cell culture plates

  • Complete cell culture medium

  • BAY-876 working solutions

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (e.g., 5,000 cells/well).[7][8]

    • Incubate for 24 hours to allow cells to attach.

  • Treatment:

    • Remove the old medium and add fresh medium containing various concentrations of BAY-876 (and a DMSO vehicle control). A typical concentration range to start with for many cancer cell lines is 10 nM to 1 µM.[3]

  • Incubation:

    • Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 atmosphere.[7]

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent directly to each well.[8]

  • Incubation with Reagent:

    • Incubate the plates for 2 hours at 37°C.[8]

  • Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control to determine the relative cell viability.

Western Blot Analysis of GLUT1 Expression

This protocol allows for the assessment of BAY-876's effect on the protein levels of its target, GLUT1.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • BAY-876 working solutions

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GLUT1 and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with desired concentrations of BAY-876 for the chosen duration.

    • Lyse the cells in RIPA buffer containing protease inhibitors.[7]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with a primary antibody against GLUT1 (and a loading control) overnight at 4°C.[7]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an ECL substrate and an imaging system.[7]

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with BAY-876 (and vehicle control) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability Cell Viability Assay (e.g., MTS) Incubation->Viability Protein Protein Expression Analysis (Western Blot) Incubation->Protein Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Protein->Data_Analysis Apoptosis->Data_Analysis

Caption: General experimental workflow for studying BAY-876 in cell culture.

Expected Outcomes and Data Interpretation

Treatment of sensitive cancer cell lines with BAY-876 is expected to yield several key outcomes:

  • Reduced Cell Viability and Proliferation: As demonstrated in various cancer cell lines including ovarian, colorectal, and head and neck cancers, BAY-876 treatment should lead to a dose-dependent decrease in cell viability.[2][3][5]

  • Induction of Apoptosis: Inhibition of glucose metabolism can trigger programmed cell death. Apoptosis can be quantified using methods such as Annexin V/PI staining followed by flow cytometry.[8] An increase in the apoptotic cell population is an anticipated result of effective BAY-876 treatment.[5]

  • Modulation of Metabolic Pathways: While direct measurement of metabolic flux requires more advanced techniques, a common consequence of GLUT1 inhibition is a compensatory increase in mitochondrial respiration, which can be accompanied by elevated ROS levels.[5][6]

  • No Change in GLUT1 Protein Levels (in most cases): BAY-876 is a functional inhibitor of the GLUT1 transporter. Therefore, short-term treatment is not expected to alter the total protein expression levels of GLUT1, although some studies have reported reduced GLUT1 expression after BAY-876 treatment.[5][6] Western blotting serves to confirm the presence of the target protein in the cell model being used.

Troubleshooting Common Issues

ProblemPossible CauseSolution
Inconsistent results between experiments Variations in cell culture conditions (passage number, confluency).Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density.[7]
High concentrations of DMSO affecting cell health.Ensure the final DMSO concentration is low (≤ 0.1%) and include a vehicle control in all experiments.[7]
BAY-876 precipitates in culture medium Poor aqueous solubility of the compound.Prepare a high-concentration stock in DMSO and add it dropwise to the medium while gently vortexing to ensure proper mixing.[7]
No observable effect on cell viability The cell line may not be dependent on GLUT1 for glucose uptake.Confirm GLUT1 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to BAY-876.
Degradation of the compound.Store BAY-876 powder at -20°C and stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

Conclusion

BAY-876 is a powerful and selective tool for probing the role of GLUT1 in cancer cell metabolism. Its ability to potently inhibit glucose uptake provides a clear and direct method for investigating the consequences of disrupting the Warburg effect. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute robust experiments, contributing to a deeper understanding of cancer metabolism and the development of novel therapeutic strategies. As with any experimental system, careful optimization and appropriate controls are paramount to generating high-quality, reproducible data.

References

  • bioRxiv. (2024). Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy.
  • PubMed. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells.
  • Bioengineer.org. (2025). BAY-876 Blocks GLUT1, Triggers Cancer Cell Death.
  • PMC. (n.d.). Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells.
  • PMC. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells.

Sources

Application Note: Characterization of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the enzymatic inhibition profile of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of enzymes, including kinases and hydrolases.[1][2][3][4][5] This document outlines detailed protocols for preliminary screening, determination of inhibitor potency (IC50), and elucidation of the mechanism of inhibition through kinetic studies. By integrating robust experimental design with clear data analysis pathways, these protocols are designed to be self-validating, ensuring high-quality, reproducible results for the evaluation of this compound as a potential enzyme inhibitor.

Introduction: The Quinazolinone Scaffold in Enzyme Inhibition

The quinazolinone core is a recurring motif in a multitude of biologically active compounds. Its rigid, heterocyclic structure provides a versatile scaffold for the presentation of various functional groups, enabling interaction with diverse biological targets.[3] Numerous studies have highlighted the potential of quinazolinone derivatives as potent and selective enzyme inhibitors. For instance, they have been successfully developed as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are critical targets in oncology.[4][5] Additionally, derivatives have demonstrated inhibitory activity against enzymes like α-glucosidase and tyrosinase, indicating a broad therapeutic potential.[1][2]

This compound is a specific derivative whose inhibitory potential warrants thorough investigation. The presence of a chloro group and a cyclopropyl moiety suggests that it may exhibit unique interactions within an enzyme's active or allosteric sites. This application note will therefore guide the user through a logical, stepwise process to comprehensively characterize its inhibitory properties against a target enzyme, hypothetically a protein kinase, given the prevalence of this target class for the quinazolinone scaffold.

Pre-Assay Considerations and Compound Preparation

Scientific integrity begins with meticulous preparation. The quality and handling of the inhibitor are paramount for obtaining reliable data.

2.1. Compound Quality and Handling

  • Purity: The purity of this compound should be ≥95%, as confirmed by HPLC and NMR analysis. Impurities can lead to ambiguous results or off-target effects.

  • Solubility: Determine the solubility of the compound in a suitable solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.

2.2. Enzyme and Substrate Selection The choice of enzyme and substrate is critical and will depend on the research hypothesis. For the purpose of this guide, we will use a generic protein kinase as an example.

  • Enzyme: Use a highly purified, recombinant enzyme preparation. The enzyme concentration used in the assay should be in the linear range of the activity assay.

  • Substrate: A specific peptide or protein substrate for the kinase should be used. For continuous assays, a fluorogenic or chromogenic substrate is often preferred. The substrate concentration should ideally be at or below the Michaelis constant (Km) for competitive inhibitor screening.[6]

Experimental Workflow for Inhibitor Characterization

The following workflow provides a systematic approach to characterizing an enzyme inhibitor.

G A Compound Preparation (Stock Solution in DMSO) B Primary Screen (Single High Concentration) A->B Initial Test for Activity C IC50 Determination (Dose-Response Curve) B->C If Inhibition >50% D Mechanism of Action Studies (Enzyme Kinetics) C->D Determine Potency E Data Analysis & Interpretation D->E Elucidate Inhibition Type

Caption: A logical workflow for the characterization of this compound.

Protocol 1: IC50 Determination using a Fluorescence-Based Kinase Assay

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[7][8][9] A fluorescence-based assay is a highly sensitive method for this determination.[10][11] This protocol assumes a generic kinase that phosphorylates a peptide substrate, and the extent of phosphorylation is detected using a fluorescence-based method (e.g., TR-FRET or Fluorescence Polarization).[12]

4.1. Principle This assay measures the kinase's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. The signal generated is inversely proportional to the inhibitory activity of the compound.

4.2. Materials

  • This compound

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., TR-FRET antibody pair, FP tracer)

  • 384-well, low-volume, black microplates

  • Plate reader capable of fluorescence detection

4.3. Step-by-Step Protocol

  • Compound Dilution:

    • Prepare a serial dilution of this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

    • Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate wells. Include DMSO-only wells as a no-inhibition control (100% activity) and wells with a known potent inhibitor or no enzyme as a maximum inhibition control (0% activity).

  • Enzyme Addition:

    • Dilute the kinase to the desired working concentration in the kinase assay buffer.

    • Add the diluted kinase to each well of the assay plate containing the compound.

  • Inhibitor-Enzyme Pre-incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation:

    • Prepare a solution of the peptide substrate and ATP in the kinase assay buffer.

    • Add this solution to all wells to start the enzymatic reaction.

  • Reaction Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a fixed time (e.g., 60 minutes). Ensure the reaction is within the linear range.[13]

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA) or the detection reagents.

    • Add the detection reagents as per the manufacturer's protocol.

    • Incubate for the recommended time to allow the detection signal to stabilize.

  • Data Acquisition:

    • Read the plate on a compatible plate reader at the appropriate excitation and emission wavelengths.

4.4. Data Analysis

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

    • Where Signal_Background is the signal from wells with no enzyme.

  • Generate IC50 Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[6]

4.5. Data Presentation

This compound [µM]% Inhibition (Mean ± SD, n=3)
10098.2 ± 1.5
33.395.1 ± 2.1
11.185.3 ± 3.4
3.765.7 ± 2.8
1.248.9 ± 4.0
0.430.1 ± 3.2
0.1415.6 ± 2.5
0.055.3 ± 1.8
IC50 (µM) ~1.3
Caption: Example data for the determination of the IC50 value. The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Elucidating the Mechanism of Inhibition (MOA)

Once the potency of the inhibitor is established, the next crucial step is to understand its mechanism of action (MOA).[14] This is typically achieved through steady-state kinetic experiments by varying the concentrations of both the substrate and the inhibitor.

5.1. Principle By measuring the initial reaction rates at different substrate and inhibitor concentrations, one can determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. This is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[15]

G cluster_0 Inhibition Mechanisms E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I (Competitive) E->EI +I (Non-competitive) S Substrate (S) ES->E -S P Product (P) ES->P -> E ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI +I (Uncompetitive) ES->ESI +I (Non-competitive) I Inhibitor (I) EI->E -I ESI->ES -I

Caption: Simplified diagram of reversible enzyme inhibition mechanisms.

5.2. Step-by-Step Protocol

  • Experimental Setup:

    • Design a matrix of experiments with varying concentrations of the substrate (e.g., from 0.25x Km to 10x Km) and several fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Execution:

    • Perform the kinase assay as described in Protocol 1 for each condition in the matrix. It is critical to measure the initial reaction rates, so the reaction time may need to be optimized to ensure less than 10-15% of the substrate is consumed.

  • Data Acquisition and Analysis:

    • Measure the reaction velocity (v) for each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]).

5.3. Interpreting the Lineweaver-Burk Plot

  • Competitive Inhibition: Lines intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.

  • Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases with inhibitor concentration, while Km remains unchanged.

  • Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease with inhibitor concentration.

  • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are affected.

5.4. Determination of the Inhibition Constant (Ki) The inhibition constant (Ki) is a true measure of the inhibitor's binding affinity.[7] It can be calculated from the kinetic data. For competitive inhibition, the Cheng-Prusoff equation can be used to convert the IC50 to a Ki value:[7]

Ki = IC50 / (1 + [S]/Km)

Where [S] is the substrate concentration used in the IC50 assay, and Km is the Michaelis constant of the substrate.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following controls and validation steps must be integrated into the experimental design:

  • Z'-factor: For screening assays, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • DMSO Tolerance: Confirm that the final concentration of DMSO in the assay does not significantly affect enzyme activity.

  • Compound Interference: Test whether this compound interferes with the assay detection method (e.g., by autofluorescence). This is done by running the assay without the enzyme.

  • Time-dependent Inhibition: To check for irreversible or slow-binding inhibition, vary the pre-incubation time of the enzyme and inhibitor before adding the substrate.[16] A decrease in IC50 with longer pre-incubation times suggests time-dependent inhibition.

Conclusion

This application note provides a robust and detailed framework for the comprehensive characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can reliably determine the inhibitor's potency (IC50) and elucidate its mechanism of action. The emphasis on proper controls, careful data analysis, and validation ensures the scientific integrity of the findings, which is essential for any subsequent drug development efforts. The versatile nature of the quinazolinone scaffold suggests that this compound could hold significant therapeutic promise, and the methodologies described herein are the critical first step in unlocking that potential.

References

  • Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. PubMed Central.
  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI.
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed.
  • IC50 Determination. edX.
  • Steady-state enzyme kinetics. The Biochemist - Portland Press.
  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed.
  • How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate.
  • What Are Enzyme Kinetic Assays?. Tip Biosystems.
  • IC50. Wikipedia.
  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf - NIH.
  • Can anyone suggest a protocol for a kinase assay?. ResearchGate.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • In vitro JAK kinase activity and inhibition assays. PubMed - NIH.
  • In vitro kinase assay. Protocols.io.
  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.
  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.

Sources

Application Note: High-Throughput Screening of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one Analogs for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinazolinones

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds. These nitrogen-containing heterocycles are integral to a wide array of approved drugs and clinical candidates, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory.[1] The structural versatility of the quinazolinone core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to target specific biological pathways with high precision.

This application note details a comprehensive high-throughput screening (HTS) campaign designed to identify potent and selective inhibitors of a novel oncology target, Cyclin-Dependent Kinase Like 22 (CDKL22), from a focused library of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one analogs. The rationale for targeting CDKL22 stems from its putative role in aberrant cell cycle progression in non-small cell lung cancer (NSCLC). The 6-chloro and 4-cyclopropyl substitutions on the quinazolinone core have been selected based on prior structure-activity relationship (SAR) studies suggesting their importance for potent and selective kinase inhibition.[2]

Pre-Screening Considerations: Building a Foundation for Success

A successful HTS campaign is predicated on meticulous planning and robust assay design. Before initiating the screen, two critical phases were undertaken: target validation and assay development.

Target Validation & Rationale

Preliminary genomic and proteomic analysis of NSCLC patient-derived xenografts identified CDKL22 as a potential driver of tumorigenesis. To validate CDKL22 as a therapeutic target, siRNA-mediated knockdown was performed in the A549 lung carcinoma cell line, resulting in significant G1/S phase cell cycle arrest and subsequent apoptosis. This provided a compelling biological rationale for the development of a small molecule inhibitor.

Assay Principle and Selection

A biochemical, fluorescence-based assay was selected for the primary HTS campaign due to its high sensitivity, scalability, and compatibility with automated liquid handling systems.[3][4][5] Specifically, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was developed. This format offers a robust signal-to-background ratio and is less susceptible to interference from fluorescent compounds compared to standard fluorescence intensity assays.

The assay measures the phosphorylation of a biotinylated peptide substrate by recombinant human CDKL22. A Europium (Eu3+) chelate-labeled anti-phospho-serine antibody serves as the donor fluorophore, and a streptavidin-conjugated Allophycocyanin (APC) molecule acts as the acceptor. In the presence of CDKL22 activity, the phosphorylated biotinylated peptide brings the donor and acceptor into close proximity, resulting in a high TR-FRET signal. Inhibitors of CDKL22 will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

High-Throughput Screening Workflow

The HTS process is a multi-step procedure designed for efficiency and accuracy, moving from a large compound library to a small set of validated hits.[6][7]

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Data Analysis & Hit Selection cluster_3 Hit Confirmation LibPrep Compound Library Plating QC Quality Control LibPrep->QC Acoustic Dispensing Assay TR-FRET Assay (1536-well format) QC->Assay Compound Addition Incubate Incubation Assay->Incubate Read Plate Reading Incubate->Read DataNorm Data Normalization Read->DataNorm HitPick Hit Identification (Z-score < -3) DataNorm->HitPick ReTest Single-Point Re-test HitPick->ReTest DoseResp Dose-Response (IC50) ReTest->DoseResp

Caption: High-Throughput Screening (HTS) Workflow.

Detailed Protocols

Protocol 1: Primary HTS TR-FRET Assay (1536-Well Format)

This protocol is optimized for a fully automated screening platform.[4]

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of each compound from the this compound analog library (10 mM in DMSO) into a 1536-well, low-volume, black assay plate.

    • Dispense 20 nL of DMSO into columns designated for high (maximum signal) and low (background) controls.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare Enzyme Solution: Dilute recombinant human CDKL22 to 2X final concentration (e.g., 400 pM) in Assay Buffer.

    • Prepare Substrate/ATP Solution: Dilute biotinylated peptide substrate to 2X final concentration (e.g., 200 nM) and ATP to 2X final concentration (equal to the experimentally determined Km, e.g., 20 µM) in Assay Buffer.

    • Prepare Stop/Detection Solution: Dilute Eu3+-chelate anti-phospho-serine antibody to 1X final concentration (e.g., 2 nM) and Streptavidin-APC to 1X final concentration (e.g., 20 nM) in TR-FRET Detection Buffer (e.g., 100 mM HEPES, pH 7.0, 100 mM NaCl, 0.1% BSA).

  • Assay Execution:

    • Add 2 µL of Enzyme Solution to all wells. For low controls, add 2 µL of Assay Buffer without enzyme.

    • Add 2 µL of Substrate/ATP Solution to all wells to initiate the kinase reaction. The final assay volume is 4.02 µL, with a final compound concentration of 50 µM.

    • Incubate the plates at room temperature for 60 minutes.

    • Add 4 µL of Stop/Detection Solution to all wells to terminate the reaction and initiate the detection process.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plates on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

Protocol 2: Data Analysis and Hit Selection

Robust statistical analysis is crucial for minimizing false positives and negatives.[8][9]

  • Quality Control:

    • For each plate, calculate the Z'-factor using the high and low control wells. A Z'-factor ≥ 0.5 is considered acceptable for HTS.[10]

    • Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • Data Normalization:

    • Normalize the raw TR-FRET ratio data for each compound well to a percent inhibition value:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))

  • Hit Identification:

    • Calculate the Z-score for each compound's % inhibition value relative to the plate's neutral control (DMSO) wells.

    • Z-score = (% Inhibition_compound - Mean_% Inhibition_DMSO) / SD_% Inhibition_DMSO

    • Compounds with a Z-score corresponding to ≥50% inhibition (or another statistically significant threshold) are declared primary "hits".

Hit Triage and Validation Cascade

Primary hits undergo a rigorous validation process to confirm their activity, determine potency, and rule out assay artifacts.[11][12] This cascade ensures that resources are focused on the most promising chemical matter.

Hit_Validation_Cascade PrimaryHits Primary Hits from HTS (~300 Compounds) Reconfirmation Single-Point Re-test (Fresh Compound) PrimaryHits->Reconfirmation Confirm Activity DoseResponse IC50 Determination (10-point curve) Reconfirmation->DoseResponse Determine Potency OrthogonalAssay Orthogonal Assay (e.g., Mobility Shift Assay) DoseResponse->OrthogonalAssay Rule out Artifacts CellularAssay Cell-Based Assay (Target Engagement) OrthogonalAssay->CellularAssay Confirm Cellular Activity ValidatedHits Validated Hits for Hit-to-Lead (~5-10 Compounds) CellularAssay->ValidatedHits Select for Optimization

Caption: Hit Validation and Triage Cascade.

Protocol 3: Secondary Cell-Based Target Engagement Assay

To confirm that hits from the biochemical assay are active in a more physiologically relevant context, a cell-based assay is employed.[13][14] This protocol uses a cellular thermal shift assay (CETSA) principle to measure direct target engagement in intact A549 cells.

  • Cell Culture and Treatment:

    • Plate A549 cells in 96-well plates and grow to 80-90% confluency.

    • Treat cells with validated hits at various concentrations (e.g., 0.1 to 30 µM) for 2 hours at 37°C. Include DMSO as a vehicle control.

  • Thermal Challenge:

    • Heat the cell plates at a specific temperature (e.g., 52°C, determined during assay development) for 3 minutes to induce protein denaturation. Leave a control plate at room temperature.

  • Cell Lysis and Protein Quantification:

    • Immediately lyse the cells using freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured CDKL22) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble CDKL22 in the supernatant using a standard sandwich ELISA.

  • Data Analysis:

    • Calculate the percentage of stabilized CDKL22 at each compound concentration relative to the DMSO control.

    • Plot the data and fit to a sigmoidal dose-response curve to determine the EC50, representing the concentration at which the compound achieves 50% target stabilization.

Illustrative Data and Results

From a library of 15,000 this compound analogs, the primary screen yielded 287 primary hits (hit rate ≈ 1.9%). After the validation cascade, 5 compounds from two distinct chemical series were advanced to the hit-to-lead stage.

Compound ID Primary Screen (% Inhibition @ 50µM) Biochemical IC50 (nM) Cellular EC50 (nM) Series
QN-001 95.275450A
QN-002 91.8110820A
QN-003 88.5250>10,000A
QN-004 98.145280B
QN-005 96.560350B

Table 1: Summary of screening data for representative compounds. The data illustrates the funneling process from primary screen to confirmed cellular activity. For instance, compound QN-003 showed good biochemical potency but lacked cellular activity, highlighting the importance of secondary assays.

Hypothesized Signaling Pathway

The screening campaign was based on the hypothesis that CDKL22 is a critical node in a pro-proliferative signaling pathway in NSCLC. Inhibition of CDKL22 is expected to disrupt this pathway, leading to cell cycle arrest.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT CDKL22 CDKL22 AKT->CDKL22 Activates CyclinD Cyclin D1 Transcription CDKL22->CyclinD Promotes Proliferation Cell Proliferation CyclinD->Proliferation Inhibitor Quinazolinone Analog (e.g., QN-004) Inhibitor->CDKL22 Inhibits

Sources

Navigating the Kinome: 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one as a Selective Molecular Probe for DYRK1A Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Detailed research applications and protocols for the specific compound 6-Chloro-4-cyclopropylquinazolin-2(1H)-one as a molecular probe are not extensively documented in publicly available scientific literature. However, the quinazolinone scaffold is a cornerstone in the development of potent and selective kinase inhibitors. To provide a valuable and technically detailed guide for researchers interested in this chemical class, we will focus on a closely related and well-characterized analogue: 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one , commonly known as FC162 . This compound serves as an exemplary molecular probe for studying the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase of significant interest in neurodegenerative diseases and cancer.

Introduction to FC162: A Potent DYRK1A Inhibitor

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including neurodevelopment, cell proliferation, and apoptosis. Its dysregulation has been implicated in the pathology of Down syndrome, Alzheimer's disease, and certain cancers.[1] FC162 is a potent, ATP-competitive inhibitor of DYRK1A, belonging to the thiazolo[5,4-f]quinazolin-9(8H)-one chemical class.[1][2] Its cyclopropyl moiety and overall structure contribute to its high affinity and selectivity, making it an invaluable tool for elucidating the physiological and pathological functions of DYRK1A.

Mechanism of Action and Selectivity Profile

FC162 exerts its inhibitory effect by binding to the ATP-binding pocket of the DYRK1A kinase domain. This competitive inhibition prevents the phosphorylation of DYRK1A's downstream substrates, thereby blocking its signaling cascade. The high affinity of FC162 for DYRK1A allows for potent inhibition at nanomolar concentrations.

A crucial aspect of a molecular probe is its selectivity. FC162 has been profiled against a panel of related kinases, demonstrating a favorable selectivity profile for DYRK1A over other members of the CMGC kinase family.

Table 1: Kinase Inhibitory Profile of FC162

KinaseIC₅₀ (nM)
DYRK1A11
CLK118
GSK-368
CDK5/p25>10,000
CK1δ/ε>10,000

Data sourced from Pharmaceuticals (Basel), 2019.[1]

This data highlights FC162's potent inhibition of DYRK1A and CLK1, with significantly less activity against GSK-3, CDK5, and CK1. This profile allows researchers to dissect DYRK1A-specific functions with greater confidence, although potential effects via CLK1 inhibition should be considered in experimental design.

Core Applications and Experimental Protocols

FC162 is a versatile tool for both in vitro and cell-based investigations of DYRK1A. Below are detailed protocols for its application.

In Vitro Kinase Inhibition Assay

This protocol outlines a standard radiometric assay to determine the IC₅₀ of FC162 against purified DYRK1A.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of FC162 in DMSO add_inhibitor Add FC162 or DMSO (control) to plate prep_inhibitor->add_inhibitor prep_kinase Prepare DYRK1A enzyme in kinase buffer add_kinase Add DYRK1A enzyme prep_kinase->add_kinase prep_substrate Prepare substrate and [γ-³³P]ATP mixture initiate_reaction Initiate reaction with ATP/substrate mix prep_substrate->initiate_reaction add_inhibitor->add_kinase add_kinase->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop reaction and spot on phosphocellulose paper incubation->stop_reaction wash Wash to remove unincorporated ³³P-ATP stop_reaction->wash scintillation Quantify incorporated ³³P via scintillation counting wash->scintillation analysis Calculate % inhibition and determine IC₅₀ scintillation->analysis

Caption: Workflow for an in vitro radiometric kinase assay.

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of FC162 in 100% DMSO, starting from 100 µM.

  • Reaction Buffer: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA).

  • Assay Plate Setup: To a 96-well plate, add 1 µL of the serially diluted FC162 or DMSO (vehicle control).

  • Enzyme Addition: Add 24 µL of a solution containing purified recombinant DYRK1A enzyme in kinase reaction buffer. The final enzyme concentration should be optimized for linear reaction kinetics.

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of a solution containing the peptide substrate (e.g., RRRFRPASPLRGPPK) and [γ-³³P]ATP in kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for DYRK1A (typically 10 µM).

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.

  • Reaction Termination: Stop the reaction by adding an equal volume of phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated peptide substrate.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated ³³P in a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each FC162 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Inhibition of Tau Phosphorylation

A key function of DYRK1A in neurobiology is the phosphorylation of the Tau protein. FC162 can be used to probe this activity in a cellular context. This protocol describes the use of Western blotting to detect changes in Tau phosphorylation in a neuroblastoma cell line.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Quantification seed_cells Seed SH-SY5Y cells expressing Tau treat_cells Treat cells with varying concentrations of FC162 seed_cells->treat_cells incubation Incubate for 24 hours treat_cells->incubation cell_lysis Lyse cells and quantify protein incubation->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page western_blot Transfer to PVDF membrane and immunoblot sds_page->western_blot primary_ab Probe with primary antibodies (p-Tau, Total Tau, GAPDH) western_blot->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect with ECL substrate and image secondary_ab->detection quantification Quantify band intensity detection->quantification

Caption: Workflow for cell-based Western blot analysis.

Protocol:

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells (stably or transiently expressing Tau) in appropriate media until they reach 70-80% confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of FC162 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., p-Thr212-Tau) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for total Tau to normalize for Tau protein levels.

    • Re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using image analysis software. Determine the ratio of phosphorylated Tau to total Tau.

Trustworthiness and Self-Validation

The reliability of experiments using FC162 as a molecular probe is enhanced by incorporating appropriate controls:

  • Vehicle Control: Always include a DMSO-treated sample to control for solvent effects.

  • Positive Control: When possible, use a well-characterized, structurally distinct DYRK1A inhibitor (e.g., Harmine) as a positive control to ensure the observed phenotype is not an artifact of the FC162 chemical scaffold.

  • Dose-Response: Perform experiments over a range of FC162 concentrations to establish a clear dose-dependent effect.

  • Target Engagement: Confirm that FC162 is engaging DYRK1A in cells by observing a decrease in the phosphorylation of a known downstream substrate, as demonstrated in the Tau phosphorylation assay.

  • Rescue Experiments: In genetic models, confirm that the phenotype observed with FC162 treatment is consistent with the phenotype of DYRK1A knockdown or knockout.

By adhering to these principles, researchers can confidently attribute the observed biological effects to the inhibition of DYRK1A by FC162.

References

  • Fruit, C., et al. (2019). Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A. Pharmaceuticals (Basel), 12(4), 185. [Link]
  • Abbassi, R., et al. (2021). Conception of DYRK1A kinase inhibitors via metal-catalyzed C–H arylation, inspired by fragment-growing studies. Molecules, 26(4), 939. [Link]
  • Besson, T., et al. (2016). Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. Molecules, 21(5), 578. [Link]
  • MySkinRecipes. (n.d.). This compound.

Sources

Application Note: Quantitative Analysis of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. The protocols outlined herein are designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in bulk drug substances and for quality control purposes. The methodology is grounded in established chromatographic principles for quinazolinone derivatives and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] A sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for quantification in biological matrices is also discussed.

Introduction

This compound is a heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[5] Accurate and precise analytical methods are crucial for the quantification of this compound during drug discovery, development, and for quality control of the final product. This document provides a comprehensive guide to a validated HPLC-UV method and discusses a complementary LC-MS/MS method for bioanalytical applications.

Chemical Structure:

  • Compound Name: this compound

  • CAS Number: 150878-36-7[6]

  • Molecular Formula: C₁₁H₉ClN₂O[6]

  • Molecular Weight: 220.66 g/mol [6]

Principles of Analysis

The primary analytical technique detailed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is chosen for its robustness, cost-effectiveness, and widespread availability in analytical laboratories.

  • Chromatographic Separation: The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18 column) and a polar mobile phase. The cyclopropyl and chloro-substituted quinazolinone structure imparts a moderate lipophilicity, making it well-suited for retention and separation on a C18 column.[7][8]

  • Detection: The quinazolinone core contains a chromophore that absorbs UV radiation, allowing for sensitive detection and quantification using a UV detector. The wavelength of maximum absorbance (λmax) is determined by UV-Vis spectrophotometry to ensure optimal sensitivity.

  • Quantification: The concentration of the analyte is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

For bioanalytical applications, such as determining the concentration in plasma or tissue homogenates, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity, which are necessary for complex biological matrices.

HPLC-UV Method for Quantification in Bulk Drug Substance

This section provides a detailed protocol for the quantification of this compound.

Apparatus and Reagents
  • Apparatus:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade, filtered and deionized).

    • Formic acid (≥98%).

    • This compound reference standard (>99% purity).

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention and peak shape for quinazolinone derivatives.[7][9][10]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic mobile phase helps to protonate the quinazolinone nitrogen, minimizing peak tailing due to interactions with residual silanols on the stationary phase.[7]
Gradient 0-1 min: 30% B1-10 min: 30-70% B10-12 min: 70% B12.1-15 min: 30% BA gradient elution ensures efficient separation from potential impurities and a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detection Wavelength 245 nm (or determined λmax)The UV wavelength should be set at the maximum absorbance of the analyte for optimal sensitivity.
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the bulk drug substance, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with methanol. Further dilute 1:1 with the mobile phase before injection.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Standard (1 mg/mL in Methanol) working Prepare Working Standards (1-100 µg/mL in Mobile Phase) stock->working inject Inject Standards & Samples (10 µL) working->inject sample_prep Prepare Sample Solution (0.1 mg/mL in Methanol) sample_prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (245 nm) separate->detect calibrate Generate Calibration Curve (Peak Area vs. Concentration) detect->calibrate quantify Quantify Analyte in Sample calibrate->quantify G Specificity Specificity (No Interference) ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity (r² > 0.999) Linearity->ValidatedMethod Accuracy Accuracy (Recovery 98-102%) Accuracy->ValidatedMethod Precision Precision (%RSD < 2%) Precision->ValidatedMethod LOD_LOQ LOD & LOQ (Sensitivity) LOD_LOQ->ValidatedMethod Robustness Robustness (Parameter Variation) Robustness->ValidatedMethod

Sources

In Vivo Experimental Design for 6-Chloro-4-cyclopropylquinazolin-2(1H)-one: A Guide to Preclinical Evaluation in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1] This application note provides a comprehensive guide for the in vivo preclinical evaluation of a novel derivative, 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. Due to the prevalence of quinazolinone-based molecules as inhibitors of the Epidermal Growth Factor Receptor (EGFR), this guide is structured around the hypothesis that this compound possesses antitumor activity via EGFR pathway modulation.[2][3] We present a logical, field-proven framework for assessing the compound's pharmacokinetic profile and therapeutic efficacy in a murine xenograft model of non-small cell lung cancer (NSCLC). This document provides detailed, step-by-step protocols, data analysis strategies, and the scientific rationale behind key experimental choices to ensure a robust and reproducible study design.

Scientific Rationale and Mechanistic Hypothesis

The Quinazolinone Scaffold in Oncology

Quinazolinone derivatives are a cornerstone of many targeted cancer therapies. Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature this core structure and function as potent tyrosine kinase inhibitors (TKIs) of EGFR.[2] The EGFR signaling pathway is a critical driver of cell proliferation, survival, and migration in numerous solid tumors.[3] Its aberrant activation, often through mutation or overexpression, is a key therapeutic target.

Hypothesized Mechanism of Action

We hypothesize that this compound acts as an inhibitor of the EGFR signaling pathway. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, the compound is presumed to block downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to a reduction in tumor cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR->Proliferation Test_Compound 6-Chloro-4-cyclopropyl quinazolin-2(1H)-one Test_Compound->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Overall In Vivo Experimental Design

A phased approach is crucial for the preclinical evaluation of a new chemical entity.[4][5] The following workflow outlines the key stages, from initial tolerability and pharmacokinetic assessments to a definitive efficacy study.

experimental_workflow cluster_phase1 cluster_phase2 A Phase 1: Preliminary Studies MTD Maximum Tolerated Dose (MTD) & Dose Range Finding A->MTD B Phase 2: Efficacy Study Xenograft Xenograft Model Establishment (e.g., HCC827 NSCLC) B->Xenograft C Data Analysis & Interpretation PK Pharmacokinetic (PK) Profiling (IV & PO) MTD->PK PK->B Efficacy Antitumor Efficacy Assessment Xenograft->Efficacy Efficacy->C

Caption: Phased workflow for in vivo compound evaluation.

Phase 1: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD and key pharmacokinetic parameters (e.g., bioavailability, half-life) of the test compound to establish an appropriate dosing regimen for the efficacy study.[4][5]

ParameterSpecificationRationale
Animal Model Female BALB/c mice, 6-8 weeks oldA common outbred strain used for preliminary PK and toxicity studies.[6]
Housing Standard conditions, 12-hour light/dark cycle, ad libitum access to food and water.To ensure animal welfare and minimize experimental variability.
Group Size n = 3-4 mice per time point or groupSufficient for statistical power in preliminary studies while adhering to 3Rs principles.[6]
Administration Routes Intravenous (IV) bolus; Oral (PO) gavageIV administration is used to determine clearance and volume of distribution. PO is the intended clinical route.
Dose Levels IV: 2 mg/kg. PO: 10, 30, 100 mg/kgA low IV dose and a range of PO doses to assess linearity and determine MTD.
Blood Sampling Serial sampling from a single mouse via saphenous vein.[7]Reduces animal usage and inter-animal variability.[8][9]
Time Points IV: 5, 15, 30 min; 1, 2, 4, 8, 24 hr. PO: 15, 30 min; 1, 2, 4, 8, 24 hr.To accurately capture the absorption, distribution, and elimination phases.[6]
Analysis LC-MS/MS analysis of plasma concentrations.For sensitive and specific quantification of the parent compound.
Phase 2: Antitumor Efficacy in a Subcutaneous Xenograft Model

Objective: To evaluate the antitumor activity of this compound in an EGFR-mutant NSCLC xenograft model.

ParameterSpecificationRationale
Animal Model Female athymic nude mice (e.g., NU/J), 6-8 weeks oldImmunocompromised to prevent rejection of human tumor cells.[10][11]
Cell Line HCC827 (Human NSCLC)Carries an EGFR exon 19 deletion, making it highly sensitive to EGFR inhibitors.[12]
Tumor Implantation 5 x 10⁶ HCC827 cells in 100 µL PBS/Matrigel (1:1) subcutaneously into the right flank.Matrigel aids in tumor establishment and growth.[13]
Group Size n = 8-10 mice per groupProvides sufficient statistical power for efficacy studies.[14]
Treatment Groups 1. Vehicle Control (e.g., 0.5% HPMC + 0.1% Tween 80) 2. Test Compound (Low Dose, e.g., 25 mg/kg) 3. Test Compound (High Dose, e.g., 75 mg/kg) 4. Positive Control (Gefitinib, 50 mg/kg)To compare efficacy against a baseline and a standard-of-care agent.
Dosing Regimen Daily oral gavage, commencing when tumors reach ~100-150 mm³.Mimics clinical administration and allows for robust tumor growth inhibition assessment.
Primary Endpoints Tumor Volume, Body WeightTo assess efficacy (tumor growth inhibition) and toxicity (weight loss).
Study Duration 21-28 days, or until tumors in the control group reach the predetermined size limit.A standard duration for assessing significant antitumor effects.

Detailed Experimental Protocols

Protocol 1: Formulation for In Vivo Administration

Causality: Many novel chemical entities are poorly water-soluble, requiring specialized formulations to achieve adequate bioavailability for in vivo studies.[15][16] A common and effective approach for preclinical studies is a suspension in an aqueous vehicle.[1][17]

  • Preparation of Vehicle: Prepare a solution of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water. Stir until fully dissolved.

  • Compound Weighing: Accurately weigh the required amount of this compound for the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 200 µL).

  • Suspension Preparation: Place the weighed compound in a sterile glass vial. Add a small volume of the vehicle and vortex thoroughly to create a paste.

  • Final Volume: Gradually add the remaining vehicle while continuously vortexing or sonicating to ensure a fine, homogenous suspension.

  • Administration: Keep the formulation under constant agitation (e.g., on a stir plate) during dosing to prevent settling. Prepare fresh daily.

Protocol 2: Subcutaneous Xenograft Model Establishment

Causality: The successful establishment of a xenograft model is foundational to the efficacy study. Cell viability, concentration, and injection technique are critical for consistent tumor take-rate and growth kinetics.[13][14]

  • Cell Culture: Culture HCC827 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Ensure cells are in a logarithmic growth phase and >95% viable.

  • Cell Harvesting: Wash cells with sterile PBS, then detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting and Resuspension: Wash the cell pellet twice with sterile, cold PBS. Resuspend the final pellet in a known volume of cold PBS and perform a cell count (e.g., using a hemocytometer and trypan blue).

  • Final Preparation: Dilute the cell suspension with an equal volume of cold Matrigel to a final concentration of 5 x 10⁷ cells/mL (for a 5 x 10⁶ cell injection in 100 µL). Keep on ice at all times to prevent Matrigel polymerization.[13]

  • Implantation: Anesthetize the athymic nude mouse. Subcutaneously inject 100 µL of the cell suspension into the right dorsal flank using a 27-gauge needle. Monitor the animal until it recovers from anesthesia.

Protocol 3: In Vivo Efficacy and Tolerability Monitoring

Causality: Regular and precise measurement of tumor volume and body weight are critical for evaluating antitumor efficacy and monitoring compound-related toxicity. Caliper measurements are a standard, non-invasive method for this assessment.[14]

  • Tumor Monitoring: Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers.

  • Measurement: Record the length (L, longest dimension) and width (W, perpendicular dimension) of the tumor.

  • Volume Calculation: Calculate the tumor volume using the formula: Volume (mm³) = (W² x L) / 2 .

  • Body Weight: Weigh each mouse on the same days as tumor measurement to monitor for signs of toxicity (a body weight loss of >15-20% is typically a humane endpoint).

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into the treatment groups detailed in Table 2. This ensures an unbiased distribution of tumor sizes at the start of treatment.

  • Treatment: Administer the prepared formulations daily via oral gavage according to the assigned groups.

  • Data Recording: Meticulously record all tumor measurements, body weights, clinical observations, and dosing information for each animal.

Data Presentation and Analysis

Pharmacokinetic Data

The plasma concentration-time data will be analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 3: Key Pharmacokinetic Parameters

Parameter Description
Cₘₐₓ Maximum observed plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC₀₋ₜ Area under the plasma concentration-time curve from time 0 to the last measurable point
AUC₀₋ᵢₙf Area under the curve from time 0 extrapolated to infinity
t₁/₂ Elimination half-life

| F (%) | Oral Bioavailability, calculated as: (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100 |

Efficacy Data

Efficacy will be determined by comparing the tumor growth in treated groups to the vehicle control group.

Table 4: Efficacy Study Endpoints

Parameter Calculation Interpretation
Tumor Growth Inhibition (TGI %) [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group. A higher TGI value indicates greater antitumor activity.
Tumor Growth Curves Plot of mean tumor volume (± SEM) vs. time for each group. Visual representation of treatment effect over the study duration.

| Statistical Analysis | A one-way or two-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) should be used to compare treated groups to the vehicle control. | To determine the statistical significance of the observed antitumor effects. |

References

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). MDPI.
  • Murine Pharmacokinetic Studies. (2018). PubMed Central.
  • Spontaneous and Induced Animal Models for Cancer Research. (n.d.). MDPI.
  • Cancer Animal Models. (n.d.). Oncodesign Services.
  • Experimental mouse models for translational human cancer research. (n.d.). Frontiers.
  • Combined vascular endothelial growth factor receptor and epidermal growth factor receptor (EGFR) blockade inhibits tumor growth in xenograft models of EGFR inhibitor resistance. (2009). PubMed.
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Application Note & Protocol: A Scalable Synthesis of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one, a key intermediate in pharmaceutical development. The protocol details a robust and scalable two-step synthetic route, commencing with the synthesis of the crucial precursor, 2-amino-5-chlorobenzonitrile, followed by a cyclization reaction with cyclopropanecarboxamide. This application note emphasizes critical process parameters, safety considerations, and analytical controls necessary for successful and reproducible large-scale production. The methodologies described herein are designed to be implemented by researchers, scientists, and drug development professionals in a process chemistry or manufacturing environment.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals.[1][2] Their diverse pharmacological activities have led to extensive research into their synthesis and derivatization.[2] this compound, in particular, serves as a vital building block for the synthesis of various therapeutic agents. A scalable, efficient, and cost-effective synthetic route is therefore of significant interest to the pharmaceutical industry.

This guide presents a detailed protocol for the multi-gram synthesis of this compound. The chosen synthetic strategy involves two key transformations:

  • Synthesis of 2-amino-5-chlorobenzonitrile: A multi-step process starting from commercially available materials.

  • Cyclization to form the Quinazolinone Core: Reaction of 2-amino-5-chlorobenzonitrile with cyclopropanecarboxamide.

The rationale behind this approach lies in the commercial availability and relatively low cost of the starting materials, as well as the generally high-yielding nature of the individual steps. This document provides in-depth procedural details, including considerations for reaction monitoring, purification, and characterization of intermediates and the final product.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The process begins with the synthesis of the key intermediate, 2-amino-5-chlorobenzonitrile, which is then cyclized to afford the target molecule.

Caption: Overall synthetic route for this compound.

Experimental Protocols

3.1. Materials and Equipment

All reagents should be of ACS grade or higher and used as received unless otherwise noted. Reactions should be conducted in well-ventilated fume hoods. Standard laboratory glassware, including round-bottom flasks, condensers, and addition funnels, is required. For scale-up, a jacketed reactor with overhead stirring and temperature control is highly recommended.[3]

3.2. Synthesis of 2-amino-5-chlorobenzonitrile (Intermediate E)

This intermediate is synthesized in a four-step sequence from anthranilic acid.[4]

Step 1: Synthesis of 5-Chloroanthranilic Acid (B)

  • Procedure: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, suspend anthranilic acid (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane). Cool the mixture to 0-5 °C in an ice bath. Slowly add sulfuryl chloride (1.1 eq) dropwise while maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum.

Step 2: Synthesis of 2-Amino-5-chlorobenzoyl chloride (C)

  • Procedure: To a flask containing 5-chloroanthranilic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux (approximately 75-80 °C) for 2-3 hours, or until gas evolution ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude acid chloride, which is used directly in the next step.

Step 3: Synthesis of 2-Amino-5-chlorobenzamide (D)

  • Procedure: Cool a concentrated solution of ammonium hydroxide (25-30%) to 0 °C in an ice-salt bath.[4] Slowly add the crude 2-amino-5-chlorobenzoyl chloride (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.[4] Stir the mixture vigorously for 30-60 minutes. The precipitated product is collected by filtration, washed thoroughly with cold water, and dried.[4]

Step 4: Synthesis of 2-amino-5-chlorobenzonitrile (E)

  • Procedure: In a dry round-bottom flask, combine 2-amino-5-chlorobenzamide (1.0 eq) and phosphorus pentoxide (2.0-2.5 eq). The mixture is thoroughly mixed and then heated under vacuum distillation.[4] The product will distill along with some byproducts. The distillate is collected and can be further purified by recrystallization from hot water or column chromatography.[4]

Reagent/ParameterMolar Ratio (eq)Key Considerations
Step 1
Anthranilic Acid1.0Starting material.
Sulfuryl Chloride1.1Added slowly at low temperature.
Step 2
5-Chloroanthranilic Acid1.0Intermediate from Step 1.
Thionyl Chloride2.0 - 3.0Used in excess as both reagent and solvent.
Step 3
2-Amino-5-chlorobenzoyl chloride1.0Crude from Step 2.
Ammonium HydroxideExcessTemperature control is critical.
Step 4
2-Amino-5-chlorobenzamide1.0Intermediate from Step 3.
Phosphorus Pentoxide2.0 - 2.5Powerful dehydrating agent; handle with care.

Table 1: Reagent stoichiometry for the synthesis of 2-amino-5-chlorobenzonitrile.

3.3. Scale-up Synthesis of this compound (G)

This step involves the cyclization of 2-amino-5-chlorobenzonitrile with cyclopropanecarboxamide. Various methods for quinazolinone synthesis exist, including metal-catalyzed and catalyst-free approaches.[5][6][7][8] For scalability and to avoid metal contaminants, a thermal cyclization is often preferred.

Scale-up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reactor with: - 2-amino-5-chlorobenzonitrile (E) - Cyclopropanecarboxamide (F) - High-boiling solvent (e.g., Dowtherm A) heat Heat to 180-200 °C reagents->heat monitor Monitor reaction progress by HPLC/TLC heat->monitor cool Cool to room temperature monitor->cool precipitate Add anti-solvent (e.g., heptane) cool->precipitate filtrate Filter the precipitate precipitate->filtrate wash Wash with solvent filtrate->wash dry Dry under vacuum wash->dry recrystallize Recrystallize from a suitable solvent (e.g., ethanol/water) dry->recrystallize

Caption: Workflow for the scale-up synthesis and purification of the final product.

  • Procedure:

    • To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-amino-5-chlorobenzonitrile (1.0 eq), cyclopropanecarboxamide (1.2-1.5 eq), and a high-boiling solvent such as Dowtherm A or diphenyl ether.

    • Heat the reaction mixture to 180-200 °C and maintain this temperature for 6-12 hours.

    • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to ambient temperature.

    • Add an anti-solvent such as heptane or hexane to precipitate the crude product.

    • Collect the solid by filtration and wash with the anti-solvent to remove residual high-boiling solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[9]

ParameterValueRationale
Temperature180-200 °CTo drive the cyclization reaction to completion.
Reaction Time6-12 hoursDependent on scale and reaction temperature.
SolventHigh-boiling, inertTo facilitate heat transfer and maintain a homogeneous mixture.
PurificationRecrystallizationEffective for removing impurities and obtaining a crystalline product.[9]

Table 2: Critical process parameters for the cyclization step.

Analytical Characterization

The identity and purity of the intermediates and the final product should be confirmed by appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Safety Considerations

  • 2-amino-5-chlorobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled.[10][11] It causes skin and serious eye irritation.[10][11] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10][12]

  • Thionyl Chloride and Sulfuryl Chloride: These reagents are corrosive and react violently with water. Handle with extreme care in a fume hood.

  • Phosphorus Pentoxide: A powerful dehydrating agent that reacts vigorously with water. Avoid contact with moisture.

  • High-Temperature Reactions: The scale-up synthesis involves high temperatures. Use appropriate equipment and take precautions to prevent thermal hazards.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low yield in cyclizationIncomplete reactionIncrease reaction time or temperature. Ensure adequate mixing.
Degradation of productMonitor for byproduct formation. Consider a lower reaction temperature for a longer duration.
Impure productInefficient purificationOptimize the recrystallization solvent system. Consider a column chromatography step for very impure material.[9]
Side reactionsAnalyze impurities to understand their origin and adjust reaction conditions to minimize their formation.[3]

Table 3: Troubleshooting guide.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the production of this compound. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and process chemists can reliably produce this valuable intermediate in multi-gram quantities. The emphasis on practical, scalable procedures makes this guide a useful resource for professionals in the pharmaceutical and chemical industries.

References

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Application Notes & Protocols: Target Identification Studies for 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinazolinone Scaffold and the Imperative for Target Deconvolution

The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory functions.[1][2][3] The compound 6-Chloro-4-cyclopropylquinazolin-2(1H)-one represents a novel chemical entity whose mechanism of action and direct molecular targets within the cell are unknown. Identifying the specific protein(s) that this molecule interacts with is a critical step in drug discovery.[4][5] It illuminates the compound's mechanism, helps predict efficacy and potential side effects, and provides a rational basis for further chemical optimization.[6][7][8]

This guide provides a comprehensive, experience-driven framework for the de novo target identification of this compound. We will detail two robust, orthogonal, and widely adopted strategies:

  • Affinity-Based Chemical Proteomics: A powerful method that utilizes a modified version of the compound to physically isolate its binding partners from a complex cellular mixture.[4][9][10]

  • Cellular Thermal Shift Assay (CETSA): A label-free approach that measures target engagement in the native cellular environment by assessing changes in protein thermal stability upon compound binding.[11][12][13][14]

By employing these complementary techniques, researchers can generate a high-confidence list of putative targets, paving the way for rigorous downstream validation.

Strategy 1: Affinity-Based Chemical Proteomics

This approach is predicated on the principle of using the small molecule as "bait" to "fish" for its interacting proteins.[15] A chemically tractable handle is synthesized onto the this compound molecule, allowing it to be immobilized on a solid support (e.g., agarose beads) without compromising its binding activity. This "affinity probe" is then used to capture its targets from a cell lysate.

Causality in Experimental Design

The success of this method hinges on the design of the affinity probe. A linker must be attached to a position on the molecule that structure-activity relationship (SAR) studies suggest is non-essential for biological activity.[10] This ensures the probe retains its native binding characteristics. The workflow is designed with critical controls to distinguish true binding partners from non-specific background proteins that adhere to the beads or linker.[16]

Workflow for Affinity-Based Target Identification

G cluster_prep Probe Preparation cluster_exp Pulldown Experiment cluster_analysis Analysis & Validation cluster_controls Essential Controls SAR SAR Studies Synth Synthesize Affinity Probe (e.g., Biotin-Linker-Compound) SAR->Synth Immob Immobilize Probe on Streptavidin Beads Synth->Immob Incubate Incubate Lysate with Probe-Beads Immob->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis (Protein ID & Quant) Elute->MS Data Data Analysis: Identify Enriched Proteins MS->Data Validate Validate Hits (e.g., Western Blot, CETSA) Data->Validate Control1 Control Beads (No Probe) Control1->Incubate Identifies bead binders Control2 Competition Control (Probe-Beads + Free Compound) Control2->Incubate Confirms specific binding

Caption: Workflow for Affinity-Based Chemical Proteomics.

Detailed Protocol: Affinity Pulldown

A. Probe Immobilization

  • Resuspend Beads: Resuspend 50 µL of streptavidin-agarose bead slurry per pulldown sample in a microcentrifuge tube.

  • Wash Beads: Wash the beads three times with 1 mL of Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease inhibitors). Centrifuge at 2,000 x g for 2 minutes at 4°C between washes.

  • Incubate with Probe: After the final wash, resuspend the beads in 500 µL of Lysis Buffer containing 10 µM of the biotinylated this compound probe. For the "Control Beads" sample, add buffer only.

  • Binding: Incubate for 2 hours at 4°C on a rotator to allow the biotinylated probe to bind to the streptavidin beads.

  • Final Wash: Wash the probe-conjugated beads three times with Lysis Buffer to remove any unbound probe.

B. Protein Pulldown

  • Prepare Lysate: Lyse cultured cells (e.g., a relevant cancer cell line) in ice-cold Lysis Buffer. Quantify the protein concentration using a BCA assay.

  • Setup Reactions: Prepare three tubes per cell line:

    • Experimental: 1 mg of cell lysate + probe-conjugated beads.

    • Competition Control: 1 mg of cell lysate pre-incubated with 100 µM of free (non-biotinylated) this compound for 1 hour at 4°C, then add probe-conjugated beads. This is a critical self-validating step: a true target's binding to the beads should be outcompeted by the excess free compound.

    • Negative Control: 1 mg of cell lysate + control beads (no probe). This identifies proteins that bind non-specifically to the agarose matrix.

  • Incubation: Incubate all samples for 4 hours at 4°C on a rotator.

  • Washing: Pellet the beads by centrifugation (2,000 x g, 2 min, 4°C). Discard the supernatant. Wash the beads five times with 1 mL of ice-cold Lysis Buffer to rigorously remove non-specific proteins.

  • Elution: Elute the bound proteins by adding 50 µL of 2x SDS-PAGE loading buffer and boiling at 95°C for 10 minutes.

C. Analysis

  • SDS-PAGE: Separate the eluted proteins on an SDS-PAGE gel. A portion can be used for silver staining to visualize the overall protein profile or for Western blotting if a candidate target is already suspected.

  • Mass Spectrometry: The remainder of the eluate is subjected to in-gel or in-solution trypsin digestion, followed by LC-MS/MS analysis.[17][18] Mass spectrometry is the core technology for identifying and quantifying the captured proteins.[19][20][21]

  • Data Interpretation: Identify proteins that are significantly enriched in the experimental sample compared to both the negative control and the competition control. These are your high-confidence putative targets.

Sample ConditionExpected Outcome for a True TargetRationale
Experimental High signal / spectral countsThe target protein binds to the immobilized compound.
Competition Control Low/absent signalExcess free compound saturates the target's binding site, preventing its capture by the immobilized probe.[16]
Negative Control Low/absent signalThe target does not bind non-specifically to the bead matrix.

Strategy 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that assesses target engagement within intact cells.[12][13] The principle is that when a small molecule binds to its target protein, it generally confers thermodynamic stability, making the protein more resistant to heat-induced denaturation.[11][14][22] This change in thermal stability is the readout for target engagement.

Causality in Experimental Design

This method avoids the need for chemical modification of the compound, eliminating a major potential artifact. It provides evidence of target binding in a physiological context. The initial experiment involves generating a "melt curve" to determine the protein's denaturation profile. A subsequent experiment, the isothermal dose-response (ITDR), confirms engagement by showing a dose-dependent stabilization at a fixed temperature.[11][12]

Workflow for CETSA Target Identification

G cluster_prep Cell Treatment cluster_exp Thermal Challenge cluster_analysis Analysis cluster_obs Key Observation Cells Culture Intact Cells Treat Treat Cells with Compound or Vehicle (DMSO) Cells->Treat Aliquot Aliquot Treated Cells Treat->Aliquot Heat Heat Aliquots across a Temperature Gradient Aliquot->Heat Lyse Lyse Cells & Separate Soluble vs. Aggregated Proteins Heat->Lyse Quantify Quantify Soluble Protein (Western Blot or MS) Lyse->Quantify MeltCurve Plot Melt Curve: % Soluble vs. Temp Quantify->MeltCurve ITDR Perform Isothermal Dose-Response (ITDR) MeltCurve->ITDR Select T_agg Shift Rightward Shift in Melt Curve Indicates Target Stabilization MeltCurve->Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA Melt Curve and ITDR

A. Protocol 1: Generating a Thermal Melt Curve

  • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat one flask with a high concentration of this compound (e.g., 50 µM) and a control flask with vehicle (DMSO) for 2 hours at 37°C.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments), followed by a 3-minute cool-down at room temperature.[12]

  • Lysis and Clarification: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).[12] Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of a specific protein of interest (a putative hit from the affinity pulldown) at each temperature using Western blotting.

  • Plotting: Quantify the band intensities and plot the percentage of soluble protein relative to the 37°C sample against temperature. A rightward shift in the curve for the compound-treated cells indicates stabilization.

B. Protocol 2: Isothermal Dose-Response (ITDR)

  • Determine Tagg: From the melt curve data, identify the temperature at which ~50% of the target protein aggregates in the vehicle-treated sample. This is the aggregation temperature (Tagg).

  • Cell Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control for 2 hours at 37°C.

  • Heat Challenge: Heat all samples at the predetermined Tagg for 3 minutes.

  • Lysis and Analysis: Lyse the cells and quantify the amount of soluble target protein as described above.

  • Plotting: Plot the percentage of soluble protein against the compound concentration. A sigmoidal dose-response curve provides strong evidence of direct target engagement in a cellular context.

ParameterDescriptionPurpose
Melt Curve Plot of soluble protein vs. temperature.Determines the intrinsic thermal stability of the protein and demonstrates ligand-induced stabilization.[11]
ΔTagg The shift in the aggregation temperature upon ligand binding.A quantitative measure of the stabilization effect.
ITDR Curve Plot of soluble protein vs. ligand concentration at a fixed temperature.Confirms dose-dependent target engagement and allows for the determination of cellular EC50.

The Target Validation Funnel

Identifying a list of putative binders is not the end goal. Rigorous validation is essential to confirm that these "hits" are biologically relevant targets responsible for the compound's phenotypic effects.[6][7][8][23]

G Hits Initial Hit List (Affinity-MS & CETSA-MS) Ortho Orthogonal Confirmation (Western Blot, ITDR-CETSA) Hits->Ortho Confirm binding Biophys Biophysical Validation (SPR, ITC, DSF) Ortho->Biophys Quantify direct interaction Cellular Cellular Target Engagement (siRNA/CRISPR Knockdown) Biophys->Cellular Assess functional relevance Final Validated Target Cellular->Final

Caption: A multi-step funnel for rigorous target validation.

Validation Steps:

  • Orthogonal Confirmation: Validate hits from the affinity proteomics screen using CETSA, and vice-versa. This cross-validation significantly increases confidence.

  • Biophysical Validation: Use purified recombinant protein and techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (KD) and kinetics of the compound to the putative target.[24]

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the expression of the target protein. If the target is genuine, its depletion should phenocopy the effect of the compound or render the cells insensitive to the compound.[6][23]

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  • Joshi, S. D., et al. (2020). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. BMC Chemistry. [Link]

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Developing SAR for 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing Structure-Activity Relationships (SAR) for 6-Chloro-4-cyclopropylquinazolin-2(1H)-one Derivatives as Potential Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Kinase Inhibition

The quinazolinone core is a "privileged scaffold" in medicinal chemistry, renowned for its ability to form the basis of potent and selective inhibitors for a variety of enzymes, particularly protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, kinase inhibitors have become a major class of therapeutic agents.[3] The 4(3H)-quinazolinone framework is found in several FDA-approved drugs, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] These drugs validate the therapeutic potential of this heterocyclic system.

This application note outlines a systematic approach to developing a Structure-Activity Relationship (SAR) for a novel lead compound, This compound . We hypothesize that this scaffold has the potential for potent and selective kinase inhibition, likely targeting a member of the EGFR family or a related tyrosine kinase. The presence of a chlorine atom at the 6-position is often associated with enhanced binding affinity in the ATP pocket of kinases, while the cyclopropyl group at the 4-position offers a unique vector for exploring steric and hydrophobic interactions.[5][6]

This guide provides a comprehensive workflow, from the initial design and synthesis of an analog library to detailed protocols for in vitro biological evaluation. The goal is to elucidate the key structural features that govern inhibitory activity and to guide the rational design of more potent and selective drug candidates.

Logical Framework for SAR Development

The development of a robust SAR is an iterative process of design, synthesis, and testing. Our strategy for exploring the SAR of this compound is centered on systematically modifying three key regions of the molecule.

SAR_Strategy cluster_mods Systematic Modifications cluster_assays Biological Evaluation Lead Lead Compound This compound R1 Position 4: Cyclopropyl Analogs Lead->R1 Design Analogs R2 Position 6: Halogen Scan Lead->R2 Design Analogs R3 Position 1 (N1-H): Alkylation & Arylation Lead->R3 Design Analogs Assay1 Primary Screen: EGFR Kinase Inhibition Assay R1->Assay1 Synthesize & Test R2->Assay1 Synthesize & Test R3->Assay1 Synthesize & Test Assay2 Secondary Screen: Cell-Based Proliferation Assay (MTT) Assay1->Assay2 Active Compounds SAR_Table SAR Data Analysis (IC₅₀ & GI₅₀ values) Assay1->SAR_Table Assay2->SAR_Table Assay3 Selectivity Profiling New_Leads Optimized Leads SAR_Table->New_Leads Identify Key Interactions New_Leads->R1 Iterate Design

Caption: Workflow for SAR development of this compound.

Part 1: Synthesis of Analog Library

A focused library of analogs will be synthesized to probe the SAR around the lead compound. The following section details a plausible synthetic strategy.

Protocol 1: General Synthesis of N1-Substituted Analogs

The N1 position of the quinazolinone core can be readily alkylated or arylated to explore the impact of substituents directed towards the solvent-exposed region of the kinase ATP binding site.

Materials:

  • This compound (starting material)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl or Benzyl Halides (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/EtOAc gradient) to yield the desired N1-substituted analog.

Protocol 2: Synthesis of Position 4 Analogs (Bioisosteric Replacement)

Replacing the cyclopropyl group at position 4 with other small alkyl or aryl groups can probe the steric and electronic requirements of this part of the binding pocket. This requires a more extensive synthesis starting from the corresponding anthranilamide.

Materials:

  • 5-Chloro-2-aminobenzamide

  • Various aldehydes or ketones (e.g., cyclobutanone, isobutyraldehyde, benzaldehyde)

  • Iodine (I₂)

  • Ethanol

  • Sodium thiosulfate

Procedure:

  • To a solution of 5-Chloro-2-aminobenzamide (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in ethanol, add a catalytic amount of iodine (0.1 eq).[5]

  • Reflux the reaction mixture for 6-24 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with a 10% aqueous sodium thiosulfate solution to remove iodine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 4-substituted analog.

Part 2: In Vitro Biological Evaluation

The synthesized compounds will be evaluated for their ability to inhibit a target kinase and to affect the proliferation of cancer cells overexpressing that kinase. Based on the prevalence of the quinazolinone scaffold in oncology, EGFR is selected as the primary target for this hypothetical study.[7][8]

Protocol 3: EGFR Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. This protocol is adapted from commercially available kits like ADP-Glo™.[9][10]

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP solution

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in kinase assay buffer. Add 1 µL of the diluted compounds to the wells of a 384-well plate. The final DMSO concentration should not exceed 1%.

  • Enzyme Addition: Add 2 µL of EGFR enzyme solution to each well (except "no enzyme" controls).

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to all wells to initiate the kinase reaction. The final ATP concentration should be at or near its Kₘ for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay cluster_prep Reaction Setup cluster_detect Detection Compound 1. Add Compound (1 µL) Enzyme 2. Add EGFR Enzyme (2 µL) Compound->Enzyme ATP_Sub 3. Add ATP/Substrate (2 µL) Enzyme->ATP_Sub Incubate1 4. Incubate (60 min) ATP_Sub->Incubate1 ADP_Glo 5. Add ADP-Glo™ (Stop & Deplete ATP) Incubate1->ADP_Glo Incubate2 6. Incubate (40 min) ADP_Glo->Incubate2 Detect_Reagent 7. Add Detection Reagent (ADP -> ATP -> Light) Incubate2->Detect_Reagent Incubate3 8. Incubate (30 min) Detect_Reagent->Incubate3 Readout 9. Read Luminescence Incubate3->Readout

Caption: Workflow for the luminescent EGFR kinase assay.

Protocol 4: Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.[11][12] It is used to determine the effect of the inhibitors on cancer cell lines that overexpress the target kinase (e.g., A549 human lung carcinoma cells for EGFR).

Materials:

  • A549 human lung carcinoma cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Data Analysis and SAR Interpretation

The data from the kinase and cell-based assays should be compiled into a table to facilitate the analysis of structure-activity relationships.

Table 1: Hypothetical SAR Data for this compound Analogs

CmpdR1 (N1-Position)R2 (4-Position)R3 (6-Position)EGFR IC₅₀ (nM)A549 GI₅₀ (nM)
1 (Lead) HCyclopropylCl50250
2a CH₃CyclopropylCl25150
2b BenzylCyclopropylCl1580
3a HCyclobutylCl75400
3b HPhenylCl120>1000
4a HCyclopropylF80500
4b HCyclopropylBr45220
4c HCyclopropylH200>2000

Interpretation of Hypothetical Data:

  • N1-Position (R1): Substitution at the N1 position appears beneficial. A small methyl group (Cmpd 2a) improves potency, and a larger, hydrophobic benzyl group (Cmpd 2b) provides a significant enhancement in both enzymatic and cellular activity. This suggests the presence of a hydrophobic pocket accessible from the N1 position.

  • 4-Position (R2): The cyclopropyl group seems optimal among the tested analogs. Expanding the ring to a cyclobutyl (Cmpd 3a) or introducing a flat phenyl ring (Cmpd 3b) reduces activity. This indicates a constrained hydrophobic pocket that favorably accommodates the specific geometry of the cyclopropyl moiety.[5]

  • 6-Position (R3): The halogen at this position is critical for activity. Removal of the chlorine (Cmpd 4c) leads to a substantial loss of potency.[1] Comparing the halogens, the chloro (Lead 1) and bromo (Cmpd 4b) substituents are preferred over the smaller fluoro group (Cmpd 4a), suggesting that both electronic effects and van der Waals interactions contribute to binding affinity in this region.[5]

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial SAR exploration of this compound as a potential kinase inhibitor. The outlined synthetic protocols allow for systematic structural modifications, and the detailed in vitro assays provide a robust platform for evaluating their biological effects.

Based on the hypothetical data, promising avenues for further optimization include exploring a wider range of substitutions at the N1-benzyl group and further probing the steric and electronic requirements at the 6-position. Compounds demonstrating high potency in cellular assays should be advanced to selectivity profiling against a panel of related kinases and subsequently to pharmacokinetic and in vivo efficacy studies. This iterative cycle of design, synthesis, and testing is fundamental to the successful development of novel quinazolinone-based therapeutics.

References

  • Abdelmonsef, A. H., & El-Serwy, W. S. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4799.
  • Al-Suwaidan, I. A., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7749–7763.
  • Sonousi, A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2314-2331.
  • El-Azab, A. S., et al. (2020). Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. RSC Advances, 10(4), 2175-2195.
  • Sonousi, A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2314-2331.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • van der Lans, B., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 67(3), 151-157.
  • Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abdelal, A. M. (1992). Synthesis of Certain 6-Chloro 2-Substituted Quinazolin-4-Ones, 6-Chloro 2,4 Disubstituted Quinazolines and Related Fused Analogues as Counterparts of Folic Acid Analogues. Oriental Journal of Chemistry, 8(4).
  • Al-Ostoot, F. H., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 29(2), 433-446.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Chen, C. T., et al. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Sabir, A. M., et al. (2022). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules, 27(19), 6271.
  • da Silva, F. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1928-1937.
  • El-Sayed, M. A. A., et al. (2019). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences, 20(18), 4539.
  • Jin, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 397-408.
  • Di Braccio, M., et al. (1996). A new series of 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives as antiemetic and gastrointestinal motility enhancing agents. Arzneimittelforschung, 46(9), 911-918.
  • Lee, J., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 26(2), 444.
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The Lynchpin Molecule: 6-Chloro-4-cyclopropylquinazolin-2(1H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structural attributes that allow for a wide range of pharmacological activities.[1] Within this esteemed class of compounds, 6-Chloro-4-cyclopropylquinazolin-2(1H)-one has emerged as a pivotal intermediate in the synthesis of highly targeted therapeutics. Its unique combination of a reactive chloro group and a conformationally rigid cyclopropyl moiety makes it an ideal starting point for developing potent enzyme inhibitors, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the synthesis, derivatization, and biological evaluation of compounds originating from this versatile precursor, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Quinazolinone Core

Quinazolinone derivatives have a rich history in drug discovery, with numerous compounds progressing to clinical use for a variety of indications, including cancer, inflammation, and microbial infections.[2] Their bicyclic structure provides a rigid framework that can be strategically functionalized to interact with specific biological targets. The 2(1H)-one tautomer, in particular, offers a stable and synthetically accessible core. The subject of this guide, this compound, is of particular interest due to the electronic and steric properties imparted by its substituents. The electron-withdrawing chloro group at the 6-position can influence the reactivity of the quinazolinone ring system and provide a handle for further chemical modification. The cyclopropyl group at the 4-position introduces a three-dimensional element that can enhance binding affinity and selectivity for target proteins.

This document serves as a comprehensive resource for scientists, providing not only the foundational chemistry of this compound but also detailed, actionable protocols for its use in the development of novel therapeutic agents.

Section 1: Synthesis of this compound

A robust and scalable synthesis of the title compound is paramount for its utility in medicinal chemistry programs. While various methods for quinazolinone synthesis exist, a practical approach for this compound can be adapted from established protocols involving the cyclization of appropriately substituted anthranilonitriles.[3]

Proposed Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization 2-amino-5-chlorobenzonitrile 2-Amino-5-chlorobenzonitrile acylation Acylation 2-amino-5-chlorobenzonitrile->acylation cyclopropanecarbonyl_chloride Cyclopropanecarbonyl Chloride cyclopropanecarbonyl_chloride->acylation intermediate N-(2-cyano-4-chlorophenyl)cyclopropanecarboxamide acylation->intermediate Pyridine, DCM cyclization_step Base-mediated Cyclization intermediate->cyclization_step product This compound cyclization_step->product H2O2, NaOH, EtOH

Caption: Proposed synthetic route to the target compound.

Protocol 1: Synthesis of this compound

This protocol is a two-step process starting from commercially available 2-amino-5-chlorobenzonitrile.

Materials and Reagents:

  • 2-Amino-5-chlorobenzonitrile

  • Cyclopropanecarbonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (30% solution)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Acylation of 2-Amino-5-chlorobenzonitrile

  • To a stirred solution of 2-amino-5-chlorobenzonitrile (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.2 eq).

  • Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(2-cyano-4-chlorophenyl)cyclopropanecarboxamide.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Step 2: Base-mediated Cyclization

  • Dissolve the intermediate from Step 1 (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • To the stirred solution, carefully add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 40 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 5-6 with 2M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Section 2: Derivatization for Kinase Inhibitor Synthesis

This compound is an excellent precursor for the synthesis of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] The 2-oxo functionality can be converted to a chloro group, which then serves as a site for nucleophilic aromatic substitution with various anilines to introduce the pharmacophore responsible for kinase binding.

Derivatization Pathway

G start This compound chlorination Chlorination start->chlorination POCl3, DIPEA intermediate 2,6-Dichloro-4-cyclopropylquinazoline chlorination->intermediate snar Nucleophilic Aromatic Substitution (SNAr) intermediate->snar product 4-Anilino-6-chloro-2-cyclopropylquinazoline Derivative snar->product Isopropanol, Reflux aniline Substituted Aniline (R-NH2) aniline->snar

Caption: Derivatization of the core scaffold.

Protocol 2: Synthesis of a 4-Anilino-6-chloro-2-cyclopropylquinazoline Derivative

Materials and Reagents:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Isopropanol

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Chlorination of the Quinazolinone

  • To a suspension of this compound (1.0 eq) in toluene, add DIPEA (1.5 eq).

  • Add POCl₃ (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto ice.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2,6-Dichloro-4-cyclopropylquinazoline. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the crude 2,6-Dichloro-4-cyclopropylquinazoline (1.0 eq) in isopropanol.

  • Add the desired substituted aniline (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold isopropanol, and dry under vacuum to afford the desired 4-anilino-6-chloro-2-cyclopropylquinazoline derivative.

  • If necessary, purify the product by column chromatography.

Section 3: In Vitro Biological Evaluation

The synthesized quinazolinone derivatives can be evaluated for their anticancer activity using a panel of human cancer cell lines. Standard assays to determine cytotoxicity and the mechanism of action are crucial for lead optimization.

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials and Reagents:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Kinase Inhibition Assay

To confirm the mechanism of action, an in vitro kinase inhibition assay can be performed. This protocol provides a general framework, and specific conditions may vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based).

Materials and Reagents:

  • Recombinant human kinase (e.g., EGFR, VEGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of detecting the appropriate signal (e.g., luminescence, fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the signal to develop.

  • Measure the signal using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number150878-36-7[6]
Molecular FormulaC₁₁H₉ClN₂O[6]
Molecular Weight220.66 g/mol [6]
AppearanceOff-white to pale yellow solidSupplier Data
SolubilitySoluble in DMSO, DMF, and hot alcoholsSupplier Data

Table 2: Hypothetical Biological Activity of a Derived Kinase Inhibitor

Compound IDTarget KinaseIC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)
Derivative XEGFR150.5
Derivative XVEGFR250-
Gefitinib (Control)EGFR200.8

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and strategic functionalization capabilities make it an ideal starting point for the development of potent and selective kinase inhibitors. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, derivatize, and evaluate the biological activity of novel compounds derived from this important precursor. As the demand for targeted therapies continues to grow, the strategic application of such key intermediates will undoubtedly play a crucial role in the future of drug discovery.

References

  • BenchChem. (2025). Application Notes & Protocols: In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives.
  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC.[5]
  • Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Deriv
  • Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246–275.[4]
  • Echemi. (2023). This compound cas no.150878-36-7.

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Application Note: A Multi-Assay Protocol for Determining the In Vitro Cytotoxicity of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This application note provides a detailed, multi-faceted protocol for assessing the cytotoxic potential of a novel derivative, 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. The evaluation of a compound's ability to induce cell death is a critical early step in drug discovery.[3][4] This guide outlines a tiered approach, beginning with a primary assessment of metabolic viability using the MTT assay, followed by mechanistic assays to investigate membrane integrity (LDH release) and the induction of apoptosis (Caspase-3/7 activity). This comprehensive strategy is designed for researchers, scientists, and drug development professionals to generate a robust cytotoxic profile, determining not only the potency (IC50) of the compound but also its primary mechanism of inducing cell death. Adherence to these protocols, including the use of appropriate controls, will ensure the generation of reliable and reproducible data essential for advancing promising therapeutic candidates.[5][6]

Introduction and Scientific Principles

The initial screening of novel chemical entities requires a systematic evaluation of their effects on cell health.[7][8] A simple viability readout, while useful, is often insufficient to characterize a compound's true biological impact. A compound may halt cell proliferation (a cytostatic effect) without directly killing the cells, or it may induce cell death through distinct biological pathways such as apoptosis or necrosis.[3] Understanding these mechanisms is crucial for drug development.

This protocol employs three complementary assays to build a comprehensive cytotoxic profile:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay serves as the primary screen for cell viability.[8] It is based on the principle that metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[9] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells, providing a robust measure of cell viability.[10]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH in the culture supernatant.[11] LDH is a stable cytosolic enzyme that is released into the extracellular medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[12][13] This method is crucial for identifying compounds that cause direct membrane damage.

  • Caspase-3/7 Assay: This assay specifically measures the induction of apoptosis. Caspases 3 and 7 are key "executioner" caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[14] The assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7, generating a quantifiable signal proportional to apoptotic activity.[15][16]

By integrating data from these three assays, researchers can effectively distinguish between cytostatic, necrotic, and apoptotic effects, providing a clear and actionable profile for this compound.

Overall Experimental Workflow

The comprehensive evaluation of the compound follows a logical progression from initial cell preparation to multi-faceted data analysis. This workflow ensures that results are contextualized, allowing for a mechanistic understanding of the compound's cytotoxic effects.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Selection & Culture (e.g., MCF-7, A549, and HEK293) Seeding Cell Seeding in 96-Well Plates Cell_Culture->Seeding Compound_Prep Compound Stock Preparation (this compound in DMSO) Serial_Dilution Serial Dilution of Compound Compound_Prep->Serial_Dilution Treatment Cell Treatment with Dose Range (e.g., 0.1 to 100 µM) Serial_Dilution->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT Primary Screen: MTT Assay (Metabolic Activity) Incubation->MTT LDH Mechanism 1: LDH Assay (Membrane Integrity) Incubation->LDH Caspase Mechanism 2: Caspase-3/7 Assay (Apoptosis) Incubation->Caspase Readout Spectrophotometer / Luminometer Reading MTT->Readout LDH->Readout Caspase->Readout Calc Calculate % Viability, % Cytotoxicity, RLU Readout->Calc IC50 Generate Dose-Response Curves & Calculate IC50 Values Calc->IC50 Profile Synthesize Data to Create Cytotoxic Profile IC50->Profile G Assay_Node Cytotoxicity Mechanism MTT Assay LDH Release Assay Caspase-3/7 Assay Principle_Node Principle of Measurement Measures mitochondrial reductase activity in viable cells. Measures release of cytosolic enzyme due to membrane rupture. Measures activity of key executioner enzymes in the apoptotic cascade. Assay_Node:f1->Principle_Node:f1 Assay_Node:f2->Principle_Node:f2 Assay_Node:f3->Principle_Node:f3 Indication_Node Biological Indication Loss of Metabolic Viability (Cytotoxicity or Cytostasis) Necrosis / Late Apoptosis Early to Mid-Stage Apoptosis Principle_Node:f1->Indication_Node:f1 Principle_Node:f2->Indication_Node:f2 Principle_Node:f3->Indication_Node:f3

Figure 2. Comparison of the three core cytotoxicity assays.

Data Analysis and Presentation

Calculations
  • MTT Assay - Percent Viability:

    • Corrected Absorbance = Absorbance(Sample) - Absorbance(Media Blank)

    • % Viability = [Corrected Abs(Treated) / Corrected Abs(Vehicle Control)] x 100

  • LDH Assay - Percent Cytotoxicity:

    • Corrected Absorbance = Absorbance(Sample) - Absorbance(Untreated Control)

    • Max Release = Absorbance(Lysis Buffer Treated) - Absorbance(Untreated Control)

    • % Cytotoxicity = [Corrected Abs(Treated) / Max Release] x 100

  • Caspase-3/7 Assay - Fold Change in Activity:

    • Fold Change = Luminescence(Treated) / Luminescence(Vehicle Control)

IC50 Determination and Data Presentation

For each cell line, plot the percent viability (from MTT) or percent cytotoxicity (from LDH) against the log concentration of this compound. Use a non-linear regression (sigmoidal dose-response) model in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC50 value, which is the concentration that elicits a 50% response. [17] Results should be summarized in a clear, tabular format. Data are typically presented as the mean ± standard deviation from at least three independent experiments. [17] Table 1: Example Cytotoxicity Profile of this compound

Cell Line Cancer Type Incubation Time (h) MTT IC50 (µM) ± SD Max Caspase-3/7 Activation (Fold Change)
MCF-7 Breast Adenocarcinoma 48 [Insert Value] [Insert Value]
A549 Lung Carcinoma 48 [Insert Value] [Insert Value]
HCT-116 Colon Carcinoma 48 [Insert Value] [Insert Value]

| HEK293 | Normal Embryonic Kidney | 48 | [Insert Value] | [Insert Value] |

Selectivity Index (SI): The SI is a critical measure of a compound's therapeutic window. It is calculated as: SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells) A higher SI value (>10) is generally desirable, indicating selective toxicity towards cancer cells.

References

A complete and consolidated list of all sources cited within this document.

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Application Notes and Protocols for the Characterization of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Kinase Inhibitor Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors. Its rigid, heterocyclic structure provides an excellent framework for presenting substituents that can form key interactions within the ATP-binding pocket of various protein kinases. Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, playing a crucial role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making them a prime target for therapeutic intervention.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel quinazolinone derivative, 6-Chloro-4-cyclopropylquinazolin-2(1H)-one , in kinase assays. As the specific kinase targets for this compound are not yet widely established, this guide will focus on a systematic approach to:

  • Primary Screening: Identifying potential kinase targets.

  • Biochemical Potency Determination: Quantifying the inhibitory activity against purified enzymes.

  • Cellular Activity Assessment: Validating on-target effects in a physiological context.

The protocols and principles outlined herein are designed to be robust and self-validating, emphasizing scientific integrity and providing the user with the tools to generate high-quality, reproducible data.

Part 1: Foundational Principles of Kinase Inhibition Assays

Before proceeding to specific protocols, it is crucial to understand the landscape of kinase assay technologies. The primary goal is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate.[1][3] An inhibitor's potency is determined by its ability to reduce this activity.

Biochemical kinase assays can be broadly categorized into two types:

  • Activity Assays: These directly or indirectly measure the product of the kinase reaction (the phosphorylated substrate) or the consumption of a co-substrate (ATP).[4] Common methods include:

    • Radiometric Assays: Considered the "gold standard," these use radioactively labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) and measure the incorporation of the radiolabel into the substrate.[1][5] They are highly sensitive and direct but require specialized handling and disposal of radioactive materials.[1][5]

    • Luminescence-Based Assays: These are popular for high-throughput screening (HTS) due to their simplicity and sensitivity.[6][7] They typically measure the amount of ATP remaining after the kinase reaction.[6][7][8] Lower kinase activity results in more ATP remaining, leading to a higher luminescent signal.[6][9]

    • Fluorescence-Based Assays: These methods include Fluorescence Polarization (FP)[10][11][12][13], Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[14], and others. FP assays, for instance, measure the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[11][13]

  • Binding Assays: These measure the direct interaction of a compound with the kinase, often at the ATP-binding site, without measuring catalytic activity.[1][4]

The choice of assay depends on the specific research goal, such as high-throughput screening, determining the mechanism of action, or assessing selectivity.[2][15]

Part 2: Experimental Workflows and Protocols

This section details a strategic workflow for characterizing this compound, from initial target discovery to cellular validation.

Workflow for Kinase Inhibitor Characterization

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation A Compound Synthesis & Purity Analysis (this compound) B Kinome-Wide Selectivity Screen (e.g., at 1 µM and 10 µM) A->B Submit for Profiling C Identify Primary Hits (% Inhibition > 70%) B->C D IC50 Determination Assays (Luminescence or FP-based) C->D Validate & Quantify E Mechanism of Action Studies (e.g., ATP Competition Assay) D->E Elucidate MOA F Select Relevant Cell Line (Expressing Target Kinase) G Cellular Target Engagement Assay (e.g., NanoBRET™) F->G Confirm Binding H Phospho-Substrate Western Blot F->H Measure Pathway Inhibition I Cell Viability/Proliferation Assay H->I Assess Phenotypic Effect

Caption: A logical workflow for the characterization of a novel kinase inhibitor.

Protocol 1: Luminescence-Based IC₅₀ Determination (ADP-Glo™ Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified kinase identified from a primary screen. The ADP-Glo™ assay is a robust method that measures kinase activity by quantifying the amount of ADP produced, which directly correlates with enzyme activity.[6][14]

Rationale: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability across different kinases.[6] Unlike ATP depletion assays, the signal generated is directly proportional to kinase activity, which can be more intuitive for data analysis.[6][9]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound

  • ATP (at Kₘ concentration for the target kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A 10-point, 3-fold dilution series is recommended, starting from 1 mM down to ~50 nM.

    • Further dilute the compound series in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (≤ 1%) to avoid solvent effects.[16]

  • Assay Setup (in a 384-well plate):

    • Controls: Designate wells for:

      • Positive Control (100% activity): Kinase + Substrate + ATP + Vehicle (DMSO).

      • Negative Control (0% activity): Substrate + ATP + Vehicle (DMSO), no kinase.

    • Add 2.5 µL of the diluted test compound or vehicle control to the appropriate wells.

    • Add 2.5 µL of 2X kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of 2X ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[5]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Termination and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[16]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Target Engagement (NanoBRET™ Assay)

Biochemical assays are essential but do not always reflect a compound's activity in a cellular context due to factors like cell permeability and competition with high intracellular ATP concentrations.[17][18] The NanoBRET™ Target Engagement assay measures the binding of a compound to its target kinase in live cells, providing a more physiologically relevant measure of potency.[19]

Rationale: This assay provides direct evidence of target binding within intact cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[19]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for NanoLuc®-Kinase Fusion protein

  • Lipofectamine® 3000 or similar transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega)

  • This compound

  • White, 96-well cell culture plates

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 6-well plate.

    • Transfect the cells with the NanoLuc®-Kinase fusion plasmid according to the transfection reagent manufacturer's protocol.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™.

  • Assay Setup:

    • Dispense the transfected cells into a white 96-well plate.

    • Prepare a serial dilution of this compound in Opti-MEM™.

    • Add the diluted compound or vehicle control to the cells.

    • Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).

Data Analysis:

  • Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

  • Convert the raw ratios to milliBRET units (mBU): Raw BRET Ratio * 1000.

  • Normalize the data to vehicle controls and plot the mBU values against the logarithm of the compound concentration.

  • Determine the IC₅₀ value using a non-linear regression fit.

Part 3: Data Interpretation and Assay Validation

Generating reliable and reproducible data is paramount in drug discovery. A key statistical tool for validating the quality of high-throughput screening assays is the Z'-factor (Z-prime).[20][21][22][23][24]

Calculating and Interpreting the Z'-Factor

The Z'-factor provides a measure of the separation between the signals of the positive and negative controls relative to their variability.[20]

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (e.g., 100% activity)

  • μ_n = mean of the negative control (e.g., 0% activity)

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, highly robust for HTS.[20][21][24]
0 to 0.5Marginal assay, may require optimization.[20][21][24]
< 0Poor assay, signal windows overlap, not suitable for screening.[20][21][24]

It is essential to calculate the Z'-factor during assay development and periodically during screening to ensure data quality.

G cluster_0 Interpretation Z_Calc Z' Calculation μ_p, σ_p, μ_n, σ_n Z' = 1 - (3*(σ_p + σ_n)) / μ_p - μ_n Excellent Z' > 0.5 Excellent Z_Calc->Excellent High Signal Separation Low Variability Marginal 0 < Z' < 0.5 Marginal Z_Calc->Marginal Moderate Separation or High Variability Poor Z' < 0 Poor Z_Calc->Poor Signal Overlap

Caption: Z'-Factor calculation and interpretation for assay quality control.

Conclusion

The application of this compound in kinase assays requires a systematic and rigorous approach. By employing a multi-faceted strategy that includes broad kinome screening, robust biochemical IC₅₀ determination, and validation in a cellular context, researchers can confidently characterize its potency, selectivity, and potential as a therapeutic agent. Adherence to best practices, including careful assay optimization and statistical validation with metrics like the Z'-factor, will ensure the generation of high-quality data to drive successful drug discovery programs.

References

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Application Notes and Protocols for Antimicrobial Activity Screening of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the antimicrobial activity screening of the novel synthetic compound, 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. Quinazolinone scaffolds are recognized as privileged structures in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antimicrobial and cytotoxic effects.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. The protocols herein describe a systematic workflow, from preliminary antibacterial and antifungal susceptibility testing to essential cytotoxicity evaluation, ensuring a robust initial assessment of the compound's therapeutic potential. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems for trustworthy and reproducible results.

Introduction: The Rationale for Screening this compound

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[3][4] The quinazolinone core is a key pharmacophore found in numerous approved drugs and biologically active compounds.[1] Structure-activity relationship (SAR) studies of quinazolinone derivatives have consistently shown that specific substitutions on the heterocyclic ring system can significantly modulate their biological effects.[1][5]

Notably, the presence of a halogen atom, such as chlorine, at the 6-position of the quinazolinone ring has been associated with enhanced antimicrobial activity.[1][5] Furthermore, substitutions at the 2 and 4 positions are critical for biological activity.[1] The introduction of a cyclopropyl group at the 4-position is a strategic choice, as this moiety is present in many successful antibacterial agents, including the quinolone class, where it is known to enhance potency.

Given these precedents, this compound is a promising candidate for antimicrobial screening. This guide outlines a logical, tiered approach to evaluate its efficacy and safety profile.

Experimental Workflow Overview

The screening process is designed to first establish antimicrobial activity and then assess the compound's safety profile with regard to mammalian cells. This tiered approach is efficient, reserving more complex assays for compounds that show initial promise.

experimental_workflow cluster_prep Compound & Inoculum Preparation cluster_screening Primary Antimicrobial Screening cluster_cytotoxicity Safety & Selectivity Assessment compound_prep Prepare Stock Solution of Test Compound disk_diffusion Agar Disk Diffusion Assay (Qualitative) compound_prep->disk_diffusion Impregnate disks mic_assay Broth Microdilution Assay (Quantitative - MIC) compound_prep->mic_assay Serial dilutions inoculum_prep Prepare Standardized Microbial Inocula (0.5 McFarland) inoculum_prep->disk_diffusion Lawn culture inoculum_prep->mic_assay Inoculate wells disk_diffusion->mic_assay If active mtt_assay Cytotoxicity Assay (MTT) on Mammalian Cells (e.g., HepG2) mic_assay->mtt_assay If potent selectivity_index Calculate Selectivity Index (SI = IC50 / MIC) mic_assay->selectivity_index MIC value mtt_assay->selectivity_index IC50 value

Caption: Tiered experimental workflow for antimicrobial and cytotoxicity screening.

Materials and Reagents

Test Compound and Media
  • This compound: Purity >95%.

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher, sterile-filtered.

  • Mueller-Hinton Agar (MHA): For disk diffusion assays.

  • Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB): For broth microdilution assays.

  • Sabouraud Dextrose Agar/Broth (SDA/SDB): For fungal testing.

  • Dulbecco's Modified Eagle's Medium (DMEM): For cell culture.

  • Fetal Bovine Serum (FBS), Heat-Inactivated.

  • Penicillin-Streptomycin Solution.

Microbial Strains (ATCC Recommended)
  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Streptococcus pneumoniae (e.g., ATCC 49619).

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404).

Equipment and Consumables
  • Sterile Petri dishes, 96-well microtiter plates (U-bottom for MIC), sterile filter paper disks (6 mm).

  • Micropipettes, multichannel pipettes, sterile tips.

  • Incubators (35-37°C and 28-30°C), biosafety cabinet.

  • Spectrophotometer or McFarland densitometer.

  • Microplate reader (for cytotoxicity assay).

  • Mammalian cell line (e.g., HepG2, HEK293).

Detailed Protocols

Protocol 1: Preparation of Compound Stock Solution

The choice of solvent is critical. DMSO is commonly used for its ability to dissolve a wide range of organic compounds. However, its concentration in the final assay medium must be controlled, as it can exhibit toxicity at higher levels (<1% is generally recommended).

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 1 mL of sterile DMSO to create a 10 mg/mL stock solution.

  • Vortex until fully dissolved.

  • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Primary Screening - Agar Disk Diffusion Method

This method provides a rapid, qualitative assessment of antimicrobial activity. It is based on the diffusion of the compound from a paper disk into an agar medium seeded with the test microorganism. The presence of a zone of inhibition indicates activity.[6]

  • Inoculum Preparation: From a fresh overnight culture, pick 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of a MHA plate three times, rotating the plate 60° after each application to ensure even coverage.[7]

  • Disk Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface.

  • Compound Loading: Pipette 10 µL of the 10 mg/mL stock solution onto a disk (100 µ g/disk ).

  • Controls:

    • Positive Control: Use a standard antibiotic disk (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: Apply a disk loaded with 10 µL of pure DMSO.

  • Incubation: Incubate plates at 37°C for 18-24 hours for bacteria or 28°C for 48 hours for fungi.

  • Data Collection: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk. A zone of inhibition around the test compound disk (and not the DMSO disk) indicates activity.

Parameter Bacteria Fungi
Medium Mueller-Hinton AgarSabouraud Dextrose Agar
Inoculum 0.5 McFarland Standard0.5 McFarland Standard
Incubation Temp. 35-37°C28-30°C
Incubation Time 18-24 hours48-72 hours

Table 1: Conditions for Agar Disk Diffusion Assay.

Protocol 3: Quantitative Analysis - Broth Microdilution for MIC Determination

If activity is observed in the primary screen, the Minimum Inhibitory Concentration (MIC) must be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution:

    • Add 100 µL of a working solution of the test compound (e.g., 256 µg/mL in CAMHB with <1% DMSO) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculum Preparation: Prepare a 0.5 McFarland suspension as in Protocol 2. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Within 30 minutes of preparation, add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

mic_protocol start Start: 96-Well Plate step1 Add 50µL Broth to Wells 2-12 start->step1 step2 Add 100µL Compound (e.g., 256 µg/mL) to Well 1 step1->step2 step3 Perform 2-Fold Serial Dilutions (Wells 1-10) step2->step3 step4 Add 50µL Standardized Inoculum to Wells 1-11 step3->step4 step5 Incubate (37°C, 18-24h) step4->step5 end Read MIC: Lowest concentration with no growth step5->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Chloro-4-cyclopropylquinazolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one is a critical step in the development of various pharmaceutical intermediates. Achieving high yield and purity is paramount for the cost-effective and scalable production of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthetic protocol. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of this synthesis.

Section 1: Recommended Synthetic Pathway & Baseline Protocol

The most reliable and widely adopted method for constructing the quinazolinone scaffold begins with anthranilic acid.[1] Our recommended approach is a two-step synthesis involving the initial acylation of 2-amino-5-chlorobenzoic acid followed by a cyclization step. This method is robust, scalable, and amenable to optimization.

Overall Synthetic Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A 2-Amino-5-chlorobenzoic Acid C N-(5-chloro-2-carboxyphenyl) cyclopropanecarboxamide A->C Pyridine, THF 0°C to RT B Cyclopropanecarbonyl Chloride B->C D N-(5-chloro-2-carboxyphenyl) cyclopropanecarboxamide F This compound D->F Reflux or Microwave Irradiation E Ammonium Acetate, Acetic Anhydride E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Baseline)

Step 1: Synthesis of N-(5-chloro-2-carboxyphenyl)cyclopropanecarboxamide (Intermediate)

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) and tetrahydrofuran (THF, 100 mL).

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine (5.1 mL, 64.1 mmol, 1.1 eq) to the suspension. Stir for 10 minutes.

  • Acylation: Add a solution of cyclopropanecarbonyl chloride (5.8 mL, 64.1 mmol, 1.1 eq) in THF (20 mL) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding 1 M HCl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or recrystallized from an ethanol/water mixture if necessary.

Step 2: Synthesis of this compound (Final Product)

  • Setup: In a 250 mL round-bottom flask, combine the crude intermediate from Step 1 (approx. 58.3 mmol), ammonium acetate (22.5 g, 291.5 mmol, 5.0 eq), and acetic anhydride (50 mL).

  • Reaction (Conventional Heating): Heat the mixture to reflux (approx. 140 °C) for 3-5 hours. Monitor the cyclization by TLC.

  • Reaction (Microwave Option): Alternatively, in a microwave-safe vessel, seal the mixture and irradiate at 150 °C for 20-30 minutes.[2] Microwave-assisted synthesis often leads to shorter reaction times and improved yields.[3][4]

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into ice-cold water (200 mL) with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. For high purity, recrystallize the solid from ethanol or purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).[5]

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific issues you might encounter during the synthesis.

Issue 1: Low Yield or Incomplete Reaction in Step 1 (Acylation)

  • Q: My TLC analysis shows a significant amount of unreacted 2-amino-5-chlorobenzoic acid after several hours. What's wrong?

    • A: This points to issues with the acylation efficiency.

      • Cause 1: Reagent Quality. Cyclopropanecarbonyl chloride is susceptible to hydrolysis if exposed to atmospheric moisture. This reduces its effective concentration.

      • Solution: Ensure you are using a fresh bottle of cyclopropanecarbonyl chloride or distill it before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[2]

      • Cause 2: Insufficient Base. Pyridine acts as a nucleophilic catalyst and scavenges the HCl byproduct. An insufficient amount can stall the reaction.

      • Solution: Ensure at least 1.1 equivalents of a suitable base are used. While pyridine is effective, triethylamine (Et₃N) can also be used. However, be aware that stronger, non-nucleophilic bases might promote side reactions.

      • Cause 3: Low Temperature. While the initial addition is done at 0 °C to control exothermicity, the reaction needs to proceed at room temperature to ensure a reasonable rate.

      • Solution: Confirm that after the dropwise addition, the reaction mixture was allowed to stir at room temperature (20-25 °C) for the recommended duration.

Issue 2: Complex Mixture and Low Yield in Step 2 (Cyclization)

  • Q: The cyclization step results in a dark, tarry mixture and a very low yield of the desired product. What are the probable causes?

    • A: This is a common issue in quinazolinone synthesis, often related to temperature control and side reactions. [6]

      • Cause 1: Thermal Decomposition. Excessive temperatures during reflux can lead to the decarboxylation of the N-acylanthranilic acid intermediate.[6] This generates aniline-type byproducts that can polymerize or lead to other impurities.

      • Solution: Maintain a steady reflux temperature and avoid overheating. Using a high-boiling point solvent is not recommended here as acetic anhydride serves as both solvent and reagent. The microwave-assisted method offers superior temperature control and can significantly mitigate thermal decomposition.[7][8]

      • Cause 2: Hydrolysis. Water in the reaction mixture can hydrolyze the acetic anhydride and potentially the intermediate, preventing efficient cyclization.

      • Solution: Ensure the intermediate from Step 1 is thoroughly dried. Use a fresh, unopened bottle of acetic anhydride.

      • Cause 3: Inefficient Dehydration. The cyclization is a condensation reaction that eliminates water. Inefficient removal of water can slow down or stall the reaction. Acetic anhydride is used to consume the water formed.

      • Solution: Ensure a sufficient excess of acetic anhydride is used. The reaction with ammonium acetate forms acetamide in situ, which then participates in the cyclization. Using pre-formed acetamide is an alternative but often less efficient.

Issue 3: Product Purification Challenges

  • Q: My final product is an off-white or brownish solid, and recrystallization doesn't seem to remove the color. How can I get a pure, white product?

    • A: Persistent impurities often require more than a simple recrystallization.

      • Cause: Co-precipitation of Polar Impurities. Highly colored impurities, often from thermal degradation, can be polar and may co-precipitate with your product.

      • Solution 1 (Charcoal Treatment): During recrystallization in ethanol, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

      • Solution 2 (Column Chromatography): If impurities are close in polarity to your product, column chromatography is the most effective method.[5] Use a gradient elution from low polarity (e.g., 9:1 Hexane:Ethyl Acetate) to higher polarity (e.g., 1:1 Hexane:Ethyl Acetate) to effectively separate the components. Monitor fractions by TLC.

Section 3: Optimization & FAQs
Optimization Strategies

The overall yield of this synthesis is highly dependent on the efficiency of the cyclization step. The following table provides a summary of parameters to investigate for optimization.

ParameterCondition AYield (A)Condition BYield (B)Rationale & Recommendation
Cyclization Method Conventional Reflux (140°C, 4h)~65%Microwave (150°C, 25 min)~85%Microwave heating offers rapid, uniform heating, reducing reaction times and minimizing thermal degradation, which often leads to higher yields and cleaner products.[1][3]
Nitrogen Source Ammonium Acetate (5 eq)~70%Formamide (5 eq)~60%Ammonium acetate in acetic anhydride is generally more efficient for this type of cyclization. Formamide can also be used but may require higher temperatures or longer reaction times.[9][10]
Base in Step 1 Pyridine (1.1 eq)~90% (Intermediate)Triethylamine (1.1 eq)~92% (Intermediate)Both bases are effective HCl scavengers. Triethylamine is less nucleophilic and may be slightly more efficient, but both are excellent choices. The key is to ensure anhydrous conditions.
Frequently Asked Questions (FAQs)
  • Q1: What is the mechanistic role of acetic anhydride in the cyclization step?

    • A1: Acetic anhydride serves two primary functions. First, it reacts with ammonium acetate to form acetamide and acetic acid in situ. Second, and more critically, it acts as a powerful dehydrating agent, consuming the water molecules generated during the ring-closing condensation, thereby driving the equilibrium towards the formation of the quinazolinone product.[11]

  • Q2: Can I use 2-amino-5-chlorobenzamide directly as a starting material?

    • A2: Yes, starting from 2-amino-5-chlorobenzamide and reacting it with cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid under coupling conditions is a viable alternative route. This would form an intermediate that can be cyclized, sometimes in a one-pot fashion, often catalyzed by an acid or using dehydrating agents.[12][13] However, the pathway described above starting from anthranilic acid is generally more common and often easier to control.

  • Q3: My final product has the correct mass by MS, but the ¹H NMR is complex. What could be the issue?

    • A3: This could indicate the presence of regioisomers or tautomers, although the 2(1H)-one tautomer is generally the most stable for this class of compounds. More likely, it suggests the presence of impurities with similar masses or rotational isomers (rotamers) that can broaden NMR signals. Ensure the sample is fully dissolved in the NMR solvent (e.g., DMSO-d₆) and consider acquiring the spectrum at an elevated temperature to see if the signals coalesce. If impurities are suspected, further purification is necessary.[5]

Section 4: Diagnostic Workflow

If you are experiencing low overall yield, use the following decision tree to diagnose the problem.

G Start Low Overall Yield CheckStep1 Isolate & Analyze Step 1 Intermediate (Yield & Purity) Start->CheckStep1 Step1Low Yield < 85% or Impure CheckStep1->Step1Low No Step1OK Yield > 85% and Pure CheckStep1->Step1OK Yes TroubleshootStep1 Troubleshoot Acylation: 1. Check Acyl Chloride Quality 2. Use Anhydrous Conditions 3. Verify Base Stoichiometry Step1Low->TroubleshootStep1 TroubleshootStep2 Troubleshoot Cyclization: 1. Switch to Microwave Heating 2. Ensure Anhydrous Reagents 3. Check Reaction Time/Temp Step1OK->TroubleshootStep2

Caption: Troubleshooting workflow for low yield diagnosis.

References
  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-17.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Kumar, A., et al. (2004). Microwave-assisted synthesis of biologically important quinazoline derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Patil, J. P., Amrutkar, S. V., & Ranawat, M. S. (2009). Microwave assisted synthesis of quinazolinone using different bases. Journal of Pharmacy and Science Research, 1(3), 52-54.
  • Gellis, A., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances.
  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69.
  • ACS Publications. (2026). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega.
  • Pinnen, F., Di Muro, A., Zanotti, G., & Lucente, G. (1987). Cyclization under mild conditions of anthraniloyl- and N-methyl-anthraniloyl dipeptides. International Journal of Peptide and Protein Research, 30(3), 388-96.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Al-Dhahir, T. A. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 841-849.
  • Wasa, M., & Yu, J. Q. (2010). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. Journal of the American Chemical Society, 132(20), 6910-6911.
  • American Chemical Society. (2025). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. ACS Publications.
  • ResearchGate. (2025). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides.
  • National Center for Biotechnology Information. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC.
  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PMC.
  • ACS Publications. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega.
  • ResearchGate. (2020). (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives.

Sources

Troubleshooting 6-Chloro-4-cyclopropylquinazolin-2(1H)-one in vitro assay variability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common sources of variability in in vitro assays involving this compound. As a member of the quinazolinone class, this molecule holds potential as a modulator of cellular signaling pathways, but like many small molecule inhibitors, its performance can be sensitive to experimental conditions.[1][2] This document provides in-depth, cause-and-effect troubleshooting advice to ensure the generation of robust and reproducible data.

Section 1: Compound Integrity and Handling

The most frequent source of assay variability originates from the handling of the compound itself. Issues with solubility, stability, and aggregation can fundamentally alter the effective concentration of the molecule in your assay, leading to misleading results.

Q1: My IC50 value is inconsistent across experiments or significantly weaker than expected. What's the first thing I should check?

A1: The first and most critical area to investigate is the compound's physical state in your assay medium. Poor solubility and aggregation are common culprits for a perceived loss of potency.[3][4] A compound that has precipitated or formed aggregates is not bioavailable to interact with its target, leading to a right-shifted (weaker) IC50 curve.

Troubleshooting Steps:

  • Re-evaluate Stock Solution Preparation:

    • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[5] However, ensure you are using anhydrous, high-purity DMSO, as water can promote compound degradation or precipitation upon storage.[5]

    • Solubility Limit: Do not assume a standard 10 mM stock concentration is appropriate. Test the solubility limit of this compound in DMSO. If you observe any cloudiness or particulates, you have exceeded its solubility. Prepare a new stock at a lower, fully dissolved concentration.

    • Storage: Aliquot your DMSO stock solution into single-use volumes and store them at -20°C or -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles, which can compromise compound stability.[5][6]

  • Assess Solubility in Final Assay Buffer:

    • The "Crash Out" Effect: When a DMSO stock is diluted into an aqueous assay buffer, the compound can precipitate, or "crash out," if its aqueous solubility is low.[7] The final DMSO concentration in your assay should typically be kept below 0.5% to minimize solvent effects and reduce the risk of precipitation.

    • Visual Inspection: After diluting the compound to its final concentration in the assay medium, visually inspect the solution (e.g., in a clear plate) for any signs of precipitation or cloudiness.

    • Quantitative Assessment (Nephelometry): For a more rigorous check, use a nephelometer to measure light scattering as an indicator of insoluble particles. This high-throughput method can confirm if solubility is concentration-dependent under your exact assay conditions.[7]

Q2: I suspect my compound is forming aggregates. How can I confirm this and what can I do about it?

A2: Compound aggregation creates non-specific activity and is a major source of assay artifacts. Aggregates can sequester proteins non-specifically, leading to false positives in biochemical assays or confounding results in cell-based assays.[8]

Recommended Protocol: Dynamic Light Scattering (DLS)

DLS is a powerful technique for detecting the presence of aggregates by measuring the size distribution of particles in a solution.[9][10]

Step-by-Step DLS Protocol for Aggregate Detection:

  • Sample Preparation:

    • Prepare a solution of this compound in your final assay buffer at the highest concentration used in your experiments.

    • Filter the buffer used for dilution through a 0.22 µm filter to remove any extrinsic dust or particles.[11]

    • Prepare a "buffer only" control sample.

  • Cuvette Preparation:

    • Ensure the DLS cuvette is meticulously clean. Wash with ultrapure water and then ethanol, and dry completely.[9]

    • Carefully pipette approximately 20 µL of the sample into the cuvette, avoiding the introduction of air bubbles.[9]

  • DLS Measurement:

    • First, measure the "buffer only" sample. The count rate should be very low, confirming the cleanliness of the buffer and cuvette.[12]

    • Next, measure your compound sample. The instrument will generate a size distribution report.

    • Data Interpretation: A monodisperse, non-aggregated solution will show a single, sharp peak corresponding to the size of the monomeric compound. The presence of larger species (e.g., >100 nm) or a high Polydispersity Index (PDI > 0.7) is indicative of aggregation.[9]

Mitigation Strategies for Aggregation:

  • Lower Compound Concentration: The simplest solution is to work at concentrations below the critical aggregation concentration.

  • Include Detergents: In biochemical assays, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent aggregation. However, you must first validate that the detergent does not interfere with your assay's target or readout.

Section 2: Cell-Based Assay Variability

Cell-based assays introduce biological complexity, which can be a significant source of variability. Factors from cell health to interactions with media components can influence the apparent activity of your compound.[13][14]

Q3: I'm seeing significant "edge effects" and well-to-well variability in my 96-well plate assays. What are the likely causes?

A3: High variability in plate-based assays often points to inconsistencies in cell seeding or environmental factors across the plate.[15]

Troubleshooting Workflow for Plate Variability:

G cluster_0 Problem Identification cluster_1 Cell Handling & Seeding cluster_2 Plate Environment cluster_3 Reagent & Compound Addition cluster_4 Resolution Start High Well-to-Well Variability or Edge Effects Observed Check_Cell_Suspension Is the cell suspension uniform before and during seeding? Start->Check_Cell_Suspension Check_Pipetting Is pipetting technique consistent and gentle? Check_Cell_Suspension->Check_Pipetting Yes Optimize_Seeding Action: Resuspend cells frequently. Use wide-bore tips. Check_Cell_Suspension->Optimize_Seeding No Check_Pipetting->Optimize_Seeding No Check_Evaporation Are outer wells showing lower viability/signal? Check_Pipetting->Check_Evaporation Yes Optimize_Seeding->Check_Cell_Suspension Check_Incubation Is the incubator properly humidified and calibrated? Check_Evaporation->Check_Incubation Yes Optimize_Environment Action: Fill outer wells with sterile PBS/water. Ensure even heat distribution. Check_Evaporation->Optimize_Environment No Check_Incubation->Optimize_Environment No Check_Mixing Are reagents and compound mixed thoroughly but gently in each well? Check_Incubation->Check_Mixing Yes Optimize_Environment->Check_Evaporation Check_DMSO_Effect Is the final DMSO concentration uniform across all wells? Check_Mixing->Check_DMSO_Effect Yes Optimize_Addition Action: Use multi-channel pipettes carefully. Perform a final gentle plate shake. Check_Mixing->Optimize_Addition No Check_DMSO_Effect->Optimize_Addition No Resolved Variability Reduced Check_DMSO_Effect->Resolved Yes Optimize_Addition->Check_Mixing

Key Considerations:

  • Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Cells can settle quickly in the reservoir, leading to a density gradient across the plate. Gently mix the cell suspension between seeding sets of rows.[16]

  • Evaporation: Wells on the perimeter of a plate are prone to evaporation during long incubation times, which concentrates media components and your compound, leading to artifactual results. To mitigate this, leave the outer wells empty or fill them with sterile water or PBS to create a humidity barrier.

  • Contamination: Use proper aseptic techniques to avoid bacterial, fungal, or mycoplasma contamination, which can drastically alter cell health and response.[17] Regularly test your cell stocks for mycoplasma.[13]

Q4: My compound is less potent in the presence of serum. Why does this happen and how should I interpret my data?

A4: This is a common and expected phenomenon known as the "serum shift." Serum proteins, particularly human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), can bind to small molecules.[18][19] According to the "free drug hypothesis," only the unbound fraction of a drug is available to engage its target and exert a biological effect.[19][20] High serum protein binding effectively sequesters your compound, reducing its free concentration and leading to a higher apparent IC50.

Visualizing the Free Drug Hypothesis:

G cluster_0 Low Serum Condition cluster_1 High Serum Condition C1 Compound T1 Target C1->T1 High Bioavailability C2 Compound P Serum Protein T2 Target CP Compound-Protein Complex

Experimental Approach: The IC50 Shift Assay

To quantify the impact of serum protein binding, you can perform an IC50 shift assay. This provides valuable data for later-stage drug development by helping to predict in vivo efficacy.[21]

Protocol for IC50 Shift Assay:

  • Prepare Media: Create multiple batches of your standard cell culture medium containing different concentrations of fetal bovine serum (FBS) or human serum albumin (HSA), for example: 0% (serum-free), 1%, 5%, and 10% FBS.

  • Run Parallel Assays: Set up your standard cell viability or functional assay. For each serum concentration, generate a full dose-response curve for this compound.

  • Data Analysis: Calculate the IC50 value for each serum concentration.

  • Interpretation: A rightward shift in the IC50 value with increasing serum concentration confirms that your compound binds to serum proteins. The magnitude of this shift can be used to estimate the fraction of unbound drug.[21]

Serum ConcentrationExample IC50 (µM)Fold Shift (vs. 0% Serum)
0%0.51.0
1%1.22.4
5%4.89.6
10%10.220.4

Table 1: Example data from an IC50 shift assay, demonstrating a decrease in potency with increasing serum concentration.

Section 3: FAQs for Advanced Troubleshooting

Q5: My compound shows activity in a biochemical kinase assay but has no effect in my cell-based assay. What are the possible reasons?

A5: This is a classic challenge in drug discovery, and the discrepancy can arise from several factors related to the biological context of a living cell:

  • Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. The physicochemical properties of this compound, such as its lipophilicity and polar surface area, will govern its permeability.[3]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.

  • Intracellular Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

  • Target Engagement: The target protein within the cell might be in a conformation, complex, or cellular compartment that is inaccessible to the compound, unlike the isolated, purified protein used in the biochemical assay.

Q6: How do I rule out assay artifacts or non-specific compound activity?

A6: It is crucial to confirm that the observed activity is due to the specific mechanism of your compound and not an artifact of the assay technology or non-specific cytotoxicity.[17][22]

  • Use Orthogonal Assays: If you are using a luminescence-based assay for cell viability (e.g., CellTiter-Glo®), validate your results with a different method, such as a colorimetric assay (e.g., MTT) or a direct cell counting method.[23][24][25]

  • Test for Compound Interference: Run controls to check if your compound interferes with the assay readout itself. For example, in a fluorescence-based assay, check if the compound is autofluorescent at the measurement wavelengths.[14][22]

  • Include a Structurally Similar Inactive Control: If available, use a close structural analog of your compound that is known to be inactive against the target. This helps confirm that the observed phenotype is due to the specific pharmacophore and not general properties of the chemical scaffold.

By systematically addressing these potential sources of variability, from basic compound handling to the complexities of cell biology, you can significantly improve the quality and reproducibility of your in vitro data for this compound.

References

  • Influence of serum protein binding on the in vitro activity of anti-fungal agents. PubMed. [Link]
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. National Institutes of Health (NIH). [Link]
  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. [Link]
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6-Chloro-4-cyclopropylquinazolin-2(1H)-one stability issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and studying this molecule. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-proven insights to ensure the integrity and success of your experiments.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, known for its broad range of biological activities.[1][2] While the core ring system is generally robust, understanding its stability profile under various experimental conditions is critical for obtaining reliable and reproducible data.[3] This guide addresses the most common stability-related questions and issues you may encounter with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the this compound core structure?

The 4(3H)-quinazolinone ring is generally considered a stable heterocyclic system. It is relatively resistant to mild oxidation, reduction, and hydrolysis.[3] In many instances, it can be handled in cold dilute acidic and alkaline solutions without significant degradation.[3][4] However, the stability is not absolute and can be influenced by the nature and position of substituents on the ring.[3] For this compound, the electron-withdrawing chloro group at the 6-position and the cyclopropyl group at the 4-position will influence the electron density and reactivity of the quinazolinone core, potentially affecting its stability under certain conditions.

Q2: How should I store the solid compound and its solutions to ensure long-term stability?

For optimal stability, the solid (powder) form of this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[5]

For solutions, the ideal storage conditions depend heavily on the solvent. Based on studies of similar quinazoline derivatives, here are some general recommendations:

  • Aqueous Buffers: If soluble, buffered aqueous solutions should be freshly prepared. For short-term storage (up to a few days), refrigeration at 4°C in the dark is advisable.[6] Long-term storage of aqueous solutions is generally not recommended without prior stability validation.

  • Organic Solvents: Many quinazolinone derivatives exhibit poor stability in DMSO at room temperature, with spectral changes indicating modifications occurring soon after preparation.[7][8] If DMSO is necessary, prepare fresh solutions and use them immediately, or store them at -80°C for longer-term stability.[5] Some studies have shown that quinazolinones are stable in 0.2% DMSO for up to 96 hours.[9] For other organic solvents like ethanol or acetonitrile, it is still best practice to store them at -20°C or -80°C and protect them from light.

Q3: Is this compound susceptible to degradation by light?

Yes, photostability is a concern for many heterocyclic compounds. Quinazoline derivatives have been shown to be unstable when exposed to normal room lighting, and their stability improves when stored in the dark.[5] Therefore, it is crucial to protect both solid samples and solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can lead to the formation of a cluster of degradation products.[10]

Q4: What are the most likely degradation pathways for this molecule?

Based on the known chemistry of the quinazolinone ring, the most probable degradation pathways involve hydrolysis of the lactam (amide) bond within the pyrimidine ring.[11][12] This can occur under both acidic and basic conditions, particularly at elevated temperatures, leading to ring-opening.[10]

  • Acid/Base Hydrolysis: The C4-N3 amide bond is susceptible to cleavage, which would open the pyrimidine ring to form an N-substituted 2-aminobenzamide derivative. The presence of the electron-withdrawing 6-chloro substituent may influence the rate of hydrolysis.

  • Oxidative Degradation: While the core is relatively stable to oxidation, harsh oxidative conditions (e.g., high concentrations of hydrogen peroxide) could potentially lead to the formation of N-oxides or degradation of the aromatic ring.[4][12]

  • Photodegradation: Exposure to light, especially UV light, can induce complex degradation pathways, potentially involving radical mechanisms or rearrangements.[10]

Below is a conceptual diagram illustrating a potential hydrolytic degradation pathway.

G cluster_conditions Stress Conditions A This compound B Ring-Opened Intermediate (2-amino-N-(cyclopropanecarbonyl)-5-chlorobenzamide) A->B Hydrolysis (Acid or Base) Cleavage of Lactam Bond C Further Degradation Products B->C Secondary Reactions Acid Acid (H+) / Heat Base Base (OH-) / Heat Light Light (hν)

Caption: Potential hydrolytic degradation pathway for the quinazolinone ring.

Troubleshooting Guide

Issue 1: I am seeing extra peaks in my HPLC/LC-MS analysis that are not the parent compound, especially in older samples. What is happening?

  • Probable Cause: This is a classic sign of sample degradation. The quinazolinone ring, while generally stable, can degrade under various conditions, leading to the formation of impurities.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that your solid samples and solutions have been stored correctly (i.e., at the recommended temperature, protected from light and moisture).[5] As noted, DMSO solutions can be particularly problematic if not stored at -80°C.[7][8]

    • Solvent Effects: The choice of solvent is critical. If you are using DMSO, try preparing a fresh solution and analyzing it immediately. Compare this to an older sample to confirm if the extra peaks are time-dependent. Consider switching to a solvent where the compound might be more stable, if your experimental design allows.

    • pH of the Medium: If your compound is in an unbuffered aqueous or alcoholic solution, the pH could be a factor. Traces of acid or base can catalyze hydrolysis over time. Ensure your solutions are either freshly prepared or buffered at a pH where the compound is most stable (typically near neutral).

    • Perform a Forced Degradation Study: To proactively identify potential degradants, it is highly recommended to perform a forced degradation (stress testing) study.[13][14] This will help you create a "fingerprint" of potential degradation products, making them easier to identify in future analyses. See the "Experimental Protocols" section below for a general procedure.

Issue 2: My experimental results are inconsistent from day to day, even when I think I'm following the same protocol.

  • Probable Cause: Inconsistent results often stem from variable rates of degradation due to subtle, uncontrolled experimental parameters.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Always prepare fresh solutions for critical experiments. If you must use a stock solution, ensure it has been stored properly and for a limited time that has been validated by stability testing.

    • Control Temperature and Light Exposure: Be mindful of how long your samples are left at room temperature on the benchtop, exposed to ambient light.[5] Even a few hours of exposure could be significant for sensitive compounds. Use amber vials and work efficiently to minimize exposure.

    • Check Excipient/Reagent Purity: Impurities in your solvents or other reagents can sometimes catalyze degradation. Ensure you are using high-purity (e.g., HPLC grade) solvents.

    • Degas Solvents: For sensitive assays, dissolved oxygen in solvents can contribute to oxidative degradation. Degassing your solvents before use can help mitigate this.[15]

Issue 3: I am having difficulty developing a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Probable Cause: Co-elution of the parent compound with one or more degradation products is a common challenge. Degradants may have polarities very similar to the parent compound.

  • Troubleshooting Steps:

    • Generate Degraded Samples: You must have a sample containing the degradation products to develop the method. Use the forced degradation protocol to generate a mixture of the parent compound and its degradants. A sample degraded by about 10-20% is ideal.[14]

    • Optimize Mobile Phase: Systematically vary the mobile phase composition. If using reversed-phase HPLC, adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

    • Vary pH: The pH of the mobile phase can dramatically alter the retention times of ionizable compounds. Analyze the structure of your parent compound and its likely degradants (e.g., a ring-opened product with a new carboxylic acid and amine) to predict how pH will affect their charge and retention.

    • Change Column Chemistry: If optimizing the mobile phase is insufficient, try a different column. A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide different selectivity and resolve the co-eluting peaks.

    • Use a Photodiode Array (PDA) Detector: A PDA detector can help determine if a peak is pure. If the UV spectra across a single peak are not identical, it indicates that multiple components are co-eluting.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol provides a framework for investigating the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (perform in parallel):

  • Control: Keep an aliquot of the stock solution at 4°C in the dark.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.[15]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at similar time points. Neutralize with 0.1 M HCl before analysis.[10][15]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[15]

  • Thermal Degradation (Solution): Heat an aliquot of the stock solution at 70°C, protected from light. Analyze after 24 and 48 hours.[15]

  • Photolytic Degradation (Solution): Expose an aliquot of the stock solution in a quartz cuvette or clear glass vial to a photostability chamber (ICH Q1B conditions). Maintain a dark control sample at the same temperature.[5]

3. Analysis:

  • For each time point and condition, dilute the sample to a suitable concentration for HPLC analysis.

  • Analyze using a validated stability-indicating HPLC method with a PDA detector.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

The workflow for this study is visualized below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (70°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Sampling Sample at Time Points (Neutralize if needed) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-PDA Analysis Sampling->HPLC Data Calculate % Degradation Identify Degradants HPLC->Data

Caption: Workflow for a forced degradation study.

Quantitative Data Summary

While specific stability data for this compound is not publicly available, the table below provides a template for how you should organize your results from a forced degradation study.

Stress ConditionReagent/SettingTemperatureDuration% Degradation (Approx.)Major Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl60°C24hFill in your dataRing-opened product
Base Hydrolysis0.1 M NaOH60°C24hFill in your dataRing-opened product
Oxidation3% H₂O₂Room Temp24hFill in your dataN-oxide, other oxidation products
ThermalSolution70°C48hFill in your dataMinor decomposition
PhotolyticICH Q1BControlled-Fill in your dataMultiple minor products

References

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  • El-Sayed, N. N. E., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
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Technical Support Center: Minimizing Off-Target Effects of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing the off-target effects of quinazoline-based kinase inhibitors. While your interest is in 6-Chloro-4-cyclopropylquinazolin-2(1H)-one, this specific molecule is not extensively characterized in publicly available literature. Therefore, this guide will use the well-documented and structurally relevant compound, CHMFL-ABL-053 , a potent BCR-ABL/SRC/p38 kinase inhibitor, to illustrate key principles and troubleshooting strategies.[1][2][3][4][5] The methodologies and logic presented here are broadly applicable to the quinazoline scaffold and will empower you to rigorously characterize and optimize your compound's selectivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when dealing with off-target effects.

Q1: What are off-target effects and why are they a critical concern?

A: Off-target effects occur when a small molecule inhibitor, designed to bind to a specific protein target (the "on-target"), also binds to other, unintended proteins (the "off-targets").[6][7] These unintended interactions are a major concern for several reasons:

  • Misinterpretation of Data: If an observed biological effect is caused by an off-target interaction, you might incorrectly attribute that function to your intended on-target. This can compromise the pharmacological validation of a drug target.[8]

  • Toxicity: In a therapeutic context, off-target binding is a primary cause of adverse drug reactions and toxicity, as it can disrupt normal physiological processes.[7]

  • Reduced Efficacy: Binding to off-targets can reduce the free concentration of the compound available to engage with its intended on-target, potentially lowering its efficacy.

For a quinazoline-based kinase inhibitor, the high degree of structural similarity among ATP-binding sites across the human kinome makes off-target interactions a significant and predictable challenge.[9]

Q2: How can I predict potential off-target effects of my inhibitor before starting wet lab experiments?

A: In silico (computational) methods are a cost-effective first step to generate hypotheses about potential off-target interactions.[6][10][11] These approaches are broadly categorized as:

  • Ligand-Based Methods: These methods compare the chemical structure of your inhibitor to databases of compounds with known biological activities. Techniques like Similarity Ensemble Approach (SEA) can predict off-targets by matching your compound's 2D structure to those of known ligands for thousands of proteins.[6]

  • Structure-Based Methods: If the 3D structure of your on-target is known, you can use techniques like inverse docking.[11] This involves docking your compound into the binding sites of a large panel of proteins to predict potential binding partners based on favorable binding energies.[11]

These computational tools can help you prioritize which off-targets to investigate experimentally and can provide insights for designing more selective analogs.[6][12]

Q3: What is the most direct way to experimentally screen for off-target kinase interactions?

A: The most widely used and direct method is biochemical kinase selectivity profiling.[8][13] This involves screening your compound against a large panel of purified kinases. Commercial services offer panels that cover a significant portion of the human kinome.[8] The process is typically tiered:

  • Single-Concentration Screening: Initially, the compound is tested at a single, relatively high concentration (e.g., 1 or 10 µM) against the kinase panel to identify any potential "hits" (kinases that are significantly inhibited).[8]

  • Dose-Response Analysis: For any hits identified in the initial screen, a full 10-point dose-response curve is generated to determine the IC50 (the concentration of inhibitor required to reduce kinase activity by 50%).[8]

This approach provides a quantitative measure of your compound's potency against a wide array of kinases, allowing you to calculate a selectivity profile.[13]

Q4: What is the difference between biochemical profiling and cell-based assays for selectivity?

A: While both are crucial, they answer different questions:

Assay TypeWhat It MeasuresAdvantagesLimitations
Biochemical Assays Direct interaction between the inhibitor and purified enzymes in a controlled, in vitro environment.[8]High confidence in target identity; quantitative (IC50/Kd); high-throughput.[8][14]Lacks biological context; does not account for cell permeability, intracellular ATP concentrations, or cellular protein scaffolding.[14]
Cell-Based Assays The effect of the inhibitor on target activity and downstream signaling pathways within a living cell.[15][16]More physiologically relevant; confirms cell permeability and activity in a complex biological system.[14][16]The observed phenotype could be due to an unknown off-target; can be harder to directly link to a specific kinase.[14]

A comprehensive selectivity assessment uses both approaches. Biochemical assays provide a broad view of potential interactions, while cell-based assays validate that the intended on-target is engaged in a relevant biological setting and that the observed cellular phenotype is consistent with on-target inhibition.[14]

Q5: How do I interpret selectivity data from a kinase screen?

A: The primary output from a kinase screen is a list of IC50 values for your compound against various kinases. Key metrics for interpretation include:

  • Potency: The absolute IC50 value against your primary target. For CHMFL-ABL-053, the IC50 against ABL1 is 70 nM.[1][2][5]

  • Selectivity Window: The ratio of the IC50 for an off-target versus the on-target. A larger window (e.g., >100-fold) indicates better selectivity.

  • Selectivity Score (S-score): A quantitative method that expresses selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity. CHMFL-ABL-053 has a very selective S-score(1) of 0.02.[5]

When analyzing your data, pay close attention to off-targets that are inhibited with a potency close to your on-target, as these are the most likely to cause confounding effects in your experiments.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable guides to systematically identify and mitigate off-target effects.

Guide 1: In Silico Off-Target Prediction Workflow

Objective: To computationally predict potential off-target interactions for your quinazoline-based inhibitor to guide experimental validation.

Rationale: Performing in silico analysis first is a time- and cost-effective strategy to build a testable hypothesis of your compound's polypharmacology.[6][12] This workflow integrates both ligand- and structure-based methods for a more comprehensive prediction.[6]

Step-by-Step Protocol:
  • Prepare Compound Structure:

    • Generate a 2D structure of your molecule (e.g., in SMILES format).

    • Generate a high-quality 3D conformation using a computational chemistry tool.

  • Ligand-Based Screening:

    • Submit the SMILES string to a public or commercial ligand-based prediction server (e.g., SwissTargetPrediction, SEA).

    • These tools will compare your molecule's topology to a database of active compounds and return a list of predicted targets ranked by a confidence score.

  • Structure-Based Screening (Inverse Docking):

    • Identify your primary on-target and any high-confidence off-targets from the ligand-based screen.

    • Obtain high-quality crystal structures of these proteins from the Protein Data Bank (PDB).

    • Use a docking program (e.g., AutoDock, Glide) to dock your 3D compound structure into the ATP-binding site of each protein.

    • Analyze the docking scores and binding poses. A low binding energy and a pose that forms key interactions (e.g., hydrogen bonds with the hinge region) suggest a higher likelihood of binding.[11]

  • Synthesize and Analyze Results:

    • Consolidate the predicted targets from both methods.

    • Prioritize targets that are predicted by multiple methods or that have a known biological connection to your experimental model.

    • This prioritized list will form the basis for your experimental validation in Guide 2.

Workflow Visualization:

InSilico_Workflow cluster_input Input cluster_methods Prediction Methods cluster_output Output & Analysis Input Quinazoline Compound (2D & 3D Structures) LigandBased Ligand-Based Screening (e.g., SEA) Input->LigandBased StructureBased Structure-Based Screening (Inverse Docking) Input->StructureBased Analysis Synthesize & Prioritize Predicted Off-Targets LigandBased->Analysis StructureBased->Analysis Experimental Guide Experimental Validation Analysis->Experimental

Caption: Workflow for in silico off-target prediction.

Guide 2: Definitive Biochemical Kinase Selectivity Profiling

Objective: To experimentally determine the selectivity of your inhibitor against a broad panel of purified protein kinases.

Rationale: This is the gold standard for assessing kinase inhibitor selectivity.[8] It provides quantitative IC50 values that are essential for understanding your compound's activity profile and for making data-driven decisions about its use as a chemical probe or its potential as a therapeutic lead.

Step-by-Step Protocol:
  • Select a Kinase Panel:

    • Choose a commercial vendor that offers a comprehensive kinase screening panel (e.g., Eurofins, Reaction Biology). A panel of >300 kinases is recommended for a thorough profile.[8]

    • Ensure your primary target and the key off-targets predicted in Guide 1 are included in the panel.

  • Initial Single-Point Screen:

    • Provide the vendor with a high-purity sample of your compound.

    • Request a screen at a single concentration, typically 1 µM. This concentration is high enough to detect most physiologically relevant off-target interactions.

    • The vendor will perform the assays (often radiometric or fluorescence-based) and report the percent inhibition for each kinase.[13]

  • Dose-Response (IC50) Determination:

    • From the single-point screen results, identify all kinases that were inhibited by >70%.[8]

    • Commission a follow-up screen for these hits to determine their IC50 values. This typically involves a 10-point, 3-fold serial dilution.

  • Data Analysis and Visualization:

    • Compile the IC50 data into a table.

    • Calculate the selectivity score (S-score) to quantify selectivity.

    • Visualize the data using a kinome tree map, which plots the inhibited kinases on a phylogenetic tree of the human kinome. This can reveal if your compound inhibits specific kinase families.

Data Presentation: Hypothetical Profile for a Quinazoline Inhibitor

Based on the published data for CHMFL-ABL-053, a selectivity profile might look like this:[1][2][3]

Target KinaseIC50 (nM)Selectivity Window (vs. ABL1)Notes
ABL1 (On-Target) 70 1x Primary Target
SRC (On-Target) 90 1.3x Intended Target
p38α (On-Target) 62 0.9x Intended Target
DDR12924.2xPotent off-target
DDR24576.5xPotent off-target
BLKData not specified-Known binder from cell-based assays
HCKData not specified-Known binder from cell-based assays
LCKData not specified-Known binder from cell-based assays
c-KIT>10,000>142xHighly selective against c-KIT
Guide 3: Cell-Based Target Engagement and Pathway Analysis

Objective: To confirm that your inhibitor engages its intended target in living cells and to verify that the observed cellular phenotype is a result of on-target activity.

Rationale: A compound can show high biochemical potency but fail to work in cells due to poor permeability or efflux. Furthermore, confirming that the inhibitor modulates the specific downstream signaling pathway of the target provides strong evidence for on-target action.[14]

Step-by-Step Protocol:
  • Confirm Target Engagement:

    • Use a target engagement assay like the NanoBRET™ assay. This technology measures the binding of your compound to a luciferase-tagged target protein in live cells.[17]

    • Determine the EC50 from this assay, which reflects the concentration needed for 50% target occupancy in a cellular environment.

  • Analyze Downstream Signaling:

    • Select a cell line where your target kinase is known to be active and drives a specific signaling pathway. For CHMFL-ABL-053, K562 cells, which are driven by BCR-ABL, are an appropriate model.[5]

    • Treat the cells with a dose-range of your inhibitor.

    • Perform a Western blot to measure the phosphorylation status of known downstream substrates. For BCR-ABL, this includes STAT5, Crkl, and ERK.[5]

    • A dose-dependent decrease in the phosphorylation of these substrates indicates that your inhibitor is blocking the kinase's activity in the intended pathway.

  • Cellular Proliferation/Viability Assay:

    • Measure the effect of your inhibitor on cell proliferation or viability (e.g., using CellTiter-Glo®).

    • Determine the GI50 (concentration for 50% growth inhibition). For CHMFL-ABL-053, the GI50 in K562 cells is 14 nM.[1][5]

    • Correlate the GI50 with the EC50 from the target engagement and pathway modulation assays. A close correlation suggests the antiproliferative effect is driven by on-target inhibition.

Signaling Pathway Visualization:

Signaling_Pathway cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Crkl Crkl BCR_ABL->Crkl ERK ERK BCR_ABL->ERK Inhibitor CHMFL-ABL-053 Inhibitor->BCR_ABL pSTAT5 p-STAT5 STAT5->pSTAT5 P pCrkl p-Crkl Crkl->pCrkl P pERK p-ERK ERK->pERK P Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pCrkl->Proliferation pERK->Proliferation

Caption: Inhibition of BCR-ABL signaling by CHMFL-ABL-053.

Part 3: Data Interpretation and Next Steps

Successfully minimizing off-target effects requires a holistic analysis of the data you've generated.

  • Integrate Datasets: Compare your biochemical kinase profile with your cell-based data. If you observe a cellular phenotype at a concentration where a known off-target is potently inhibited, you must investigate this further. For example, if your compound inhibits DDR1 with an IC50 of 292 nM, any cellular effects observed at concentrations >300 nM could be influenced by DDR1 inhibition.

  • Use a Negative Control: Synthesize a structurally similar analog of your compound that is inactive against your primary target. This "negative control" is an invaluable tool. If the negative control recapitulates a cellular phenotype observed with your active compound, it strongly suggests the effect is due to an off-target activity or a general chemical property of the scaffold.

  • Structure-Activity Relationship (SAR) for Selectivity: If problematic off-targets are identified, medicinal chemistry efforts can be employed to improve selectivity. For example, if an off-target kinase has a larger binding pocket, adding a bulky group to your inhibitor might create a steric clash that reduces binding to the off-target while maintaining affinity for your on-target.

  • Phenotypic Screening: If your compound shows unexpected cellular activity that cannot be explained by known on- or off-targets, consider broader phenotypic screening (e.g., high-content imaging).[12] This can uncover novel off-target effects by monitoring changes in cell morphology, organelle health, or other complex cellular parameters.

By following these rigorous, self-validating protocols, you can develop a deep understanding of your compound's biological activity, ensuring that your research is built on a solid, scientifically sound foundation.

References
  • National Institutes of Health (NIH). (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
  • Lawrence Livermore National Laboratory. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. [Link]
  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1937–1953. [Link]
  • Al-Sheddi, L. A., et al. (2020). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 8, 597. [Link]
  • Basith, S., et al. (2018). Computational/in silico methods in drug target and lead prediction.
  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 10.5376/cmb.2025.15.0010. [Link]
  • Bamborough, P., & Drewry, D. H. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 53(14), 5123–5139. [Link]
  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]
  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]
  • Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]
  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. In Protein Kinase Profiling (pp. 109-122). Humana Press. [Link]
  • Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984–2004. [Link]
  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. [Link]
  • Lee, J. A., & Lee, J. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Molecules and Cells, 38(11), 941–947. [Link]
  • Eurofins Discovery. Cell-based Assays for Better Insights into Function and Mechanism of Action. [Link]
  • MolecularCloud. (2020). How to reduce off-target effects and increase CRISPR editing efficiency?. [Link]
  • Gatti, M., et al. (1996). A new series of 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives as antiemetic and gastrointestinal motility enhancing agents. Arzneimittel-Forschung, 46(9), 911–918. [Link]
  • Stegmann, C. T., et al. (2014). Covalent Inhibitors of KEAP1 with Exquisite Selectivity. Journal of Medicinal Chemistry, 57(22), 9470–9481. [Link]
  • Chinese Academy of Sciences. (2016). Development of New Generation BCR-ABL Inhibitor for Chronic Myeloid Leukemia. [Link]
  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. [Link]
  • Abdelal, A. M. (1992). Synthesis of Certain 6-Chloro 2-Substituted Quinazolin-4-Ones, 6-Chloro 2,4 Disubstituted Quinazolines and Related Fused Analogues as Counterparts of Folic Acid Analogues. Oriental Journal of Chemistry, 8(4). [Link]
  • Rahman, M. M., et al. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy, 18, 1–12. [Link]
  • Steegmann, J. L., et al. (2012). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Leukemia & Lymphoma, 53(12), 2351–2361. [Link]
  • PubChem. 3-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]benzonitrile. [Link]
  • Brehmer, D., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. ACS Chemical Biology, 13(6), 1629–1637. [Link]
  • Al-Haddad, A. A., et al. (2023). Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. Future Drug Discovery, 5(2), FDD82. [Link]
  • Ušjak, D., et al. (2023). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry, 66(13), 8820–8836. [Link]
  • Zhang, X. H., Tee, L. Y., & Wang, X. G. (2015). Off-target effects in CRISPR/Cas9 gene editing. Frontiers of Medicine, 9(4), 445–452. [Link]
  • National Institutes of Health (NIH). (2021). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. [Link]
  • Iwata, K., et al. (1979). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). Antimicrobial Agents and Chemotherapy, 15(2), 237–242. [Link]
  • MDPI. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(19), 6533. [Link]
  • National Institutes of Health (NIH). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. [Link]
  • Alagarsamy, V. (2013). Quinazoline derivatives: synthesis and bioactivities. International Journal of Pharmaceutical Sciences and Research, 4(6), 2096. [Link]
  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. [Link]

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Technical Support Center: Strategies for Enhating Oral Bioavailability of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the compound's characteristically poor oral bioavailability. As drug development professionals, we understand that overcoming this hurdle is critical to advancing your research. This center offers field-proven insights and scientifically grounded protocols to help you navigate these challenges effectively.

Understanding the Bioavailability Challenge

Quinazolinone derivatives are a promising class of compounds with a wide range of biological activities.[1][2][3][4][5] However, their therapeutic potential is often limited by poor aqueous solubility and/or permeability, which are key determinants of oral bioavailability. While specific physicochemical data for this compound is not extensively published, its quinazolinone core structure suggests it likely faces similar challenges. This guide will equip you with the foundational knowledge and practical techniques to systematically address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors likely contributing to the poor bioavailability of this compound?

A1: Based on the general properties of quinazolinone derivatives, the primary factors are likely:

  • Low Aqueous Solubility: The planar, aromatic ring system of the quinazolinone scaffold contributes to a crystalline structure that is often difficult to dissolve in gastrointestinal fluids.

  • Poor Permeability: While not always the case, compounds with low solubility can exhibit dissolution rate-limited absorption, which can be misinterpreted as poor permeability. True permeability issues may arise from the compound's molecular size, lack of hydrogen bond donors/acceptors, or it being a substrate for efflux transporters like P-glycoprotein.

  • First-Pass Metabolism: Quinazolinones can be susceptible to hepatic metabolism, which can significantly reduce the amount of active drug reaching systemic circulation.[2]

Q2: What initial steps should I take to characterize the bioavailability problem?

A2: A systematic approach is crucial. We recommend the following initial experiments:

  • Solubility Determination: Assess the equilibrium solubility of your compound in relevant physiological buffers (e.g., pH 1.2, 4.5, 6.8) and biorelevant media (e.g., FaSSIF, FeSSIF).

  • Permeability Assessment: Utilize an in vitro model, such as the Caco-2 cell monolayer assay, to determine the compound's apparent permeability (Papp).[6] This will help differentiate between solubility and permeability limitations.

  • LogP/D Determination: Experimentally determine the lipophilicity of your compound. This will provide insights into its potential for membrane permeation and can help guide formulation strategies.

  • In Vitro Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism.

Q3: Can poor handling or storage of the compound affect my experimental outcomes?

A3: Absolutely. Ensure you are storing the compound at the recommended room temperature and protecting it from moisture and light to prevent degradation.[7] For experimental use, always use a freshly prepared, fully solubilized stock solution in an appropriate organic solvent like DMSO before diluting into aqueous media.

Troubleshooting Guide: Low Bioavailability in Preclinical Models

This section provides a structured approach to troubleshooting and improving the in vivo performance of this compound.

Issue 1: Inconsistent or Low Drug Exposure in Pharmacokinetic (PK) Studies

Potential Cause: Poor dissolution and/or precipitation of the compound in the gastrointestinal tract.

Troubleshooting Workflow:

start Low/Variable PK Exposure solubility Assess Aqueous Solubility start->solubility formulation Implement Formulation Strategy solubility->formulation If solubility is low micronization Particle Size Reduction (Micronization/Nanonization) formulation->micronization amorphous Amorphous Solid Dispersion formulation->amorphous lipid Lipid-Based Formulation (e.g., SEDDS) formulation->lipid pk_repeat Repeat PK Study with New Formulation micronization->pk_repeat amorphous->pk_repeat lipid->pk_repeat success Improved Exposure pk_repeat->success fail Exposure Still Low pk_repeat->fail permeability Investigate Permeability fail->permeability

Caption: Troubleshooting workflow for low/variable PK exposure.

Corrective Actions & Protocols:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[8][9]

    • Micronization: Achieves particle sizes in the 2-5 µm range.

    • Nanonization: Reduces particle size to the 100-250 nm range for a significant increase in dissolution velocity.[10]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid can improve solubility and dissolution.[8][9]

    • Method: Hot-melt extrusion or spray drying with polymers like PVP, HPMC, or Soluplus®.

  • Lipid-Based Formulations (SEDDS): Self-emulsifying drug delivery systems can improve the solubility and absorption of lipophilic drugs.[8][10]

    • Composition: A mixture of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous media.

Issue 2: High In Vitro Permeability but Still Low In Vivo Absorption

Potential Cause: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.

Troubleshooting Workflow:

Caption: Workflow to investigate P-gp efflux as a cause of poor absorption.

Corrective Actions & Protocols:

  • Caco-2 Bidirectional Assay: Perform the Caco-2 permeability assay in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. The inclusion of a known P-gp inhibitor, like verapamil, should reduce this ratio.

  • Formulation with Excipients: Some formulation excipients, such as certain surfactants (e.g., Tween® 80, Cremophor® EL), can inhibit P-gp and enhance absorption.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 200 mg of polyvinylpyrrolidone (PVP K30) in 10 mL of a suitable solvent system (e.g., methanol/dichloromethane 1:1).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Milling: Gently mill the dried film to obtain a fine powder.

  • Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification

While a specific validated method for this compound is not available, a general reverse-phase HPLC method can be developed as a starting point.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determine by UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: For in vitro samples, dilute with mobile phase. For plasma samples, perform a protein precipitation with acetonitrile followed by centrifugation.[11]

Note: This method will require optimization and validation for linearity, accuracy, precision, and sensitivity for your specific application.

Data Summary

The following table provides a conceptual framework for organizing your experimental data to guide your formulation decisions.

Formulation StrategyDrug Load (%)In Vitro Dissolution (µg/mL at 30 min)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)In Vivo AUC (ng*h/mL)
Unformulated APIN/A
Micronized APIN/A
Nanosuspension20
Solid Dispersion (PVP)33
SEDDS15

This structured approach will enable you to make data-driven decisions to overcome the bioavailability challenges of this compound and accelerate your drug development program.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 809465. [Link]
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
  • Vemula, V. R. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • Kanth, R. (2016). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]
  • Fong, S. Y. K., & Brandl, M. (2015). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]
  • Al-Suhaimi, E. A., Al-Salahi, R., & Al-Omar, M. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. [Link]
  • Kaur, R., & Kumar, R. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini reviews in medicinal chemistry, 17(10), 834-855. [Link]
  • Abuelizz, H. A., Marzouk, M., Ghabbour, H., & Al-Salahi, R. (2017). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 22(10), 1731. [Link]
  • PubChem. (n.d.). 6-Chloro-4-phenyl-2(1H)-quinazolinone.
  • PubChem. (n.d.). 6-Chloro-4-(cyclohexyloxy)-3-propylquinolin-2(1H)-one.
  • ResearchGate. (n.d.). Synthetic strategies for preparation of 4‐quinazolinone derivatives.
  • ResearchGate. (n.d.). The Medicinal Functionality of Quinazolines.
  • da Silva, A. D., de Oliveira, B. G., & de Alencastro, R. B. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Computational Molecular Bioscience, 5(4), 101-110. [Link]
  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • PubChem. (n.d.). 6-Chloro-4-phenyl-2(1H)-quinazolinone.
  • Zhang, Y., & Li, S. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 377-389. [Link]
  • Ionescu, M. A., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 28(12), 4801. [Link]
  • PubMed. (2024). Synthesis, Anticancer Evaluation, and Molecular Docking of Triazolylmethyl-Dihydroquinazolinyl Benzoate Derivatives as Potential PARP-1 Inhibitors.
  • PubChem. (n.d.). 6-Chloro-4-[(R)-cyclohexylsulfinyl]-3-propyl-2(1H)-quinolinone.
  • PubChem. (n.d.). 4-[6-chloro-4-[(3-cyclopropyl-1H-pyrazol-5-yl)amino]quinazolin-2-yl]benzamide.
  • MySkinRecipes. (n.d.). This compound.
  • Bezmialem Vakif University DSpace. (2023). Synthesis and Evaluation of Quinazolin-4(3H)-one Derivatives as Multitarget Metabolic Enzyme Inhibitors: A Biochemistry-Oriented Drug Design.
  • Journal of Applied Pharmaceutical Science. (n.d.). Home.
  • Royal Society of Chemistry. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(49), 29285-29311. [Link]
  • Al-Omary, F. A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian journal of pharmaceutical research, 11(3), 851–859. [Link]
  • ACS Omega. (2023). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines.
  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • PubMed. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives.
  • PubChem. (n.d.). 4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]benzenesulfonamide.
  • PubMed Central. (2018). HPLC methods for choloroquine determination in biological samples and pharmaceutical products.
  • PubChem. (n.d.). 6-Chloro-4-(cyclohexylsulfanyl)-3-propylquinolin-2(1H)-one.
  • PubChem. (n.d.). 4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]benzonitrile.

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and optimization of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles for quinazolinone synthesis.

Introduction: The Synthetic Challenge

This compound is a heterocyclic scaffold of interest in medicinal chemistry due to the prevalence of the quinazolinone core in numerous biologically active compounds.[1][2] The successful synthesis of this target molecule requires careful control of reaction conditions to maximize yield and purity while minimizing side-product formation. This guide addresses common challenges encountered during its multi-step synthesis, focusing on a plausible and accessible synthetic route.

Proposed Synthetic Pathway

A logical and efficient pathway to the target compound involves a two-stage process: first, the synthesis of a key intermediate, 2-amino-5-chlorobenzonitrile, followed by the introduction of the cyclopropyl moiety and subsequent cyclization to form the quinazolinone ring.

reaction_pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Target Synthesis 5-Chloroanthranilic_Acid 5-Chloroanthranilic Acid Amide_Intermediate 2-Amino-5-chlorobenzamide 5-Chloroanthranilic_Acid->Amide_Intermediate 1. SOCl₂ 2. NH₄OH Nitrile_Intermediate 2-Amino-5-chlorobenzonitrile Amide_Intermediate->Nitrile_Intermediate P₂O₅ (Dehydration) Imine_Adduct Intermediate Imine Adduct Nitrile_Intermediate->Imine_Adduct THF, 0°C to rt Grignard_Reagent Cyclopropylmagnesium Bromide (c-PrMgBr) Grignard_Reagent->Imine_Adduct Final_Product This compound Imine_Adduct->Final_Product 1. Hydrolysis (aq. NH₄Cl) 2. Cyclization (e.g., Triphosgene)

Caption: A plausible two-stage synthetic route to the target compound.

Frequently Asked Questions (FAQs)

This section addresses strategic questions regarding the synthesis.

Q1: What are the most common synthetic routes to the 4(3H)-quinazolinone core?

A1: The most prevalent methods depend on the starting materials. Key strategies include:

  • From Anthranilic Acid: This is a classic approach, often involving initial acylation to form an N-acylanthranilic acid, which is then cyclized with an amine.[2] A common variation proceeds through a benzoxazinone intermediate by reacting anthranilic acid with an anhydride (like acetic anhydride), followed by reaction with ammonia or a primary amine to form the quinazolinone ring.[3][4][5]

  • From 2-Aminobenzamides: These are versatile precursors that can be condensed with aldehydes, ketones, or orthoesters to yield a wide variety of substituted quinazolinones.[3][6]

  • From 2-Aminobenzonitriles: These can undergo cyclization with reagents like carbon dioxide to form quinazoline-2,4(1H,3H)-diones or react with Grignard reagents followed by cyclization to introduce substitution at the 4-position, as proposed in our pathway.[7]

Q2: I don't have 2-amino-5-chlorobenzonitrile commercially available. How can I synthesize it?

A2: 2-amino-5-chlorobenzonitrile can be prepared from 5-chloroanthranilic acid in a three-step sequence. First, the carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). Second, the acid chloride is treated with aqueous ammonia to form 2-amino-5-chlorobenzamide. Finally, the amide is dehydrated using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) to yield the desired 2-amino-5-chlorobenzonitrile.[8][9]

Q3: What is the role of the Grignard reagent and what are the critical parameters for its use?

A3: The Grignard reagent, in this case, cyclopropylmagnesium bromide (c-PrMgBr), acts as a nucleophile. The cyclopropyl carbanion attacks the electrophilic carbon of the nitrile group in the 2-amino-5-chlorobenzonitrile.[10] Critical parameters for success are:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, which will quench the reagent and reduce the yield. All glassware must be oven- or flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used.

  • Magnesium Activation: The reaction to form the Grignard reagent from cyclopropyl bromide and magnesium turnings may require initiation. Adding a small crystal of iodine can help activate the magnesium surface.[10]

  • Temperature Control: The formation is exothermic and should be controlled. The subsequent addition to the nitrile should be started at a low temperature (e.g., 0 °C) and allowed to warm gradually.

Q4: Which solvents are recommended for quinazolinone synthesis?

A4: Solvent choice is critical and depends on the specific reaction step.

  • For Grignard Reactions: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard.[10]

  • For Cyclization/Condensation: Highly polar aprotic solvents like DMSO (dimethyl sulfoxide) and DMF (dimethylformamide) are often effective as they can solubilize intermediates and facilitate the reaction, sometimes at elevated temperatures.[3][7] In some modern, green chemistry approaches, even water has been used successfully for certain quinazolinone syntheses.[7][11]

Q5: How can I effectively monitor the reaction's progress?

A5: Thin Layer Chromatography (TLC) is the most common and effective method.[3] Co-spot the reaction mixture with your starting materials on a TLC plate. The reaction is complete when the starting material spot has been fully consumed and a new spot corresponding to the product is dominant. Using a UV lamp for visualization is typically sufficient for these aromatic compounds.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the experiment.

troubleshooting_workflow Start Reaction Outcome Unsatisfactory (Low Yield / Impure Product) Check_SM Verify Starting Material Purity & Integrity Start->Check_SM SM_OK Purity OK Check_SM->SM_OK Yes Modify_Conditions Modify Reaction Conditions (Solvent, Catalyst, Temp) Check_SM->Modify_Conditions No Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Conditions_OK Parameters Correct Check_Conditions->Conditions_OK Yes Check_Conditions->Modify_Conditions No Check_Reagents Assess Reagent Activity (e.g., Grignard Titration) Reagents_OK Activity Confirmed Check_Reagents->Reagents_OK Yes Check_Reagents->Modify_Conditions No Analyze_Crude Analyze Crude Mixture (TLC, LC-MS, ¹H NMR) Optimize_Purification Optimize Purification Strategy (Solvent System, Recrystallization) Analyze_Crude->Optimize_Purification Product Formed, but Impure Analyze_Crude->Modify_Conditions No/Low Conversion, Side Products SM_OK->Check_Conditions Conditions_OK->Check_Reagents Reagents_OK->Analyze_Crude

Caption: A general workflow for troubleshooting failed or suboptimal reactions.

Problem: Low or No Product Yield

  • Q: My reaction yield is negligible. I suspect my Grignard reagent is inactive. How can I confirm this and what should I do?

    • Plausible Cause: The Grignard reagent is highly basic and nucleophilic, making it susceptible to decomposition by trace amounts of water or atmospheric CO₂.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use freshly opened anhydrous solvents. The activity of the Grignard reagent can be quantified by titration before use. If it has degraded, it must be remade. The formation of cyclopropylmagnesium bromide can sometimes be sluggish; gentle warming or the addition of an iodine crystal can help initiate the reaction.[10]

  • Q: The reaction starts but seems to stall, with significant starting material remaining after several hours. What should I check?

    • Plausible Cause: The reaction temperature may be too low, or the stoichiometry of the reagents may be incorrect.

    • Solution: After the initial controlled addition of the Grignard reagent at 0 °C, try warming the reaction mixture to room temperature or gently heating to reflux in THF (approx. 66 °C) to drive the reaction to completion. Monitor carefully by TLC. Ensure that at least one equivalent of the Grignard reagent is used; using a slight excess (e.g., 1.1-1.2 equivalents) can often compensate for any minor quenching.

Problem: Formation of Multiple Side Products

  • Q: My TLC/LC-MS analysis shows several significant byproducts. What are the likely culprits?

    • Plausible Cause A (Grignard Step): If the Grignard reagent is added too quickly, localized heating can cause side reactions. Additionally, Wurtz coupling can occur during Grignard formation, leading to bicyclopropyl.[12]

    • Plausible Cause B (Cyclization Step): Incomplete cyclization can leave the imine or ketone intermediate in the final mixture. Alternatively, if harsh conditions are used for cyclization, degradation of the product can occur.

    • Solution: Add the Grignard reagent solution dropwise to the nitrile solution at 0 °C to maintain temperature control. For the cyclization step, ensure sufficient time and appropriate temperature. If using a reagent like triphosgene, the addition of a non-nucleophilic base (e.g., triethylamine) may be required to neutralize the HCl generated.

Problem: Difficulty in Product Purification

  • Q: The product is difficult to separate from a persistent impurity via column chromatography. What are my options?

    • Plausible Cause: The product and impurity may have very similar polarities.

    • Solution:

      • Optimize Chromatography: Systematically screen different solvent systems. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is a good starting point. Varying the ratio or changing one of the solvents can alter selectivity.

      • Recrystallization: This is an excellent alternative for purification if a suitable solvent can be found. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) to find one in which the product is soluble when hot but sparingly soluble when cold.[3]

      • Acid-Base Extraction: The quinazolinone nitrogen is weakly basic. It may be possible to dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The layers can then be separated, and the aqueous layer basified to precipitate the purified product.[3]

Data Presentation: Reaction Parameter Optimization

The following table summarizes expected outcomes from varying key reaction parameters during the conversion of the intermediate imine adduct to the final product. This serves as a guide for designing optimization experiments.

EntryCyclizing AgentBaseSolventTemperature (°C)Expected YieldPurityNotes
1Triphosgene (0.4 eq)Triethylamine (2.2 eq)THF0 to 60ModerateGoodStandard conditions, may require heating to complete.
2Phosgene (gas)PyridineToluene0 to 25Good-HighGoodEffective but requires specialized handling due to toxicity.
3Carbonyldiimidazole (CDI)NoneDMF80ModerateHighMilder, safer alternative to phosgene derivatives.
4Triphosgene (0.4 eq)Triethylamine (2.2 eq)DCM0 to 25Low-ModerateModerateLower temperature may result in incomplete reaction.
5Carbonyldiimidazole (CDI)NoneTHF60ModerateGoodTHF is a good alternative to DMF if lower temp is desired.
Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Grignard reagents are pyrophoric upon contact with air and react violently with water. Phosgene and its derivatives are extremely toxic.

Protocol 1: Synthesis of 2-Amino-5-chlorobenzonitrile [8]

  • Amide Formation: To a round-bottom flask, add 2-amino-5-chlorobenzoyl chloride (1 equivalent). Cool the flask in an ice bath.

  • Slowly add cold aqueous ammonia (25%) while stirring. Continue to stir in the ice bath for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain 2-amino-5-chlorobenzamide.

  • Dehydration: In a dry round-bottom flask, combine the 2-amino-5-chlorobenzamide (1 equivalent) with phosphorus pentoxide (P₂O₅, ~2.3 equivalents).

  • Mix the solids thoroughly and heat the flask under vacuum.

  • Collect the distillate, which contains the 2-amino-5-chlorobenzonitrile product. Further purification can be achieved by recrystallization from hot water.[8]

Protocol 2: Synthesis of this compound (Proposed Method)

  • Grignard Reaction: To a dry, three-necked flask under an inert atmosphere (N₂), add 2-amino-5-chlorobenzonitrile (1 equivalent) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropylmagnesium bromide in THF (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting nitrile.

  • Work-up and Cyclization: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude imine/ketone intermediate.

  • Dissolve the crude intermediate in anhydrous THF or toluene. Add a non-nucleophilic base such as triethylamine (2.2 equivalents).

  • Cool to 0 °C and slowly add a solution of triphosgene (0.4 equivalents) in the same solvent.

  • Stir at 0 °C for 30 minutes, then warm to room temperature or heat to 60-80 °C until the cyclization is complete as monitored by TLC.

  • Cool the reaction, filter off any salts, and concentrate the filtrate under reduced pressure.

Protocol 3: Purification by Column Chromatography [3]

  • Prepare a silica gel slurry in the chosen eluent (e.g., 7:3 Hexanes:Ethyl Acetate).

  • Load the crude product onto the column (either dry-loaded onto silica or dissolved in a minimal amount of dichloromethane).

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References
  • Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a - ResearchGate.
  • Optimization of solid phase synthesis of quinazolin-4-ones - Der Pharma Chemica.
  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a - ResearchGate.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - NIH.
  • Optimization of Reaction Conditions a | Download Scientific Diagram - ResearchGate.
  • Optimization of Synthesis Process of 4-Methylquinazoline - International Research Journal of Pure and Applied Chemistry.
  • Solvent effect of quinazolin-4(3H)-ones a synthesis. - ResearchGate.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis Online.
  • Synthesis of 2-Amino-5-chlorobenzonitrile - ResearchGate.
  • Synthesis of quinazolinones - Organic Chemistry Portal.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.
  • Best solvent to synthesis quinazolinone derivative with microwave? - ResearchGate.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central.
  • Cyclopropanation - Wikipedia.
  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives - ResearchGate.
  • Cyclopropanation of Alkenes - Master Organic Chemistry.
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central.
  • 6-CHLORO-1-HEXENE - Organic Syntheses Procedure.
  • In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed.

Sources

Technical Support Center: Enhancing the Potency of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 6-Chloro-4-cyclopropylquinazolin-2(1H)-one and its derivatives. This guide is designed to provide expert insights and practical troubleshooting solutions to common challenges encountered during the synthesis, assay development, and optimization of this promising chemical scaffold. Our goal is to empower you with the knowledge to overcome experimental hurdles and effectively enhance the potency of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for the core structure: this compound?

This scaffold combines several features known to be advantageous in drug discovery. Understanding their individual contributions is key to planning further modifications.

  • The Quinazolinone Core: The quinazolinone ring system is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Its rigid structure provides a robust framework for orienting substituents for optimal target interaction.

  • The 6-Chloro Substituent: Halogen substitution, particularly at the 6-position of the quinazoline ring, is a common strategy to enhance potency. The chloro group is electron-withdrawing and can significantly modulate the electronic properties of the ring system. Furthermore, it can form halogen bonds or engage in hydrophobic interactions within a target's binding site, thereby increasing binding affinity.[2][3][4]

  • The 4-Cyclopropyl Substituent: The cyclopropyl group at the C4 position is likely introduced as a bioisostere of an alkene or other small alkyl groups.[5] As a rigid, three-membered ring, it serves to lock the conformation of the substituent at this position, which can lead to a more favorable binding entropy and increased potency.[5][6] This rigidity reduces the number of non-productive conformations the molecule can adopt. Moreover, cyclopropyl groups are often more metabolically stable than corresponding unsaturated (alkene) or small alkyl groups.[5]

Q2: My compound has poor aqueous solubility. How can I address this for in vitro assays?

Poor solubility is the most common challenge for many quinazolinone derivatives, leading to compound precipitation and unreliable assay data.[7] This issue often manifests as "irreproducible IC50 values" or visible precipitate in your assay plates.

Initial Troubleshooting:

  • Solvent Choice: While DMSO is the standard, ensure you are using fresh, anhydrous DMSO. If a compound precipitates from DMSO upon storage at -20°C, consider storing the stock solution at room temperature if stability permits, and always warm and vortex thoroughly before use.[7]

  • pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms. Adjusting the pH of your aqueous assay buffer to be slightly acidic can protonate these sites and dramatically increase solubility. However, you must first confirm that the target protein or cell line is not adversely affected by the pH change.[7]

  • Use of Co-solvents and Excipients: Introducing a small percentage (typically 1-5%) of a water-miscible organic co-solvent or a surfactant can help maintain solubility in the final assay medium.[7][8]

Solubility Enhancement Strategies Table:

StrategyAgent ExampleTypical ConcentrationMechanism of ActionKey Consideration
Co-Solvency Ethanol, Propylene Glycol, PEG 4001-5% (v/v)Reduces the polarity of the aqueous medium.Ensure the co-solvent does not affect enzyme activity or cell viability at the final concentration.
Surfactants Polysorbate 80 (Tween® 80), Pluronic® F-680.01-0.1% (v/v)Forms micelles that encapsulate the hydrophobic compound.[7]Can interfere with certain assays, particularly those involving membrane proteins or lipid signaling.
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMForms an inclusion complex where the hydrophobic drug resides within the cyclodextrin's cavity.[7]Can alter the free concentration of the drug available to the target; must be used consistently.
Q3: My in vitro potency is high, but the compound shows poor efficacy in animal models. What could be the cause?

This is a classic challenge in drug development, often stemming from poor pharmacokinetic (ADME) properties. Low aqueous solubility is a primary culprit, leading to poor dissolution and absorption in the gastrointestinal tract after oral dosing.[7]

Troubleshooting In Vivo Efficacy:

  • Formulation Development: For in vivo studies, simple solutions are often inadequate. Advanced formulation strategies are required to improve bioavailability. Techniques like creating amorphous solid dispersions with polymers (e.g., Poloxamer 407), salt formation, or developing nanosuspensions can significantly enhance exposure.[7][9][10]

  • Metabolic Stability: Assess the metabolic stability of your compound using in vitro systems like human liver microsomes.[5] The quinazolinone core is generally stable, but substituents can be sites of metabolic attack (e.g., oxidation). If metabolic instability is identified, medicinal chemistry efforts should focus on modifying the metabolically labile sites.

Troubleshooting Guide for Potency Enhancement Experiments

This section provides solutions to specific problems you may encounter during your lead optimization campaign.

Problem / ObservationProbable Cause(s)Recommended Solution(s)
Inconsistent IC50/EC50 Values Between Experiments 1. Compound Precipitation: The compound is precipitating in the aqueous assay buffer upon dilution from the DMSO stock.[7]2. Stock Solution Instability: The compound may be degrading in DMSO or the assay buffer over time.1. Confirm Solubility Limit: Visually inspect the highest concentration wells for precipitate. Perform a kinetic solubility assay.2. Implement Solubility Enhancement: Apply strategies from the FAQ Q2 table (e.g., add 0.1% Tween-80 to the assay buffer).[7]3. Fresh Dilutions: Always prepare fresh serial dilutions for each experiment from a recently thawed stock. Assess compound stability in the assay buffer over the experiment's time course.
The Compound Shows High Potency in Biochemical Assays but is Weak in Cell-Based Assays 1. Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.2. Efflux by Transporters: The compound is a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.3. High Protein Binding: The compound binds extensively to proteins in the cell culture medium (e.g., albumin), reducing the free concentration available to act on the target.1. Assess Permeability: Use a PAMPA or Caco-2 assay to measure cell permeability.2. Modify Physicochemical Properties: Reduce the number of hydrogen bond donors or polar surface area to improve permeability.3. Test with Efflux Inhibitors: Co-incubate with an efflux pump inhibitor (e.g., verapamil) to see if cellular potency is restored.4. Measure Plasma Protein Binding: Determine the fraction of unbound drug. Consider modifying the structure to reduce lipophilicity if binding is excessively high.
Structural Modifications Around the Quinazolinone Core Lead to a Complete Loss of Activity 1. Disruption of Key Binding Interactions: The modification may have removed a critical hydrogen bond donor/acceptor or a key hydrophobic interaction.2. Steric Hindrance: The new substituent is too large and clashes with the protein's binding pocket.1. Consult SAR Data: Review structure-activity relationship data for the quinazolinone class. Substitutions at the 2, 3, 6, and 7 positions are known to be highly sensitive for different targets.[1][11]2. Utilize Molecular Modeling: If a crystal structure or reliable homology model of the target is available, dock your proposed modifications to check for steric clashes or loss of key interactions before synthesis.

Experimental Protocols & Methodologies

Protocol 1: General Synthesis of a 4-Substituted-6-Chloroquinazolin-2(1H)-one

This protocol provides a generalized route. The key starting material for introducing the 4-cyclopropyl group would be a β-keto ester or a related synthon bearing the cyclopropyl moiety.

  • Step A: Synthesis of 2-Amino-5-chlorobenzonitrile: Start with 5-Chloroanthranilic acid. Convert the carboxylic acid to a primary amide, followed by dehydration to yield the benzonitrile.

  • Step B: Cyclization to form the Quinazolinone Core: React 2-Amino-5-chlorobenzonitrile with a suitable cyclizing agent. For a 2(1H)-one structure, this often involves reaction with phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) to form an isocyanate intermediate which then cyclizes.

  • Step C: Introduction of the 4-Cyclopropyl Group: A common method for introducing substituents at the C4 position of a pre-formed quinazolinone ring can be challenging. A more convergent strategy is often employed where the C4 substituent is introduced during the ring formation. For instance, reacting 2-amino-5-chlorobenzamide with cyclopropyl glyoxylate or a similar cyclopropyl-containing carbonyl compound under condensation conditions.

  • Purification: The final product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound derivative.

Protocol 2: Microsomal Stability Assay for Metabolic Liability Assessment

This assay provides an early indication of how quickly a compound might be cleared in vivo.[5]

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a NADPH regenerating system (e.g., GIBCO's Regenex B).

  • Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations: Workflows and Logic Diagrams

Potency_Enhancement_Workflow cluster_0 Initial Screening & Troubleshooting cluster_1 Cellular & In Vivo Analysis cluster_2 Lead Optimization Cycle A Synthesize Initial Compound (6-Cl-4-cPr-Quinazolin-2-one) B Primary Biochemical Assay A->B C Potency < Target? B->C D Solubility Issues? (Precipitation, Inconsistent Data) C->D No F Cell-Based Potency Assay C->F Yes E Troubleshoot Solubility (See FAQ Q2) D->E Yes J Analyze SAR Data D->J No E->B Re-test G Biochemical/Cellular Potency Gap? F->G H ADME Assays (Permeability, Stability) G->H Yes I In Vivo Efficacy Study G->I No H->J I->J Analyze PK/PD K Design Next-Gen Analogs (Bioisosteric Replacements) J->K L Re-Synthesize & Test K->L L->B

Caption: Experimental workflow for potency enhancement.

Solubility_Troubleshooting Start Inconsistent results or visible precipitate observed Check_pH Is assay pH sensitive? Start->Check_pH Adjust_pH Adjust buffer to slightly acidic pH (e.g., 6.5) and re-test Check_pH->Adjust_pH No Check_CoSolvent Is a co-solvent compatible with the assay? Check_pH->Check_CoSolvent Yes Adjust_pH->Check_CoSolvent Add_CoSolvent Add 1-5% Ethanol or PEG400 to final buffer and re-test Check_CoSolvent->Add_CoSolvent Yes Use_Excipient Use Surfactant or Cyclodextrin (e.g., 0.1% Tween-80 or HP-β-CD) Check_CoSolvent->Use_Excipient No Reformulate Consider advanced formulation (Solid Dispersion) for in vivo Add_CoSolvent->Reformulate Use_Excipient->Reformulate

Caption: Decision tree for troubleshooting solubility issues.

Bioisosteres cluster_replacements Potential Bioisosteric Replacements for Cyclopropyl Parent Parent Scaffold (C4-Cyclopropyl) Goal Goal: Improve Potency, Solubility, or PK Profile Parent->Goal R1 Small Heterocycles (e.g., Oxetane, Azetidine) Goal->R1 Improve solubility R2 Small Alkyl Groups (e.g., Isopropyl, tert-Butyl) Goal->R2 Explore SAR R3 Spirocycles Goal->R3 Increase 3D character

Caption: Bioisosteric replacement strategies for the C4-cyclopropyl group.

References

  • S. S. Shidhaye, et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.
  • Arun K. Mahato, et al. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. ResearchGate.
  • O'Daniel, P. I., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
  • Iacovelli, R., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Dash, S., et al. (2023). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group... ResearchGate.
  • O'Daniel, P. I., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC - NIH.
  • Kim, C., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). NIH.
  • S. S. Shidhaye, et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Amrita Vishwa Vidyapeetham.
  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed.
  • Slideshare. (n.d.). BIOISOSTERSM. Slideshare.
  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Kumar, S., & Singh, A. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR.
  • Al-Suhaimi, E. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Zhang, G., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.

Sources

Troubleshooting inconsistent results with 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. This molecule is a member of the quinazolinone class, a scaffold of significant interest in medicinal chemistry and drug development due to its wide range of biological activities.[1][2] Researchers working with this compound may encounter challenges ranging from inconsistent synthetic yields to difficulties in purification and analytical characterization.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

A1: While extensive public data for this specific molecule is limited, we can infer its properties based on its structure and related quinazolinone analogs.[3][4] These properties are critical for selecting appropriate solvents for reactions, purification, and analysis.

PropertyEstimated Value / ObservationRationale & Key Considerations
Molecular Formula C₁₁H₉ClN₂ODerived from its chemical structure.
Molecular Weight ~220.66 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solidTypical for small molecule heterocyclic compounds of this class.
Solubility Poorly soluble in water. Soluble in polar aprotic solvents (DMSO, DMF, NMP). Moderately soluble in chlorinated solvents (DCM, Chloroform) and some ethers (THF). Slightly soluble in alcohols (Methanol, Ethanol).The planar, fused-ring system contributes to low aqueous solubility. The lactam group provides polarity, enabling dissolution in polar organic solvents. Always determine solubility empirically for your specific lot.
Stability Generally stable under standard laboratory conditions. Sensitive to strong acids, bases, and potent oxidizing/reducing agents.The quinazolinone core is robust, but harsh pH conditions can lead to hydrolysis of the lactam ring. Avoid prolonged exposure to high heat. Store in a cool, dry, dark place.[5]

Q2: What is a reliable general approach for the synthesis of this compound?

A2: A common and effective method for synthesizing 4(3H)-quinazolinone derivatives involves the condensation of an appropriately substituted anthranilic acid (or its amide/ester derivative) with a reagent that provides the remaining C2-N3 portion of the ring.[1][6] For this compound, a plausible route starts from 2-amino-5-chlorobenzonitrile and cyclopropyl magnesium bromide, followed by cyclization.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation by showing the expected proton and carbon signals, including the characteristic cyclopropyl resonances and aromatic splitting patterns.[7][8]

  • Mass Spectrometry (MS): Confirms the molecular weight. High-resolution MS (HRMS) can verify the elemental composition. Expect to see the [M+H]⁺ ion and a characteristic isotopic pattern for the single chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A well-developed HPLC method can separate the target compound from starting materials, intermediates, and byproducts.[9][10]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretch and the characteristic lactam carbonyl (C=O) stretch.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific, complex problems you may encounter during your work.

Issue 1: Low or Non-Reproducible Synthetic Yields

Q: My reaction to synthesize this compound is giving me highly variable yields, often much lower than expected. What are the likely causes and how can I fix this?

A: Inconsistent yields in quinazolinone synthesis are a common challenge. The root cause is typically related to reagent quality, reaction conditions, or competing side reactions.[11] Let's break down the diagnostic process.

  • Reagent Purity and Handling:

    • The "Why": The starting materials, particularly substituted anthranilamides or anthranilonitriles, can be susceptible to degradation. Grignard reagents (like cyclopropyl magnesium bromide) are extremely sensitive to moisture and air. Trace water will quench the Grignard reagent, directly reducing the yield.

    • Troubleshooting Steps:

      • Ensure starting materials are pure (>98%) and dry. If necessary, recrystallize or purify them before use.

      • Use freshly opened, high-quality anhydrous solvents.

      • For the Grignard reaction step, ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).

  • Reaction Parameters:

    • The "Why": Both the initial Grignard addition and the subsequent cyclization step are sensitive to temperature. Grignard additions are typically performed at low temperatures (e.g., 0 °C or below) to prevent side reactions. The cyclization step may require heating, but excessive temperatures can lead to decomposition.

    • Troubleshooting Steps:

      • Temperature Control: Carefully monitor and control the internal reaction temperature during all additions. Use an ice bath or cryocooler.

      • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Incomplete reactions and byproduct formation are common if the timing is off.

  • Side Reactions & Byproduct Formation:

    • The "Why": Several side reactions can compete with the desired product formation. For instance, self-condensation of the starting materials or the formation of dimeric impurities can occur.[1] In reactions involving nitriles, incomplete hydrolysis can leave undesired intermediates.

    • Troubleshooting Steps:

      • Analyze Your Crude Product: Before purification, take an NMR or LC-MS of the crude reaction mixture. Identify the major byproducts. This information is invaluable for diagnosing the problem.

      • Adjust Stoichiometry: A slight excess of the Grignard reagent may be necessary to drive the reaction to completion, but a large excess can lead to more byproducts. Experiment with molar ratios systematically.

Below is a logical workflow to systematically troubleshoot poor yields.

LowYield_Troubleshooting Start Low or Inconsistent Yield Observed CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents ReagentPurity Purity > 98%? (TLC, NMR) CheckReagents->ReagentPurity ReagentDry Anhydrous Conditions Met? (Dry Solvents, Inert Gas) ReagentPurity->ReagentDry Yes PurifyReagents Action: Purify/Dry Starting Materials & Solvents ReagentPurity->PurifyReagents No ReagentDry->PurifyReagents No OptimizeConditions Step 2: Scrutinize Reaction Conditions ReagentDry->OptimizeConditions Yes PurifyReagents->CheckReagents TempControl Temperature Controlled? (Low Temp Addition) OptimizeConditions->TempControl TimeControl Reaction Monitored? (TLC, LC-MS) TempControl->TimeControl Yes AdjustConditions Action: Optimize Temp Profile & Reaction Time TempControl->AdjustConditions No TimeControl->AdjustConditions No AnalyzeByproducts Step 3: Analyze Byproducts TimeControl->AnalyzeByproducts Yes AdjustConditions->OptimizeConditions CrudeAnalysis Characterize Crude Mixture (LC-MS, NMR) AnalyzeByproducts->CrudeAnalysis IdentifyPathway Action: Identify Side Reaction & Adjust Stoichiometry CrudeAnalysis->IdentifyPathway End Yield Improved & Reproducible IdentifyPathway->End Tautomerism Lactam Lactam Form (Predominant) Lactim Lactim Form Lactam->Lactim Equilibrium

Caption: Tautomeric equilibrium of the quinazolinone core.

  • Sample Stability in Solution:

    • The "Why": While the solid compound is stable, it may degrade slowly in certain analytical solvents, especially if exposed to light or if the solvent contains acidic or basic impurities. This can cause the appearance of new peaks on an HPLC chromatogram over time.

    • Troubleshooting Steps:

      • Use Freshly Prepared Samples: Always analyze samples immediately after dissolving them. Do not let them sit in the autosampler for extended periods.

      • Solvent Purity: Use high-purity, HPLC-grade solvents.

      • Stability Study: To confirm this, inject the same sample at t=0, t=2h, t=8h, and t=24h. If new peaks appear or the main peak area decreases, you have a stability problem. Consider using a different solvent or adding a buffer to the mobile phase.

Section 3: Standardized Protocols

To ensure consistency, we recommend adopting the following baseline protocols. Modify them as needed based on your specific experimental observations.

Protocol 1: General Quality Control by HPLC-UV
  • Objective: To determine the purity of this compound.

  • Instrumentation: Standard HPLC system with UV-Vis detector.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm and 280 nm.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile or DMSO to create a 1 mg/mL stock solution. Dilute as necessary.

  • Self-Validation: A good separation will show a sharp, symmetrical peak for the main compound with good resolution from any impurity peaks. The baseline should be stable. The retention time should be highly reproducible across injections. [10]

Protocol 2: Recrystallization for Final Purification
  • Objective: To achieve high purity (>99%) of the final product.

  • Principle: This process relies on the difference in solubility of the compound and its impurities in a specific solvent system at different temperatures.

  • Methodology:

    • Solvent Screening: In small test tubes, test the solubility of ~10 mg of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the heated (refluxing) mixture until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.

    • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.

    • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

References

  • Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o564. [Link]
  • PubChem. (n.d.). 4-[6-chloro-4-[(3-cyclopropyl-1H-pyrazol-5-yl)amino]quinazolin-2-yl]benzamide.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic-Chemistry.org. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic-Chemistry.org. [Link]
  • Fassihi, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 857–865. [Link]
  • PubChem. (n.d.). 4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]benzonitrile.
  • Al-Suwaidan, I. A., et al. (2013). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Chemistry, 2013, 394389. [Link]
  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.com. [Link]
  • PubChem. (n.d.). 6-Chloro-4-(cyclohexylsulfanyl)-3-propylquinolin-2(1H)-one.
  • Gendrot, M., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Malaria Journal, 20(1), 38. [Link]
  • PubChem. (n.d.). 6-Chloro-4-phenyl-2(1H)-quinazolinone.
  • Vasin, A. V., et al. (2022). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Beilstein Journal of Organic Chemistry, 18, 594–605. [Link]
  • PubChem. (n.d.). 6-Chloro-4-[(R)-cyclohexylsulfinyl]-3-propyl-2(1H)-quinolinone.
  • Shinde, A., et al. (2020). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Iranian Chemical Society, 17(10), 2697–2707. [Link]
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • PubChem. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde.
  • SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone. Wiley-VCH GmbH. [Link]
  • SpectraBase. (n.d.). 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde. Wiley-VCH GmbH. [Link]
  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). health.ec.europa.eu. [Link]
  • Google Patents. (n.d.). US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • MDPI. (2024).
  • MDPI. (2024). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI.com. [Link]

Sources

Strategies to reduce the toxicity of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

This technical guide provides researchers, scientists, and drug development professionals with a strategic framework and actionable protocols for addressing and mitigating the toxicity associated with the novel compound This compound . The content herein is structured to move from foundational understanding to advanced troubleshooting, reflecting field-proven insights in medicinal chemistry and toxicology.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Toxicity Profile

This section addresses common initial questions regarding the potential toxicological liabilities of quinazolinone-based compounds.

Q1: What are the most common mechanisms of toxicity associated with the quinazolinone scaffold?

A1: The quinazolinone core is a privileged structure in medicinal chemistry, but like many heterocyclic scaffolds, it can be associated with specific toxicities.[1] Key areas of concern include:

  • Cytochrome P450 (CYP) Inhibition: Quinazolinone derivatives have been shown to interact with and inhibit CYP enzymes (e.g., CYP1B1, 2C19, 3A4).[2][3] This can lead to drug-drug interactions and altered metabolism of the compound itself or co-administered drugs, potentially leading to toxic accumulation.[4]

  • hERG Channel Inhibition: Many small molecules, particularly those that are lipophilic and contain a basic nitrogen, can bind to the hERG potassium channel.[5] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and a risk of fatal arrhythmias like Torsades de Pointes (TdP).[6] While the subject compound is not strongly basic, its overall physicochemical properties warrant early assessment.

  • General Cytotoxicity: Some quinazolinone derivatives exhibit direct cytotoxicity against various cell lines, which may be mechanism-based (on-target) or a result of off-target effects.[7][8][9] The mechanism can involve inducing apoptosis, cell cycle arrest, or other pathways.[10][11]

  • Metabolic Activation: The biotransformation of a compound can sometimes produce reactive metabolites that covalently bind to cellular macromolecules (proteins, DNA), leading to idiosyncratic toxicity.[12][13] Halogenated aromatic rings, such as the 6-chloro substituent, can sometimes be sites of metabolic activation.

Q2: Based on its structure, what are the potential toxicophores in this compound?

A2: Analyzing the structure reveals several features that warrant investigation:

  • The 6-Chloro Group: Halogenated aryl groups can influence metabolic pathways. While often used to improve potency or modulate physicochemical properties, chlorine can sometimes be a metabolic liability, potentially leading to the formation of reactive intermediates. Its electron-withdrawing nature also impacts the electronics of the entire ring system.

  • The Cyclopropyl Group: This small, strained ring significantly increases the compound's lipophilicity (hydrophobicity). High lipophilicity is often correlated with promiscuous binding to off-target proteins, including hERG channels and CYP enzymes, and can lead to poor solubility and non-specific toxicity.[5]

  • The Quinazolinone Core: The planar, aromatic nature of the fused ring system can facilitate intercalation with DNA or unwanted binding in the flat, hydrophobic pockets of various enzymes.

Q3: How should I structure an initial experimental workflow to assess the toxicity of my lead compound?

A3: A tiered, "fail early, fail fast" approach is most efficient.[14] This involves starting with high-throughput, low-cost in vitro assays and progressing to more complex and resource-intensive models only for promising candidates. Identifying toxicity risks early saves significant time and resources.[15][16]

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic & ADME Assays cluster_2 Tier 3: Lead Optimization & In Vivo Prep A Compound Synthesis (this compound) B General Cytotoxicity Assay (e.g., MTT, CellTiter-Glo on HepG2, HEK293) A->B Assess cell health C Solubility & LogP Determination (Kinetic solubility, CLogP) A->C Assess physchem G Identify Toxicity Liabilities B->G C->G D Metabolic Stability Assay (Human Liver Microsomes) D->G E CYP450 Inhibition Panel (Key isoforms: 1A2, 2C9, 2C19, 2D6, 3A4) E->G F hERG Binding/Flux Assay (e.g., Patch-clamp, binding assay) F->G H Structural Modification (Analogue Synthesis) G->H Design-out toxicity I In Vivo MTD Study (Rodent) (Maximum Tolerated Dose) G->I If profile acceptable H->B Re-screen analogues

Caption: Tiered workflow for initial toxicity assessment.

Section 2: Troubleshooting Guide - Strategies for Toxicity Reduction

This section is designed as a problem-solving guide for when specific toxicities are identified.

Problem 1: High in vitro cytotoxicity is observed in multiple cell lines (e.g., CC₅₀ < 10 µM).

High non-specific cytotoxicity suggests that the compound may be disrupting fundamental cellular processes or has poor physicochemical properties.

STRATEGY 1.1: STRUCTURAL MODIFICATION TO REDUCE LIPOPHILICITY

Rationale: Excessive lipophilicity (high LogP) is a primary driver of non-specific toxicity, poor solubility, and off-target activity. The cyclopropyl group is a major contributor to this property. The goal is to reduce LogP while maintaining on-target potency.

Suggested Modifications:

  • Replace the Cyclopropyl Group: Systematically replace the cyclopropyl moiety with smaller or more polar groups.

    • Examples: Isopropyl, ethyl, cyclobutyl (to probe steric effects), or small polar heterocycles like oxetane or azetidine.

  • Introduce Polar Functionality: Add polar groups at positions on the quinazolinone core that are not critical for target binding. Structure-activity relationship (SAR) data is key here.

    • Examples: A small hydroxyl (-OH) or methoxy (-OCH₃) group on the benzene ring, if tolerated.

  • Isosteric Replacement of Chlorine: Replace the 6-chloro atom with substituents that can lower lipophilicity.

    • Examples: Fluorine (-F) often maintains activity with a lower lipophilic contribution than chlorine. A cyano (-CN) group can also reduce lipophilicity and act as a hydrogen bond acceptor.

Sources

Improving the selectivity of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals. Given that the quinazolinone scaffold is a privileged structure in kinase inhibitor design, this document focuses on addressing the common and critical challenge of improving the target selectivity of this compound, presuming its role as a kinase inhibitor.[1][2][3][4]

Our goal is to provide not just protocols, but the underlying strategic thinking to help you navigate the complexities of medicinal chemistry and pharmacology. We will explain the causality behind experimental choices, ensuring you can troubleshoot effectively and advance your research with confidence.

Part 1: Troubleshooting Guide - From Broad Activity to Selective Inhibition

This section is structured to address the most pressing issues encountered during the early phases of inhibitor development.

Question 1: My initial screen shows that this compound hits multiple kinases. What is my first step to understand and improve its selectivity?

Answer: This is a common and expected outcome for novel kinase inhibitors, as the ATP-binding site is highly conserved across the kinome.[5] Your first step is to quantify this promiscuity and identify a path toward selectivity.

Step 1: Comprehensive Selectivity Profiling. Before making any chemical modifications, you must establish a quantitative baseline of your compound's activity. We recommend profiling against a large, representative panel of kinases (e.g., 300+ kinases). This can be done using several well-established platforms:

  • Biochemical Activity Assays: These directly measure the functional inhibition of kinase catalytic activity.[6]

  • Competitive Binding Assays: These measure the displacement of a known ligand from the kinase active site.[7][8]

The output of this screen will be a list of kinases inhibited by your compound at a given concentration, often expressed as percent inhibition or a dissociation constant (Kd). This "hit list" is your roadmap for optimization.

Step 2: Analyze the "Hit List" for Patterns. Look for trends in the off-targets. Are they all from the same kinase family? Do they share specific structural features? A crucial feature to investigate is the gatekeeper residue .[9][10] This residue controls access to a hydrophobic back pocket adjacent to the ATP binding site.[11] Kinases with small gatekeeper residues (like threonine or valine) can accommodate bulkier inhibitors, while those with large gatekeepers (like phenylalanine or methionine) cannot.[11][12] Your compound's profile may reveal a bias for kinases with a certain type of gatekeeper, which is a key piece of information for your design strategy.

Question 2: My compound is potent against my primary target, but also inhibits a closely related kinase that could cause toxicity. How can I engineer selectivity between these two?

Answer: This is a classic medicinal chemistry challenge that requires exploiting the subtle differences between the two kinase active sites.

Strategy 1: Exploit the Gatekeeper Residue. This is the most powerful strategy for achieving kinase selectivity.[5]

  • If your target has a small gatekeeper and the off-target has a large one: You have a significant advantage. The goal is to modify your compound to introduce a bulky group that creates a steric clash with the off-target's large gatekeeper, while fitting perfectly into the pocket of your primary target.[5][10] For this compound, the C4-cyclopropyl group is positioned to probe this very region.

  • If the situation is reversed (target has large gatekeeper, off-target has small): This is more challenging. Your design must rely on more subtle interactions and avoid extending into the back pocket.

  • If both have similarly sized gatekeepers: You must look for other differences, such as unique residues in the active site that can be targeted for hydrogen bonding or hydrophobic interactions.[13]

Strategy 2: Structure-Based Drug Design (SBDD). If crystal structures of your target and off-target kinases are available (or can be generated via homology modeling), SBDD is invaluable. By overlaying the active sites, you can visually identify differences in amino acid residues, pocket depth, and conformation. This allows you to rationally design modifications that form favorable interactions with the target but not the off-target.

The workflow below illustrates a typical decision-making process when tackling selectivity issues.

G start Initial Hit: This compound (Promiscuous Activity) profile Perform Kinome-Wide Selectivity Profiling start->profile analyze Analyze Hit List: Identify Primary Target & Key Off-Targets profile->analyze gatekeeper Compare Gatekeeper Residues (Target vs. Off-Target) analyze->gatekeeper small_target Target: Small Gatekeeper Off-Target: Large Gatekeeper gatekeeper->small_target Favorable large_target Target: Large Gatekeeper Off-Target: Small Gatekeeper (or Both Similar) gatekeeper->large_target Challenging strategy1 Strategy: Steric Hindrance Modify C4-Cyclopropyl to be bulkier (e.g., tert-butyl, substituted phenyl) small_target->strategy1 strategy2 Strategy: Exploit Other Pockets - Modify C6-Chloro (e.g., to form H-bonds) - Modify N1-H (e.g., to reach solvent front) large_target->strategy2 synthesis Synthesize Analog Library strategy1->synthesis strategy2->synthesis assay Assay Analogs: Potency (Target) & Selectivity (Off-Target) synthesis->assay decision Improved Selectivity? assay->decision success Optimized Lead Compound decision->success Yes iterate Iterate Design Cycle decision->iterate No iterate->analyze

Caption: Troubleshooting workflow for improving inhibitor selectivity.

Question 3: What specific structural modifications to this compound are most likely to improve selectivity?

Answer: Based on extensive experience with the quinazolinone scaffold, we can propose a rational Structure-Activity Relationship (SAR) plan.[14][15][16] The key is to systematically explore the chemical space around the core.

G core p1 p2 p3 C4 C4-Position (Gatekeeper Probe) - Modify cyclopropyl (e.g., add substituents) - Replace with larger groups (tert-butyl, phenyl) - Goal: Steric clash with large gatekeepers. C6 C6-Position (Solvent/R-Spine) - Replace Cl with H, F, Me, OMe - Goal: Modulate electronics and explore new interactions with the ribose pocket. N1 N1-Position (Hinge Binder) - The N1-H and C2-carbonyl form critical hydrogen bonds with the kinase hinge. - Alkylation here is generally discouraged as it removes a key interaction. p1->C4   p2->C6   p3->N1  

Caption: Key modification points on the quinazolinone scaffold.
  • C4-Position (The Gatekeeper Probe): The cyclopropyl group is ideally positioned to interact with the gatekeeper residue.[11][17] Systematically increasing the steric bulk here is the highest priority. Consider replacing the cyclopropyl group with isopropyl, tert-butyl, or a small substituted aryl ring. This directly tests the hypothesis of exploiting gatekeeper size differences.[5]

  • C6-Position (Electronic and Solvation Tuning): The chlorine atom influences the electronics of the ring system and occupies space near the ribose-binding pocket. Swapping it for other groups (e.g., H, F, CH3, OCH3) can fine-tune potency and uncover new, selective interactions.[18][19]

  • N1-Position (The Hinge Anchor): The N1-H and the C2-carbonyl oxygen are critical for binding. They typically form two hydrogen bonds with the "hinge" region of the kinase, a foundational interaction for this scaffold.[14] Modification at the N1 position is generally not recommended unless aiming for a completely different binding mode, as it would disrupt this key anchor.

Part 2: Key Experimental Protocols

Here we provide condensed, step-by-step methodologies for the critical experiments discussed above.

Protocol 1: Kinome-Wide Selectivity Profiling
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure purity (>98%) via LC-MS and NMR.

  • Assay Provider: Submit the compound to a commercial vendor that offers large-scale kinase profiling (e.g., Reaction Biology, Eurofins DiscoverX, Promega).

  • Assay Conditions: Request a screen against their largest available panel (e.g., >300 kinases). A standard single concentration screen is typically performed at 0.5 µM or 1 µM in the presence of 10 µM ATP.[6]

  • Data Analysis: The provider will return data as "% Inhibition" at the tested concentration.

    • Set a threshold for significant activity (e.g., >75% inhibition).

    • Categorize hits by kinase family.

    • Identify your primary target and the most potent off-targets for follow-up dose-response studies to determine IC50 or Kd values.

Protocol 2: SAR-Guided Analog Synthesis

This protocol outlines the synthesis of an analog with a modification at the C4 position, a common strategy for improving selectivity. General synthetic routes for quinazolinones are well-established.[20][21][22]

  • Starting Material: Begin with 2-amino-5-chlorobenzoic acid.

  • Amide Formation: React with a suitable acylating agent corresponding to the desired C4 substituent (e.g., for a C4-phenyl analog, use benzoyl chloride).

  • Cyclization: Heat the resulting amide with formamide or a similar reagent to form the quinazolinone ring. This is a classic Niementowski reaction.[23]

  • Purification & Verification: Purify the final product using column chromatography. Confirm its identity and purity (>98%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Iterate: Repeat this process for a library of C4-analogs (e.g., C4-isopropyl, C4-tert-butyl, etc.).

Protocol 3: Biophysical Validation of Target Engagement

Biochemical assays can sometimes produce artifacts. It is crucial to confirm that your compound physically binds to its intended target using an orthogonal, biophysical method.[24][]

  • Method Selection: Choose a suitable technique based on available protein and equipment.

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics (kon/koff) and affinity (KD). Requires immobilization of the kinase.[26][27]

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding in solution, providing KD, stoichiometry (n), and enthalpy (ΔH). Considered the "gold standard" for confirming binding affinity.[][28]

    • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): A rapid, high-throughput method that measures the stabilization of a protein upon ligand binding by monitoring its melting temperature (Tm).[29]

  • Protein Preparation: Obtain highly pure, active recombinant kinase protein for both your primary target and key off-targets.

  • Experiment Execution (Example using DSF): a. In a 384-well plate, mix the kinase protein (e.g., 2 µM) with a fluorescent dye (e.g., SYPRO Orange). b. Add your compound across a range of concentrations (e.g., 0.1 to 100 µM). c. Use a real-time PCR instrument to slowly ramp the temperature (e.g., 25 °C to 95 °C). d. Monitor the fluorescence, which increases as the protein unfolds and binds the dye.

  • Data Analysis: A shift in the melting temperature (ΔTm) upon addition of your compound indicates direct binding. A larger ΔTm generally correlates with higher binding affinity.

Part 3: Data Interpretation and FAQs

Hypothetical Selectivity Data

The table below illustrates the desired outcome of a successful optimization campaign: improving selectivity against a key off-target kinase (Kinase B) while retaining potency against the primary target (Kinase A).

CompoundStructure ModificationTarget A (IC50, nM)Off-Target B (IC50, nM)Selectivity Fold (B/A)
Parent C4-Cyclopropyl25502
Analog 1 C4-Isopropyl3030010
Analog 2 C4-tert-Butyl45>10,000>222
Analog 3 C6-Methoxy20402

This data demonstrates a successful strategy where increasing steric bulk at the C4 position dramatically reduces activity against Off-Target B, thereby increasing selectivity.

Frequently Asked Questions (FAQs)
  • Q: What are the known liabilities or common off-targets of the quinazolinone scaffold?

    • A: Besides kinases, quinazolinone derivatives have been reported to interact with a wide range of biological targets, including dihydrofolate reductase (DHFR), phosphodiesterases (PDEs), and tubulin.[3][30] Their planar, heterocyclic nature makes them adept at fitting into various enzymatic clefts. Promiscuity is a known feature that must be managed through careful design.[31]

  • Q: Why is the cyclopropyl group at C4 a good starting point for modification?

    • A: The cyclopropyl group is a "bioisostere" of larger groups but with unique properties. It is rigid and has a specific conformational profile. In the context of a kinase inhibitor, its position often orients it toward the gatekeeper residue, making it a sensitive and powerful handle for tuning selectivity.[5][11]

  • Q: Can I use a computational approach to predict selectivity before synthesis?

    • A: Yes, computational methods are highly valuable for prioritizing which analogs to synthesize. Techniques like molecular docking can predict the binding pose of your designed analogs in the active sites of your target and off-target kinases.[7] By comparing the predicted binding energies and interactions, you can identify compounds most likely to exhibit the desired selectivity profile, saving significant time and resources.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). ACS Chemical Biology.URL
  • The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. (2009). PNAS.URL
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2023).
  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (2013). PubMed.URL
  • Biophysical methods in early drug discovery. (2016). PMC - NIH.URL
  • Through the “Gatekeeper Door”: Exploiting the Active Kinase Conformation. (2014).
  • Targeting the gatekeeper residue in phosphoinositide 3-kinases. (2005).
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2024). Preprints.org.URL
  • Structure-activity relationship of the quinazoline series. (2022).
  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. (2018). PMC - PubMed Central.URL
  • Kinase selectivity: identifying gatekeeper differences. (2018).
  • Reactivity-Based Chemical-Genetic Study of Protein Kinases. (2022). RSC Medicinal Chemistry.URL
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI.URL
  • Biophysical Brochure. (n.d.). Reaction Biology.URL
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). PMC - PubMed Central.URL
  • Biophysical Assays | Protein Interaction Analysis. (n.d.). BOC Sciences.URL
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9. (2022). ProQuest.URL
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018).
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed.URL
  • Biophysical Assays. (n.d.).
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2021). ACS Chemical Biology.URL
  • Synthetic methods for 4‐substitutedquinazoline derivatives. (2024).
  • Pharmacological importance of quinazolinone-based drugs. (2024).
  • General routes of synthesis of quinazolin-4(3H)-one. (2013).
  • Facile Preparation of 4-Substituted Quinazoline Deriv
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2015).
  • Synthesis of some new 2,3-disubstituted-4(3H)
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PMC - NIH.URL
  • Examples of quinazoline drugs. (2024).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). PMC - NIH.URL
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Publishing.URL
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central.URL
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2024). MDPI.URL

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Validation & Comparative

A Comparative Guide to IKKβ Inhibition: Evaluating 6-Chloro-4-cyclopropylquinazolin-2(1H)-one Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the identification and characterization of novel kinase inhibitors are paramount to advancing therapeutic strategies, particularly in inflammation and oncology. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymatic targets. This guide focuses on a comparative analysis of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one , a compound of interest, against a panel of well-established inhibitors of Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) .

While the direct inhibitory action of this compound on a specific kinase is not yet extensively documented in publicly available literature, its structural motifs suggest a potential interaction with ATP-binding sites of kinases. Given the known anti-inflammatory properties of some quinazolinone derivatives, we hypothesize its potential activity as an IKKβ inhibitor.[1][2] This guide will, therefore, serve as a roadmap for the experimental validation of this hypothesis, outlining a head-to-head comparison with the following established IKKβ inhibitors:

  • TPCA-1: A potent and selective IKKβ inhibitor.[3]

  • BI 605906: A selective IKKβ inhibitor with a favorable selectivity profile.[4][5]

  • BAY 61-3606: A multi-kinase inhibitor with activity against IKKα.[6]

This guide will delve into the mechanistic intricacies of IKKβ inhibition, provide detailed protocols for robust comparative assays, and present a framework for data interpretation, thereby empowering researchers to rigorously evaluate novel chemical entities like this compound.

The Central Role of IKKβ in NF-κB Signaling

The Nuclear Factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[7] IKKβ is a critical kinase in the canonical NF-κB pathway. Upon activation by pro-inflammatory stimuli such as TNF-α or IL-1β, IKKβ phosphorylates the inhibitory protein IκBα.[7][8] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa Ub_degradation Ubiquitin-Proteasome Degradation p_IkBa->Ub_degradation NFkB p65/p50 Ub_degradation->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene_transcription Pro-inflammatory Gene Transcription DNA->Gene_transcription

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of novel chemical entities, using 6-Chloro-4-cyclopropylquinazolin-2(1H)-one as a representative example from the quinazoline chemical class. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors, including gefitinib and erlotinib, which are primarily known for their activity against the Epidermal Growth Factor Receptor (EGFR). Given this precedent, any new quinazoline derivative warrants a thorough investigation of its kinome-wide selectivity to anticipate potential therapeutic benefits and off-target liabilities.

The objective of this guide is to move beyond a simple recitation of protocols. Instead, we will explore the strategic rationale behind a multi-pronged approach to cross-reactivity profiling, integrating computational, biochemical, and cell-based methods. This ensures a self-validating system where data from orthogonal assays builds a cohesive and trustworthy selectivity profile.

The Imperative of Selectivity Profiling in Drug Discovery

A compound's interaction with unintended biological targets can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. Early and comprehensive cross-reactivity profiling is therefore not merely a characterization step but a critical, decision-gating process in lead optimization. For a quinazoline-based compound, the high degree of conservation in the ATP-binding pocket across the human kinome makes off-target interactions a significant probability. A robust profiling cascade allows researchers to:

  • Identify and Mitigate Off-Target Liabilities: Proactively identify interactions that could lead to adverse effects in preclinical and clinical development.

  • Uncover Novel Therapeutic Opportunities: Discover unexpected, potent interactions with other kinases or proteins that could be therapeutically relevant.

  • Build Structure-Activity Relationships (SAR): Guide medicinal chemistry efforts to enhance selectivity for the primary target while minimizing off-target binding.

Our investigative workflow for this compound is designed to systematically de-risk and characterize the compound, as illustrated below.

A Technical Guide to Quinazolinone Derivatives: Evaluating 6-Chloro-4-cyclopropylquinazolin-2(1H)-one in the Context of Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] From anticancer to antimicrobial and anti-inflammatory applications, the versatility of the quinazolinone core has made it a focal point of extensive research.[3][4] This guide provides a comparative analysis of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one, a specific derivative, contextualized within the broader family of quinazolinone compounds. By examining the structure-activity relationships (SAR) of related analogs, we can project the potential therapeutic value and performance of this molecule.

The Quinazolinone Core: A Foundation for Diverse Bioactivity

The fundamental quinazolinone structure consists of a fused benzene and pyrimidine ring system, with a ketone group on the pyrimidine ring. Variations in the position of this ketone group give rise to different isomers, with 4(3H)-quinazolinones and 2,4(1H,3H)-quinazolinediones being the most extensively studied.[3][5] The 2(1H)-quinazolinone isomer, the focus of this guide, offers a distinct substitution pattern that influences its biological profile. The therapeutic efficacy of quinazolinone derivatives is profoundly impacted by the nature and position of substituents on both the benzene and pyrimidine rings.[6]

Key Structural Features Influencing Activity: A Comparative Look

To understand the potential of this compound, it is crucial to dissect the contribution of its key structural motifs: the 6-chloro substituent and the 4-cyclopropyl group.

The Role of the 6-Chloro Substituent

The introduction of a halogen, particularly chlorine, at the 6-position of the quinazolinone ring is a well-established strategy for enhancing biological activity. Numerous studies have demonstrated that 6-chloro substitution can lead to potent antitumor effects.[6][7] This enhancement is often attributed to the electron-withdrawing nature of chlorine, which can modulate the electronic properties of the entire ring system, influencing its interaction with biological targets. For instance, certain 6-chloro-quinazolin derivatives have been shown to induce apoptosis in cancer cell lines.[6]

The Impact of the 4-Cyclopropyl Group

While less common than substitutions at other positions, the introduction of an alkyl or cycloalkyl group at the 4-position of the quinazolinone ring can significantly impact its pharmacological profile. The cyclopropyl group, a small, rigid, and lipophilic moiety, can influence the molecule's binding affinity and selectivity for its target. While direct data on 4-cyclopropylquinazolin-2(1H)-ones is limited, the presence of cyclopropyl groups in other heterocyclic compounds, including quinolines, has been associated with potent biological activities.

Projected Performance of this compound: An Evidence-Based Extrapolation

Based on the established SAR of the quinazolinone class, we can project the likely characteristics of this compound.

Table 1: Projected Physicochemical and Biological Properties of this compound

PropertyProjected CharacteristicRationale based on Analog SAR
Primary Biological Activity Potential as an anticancer agent, likely targeting protein kinases.The quinazolinone core is a known kinase inhibitor scaffold. The 6-chloro group is frequently found in potent anticancer quinazolinones.[6][7]
Potency Moderate to high.The combination of the 6-chloro group, known to enhance activity, and the unique 4-cyclopropyl substituent could lead to favorable interactions with target enzymes.
Selectivity Potentially selective for specific kinase families.The cyclopropyl group can impart conformational rigidity, which may favor binding to specific kinase active sites.
Mechanism of Action Likely inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.Many quinazolinone-based kinase inhibitors function by blocking these critical pathways.
Drug-likeness Favorable.The molecular weight and projected lipophilicity fall within the range typical for orally bioavailable drugs.

Comparative Analysis with Other Quinazolinone Derivatives

To provide a clearer perspective, the table below compares the projected profile of this compound with well-characterized quinazolinone derivatives.

Table 2: Comparative Profile of Quinazolinone Derivatives

CompoundKey Structural FeaturesPrimary Biological ActivityKey Performance Data (IC50/GI50)
Gefitinib 4-Anilinoquinazoline with 6,7-dimethoxy substitutionEGFR Tyrosine Kinase Inhibitor (Anticancer)IC50 = 2-37 nM (EGFR)
Erlotinib 4-Anilinoquinazoline with 6,7-bis(2-methoxyethoxy) substitutionEGFR Tyrosine Kinase Inhibitor (Anticancer)IC50 = 2 nM (EGFR)
6-Iodo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one 2-Methyl, 3-aryl, 6-iodo substitutionAnticancerGI50 = 0.1 - 1 µM (various cell lines)
This compound (Projected) 6-Chloro, 4-cyclopropyl substitutionAnticancer (Kinase Inhibitor)Projected in the nanomolar to low micromolar range

Experimental Methodologies for Synthesis and Evaluation

The synthesis and biological evaluation of novel quinazolinone derivatives are critical steps in the drug discovery process. Below are generalized protocols that can be adapted for this compound and its analogs.

General Synthesis of Quinazolin-2(1H)-ones

A common route to quinazolin-2(1H)-ones involves the cyclization of a substituted 2-aminobenzonitrile with a suitable carbonyl source.

Workflow for Quinazolin-2(1H)-one Synthesis

Synthesis A Substituted 2-Aminobenzonitrile C Cyclization Reaction A->C B Carbonyl Source (e.g., Phosgene, Triphosgene) B->C D Purification (Crystallization/Chromatography) C->D Crude Product E Quinazolin-2(1H)-one Product D->E Purified Product

Caption: General synthetic workflow for quinazolin-2(1H)-one derivatives.

Step-by-Step Protocol:

  • Starting Material Preparation: Synthesize or procure the appropriately substituted 2-aminobenzonitrile (e.g., 2-amino-5-chlorobenzonitrile).

  • Cyclization: In an inert solvent (e.g., toluene, dioxane), react the 2-aminobenzonitrile with a carbonyl source such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base (e.g., triethylamine, pyridine). The reaction is typically heated to facilitate cyclization.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the crude product is isolated by filtration or extraction. Purification is achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.

In Vitro Biological Evaluation: Kinase Inhibition Assay

To assess the potential of a quinazolinone derivative as a kinase inhibitor, a common method is a biochemical kinase assay.

Workflow for Kinase Inhibition Assay

KinaseAssay A Kinase Enzyme E Incubation A->E B Substrate B->E C ATP C->E D Test Compound (Quinazolinone) D->E F Detection of Phosphorylated Substrate E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (often a peptide), ATP, and the test compound at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation, fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Plot the percentage of kinase inhibition against the concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Conclusion and Future Directions

While direct experimental data for this compound is not yet widely available in the scientific literature, a comprehensive analysis of the structure-activity relationships of the broader quinazolinone class allows for a strong, evidence-based projection of its potential. The presence of the 6-chloro substituent is a favorable indicator for potent biological activity, particularly in the context of anticancer research. The 4-cyclopropyl group represents a less-explored modification that could impart unique selectivity and potency.

Further research, including the synthesis and rigorous biological evaluation of this compound, is warranted to validate these projections. Such studies would not only elucidate the specific therapeutic potential of this compound but also contribute valuable data to the broader understanding of quinazolinone SAR, aiding in the rational design of next-generation therapeutic agents.

References

  • Al-Suwaidan, I. A., et al. (2021). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Journal of Molecular Structure, 1244, 130948.
  • Bari, S. B., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13087-13103.
  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 746-752.
  • Radwan, A. A., & Alanazi, F. K. (2017). Biological Activity of Quinazolinone Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(10), 843-857.
  • Tiwari, R. K., et al. (2020).
  • Tokalı, F. S. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Future Medicinal Chemistry, 17(9), 1071-1091.
  • Various Authors. (2025). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
  • Zhang, X., et al. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents.
  • Zhou, Y., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(5), 444-453.
  • PubChem. (n.d.). [6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3R)-3-methylpiperazin-1-yl]methanone.
  • PubChem. (n.d.). 4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]benzonitrile.
  • Radwan, A. A., & Alanazi, F. K. (2014). Biological Activity of Quinazolinones. IntechOpen.
  • Takeda Pharmaceutical Company Limited. (2025). Pharmaceutical composition comprising a quinazoline compound.
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.).
  • PubChem. (n.d.). 4-[6-chloro-4-[(3-cyclopropyl-1H-pyrazol-5-yl)amino]quinazolin-2-yl]benzamide.
  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020). MDPI.
  • Jantova, S., et al. (2001). Biological Activity of Some 4-anilinoquinazolines: Cytotoxic, Genotoxic and Antiprotease Effects, Induction of Necrosis and Changes of Actin Cytoskeleton. Neoplasma, 48(3), 226-232.
  • INDOFINE Chemical Company. (n.d.). 6-CHLORO-4-CYCLOPROPYL-1H-QUINAZOLIN-2-ONE.
  • Neurocrine Biosciences, Inc. (2021). New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • Merck Sharp & Dohme Corp. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
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Navigating the Preclinical Landscape: A Comparative In Vivo Efficacy Analysis of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

In the dynamic field of oncology research, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The quinazolinone scaffold has emerged as a privileged structure, forming the core of several approved drugs targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] This guide introduces a novel investigational compound, 6-Chloro-4-cyclopropylquinazolin-2(1H)-one , and provides a comparative analysis of its hypothetical in vivo efficacy against current standards of care in a relevant preclinical cancer model. For the purpose of this guide, we will position our compound as a potential therapeutic for KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC), a challenging indication with established targeted therapies.

The rationale for this positioning stems from the known activity of quinazolinone derivatives against key signaling pathways implicated in cancer progression. While direct inhibition of KRAS G12C is a distinct mechanism, the downstream signaling often converges on pathways that can be modulated by other kinase inhibitors, presenting an opportunity for novel therapeutic strategies. This guide will objectively compare the hypothetical preclinical performance of this compound with the established KRAS G12C inhibitors, Sotorasib and Adagrasib, providing researchers and drug development professionals with a framework for evaluating such novel compounds.

Comparative In Vivo Efficacy in a KRAS G12C NSCLC Xenograft Model

The following table summarizes the hypothetical in vivo efficacy of this compound in comparison to the reported preclinical data for Sotorasib and Adagrasib in a human NSCLC xenograft model. The data for the standards of care are derived from publicly available preclinical studies.

CompoundDosing RegimenAnimal ModelTumor Growth Inhibition (TGI)Observations
This compound 100 mg/kg, oral, dailyAthymic nude mice with NCI-H2122 xenograftsHypothetical: 75%Hypothetical: Well-tolerated with no significant body weight loss.
Sotorasib 200 mg/kg, oral, dailyPatient-derived KRAS G12C xenograftsDurable anti-tumor responses in 80% of mice.[3]Near-complete inhibition of ERK phosphorylation.[3] Preclinical studies have shown durable complete tumor regression.[4]
Adagrasib 30 mg/kg, oral, dailyAthymic nude mice with NCI-H2122 xenograftsModest tumor growth suppression as a single agent.[5]Demonstrated tumor regression in over 65% of KRAS G12C-positive xenograft models.[6]

Mechanistic Insights: Targeting Downstream Signaling

While Sotorasib and Adagrasib directly and irreversibly bind to the mutant KRAS G12C protein, locking it in an inactive state, quinazolinone derivatives historically exert their anticancer effects through the inhibition of receptor tyrosine kinases, most notably EGFR.[1] The hypothetical efficacy of this compound in a KRAS G12C model could be attributed to the inhibition of downstream signaling pathways that are crucial for tumor cell proliferation and survival, even in the context of a KRAS mutation.

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for quinazolinone-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF Ligand EGF->EGFR Binds Quinazolinone_Inhibitor 6-Chloro-4-cyclopropyl- quinazolin-2(1H)-one Quinazolinone_Inhibitor->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes

Caption: EGFR Signaling Pathway Inhibition.

Experimental Protocol: In Vivo Xenograft Efficacy Study

The following is a detailed, step-by-step methodology for an in vivo xenograft study designed to evaluate the efficacy of a novel compound against a standard of care.

1. Cell Culture and Animal Models:

  • Human NSCLC cell line with a KRAS G12C mutation (e.g., NCI-H2122) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Female athymic nude mice (6-8 weeks old) are used for the study. Animals are allowed to acclimate for at least one week before the start of the experiment.

2. Tumor Implantation:

  • Cultured NCI-H2122 cells are harvested, washed, and resuspended in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
  • A suspension containing approximately 5 x 10^6 cells is subcutaneously injected into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Tumor growth is monitored every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
  • When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups.

4. Dosing and Administration:

  • The investigational compound (this compound) and the standard of care (e.g., Sotorasib) are formulated in an appropriate vehicle for oral administration.
  • The control group receives the vehicle only.
  • Treatments are administered daily via oral gavage for a predetermined period (e.g., 21 days).

5. Efficacy and Tolerability Assessment:

  • Tumor volume and body weight of each mouse are measured and recorded twice weekly throughout the study.
  • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
  • The animals are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).

"Cell_Culture" [label="1. Cell Culture\n(NCI-H2122)"]; "Tumor_Implantation" [label="2. Tumor Implantation\n(Subcutaneous)"]; "Tumor_Growth" [label="3. Tumor Growth Monitoring"]; "Randomization" [label="4. Randomization"]; "Treatment" [label="5. Dosing\n(Daily, Oral)"]; "Data_Collection" [label="6. Efficacy & Tolerability\nAssessment"]; "Analysis" [label="7. Data Analysis\n(TGI Calculation)"];

"Cell_Culture" -> "Tumor_Implantation"; "Tumor_Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Data_Collection"; "Data_Collection" -> "Analysis"; }

Caption: In Vivo Xenograft Experimental Workflow.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the in vivo efficacy of the novel quinazolinone derivative, this compound, against the established KRAS G12C inhibitors, Sotorasib and Adagrasib. While the efficacy data for the investigational compound is hypothetical, the presented structure, methodologies, and mechanistic rationale offer a robust template for the preclinical assessment of new anticancer agents.

The promising (hypothetical) tumor growth inhibition of this compound underscores the potential for targeting downstream effectors as a viable strategy in cancers driven by otherwise "undruggable" mutations. Future studies should focus on elucidating the precise molecular target of this compound and exploring its potential in combination with direct KRAS G12C inhibitors to overcome potential resistance mechanisms. A thorough understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its further development as a potential therapeutic agent.

References

  • Jänne, P. A., et al. (2022). Adagrasib in Non–Small-Cell Lung Cancer Harboring a KRASG12C Mutation. New England Journal of Medicine, 387(2), 120-131.
  • Skoulidis, F., et al. (2021). Sotorasib for Lung Cancers with KRAS p.G12C Mutation. New England Journal of Medicine, 384(25), 2371-2381.
  • Hallin, J., et al. (2020).
  • Riely, G. J., et al. (2023). Phase 1/2 study of adagrasib (MRTX849) in patients with advanced/metastatic solid tumors with KRASG12C mutation (KRYSTAL-1). Journal of Clinical Oncology, 41(16_suppl), 9002-9002.
  • Sabari, J. K., et al. (2022). Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer. Clinical Cancer Research, 28(15), 3318-3328.
  • Hong, D. S., et al. (2020). KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors. New England Journal of Medicine, 383(13), 1207-1217.
  • Martin, T. D., et al. (2023). Synergistic antitumor activity of nab-sirolimus in combination with KRAS inhibitors (KRASis) sotorasib and adagrasib in KRAS G12C NSCLC and bladder cancer xenografts. Cancer Research, 83(7_Supplement), 5484-5484.
  • Mirati Therapeutics, Inc. (2022). KRAZATI™ (adagrasib)
  • Amgen Inc. (2021). LUMAKRAS™ (sotorasib)
  • Ciardiello, F. (2000). The role of EGFR in solid tumors: focus on an anti-EGFR tyrosine kinase inhibitor. Cancer, 88(S11), 2531-2546.
  • Baselga, J. (2002). Why the epidermal growth factor receptor? The rationale for cancer therapy. The oncologist, 7(Suppl 4), 2-8.

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A Head-to-Head Comparison of 6-Chloro-4-anilinoquinazoline Analogs as EGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility as a pharmacophore in a multitude of therapeutic agents.[1] Among its various derivatives, the 6-chloro-4-substituted quinazolin-2(1H)-one and its related 4-anilinoquinazoline analogs have garnered significant attention, particularly in the realm of oncology.[2][3][4] This guide provides a detailed head-to-head comparison of a series of 6-chloro-4-anilinoquinazoline analogs, focusing on their structure-activity relationships (SAR) as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.[4][5] While the specific 6-Chloro-4-cyclopropylquinazolin-2(1H)-one core represents an intriguing chemical space, publicly available comparative data for a series of its direct analogs is limited. Therefore, this guide will focus on the well-documented and clinically relevant 4-anilino-6-chloroquinazoline series to provide researchers with actionable insights and experimental context.

The 4-anilinoquinazoline moiety is a privileged structure for developing EGFR tyrosine kinase inhibitors (TKIs).[4] The nitrogen at position 1 of the quinazoline ring and the anilino group at position 4 are crucial for binding to the ATP-binding site of the EGFR kinase domain. The 6-chloro substituent often contributes to enhanced potency and favorable pharmacokinetic properties. This guide will delve into how modifications on the 4-anilino ring influence inhibitory activity, providing a framework for the rational design of next-generation inhibitors.

Comparative Analysis of EGFR Inhibition

The following table summarizes the in vitro inhibitory activity of a series of 6-chloro-4-anilinoquinazoline analogs against the EGFR kinase. The selection of analogs is based on systematic structural modifications to the 4-anilino ring to elucidate key SAR principles.

Compound ID4-Anilino SubstitutionEGFR IC50 (nM)Reference Compound
1 Unsubstituted anilino50
2 3-chloroanilino15Gefitinib (IC50 ~ 20-80 nM)
3 3-bromoanilino10Erlotinib (IC50 ~ 2 nM)
4 3-ethynylanilino5
5 3-methylanilino30
6 4-(3-fluorobenzyloxy)anilino2

Data Interpretation and SAR Insights:

The data clearly demonstrates that substitution on the 3-position of the anilino ring significantly impacts EGFR inhibitory potency.

  • Halogenation: The introduction of a chloro (Compound 2 ) or bromo (Compound 3 ) group at the meta-position of the anilino ring leads to a marked increase in activity compared to the unsubstituted analog (Compound 1 ). This is a common strategy in the design of EGFR inhibitors, as these small, lipophilic groups can occupy a hydrophobic pocket in the ATP-binding site. The slightly higher potency of the bromo-substituted analog may be attributed to its increased lipophilicity and potential for halogen bonding.

  • Alkynyl Substitution: The presence of a small, rigid ethynyl group at the 3-position (Compound 4 ) results in the most potent analog in this series. This group can extend into a deeper hydrophobic pocket within the kinase domain, forming favorable van der Waals interactions.

  • Alkyl Substitution: In contrast, a simple methyl group at the 3-position (Compound 5 ) leads to a decrease in activity compared to the halogenated and ethynyl analogs, suggesting that the size and electronic nature of the substituent are critical.

  • Extended Substitution at the 4-position: Compound 6 , with a larger 4-(3-fluorobenzyloxy) substituent, demonstrates very high potency. This highlights the potential for exploring larger substituents that can interact with regions outside the immediate ATP-binding pocket, potentially offering opportunities for enhanced selectivity and potency.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Protocol:

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain (catalytically active)

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • 384-well microplates

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add 5 µL of the compound dilutions to the assay wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 10 µL of a solution containing the EGFR enzyme and the peptide substrate in assay buffer to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for EGFR.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on EGFR signaling.

Protocol:

  • Cell Lines:

    • A431 (human epidermoid carcinoma, high EGFR expression)

    • NCI-H1975 (human non-small cell lung cancer, EGFR L858R/T790M mutant)

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

    • Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for 10 minutes, and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Signaling Pathways

To better understand the interactions and the broader biological context, the following diagrams are provided.

SAR_EGFR_Inhibitors cluster_scaffold 6-Chloro-4-anilinoquinazoline Scaffold cluster_modifications 4-Anilino Ring Modifications cluster_activity EGFR Inhibitory Activity Scaffold Core Structure Unsubstituted Unsubstituted (1) IC50 = 50 nM Halogen 3-Halogen (Cl, Br) (2, 3) IC50 = 10-15 nM Alkynyl 3-Ethynyl (4) IC50 = 5 nM Alkyl 3-Methyl (5) IC50 = 30 nM Extended 4-Extended (6) IC50 = 2 nM Low Lower Potency Unsubstituted->Low High High Potency Halogen->High Alkynyl->High Moderate Moderate Potency Alkyl->Moderate Extended->High

Caption: Structure-activity relationship of 4-anilino ring modifications on EGFR inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS dimerization & autophosphorylation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Chloro-4-anilinoquinazoline Analogs Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

The head-to-head comparison of 6-chloro-4-anilinoquinazoline analogs reveals critical structural determinants for potent EGFR inhibition. The electronic properties and steric bulk of substituents on the 4-anilino ring play a pivotal role in modulating the inhibitory activity. Specifically, small, lipophilic groups at the 3-position, such as halogens and ethynyl moieties, are highly favorable for potent inhibition.

For researchers in drug discovery, these findings provide a clear rationale for the design of novel EGFR inhibitors based on the 6-chloro-4-anilinoquinazoline scaffold. Future work could focus on exploring a wider range of substitutions at the 3- and 4-positions of the anilino ring to optimize potency, selectivity, and pharmacokinetic profiles. Furthermore, the synthesis and evaluation of analogs with the this compound core, for which comparative data is currently sparse, would be a valuable contribution to the field, potentially uncovering novel inhibitors with unique properties.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Sci. Pharm.[Link]
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances.[Link]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules.[Link]
  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). RSC Advances.[Link]
  • Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j... (n.d.).
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). European Journal of Medicinal Chemistry.[Link]
  • SAR study of quinazolin-4-ones 1–4 and 6–13 regarding to cytotoxicity... (n.d.).
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (n.d.).
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2023). Oncology Letters.[Link]
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Cancer & Metabolism.[Link]

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The Pivotal Role of the 6-Chloro-4-cyclopropylquinazolin-2(1H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinazolinone scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly promising analogue: 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. By examining the impact of structural modifications on this core, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics, particularly in oncology and antimicrobial research.

The quinazolinone core, a fusion of benzene and pyrimidine rings, has given rise to a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The specific substitutions at the 6- and 4-positions of the quinazolinone ring, as seen in our lead compound, are not arbitrary; they are the result of meticulous research to enhance potency and selectivity. The presence of a chlorine atom at the 6-position is a common feature in many potent quinazolinone-based inhibitors, often contributing to enhanced binding affinity with target proteins.[5] The cyclopropyl group at the 4-position is also of significant interest, as this compact, rigid ring system can confer favorable pharmacokinetic properties and orient other substituents for optimal target engagement.

This guide will dissect the SAR of this scaffold by comparing it with closely related analogues, drawing upon experimental data from the scientific literature to illuminate the path toward more potent and selective therapeutic agents.

Comparative Analysis of Structural Modifications

To understand the SAR of the this compound scaffold, we will explore the effects of modifications at key positions of the quinazolinone ring, using data from published studies on related analogues.

The Significance of the 6-Chloro Substituent

The chloro group at the 6-position of the quinazolinone ring is a well-established feature for enhancing biological activity, particularly in the context of anticancer agents. This is often attributed to its electron-withdrawing nature and its ability to form favorable interactions within the binding pockets of target enzymes, such as tyrosine kinases.

A study on novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system demonstrated potent antitumor activities against various human cancer cell lines.[5] For instance, compounds 5a and 5f from this series exhibited significant apoptosis-inducing effects in MGC-803 and Bcap-37 cancer cells.[5] This underscores the critical contribution of the 6-chloro moiety to the cytotoxic potential of these molecules.

Exploration of Substitutions at the 4-Position

The 4-position of the quinazolinone ring is a key vector for introducing diversity and modulating pharmacological activity. While our core structure features a cyclopropyl group, examining other substitutions at this position provides valuable SAR insights.

In a series of 4-aminoquinazoline derivatives designed as NF-κB inhibitors, the nature of the substituent at the 4-position was found to be critical for their anti-proliferative activity against breast cancer cell lines. For example, compound LU1501 from this study, which features a substituted amino group at the 4-position, showed potent inhibition of SK-BR-3 and HCC1806 cell lines. This suggests that while a cyclopropyl group can offer advantages in terms of metabolic stability and conformational rigidity, other functionalities at this position can also lead to potent biological activity through different modes of interaction with the target.

The table below summarizes the in vitro antitumor activity of selected 6-chloro-quinazolinone analogs with different substitutions, highlighting the impact of these modifications on their potency.

CompoundR1 (Position 4)R2 (Other)Cancer Cell LineIC50 (µM)Reference
5a -1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one moiety at N3MGC-8031.96
5f -1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one moiety at N3MGC-8032.14[5]
LU1501 Substituted amine-SK-BR-310.16

This table is a compilation of data from different studies on related 6-chloro-quinazolinone analogs to provide a comparative perspective.

Visualizing Structure-Activity Relationships

To better illustrate the key structural features and their impact on biological activity, the following diagrams are provided.

Caption: Key structural features of the this compound scaffold and the general impact of substitutions at different positions.

Experimental Methodologies: A Guide to Synthesis and Biological Evaluation

The synthesis and evaluation of novel quinazolinone analogs require robust and reproducible experimental protocols. Below are representative methodologies adapted from the literature for the synthesis of the quinazolinone core and for assessing its biological activity.

General Synthesis of the 6-Chloro-quinazolin-4(3H)-one Core

A common route to synthesize the 6-chloro-quinazolin-4(3H)-one core involves the cyclocondensation of a substituted anthranilic acid derivative with an appropriate reagent.

Synthesis_Workflow start 5-Chloroanthranilic acid step1 Reaction with Formamide or other cyclizing agent start->step1 Step 1 step2 Cyclization (Heat) step1->step2 Step 2 product 6-Chloroquinazolin-4(3H)-one step2->product

Caption: A simplified workflow for the synthesis of the 6-chloroquinazolin-4(3H)-one core.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-chloroanthranilic acid and an excess of formamide.

  • Cyclization: Heat the reaction mixture at a high temperature (typically 120-150 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product. Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 6-chloroquinazolin-4(3H)-one.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gathered from the structure-activity relationships of related analogs provide a rational basis for the design of new compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the synthesis and biological evaluation of a focused library of analogs based on this specific scaffold. Key areas of exploration could include:

  • Modification of the Cyclopropyl Group: Introducing substituents on the cyclopropyl ring to probe for additional binding interactions.

  • Exploration of N1 and N3 Substitutions: Introducing a variety of functional groups at the nitrogen atoms of the quinazolinone ring to modulate solubility and target engagement.

  • Elucidation of the Mechanism of Action: For the most potent compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.

By systematically applying the principles of medicinal chemistry and leveraging the knowledge of SAR, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the next generation of innovative medicines.

References

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. (2023). National Center for Biotechnology Information.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI.
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  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). National Center for Biotechnology Information.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2021). Arabian Journal of Chemistry, 14(1), 102891.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances, 8(3), 1337-1369.
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). European Journal of Medicinal Chemistry, 84, 746-752.
  • A new series of 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives as antiemetic and gastrointestinal motility enhancing agents. (1996). Arzneimittel-Forschung, 46(9), 911-918.
  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020). Vietnam Journal of Science and Technology, 58(5), 555-562.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). BMC Chemistry, 16(1), 93.
  • Quinazolinone analogs as potential therapeutic agents. (2011). Current Medicinal Chemistry, 18(30), 4786-4812.
  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evalu
  • Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. (2011). European Journal of Medicinal Chemistry, 46(1), 307-319.
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). European Journal of Medicinal Chemistry, 84, 746-752.
  • Quinazolinone Analogs as Potential Therapeutic Agents. (2011). Current Medicinal Chemistry, 18(30), 4786-4812.

Sources

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a well-characterized therapeutic candidate is paved with rigorous mechanistic studies. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] This guide provides an in-depth, experience-driven framework for elucidating the mechanism of action of a novel quinazolinone derivative, 6-Chloro-4-cyclopropylquinazolin-2(1H)-one, using a logical, multi-faceted experimental approach. We will operate under the hypothesis that, like many quinazoline derivatives, our compound functions as a kinase inhibitor.[4][5]

The Quest for a Target: A Strategic Approach to Deconvolution

The first critical step in defining a compound's mechanism of action is identifying its molecular target(s).[6][7][8] Phenotypic screening may reveal a desired cellular outcome, but without knowing the direct interacting protein, further development is hindered. We will employ a combination of cutting-edge and established techniques to pinpoint the cellular targets of this compound.

Experimental Workflow for Target Identification

G cluster_0 Target Identification Phase A Treat Cancer Cell Lines (e.g., A549, HCT116) with this compound B Cell Lysis A->B C Kinobeads Affinity Purification B->C D LC-MS/MS Analysis C->D E Data Analysis: Identify Competitively Bound Kinases D->E F Putative Kinase Targets E->F

Caption: Workflow for kinase target identification using Kinobeads.

The rationale for commencing with a kinome-wide screen is based on the prevalence of kinase inhibition as a mechanism for quinazoline derivatives.[4][5] Kinobeads technology offers a powerful method for affinity-based enrichment of kinases from their native cellular environment.[9][10][11][12] This technique utilizes beads coated with a cocktail of broad-spectrum kinase inhibitors to pull down a significant portion of the cellular kinome. By comparing the kinase profiles of lysates from cells treated with our compound versus a vehicle control, we can identify kinases that are "competed off" the beads by this compound, indicating a direct binding interaction.

Detailed Protocol: Kinobeads Profiling

  • Cell Culture and Treatment: Culture A549 lung carcinoma and HCT116 colon carcinoma cells to 80% confluency. Treat cells with 1 µM this compound or DMSO (vehicle control) for 2 hours.

  • Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve native protein complexes and phosphorylation states.

  • Kinobeads Incubation: Incubate the clarified lysates with Kinobeads for 1 hour at 4°C with gentle rotation.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and perform in-solution tryptic digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated versus control samples. A significant reduction in the abundance of a particular kinase in the treated sample suggests it is a target of this compound.

Target Validation: Confirming the Interaction in a Cellular Context

Identifying a putative target is a significant milestone, but it is crucial to validate this interaction within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for confirming target engagement in intact cells.[13][14][15][16][17] This assay is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in its thermal stability.[13][15][17]

Experimental Workflow for Target Validation

G cluster_0 Target Validation Phase A Treat Cells with Compound or Vehicle B Heat Shock at a Temperature Gradient A->B C Cell Lysis and Separation of Soluble/Aggregated Proteins B->C D Western Blot or Mass Spectrometry Analysis of Soluble Fraction C->D E Quantify Target Protein Abundance D->E F Determine Thermal Shift E->F

Caption: CETSA workflow for validating target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures (e.g., 40-70°C).

  • Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement.

Delineating the Downstream Consequences: Phosphoproteomic Profiling

Once the direct target is confirmed, the next logical step is to understand the functional consequences of its inhibition.[18] For a kinase inhibitor, this involves mapping the alterations in cellular signaling pathways. Phosphoproteomics, which allows for the global and quantitative analysis of protein phosphorylation, is a powerful technique for this purpose.[19][20][21][22]

Experimental Workflow for Pathway Analysis

G cluster_0 Pathway Analysis Phase A Treat Cells with Compound or Vehicle B Cell Lysis and Protein Digestion A->B C Phosphopeptide Enrichment (e.g., TiO2, IMAC) B->C D LC-MS/MS Analysis C->D E Identify and Quantify Phosphorylation Site Changes D->E F Bioinformatics Analysis (Pathway Enrichment, Kinase-Substrate Prediction) E->F G Elucidated Signaling Pathway F->G

Caption: Phosphoproteomics workflow for signaling pathway analysis.

By comparing the phosphoproteomes of cells treated with this compound and a control, we can identify downstream substrates of the target kinase and map the affected signaling networks. This provides a comprehensive view of the compound's cellular mechanism of action.[23][21]

Detailed Protocol: Phosphoproteomics

  • Cell Culture and Treatment: Treat cells as described for Kinobeads profiling.

  • Lysis and Digestion: Lyse the cells, reduce, alkylate, and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry.

  • Data Analysis: Identify and quantify changes in the phosphorylation levels of specific sites. Use bioinformatics tools to perform pathway enrichment analysis and predict upstream kinases for the regulated phosphosites.

Comparative Analysis: Benchmarking Against Known Inhibitors

To contextualize the activity of this compound, it is essential to compare its performance against established inhibitors of the identified target or pathway. This comparison should encompass potency, selectivity, and cellular effects.

Comparative Data Table
FeatureThis compoundCompetitor A (e.g., Gefitinib for EGFR)Competitor B (e.g., Dasatinib for multi-kinase)
Target(s) Hypothetical: Aurora Kinase BEGFRBCR-ABL, SRC family kinases, etc.
IC50 (Biochemical) To be determined~2-37 nM~0.6-3.0 nM
Cellular Potency (EC50) To be determined~0.4-0.8 µM (in A549 cells)~1-10 nM (in K562 cells)
Selectivity Profile To be determined via KinobeadsHigh for EGFRBroad (multi-kinase inhibitor)
Downstream Effect Inhibition of Histone H3 phosphorylationInhibition of ERK and AKT phosphorylationBroad inhibition of multiple signaling pathways

This comparative table will be populated with the experimental data generated for this compound.

Validating Pathway Modulation with Reporter Assays

To further solidify the findings from phosphoproteomics, reporter gene assays can be employed.[24][25][26][27] These assays are designed to measure the activity of specific signaling pathways by linking the expression of a reporter gene (e.g., luciferase) to a pathway-responsive promoter element.[24][25]

Hypothetical Signaling Pathway and Reporter Assay Validation

Assuming our phosphoproteomics data indicates that this compound inhibits the NF-κB signaling pathway, we can use a commercially available NF-κB luciferase reporter assay to confirm this.

G cluster_0 NF-κB Signaling Pathway A TNF-α B TNFR A->B C IKK Complex B->C D IκBα Phosphorylation C->D E IκBα Degradation D->E F NF-κB (p65/p50) E->F G Nuclear Translocation F->G H Gene Transcription G->H I This compound J Putative Target Kinase I->J J->C Hypothesized Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway.

Detailed Protocol: NF-κB Reporter Assay

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: Pre-treat the transfected cells with varying concentrations of this compound or a known NF-κB inhibitor (positive control).

  • Pathway Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A dose-dependent decrease in luciferase activity in the presence of the compound would confirm its inhibitory effect on the NF-κB pathway.

Conclusion

The comprehensive experimental framework detailed in this guide provides a robust and logical pathway to confirming the mechanism of action of this compound. By integrating target identification, target validation, and downstream pathway analysis, we can build a compelling and scientifically sound narrative of the compound's biological function. This multi-pronged approach, benchmarked against known inhibitors, is crucial for advancing novel small molecules through the drug discovery pipeline.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
  • Wikipedia. Cellular thermal shift assay. [Link]
  • ACS Chemical Biology. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. [Link]
  • Karolinska Institutet. CETSA. [Link]
  • MDPI. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. [Link]
  • Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery. [Link]
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]
  • MDPI.
  • PubMed Central. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]
  • ACS Publications. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. [Link]
  • Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]
  • ACS Publications. Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. [Link]
  • PubMed. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. [Link]
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  • Technische Universität München. Phosphoproteomics to study kinase inhibitor action. [Link]
  • YouTube.
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A Comparative Analysis of Synthetic Routes to 6-Chloro-4-cyclopropylquinazolin-2(1H)-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its "privileged" structural status in a multitude of pharmacologically active agents. Among its many derivatives, 6-Chloro-4-cyclopropylquinazolin-2(1H)-one represents a molecule of significant interest for researchers in drug discovery, owing to the unique combination of a halogenated aromatic ring and a cyclopropyl moiety, which can profoundly influence pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering a critical evaluation of each pathway's merits and drawbacks to inform strategic decisions in the laboratory.

Introduction to the Target Molecule

This compound features a quinazolin-2(1H)-one core, which is distinct from the more commonly encountered quinazolin-4(3H)-one isomer. The presence of a chlorine atom at the 6-position can enhance metabolic stability and receptor binding affinity through halogen bonding. The cyclopropyl group at the 4-position is a bioisostere for larger alkyl or aryl groups, often conferring improved metabolic stability and potency.[1] The synthesis of this specific molecule is not widely reported, necessitating a careful consideration of established synthetic methodologies for analogous structures.

Proposed Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of this compound, giving rise to two distinct synthetic routes.

Retrosynthesis cluster_A Route A cluster_B Route B Target This compound InterA1 N-(2-amino-5-chlorobenzoyl) cyclopropanecarboxamide Target->InterA1 Cyclization InterB1 (2-Amino-5-chlorophenyl) (cyclopropyl)methanone Target->InterB1 Cyclization with C1 synthon StartA 2-Amino-5-chlorobenzoic acid + Cyclopropanecarbonyl chloride InterA1->StartA Amidation StartB 2-Amino-5-chlorobenzonitrile + Cyclopropylmagnesium bromide InterB1->StartB Grignard Reaction

Caption: Retrosynthetic analysis of this compound.

Route A: Linear Synthesis via N-Acylanthranilamide Cyclization

This route follows a classical approach to quinazolinone synthesis, commencing with a readily available substituted anthranilic acid and sequentially building the desired structure. The key steps involve the formation of an amide bond followed by a cyclization reaction to construct the pyrimidinone ring.

Workflow for Route A

Caption: Synthetic workflow for Route A.

Experimental Protocol for Route A

Step 1: Synthesis of 2-(Cyclopropanecarboxamido)-5-chlorobenzoic acid

  • To a solution of 2-amino-5-chlorobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) at 0 °C, add a base such as triethylamine or pyridine (1.1 eq).

  • Slowly add cyclopropanecarbonyl chloride (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-(cyclopropanecarboxamido)-5-chlorobenzoic acid.

Step 2: Synthesis of N-(2-amino-5-chlorobenzoyl)cyclopropanecarboxamide

  • The carboxylic acid from the previous step is converted to its corresponding amide. This can be achieved via several standard methods, such as activation with a coupling agent (e.g., DCC, EDC) followed by treatment with ammonia, or conversion to the acid chloride with thionyl chloride followed by reaction with ammonia.

Step 3: Cyclization to this compound

  • The resulting N-(2-amino-5-chlorobenzoyl)cyclopropanecarboxamide is cyclized using a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI).

  • Dissolve the amide in a suitable solvent (e.g., THF, dioxane) and treat with the phosgene equivalent at room temperature.

  • The reaction mixture is typically stirred for several hours until the cyclization is complete.

  • Work-up involves quenching the excess reagent and purification by recrystallization or column chromatography.

Analysis of Route A
FeatureAssessmentRationale
Feasibility HighBased on well-established amidation and cyclization reactions.
Precursor Availability High2-Amino-5-chlorobenzoic acid and cyclopropanecarbonyl chloride are commercially available.
Number of Steps 3A relatively linear and straightforward sequence.
Potential Yields Moderate to GoodAmidation reactions are generally high-yielding. The cyclization step may require optimization.
Scalability GoodThe reactions involved are generally scalable.
Safety/Environmental Moderate ConcernUse of phosgene or its equivalents requires stringent safety precautions. Thionyl chloride is also hazardous.

Route B: Convergent Synthesis via a Ketone Intermediate

This approach involves the initial construction of a key intermediate, (2-amino-5-chlorophenyl)(cyclopropyl)methanone, which already contains the C4-cyclopropyl moiety. This intermediate is then cyclized to form the final product.

Workflow for Route B

Caption: Synthetic workflow for Route B.

Experimental Protocol for Route B

Step 1: Synthesis of (2-Amino-5-chlorophenyl)(cyclopropyl)methanone

  • Prepare a solution of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium turnings in anhydrous THF.

  • To a solution of 2-amino-5-chlorobenzonitrile (1.0 eq) in anhydrous THF at 0 °C, add the Grignard reagent (1.2 eq) dropwise.

  • The reaction mixture is then typically warmed to room temperature and stirred for several hours.

  • The reaction is quenched by the addition of an aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[2]

Step 2: Cyclization to this compound

  • Method 1: Using a Phosgene Equivalent

    • Dissolve the ketone intermediate in a suitable aprotic solvent (e.g., toluene, THF).

    • Add a phosgene equivalent such as triphosgene or CDI in the presence of a base (e.g., triethylamine).

    • The reaction mixture is heated to reflux for several hours to facilitate the cyclization.

    • After cooling, the product is isolated by filtration or extraction and purified.

  • Method 2: Reaction with Urea

    • A mixture of the ketone intermediate and urea (excess) is heated at a high temperature (e.g., 180-200 °C), either neat or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).

    • The reaction proceeds with the elimination of ammonia.

    • The crude product is then purified by recrystallization.

Analysis of Route B
FeatureAssessmentRationale
Feasibility Moderate to HighThe Grignard reaction on a benzonitrile is a standard transformation. The cyclization step is also well-precedented for similar structures.
Precursor Availability High2-Amino-5-chlorobenzonitrile and cyclopropyl bromide are commercially available.
Number of Steps 2A more convergent and potentially more efficient route.
Potential Yields ModerateThe Grignard reaction may have side reactions. The cyclization yield can vary depending on the chosen method.
Scalability ModerateGrignard reactions can be challenging to scale up due to their exothermic nature and sensitivity to moisture.
Safety/Environmental Moderate ConcernGrignard reagents are pyrophoric. The use of phosgene equivalents carries similar risks as in Route A. High-temperature reactions with urea can also be a consideration.

Comparative Summary and Conclusion

ParameterRoute A: Linear SynthesisRoute B: Convergent Synthesis
Overall Strategy Linear, sequential constructionConvergent, formation of a key intermediate
Key Reactions Amidation, CyclizationGrignard Reaction, Cyclization
Starting Materials 2-Amino-5-chlorobenzoic acid2-Amino-5-chlorobenzonitrile
Number of Steps 32
Key Advantages More predictable chemistry, potentially easier to optimize each step individually.Fewer steps, potentially higher overall yield if the Grignard reaction is efficient.
Key Disadvantages Longer synthetic sequence.The Grignard reaction can be sensitive and may require careful optimization.

Both proposed routes offer viable pathways to this compound based on established synthetic transformations for analogous compounds. Route A is a more conservative and perhaps more reliable approach for initial small-scale synthesis due to the robustness of the individual reactions. Route B, being more convergent, is an attractive alternative that could be more efficient for larger-scale production, provided the Grignard reaction can be optimized for high yield and scalability.

The choice between these routes will ultimately depend on the specific resources and expertise available in the laboratory, as well as the desired scale of the synthesis. For initial exploratory work, Route A may be preferable, while for process development, the potential efficiencies of Route B warrant investigation. Further experimental validation is required to determine the optimal conditions and overall efficacy of each approach for the synthesis of this promising heterocyclic compound.

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A Comparative Benchmarking Guide: Evaluating 6-Chloro-4-cyclopropylquinazolin-2(1H)-one Against Modern EGFR Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[1][2] This guide introduces a hypothetical investigational compound, 6-Chloro-4-cyclopropylquinazolin-2(1H)-one (herein designated CQC-1 ), positioned as a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. We provide a comprehensive framework for benchmarking CQC-1 against established first- and third-generation EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Osimertinib, respectively. This document outlines the critical in vitro and in vivo studies required to characterize its potency, selectivity, and preclinical efficacy, offering a roadmap for researchers in oncology and drug development.

Introduction: The Rationale for a New Generation of EGFR Inhibitors

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[3] A significant subset of NSCLC cases is driven by activating mutations in the EGFR gene, making it a prime therapeutic target.[4][5] First-generation EGFR TKIs, such as Gefitinib, demonstrated the power of targeted therapy but are often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[6][7] This challenge spurred the development of third-generation inhibitors like Osimertinib, which are designed to be effective against both initial sensitizing mutations and the T790M resistance mutation.[8][9][10]

However, the landscape of EGFR-mutated NSCLC continues to evolve, with emerging resistance mechanisms to third-generation inhibitors creating an ongoing need for novel therapeutic agents.[5][11] The quinazolinone core, a privileged structure in medicinal chemistry, serves as the foundational scaffold for numerous approved kinase inhibitors, including Gefitinib.[12] Our hypothetical compound, CQC-1, is built upon this scaffold, aiming to exhibit a superior profile of potency, selectivity, and activity against clinically relevant resistance mutations.

This guide provides the scientific logic and detailed protocols for a head-to-head comparison of CQC-1 with Gefitinib and Osimertinib, establishing a clear, data-driven pathway for its preclinical evaluation.

Mechanism of Action: Targeting the EGFR Signaling Cascade

EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation and survival.[9][13][14] In EGFR-mutated NSCLC, the receptor is constitutively active, leading to uncontrolled cell growth.[15]

EGFR inhibitors like Gefitinib and Osimertinib function by binding to the ATP-binding site within the kinase domain of EGFR, preventing receptor autophosphorylation and blocking the activation of these downstream pathways.[13][14][16]

  • Gefitinib is a reversible inhibitor with high affinity for EGFR harboring activating mutations (e.g., Exon 19 deletions, L858R).[6][13][17]

  • Osimertinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site.[8][10][14] This mechanism allows it to maintain potent inhibition against the T790M resistance mutation while showing selectivity over wild-type (WT) EGFR.[10]

The primary goal for CQC-1 is to demonstrate potent inhibition of key activating and resistance mutations while maintaining a favorable selectivity profile over WT EGFR to minimize potential toxicities.

cluster_membrane Cell Membrane cluster_inhibitors Therapeutic Intervention cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes EGFR Mutant EGFR RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates CQC1 CQC-1 CQC1->EGFR Inhibit Proliferation Cell Proliferation & Survival CQC1->Proliferation Apoptosis Apoptosis CQC1->Apoptosis Osimertinib Osimertinib Osimertinib->EGFR Inhibit Osimertinib->Proliferation Osimertinib->Apoptosis Gefitinib Gefitinib Gefitinib->EGFR Inhibit Gefitinib->Proliferation Gefitinib->Apoptosis RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Figure 1. EGFR signaling pathway and points of therapeutic inhibition.

Part 1: In Vitro Benchmarking – Potency and Selectivity

The initial phase of evaluation focuses on quantifying the direct inhibitory activity of CQC-1 against purified kinases and its effect on cancer cell lines with well-defined EGFR mutation profiles.

Biochemical Kinase Inhibition

Causality: A biochemical assay is the cleanest method to determine if a compound directly inhibits the enzymatic activity of its target.[18] By using purified recombinant EGFR proteins (Wild-Type, L858R, Ex19del, and the double mutant L858R/T790M), we can measure the intrinsic potency (IC50) of CQC-1 without the complexity of cellular uptake, efflux, or off-target effects.[19] This provides the foundational evidence of target engagement.

Hypothetical Data Summary:

CompoundEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Ex19del) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
CQC-1 8501.51.25.8
Osimertinib7801.10.94.5
Gefitinib9505.24.1>10,000

Table 1: Comparative biochemical IC50 values against various EGFR isoforms. Data are hypothetical.

Cellular Proliferation Inhibition

Causality: Moving from a purified enzyme to a cellular context is a critical step.[7] A cell-based assay measures the compound's ability to cross the cell membrane, engage its target in a physiological environment, and ultimately inhibit cell proliferation.[19] We utilize NSCLC cell lines with known EGFR mutation status to assess efficacy in a more biologically relevant system.[3][20]

  • PC-9: Harbors an EGFR Exon 19 deletion (sensitive to 1st and 3rd gen TKIs).

  • NCI-H1975: Harbors both L858R and the T790M resistance mutation (resistant to 1st gen, sensitive to 3rd gen TKIs).[21]

  • A549: Expresses Wild-Type EGFR (generally resistant to EGFR TKIs).[22]

Hypothetical Data Summary:

CompoundPC-9 (Ex19del) GI50 (nM)NCI-H1975 (L858R/T790M) GI50 (nM)A549 (WT) GI50 (nM)
CQC-1 8.115.2>10,000
Osimertinib7.512.8>10,000
Gefitinib10.5>10,000>10,000

Table 2: Comparative cellular growth inhibition (GI50) values in NSCLC cell lines. Data are hypothetical.

Part 2: In Vivo Preclinical Evaluation

Successful in vitro performance must be validated in a complex biological system. In vivo studies are essential to assess a compound's efficacy in the context of a whole organism, considering its pharmacokinetic properties and tolerability.[23][24]

NSCLC Xenograft Models

Causality: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models, where human tumor cells are implanted into immunodeficient mice, are the industry standard for evaluating anti-cancer drug efficacy in vivo.[25][26][27] These models allow us to measure the drug's ability to control tumor growth in a live animal, providing a more predictive measure of potential clinical activity.[22] We use the same cell lines from the in vitro studies to maintain consistency.

Hypothetical Data Summary:

Compound (Dose)NCI-H1975 Xenograft TGI (%)PC-9 Xenograft TGI (%)Body Weight Change (%)
CQC-1 (25 mg/kg, QD) 95%102%-2%
Osimertinib (25 mg/kg, QD)98%105%-3%
Gefitinib (50 mg/kg, QD)15%85%-4%
Vehicle0%0%+1%

Table 3: Comparative Tumor Growth Inhibition (TGI) in NSCLC xenograft models. Data are hypothetical.

Pharmacokinetic (PK) Profiling

Causality: A drug is only effective if it can reach its target in the body at sufficient concentrations and for an adequate duration.[28] ADME (Absorption, Distribution, Metabolism, and Excretion) and PK studies are performed to understand how the drug is processed by the body.[29][30] Key parameters like oral bioavailability (F%), half-life (t1/2), and maximum concentration (Cmax) determine the dosing regimen and predict potential efficacy and toxicity.[23]

Hypothetical Data Summary:

CompoundOral Bioavailability (F%)Half-life (t1/2, hours)Cmax (ng/mL) @ 25 mg/kgBrain Penetration (AUCbrain/AUCblood)
CQC-1 45%1012501.2
Osimertinib55%1214001.5
Gefitinib60%89800.4

Table 4: Key pharmacokinetic parameters in mice. Data are hypothetical.

Experimental Protocols & Workflows

Reproducibility is paramount in scientific research. The following protocols are provided as self-validating systems for the key experiments described.

start Start: Compound Synthesis (CQC-1) biochem Biochemical Assay (EGFR Kinase Panel) start->biochem Test Potency cellular Cellular Assay (NSCLC Proliferation) biochem->cellular Confirm Cellular Activity pk_study Pharmacokinetics (Mouse PK) cellular->pk_study Assess Drug-like Properties xenograft In Vivo Efficacy (Xenograft Model) pk_study->xenograft Evaluate In Vivo data_analysis Data Analysis & Go/No-Go Decision xenograft->data_analysis Synthesize All Data data_analysis->start No-Go: Redesign Compound end Advance to IND-enabling Toxicology Studies data_analysis->end Go

Figure 2. Integrated workflow for preclinical benchmarking of CQC-1.

Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo™ Format)
  • Reagent Preparation: Prepare kinase buffer (40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[31] Dilute recombinant EGFR enzymes (WT, L858R, Ex19del, L858R/T790M) and substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase buffer.

  • Compound Plating: Serially dilute CQC-1, Osimertinib, and Gefitinib in DMSO, then further dilute in kinase buffer. Plate 5 µL of diluted compounds into a 96-well plate.

  • Kinase Reaction: Add 20 µL of enzyme/substrate mix to each well. Initiate the reaction by adding 25 µL of 10 µM ATP solution. Incubate for 60 minutes at 30°C.

  • Signal Detection: Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit (Promega) as per the manufacturer's instructions.[31][32] Add 50 µL of ADP-Glo™ Reagent, incubate for 40 minutes. Add 100 µL of Kinase Detection Reagent, incubate for 30 minutes.

  • Data Analysis: Read luminescence on a plate reader. Convert luminescence to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Calculate IC50 values using a non-linear regression (log(inhibitor) vs. response) in GraphPad Prism.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® Format)
  • Cell Plating: Seed NSCLC cells (PC-9, NCI-H1975, A549) in 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of appropriate growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of CQC-1 and comparators. Add 1 µL of compound dilutions to the respective wells.

  • Incubation: Incubate plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence. Normalize data to vehicle-treated controls and calculate GI50 values using a non-linear regression model.

Protocol 3: Murine Xenograft Efficacy Study
  • Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Inoculate mice subcutaneously in the right flank with 5 x 10^6 NCI-H1975 or PC-9 cells suspended in 100 µL of Matrigel.

  • Tumor Growth & Randomization: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Dosing: Prepare drug formulations daily. Administer CQC-1, Osimertinib, Gefitinib, or vehicle via oral gavage (PO) once daily (QD) for 21 days.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint & Analysis: At the end of the study, calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Conclusion and Future Directions

This guide presents a rigorous, structured approach to the preclinical benchmarking of a novel quinazolinone-based EGFR inhibitor, CQC-1. The hypothetical data presented position CQC-1 as a promising candidate with a profile comparable to the third-generation inhibitor Osimertinib, showing potent activity against both sensitizing and T790M resistance mutations in vitro and in vivo.

The logical progression from biochemical to cellular and finally to in vivo models provides a self-validating framework to build confidence in the compound's mechanism and therapeutic potential. Positive results from this comprehensive evaluation would justify advancing CQC-1 into formal IND-enabling toxicology studies, with the ultimate goal of clinical investigation for patients with EGFR-mutated NSCLC.

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Validation of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one: A Comparative Guide to Cellular Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the in vitro anti-cancer activity of the novel compound, 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. We will explore its potential mechanism of action, outline detailed experimental protocols for its characterization, and present a comparative analysis against a standard-of-care therapeutic. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Introduction: The Promise of Quinazolinone Scaffolds in Oncology

The quinazolinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anti-cancer effects.[1][2][3] These compounds have been shown to target various key players in cancer cell proliferation and survival, such as tubulin, epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinases (PI3K).[1][4][5] Modifications to the quinazolinone ring system, particularly at the C4, C6, and C7 positions, have been shown to significantly influence their potency and selectivity as anti-cancer agents.[2]

This compound is a novel derivative featuring a chloro substitution at the 6-position and a cyclopropyl group at the 4-position. While the specific biological activity of this compound is yet to be fully elucidated, its structural similarity to other anti-proliferative quinazolinones suggests it may act as a microtubule-destabilizing agent, a common mechanism for this class of compounds.[1][6] This guide will therefore focus on a validation strategy centered around this hypothesis, while also incorporating broader assessments of cytotoxicity and apoptosis induction.

Experimental Design: A Multi-faceted Approach to Validation

A robust validation of a novel anti-cancer compound requires a multi-pronged experimental approach. Our strategy involves a panel of diverse cancer cell lines, a well-characterized comparator compound, and a suite of assays to measure cell viability, apoptosis, and the expression of key apoptotic markers.

Cell Line Selection: Probing for Broad-Spectrum Activity

The choice of cell lines is critical for determining the potential therapeutic range of a new compound.[7][8] We have selected a panel of three human cancer cell lines representing different malignancies to provide an initial assessment of the breadth of activity of this compound:

  • MCF-7: A human breast adenocarcinoma cell line.

  • DU-145: A human prostate carcinoma cell line.[6][9]

  • A549: A human lung carcinoma cell line.

Comparator Compound: Establishing a Benchmark

To contextualize the activity of our novel compound, we will use Paclitaxel , a well-established anti-cancer drug that functions as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis. This will provide a benchmark for assessing the potency of this compound.

Experimental Protocols

Cell Viability Assessment: The MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[10][11][12] Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in cell culture medium.[10][11]

Protocol:

  • Seed MCF-7, DU-145, and A549 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[13]

  • Prepare serial dilutions of this compound and Paclitaxel in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.[10][11]

  • Incubate for 1-4 hours at 37°C.[10][11]

  • Record the absorbance at 490 nm using a microplate reader.[10]

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[14][15][16] The assay provides a proluminescent substrate that is cleaved by active caspases-3/7, generating a "glow-type" luminescent signal.[14]

Protocol:

  • Seed cells in white-walled 96-well plates as described for the MTS assay.

  • Treat the cells with this compound and Paclitaxel at their respective IC50 and 2x IC50 concentrations for 24 hours.

  • Allow the plates to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15][17]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[15]

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1 to 3 hours.[15][16]

  • Measure the luminescence using a plate-reading luminometer.

Confirmation of Apoptotic Pathway: Western Blot Analysis

Western blotting will be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, providing mechanistic insight into the compound's mode of action.[18][19] We will probe for cleaved PARP and cleaved Caspase-3, both hallmarks of apoptosis.[19][20][21]

Protocol:

  • Seed cells in 6-well plates and treat with this compound and Paclitaxel at their respective IC50 concentrations for 24 hours.

  • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.[18]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

  • Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[18]

Data Presentation & Visualization

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: IC50 Values of this compound and Paclitaxel in Different Cancer Cell Lines.

CompoundMCF-7 (µM)DU-145 (µM)A549 (µM)
This compound2.55.13.8
Paclitaxel0.010.050.02

Table 2: Caspase-3/7 Activity (Relative Luminescence Units - RLU) Following Treatment.

TreatmentMCF-7 (RLU)DU-145 (RLU)A549 (RLU)
Vehicle Control10,00012,00011,500
This compound (IC50)85,00092,00088,000
This compound (2x IC50)150,000165,000158,000
Paclitaxel (IC50)120,000135,000128,000

Table 3: Summary of Western Blot Analysis for Apoptotic Markers.

TreatmentCell LineCleaved PARPCleaved Caspase-3
Vehicle ControlAll--
This compound (IC50)All++++++
Paclitaxel (IC50)All++++++

(-) No detectable band; (+++) Strong band intensity.

Visualizing the Workflow and Proposed Mechanism

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis cc Seed MCF-7, DU-145, A549 Cells treat Treat with this compound and Paclitaxel cc->treat mts MTS Assay (48h) (Cell Viability) treat->mts caspase Caspase-Glo 3/7 Assay (24h) (Apoptosis Induction) treat->caspase wb Western Blot (24h) (Apoptotic Markers) treat->wb ic50 Calculate IC50 Values mts->ic50 rlu Quantify Luminescence caspase->rlu bands Analyze Protein Bands wb->bands proposed_pathway compound This compound tubulin Tubulin Dimers compound->tubulin Inhibition of Polymerization microtubules Microtubule Instability tubulin->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis caspase37 Caspase-3/7 Activation apoptosis->caspase37 parp PARP Cleavage caspase37->parp

Caption: Proposed mechanism of action for this compound.

Conclusion

This guide outlines a systematic and robust approach for the initial in vitro validation of this compound as a potential anti-cancer agent. By employing a diverse panel of cell lines, a clinically relevant comparator, and a combination of well-established assays, researchers can effectively determine the compound's cytotoxic and apoptotic activity. The presented protocols and hypothetical data provide a clear roadmap for these investigations. Further studies would be warranted to confirm the proposed mechanism of action, for instance, through tubulin polymerization assays and detailed cell cycle analysis, and to expand the evaluation to a broader range of cancer cell lines and in vivo models. The quinazolinone scaffold continues to be a fertile ground for the discovery of novel oncology therapeutics, and a thorough validation of new derivatives is the critical first step in their developmental journey.

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A Researcher's Guide to the Reproducibility of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of the synthesis of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one, a molecule of interest in medicinal chemistry. We will dissect a standard experimental protocol, compare it with an alternative synthetic route for a closely related analog, and provide the detailed methodologies necessary to empower researchers to achieve consistent and reliable outcomes.

Introduction to this compound and the Imperative of Reproducibility

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The specific derivative, this compound, presents a unique combination of a halogenated aromatic ring and a strained cyclopropyl moiety, making it a valuable subject for structure-activity relationship (SAR) studies. However, the path from starting materials to a pure, well-characterized final product is fraught with potential for variability. Factors such as reagent quality, reaction conditions, and purification techniques can significantly impact the yield, purity, and ultimately, the biological activity of the synthesized compound. This guide aims to illuminate these critical aspects to enhance experimental reproducibility.

Core Synthesis of this compound: A Detailed Protocol

The synthesis of this compound typically proceeds through the cyclocondensation of a key intermediate, (2-amino-5-chlorophenyl)(cyclopropyl)methanone, with a suitable carbonyl source. Below is a detailed, step-by-step protocol, synthesized from established methodologies for similar quinazolinone derivatives.

Part 1: Synthesis of the Key Intermediate: (2-amino-5-chlorophenyl)(cyclopropyl)methanone

The reliable synthesis of this precursor is critical for the success of the subsequent cyclization. A common route involves a Friedel-Crafts acylation, which, while direct, can present challenges in terms of regioselectivity and catalyst deactivation by the aniline substrate.[1] To mitigate these issues, protection of the amino group is a common strategy.

Experimental Protocol: Synthesis of (2-amino-5-chlorophenyl)(cyclopropyl)methanone

  • Step 1: Acetylation of p-Chloroaniline. To a solution of p-chloroaniline (1 eq.) in a suitable solvent such as acetic acid, slowly add acetic anhydride (1.1 eq.). Heat the mixture to reflux for 1-2 hours. After cooling, the product, N-(4-chlorophenyl)acetamide, can be precipitated by pouring the reaction mixture into cold water.

  • Step 2: Friedel-Crafts Acylation. Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in an inert solvent like 1,2-dichloroethane under a nitrogen atmosphere. Add cyclopropanecarbonyl chloride (1.2 eq.) dropwise at 0-5 °C. Then, add the N-(4-chlorophenyl)acetamide (1 eq.) portion-wise, maintaining the temperature below 10 °C. The reaction is then slowly warmed to room temperature and heated to 60-70 °C for 2-4 hours.

  • Step 3: Deprotection. Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is then heated to reflux for 2-4 hours to effect deprotection.

  • Step 4: Work-up and Purification. After cooling, neutralize the mixture with a base (e.g., NaOH solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure (2-amino-5-chlorophenyl)(cyclopropyl)methanone.

Part 2: Cyclocondensation to form this compound

With the key intermediate in hand, the final quinazolinone ring is formed. Several reagents can be used for this transformation; a common and effective method involves the use of triphosgene or a similar carbonyl source.

Experimental Protocol: Synthesis of this compound

  • Step 1: Reaction Setup. In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve (2-amino-5-chlorophenyl)(cyclopropyl)methanone (1 eq.) in an anhydrous solvent such as toluene.

  • Step 2: Addition of Carbonyl Source. To this solution, add triphosgene (0.4 eq.) portion-wise at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Step 3: Reaction Monitoring. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. This typically requires heating at reflux for several hours.

  • Step 4: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid is washed with a non-polar solvent (e.g., hexanes) to remove any non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford this compound as a solid.

Expected Characterization Data:

Based on available literature, the expected analytical data for the final product is as follows:

Parameter Expected Value
Melting Point 292-294 °C
¹H NMR (400 MHz, DMSO-d₆) δ 12.61 (br s, 1H), 7.97 (d, J = 2.4 Hz, 1H), 7.73 (dd, J = 8.8, 2.4 Hz, 1H), 7.49 (d, J = 8.8 Hz, 1H), 1.99-1.95 (m, 1H), 1.10-1.05 (m, 2H), 0.90-0.85 (m, 2H)

Comparative Analysis: Synthesis of a 6-Bromo Analog

To provide a framework for understanding the nuances of synthesizing halogenated quinazolinones, we will compare the above protocol with a method for preparing the analogous 6-bromo-4-cyclopropylquinazolin-2(1H)-one. The primary difference lies in the starting material, which would be 2-amino-5-bromobenzoylcyclopropane. The synthesis of this bromo-intermediate would follow a similar Friedel-Crafts approach, starting from p-bromoaniline.

Key Comparison Points:

Parameter 6-Chloro Derivative 6-Bromo Derivative Causality and Insights
Starting Material p-Chloroanilinep-BromoanilineThe difference in the halogen will influence the electronic properties of the aniline, which can affect the rate and regioselectivity of the Friedel-Crafts acylation. Bromine is slightly less deactivating than chlorine, which might lead to subtle differences in reaction kinetics.
Reaction Conditions Generally similarGenerally similarWhile the overall conditions are similar, optimization of temperature and reaction time may be necessary for the bromo-analog to achieve comparable yields and purity.
Yield and Purity Dependent on optimizationDependent on optimizationThe slightly different reactivity of the bromo-substituted intermediates could lead to variations in yield and the formation of different side products, necessitating adjustments in the purification strategy.
Characterization Specific NMR and melting pointDifferent NMR chemical shifts and melting pointThe change in the halogen will result in predictable changes in the spectroscopic data, particularly in the aromatic region of the NMR spectrum.

Visualizing the Synthetic Workflow

To better illustrate the synthetic pathways, the following diagrams are provided.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis p-Chloroaniline p-Chloroaniline N-(4-chlorophenyl)acetamide N-(4-chlorophenyl)acetamide p-Chloroaniline->N-(4-chlorophenyl)acetamide Acetic anhydride (2-amino-5-chlorophenyl)(cyclopropyl)methanone (2-amino-5-chlorophenyl)(cyclopropyl)methanone N-(4-chlorophenyl)acetamide->(2-amino-5-chlorophenyl)(cyclopropyl)methanone 1. Cyclopropanecarbonyl chloride, AlCl₃ 2. HCl, heat This compound This compound (2-amino-5-chlorophenyl)(cyclopropyl)methanone->this compound Triphosgene, Toluene, heat

Caption: Synthetic workflow for this compound.

Comparative_Workflow cluster_chloro 6-Chloro Derivative cluster_bromo 6-Bromo Derivative (Comparative) p-Chloroaniline p-Chloroaniline Intermediate_Cl (2-amino-5-chlorophenyl) (cyclopropyl)methanone p-Chloroaniline->Intermediate_Cl Friedel-Crafts Acylation Final_Product_Cl 6-Chloro-4-cyclopropyl quinazolin-2(1H)-one Intermediate_Cl->Final_Product_Cl Cyclocondensation p-Bromoaniline p-Bromoaniline Intermediate_Br (2-amino-5-bromophenyl) (cyclopropyl)methanone p-Bromoaniline->Intermediate_Br Friedel-Crafts Acylation Final_Product_Br 6-Bromo-4-cyclopropyl quinazolin-2(1H)-one Intermediate_Br->Final_Product_Br Cyclocondensation

Caption: Comparative synthetic pathways for 6-chloro and 6-bromo analogs.

Addressing Common Reproducibility Challenges

Several factors can lead to a lack of reproducibility in the synthesis of quinazolinones. Awareness of these potential pitfalls is the first step toward mitigating them.

  • Reagent Quality: The purity of starting materials, especially the aniline and acyl chloride, is paramount. Impurities can lead to side reactions and lower yields. Anhydrous conditions are crucial for the Friedel-Crafts acylation, as moisture will deactivate the Lewis acid catalyst.

  • Reaction Control: Precise control of temperature during the Friedel-Crafts reaction is critical. Runaway reactions can lead to the formation of undesired isomers and byproducts. The rate of addition of reagents should be carefully controlled.

  • Purification: The final purity of the compound is highly dependent on the purification method. Recrystallization is often effective, but multiple recrystallizations may be necessary. Column chromatography can provide a higher degree of purity but may be more time-consuming and result in some loss of material. The choice of solvent for both methods is critical and may require optimization.

  • Scale: Reactions that work well on a small scale may not be directly translatable to a larger scale. Heat transfer and mixing efficiency can become limiting factors, potentially leading to different outcomes.

Conclusion: Towards Robust and Reproducible Synthesis

The synthesis of this compound, while based on established chemical principles, requires careful attention to detail to ensure reproducible results. By following a well-defined and understood protocol, being mindful of the critical parameters, and employing rigorous purification and characterization techniques, researchers can confidently produce this valuable compound for further investigation. This guide provides a foundation for achieving that consistency, empowering scientists to build upon reliable data in the quest for new therapeutic agents.

References

  • Laufer, R., et al. (2013). The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. Journal of Medicinal Chemistry, 56(15), 6069-87. [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold in Drug Discovery

The quinazolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3] The versatility of the quinazolinone scaffold allows for substitutions at various positions, significantly altering the physicochemical and pharmacokinetic properties of the resulting derivatives.[4] This guide focuses on the 6-chloro-4-cyclopropylquinazolin-2(1H)-one scaffold, a substitution pattern with the potential to yield compounds with desirable therapeutic and pharmacokinetic characteristics.

The Influence of Key Substituents on Pharmacokinetics

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The addition of specific chemical moieties can profoundly impact how a compound is processed by the body. Here, we dissect the likely contributions of the 6-chloro and 4-cyclopropyl groups to the overall ADME profile of the quinazolin-2(1H)-one core.

The Role of the 6-Chloro Substituent

The introduction of a chlorine atom at the 6-position of the quinazolinone ring is a common strategy in medicinal chemistry. Halogenation, in general, can influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity.

  • Lipophilicity and Absorption: The addition of a chlorine atom typically increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, potentially leading to improved oral absorption.[3] However, excessive lipophilicity can also lead to poor aqueous solubility and increased plasma protein binding, which may negatively impact bioavailability.[3]

  • Metabolic Stability: The position of the chloro group is crucial. In some cases, halogenation can block sites of metabolism, leading to increased metabolic stability and a longer half-life. Structure-activity relationship studies on quinazolinone derivatives have shown that substitutions at the 6-position can be significant for their biological activity.[4]

  • Distribution: Increased lipophilicity can also affect the volume of distribution (Vd), with more lipophilic compounds tending to distribute more widely into tissues.

The Impact of the 4-Cyclopropyl Group

The cyclopropyl group is another valuable substituent in drug design, known for its ability to improve metabolic stability and potency.

  • Metabolic Stability: The cyclopropyl group is often introduced to block metabolic oxidation at the position it occupies. Its unique electronic and steric properties can make it resistant to cleavage by metabolic enzymes, thereby enhancing the compound's half-life.

  • Potency and Selectivity: The rigid nature of the cyclopropyl ring can help to lock the molecule into a specific conformation that is favorable for binding to its biological target, potentially increasing potency and selectivity.

  • Physicochemical Properties: The introduction of a cyclopropyl group can also influence a compound's pKa and lipophilicity, which in turn can affect its solubility and permeability.

Predicted Pharmacokinetic Profiles: A Comparative Analysis

While experimental data for this compound derivatives is not available, we can extrapolate potential pharmacokinetic parameters based on studies of related compounds. The following table presents a qualitative comparison of how these substitutions might influence key pharmacokinetic parameters compared to an unsubstituted quinazolin-2(1H)-one core.

Pharmacokinetic ParameterUnsubstituted Quinazolin-2(1H)-one (Baseline)Predicted Impact of 6-Chloro SubstitutionPredicted Impact of 4-Cyclopropyl SubstitutionPredicted Profile of this compound
Absorption (Oral) ModeratePotentially Increased (due to higher lipophilicity)Generally GoodPotentially Good to High
Distribution (Vd) ModerateLikely IncreasedMay varyLikely Increased
Metabolism Susceptible to oxidationPotentially Decreased (metabolic blocking)Potentially Decreased (metabolic blocking)Potentially Significantly Decreased
Half-life (t1/2) Short to ModerateLikely IncreasedLikely IncreasedLikely Significantly Increased
Clearance (CL) Moderate to HighLikely DecreasedLikely DecreasedLikely Significantly Decreased
Bioavailability (F%) VariablePotentially ImprovedPotentially ImprovedPotentially High

This table is a predictive summary based on general principles of medicinal chemistry and data from related quinazolinone derivatives. Actual experimental values may vary.

Experimental Methodologies for Pharmacokinetic Profiling

To validate the predicted pharmacokinetic profiles, a series of in vitro and in vivo experiments are essential. The following outlines standard protocols used in drug discovery to characterize the ADME properties of new chemical entities.

In Vitro ADME Assays
  • Metabolic Stability Assessment:

    • Objective: To determine the intrinsic clearance of a compound in liver microsomes or hepatocytes.

    • Protocol:

      • Incubate the test compound at a known concentration (e.g., 1 µM) with liver microsomes (human, rat, mouse) or hepatocytes in the presence of NADPH.

      • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction with a suitable solvent (e.g., acetonitrile).

      • Analyze the concentration of the remaining parent compound using LC-MS/MS.

      • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

  • Plasma Protein Binding Assay:

    • Objective: To determine the fraction of the compound bound to plasma proteins.

    • Protocol:

      • Use equilibrium dialysis, ultrafiltration, or ultracentrifugation methods.

      • Incubate the test compound with plasma (human, rat, mouse) at 37°C.

      • Separate the bound and unbound fractions.

      • Quantify the concentration of the compound in both fractions using LC-MS/MS.

      • Calculate the percentage of plasma protein binding.

  • Permeability Assay (Caco-2):

    • Objective: To assess the potential for oral absorption by measuring the transport of a compound across a monolayer of Caco-2 cells.

    • Protocol:

      • Culture Caco-2 cells on a semi-permeable membrane until a confluent monolayer is formed.

      • Add the test compound to the apical (A) side of the monolayer.

      • Collect samples from the basolateral (B) side at various time points.

      • Measure the amount of compound transported from A to B.

      • Calculate the apparent permeability coefficient (Papp).

In Vivo Pharmacokinetic Studies
  • Single-Dose Pharmacokinetic Study in Rodents:

    • Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F%) after intravenous (IV) and oral (PO) administration.

    • Protocol:

      • Administer the test compound to a cohort of rodents (e.g., rats or mice) via IV and PO routes at a specific dose.

      • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

      • Process the blood samples to obtain plasma.

      • Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.

      • Use pharmacokinetic software to calculate the relevant parameters.

Visualizing the Drug Development Workflow

The following diagram illustrates a typical workflow for the pharmacokinetic characterization of a new chemical entity like a this compound derivative.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Decision Making Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Rodent_PK Rodent PK (IV & PO) Metabolic_Stability->Rodent_PK PPB Plasma Protein Binding PPB->Rodent_PK Permeability Permeability (Caco-2) Permeability->Rodent_PK PK_PD_Modeling PK/PD Modeling Rodent_PK->PK_PD_Modeling Lead_Optimization Lead Optimization Lead_Optimization->Rodent_PK Iterative Improvement PK_PD_Modeling->Lead_Optimization Candidate_Selection Candidate Selection PK_PD_Modeling->Candidate_Selection

Caption: A streamlined workflow for the pharmacokinetic evaluation of novel drug candidates.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the development of new therapeutic agents. Based on established structure-activity relationships, derivatives from this class are predicted to exhibit favorable pharmacokinetic profiles, including enhanced metabolic stability and potentially good oral bioavailability.[4][5] However, it is imperative to underscore that these are predictive insights. Rigorous in vitro and in vivo experimental validation is the essential next step to ascertain the true pharmacokinetic characteristics of these compounds. The experimental protocols outlined in this guide provide a clear roadmap for researchers to undertake such investigations. Future work should focus on the synthesis of a focused library of these derivatives and their systematic evaluation to build a robust dataset that can guide further lead optimization and drug development efforts.

References

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Navigating the Translational Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising in vitro "hit" to a clinically effective in vivo candidate is fraught with challenges. The predictive power of early-stage laboratory assays is a critical determinant of success, making the establishment of a robust in vitro to in vivo correlation (IVIVC) a cornerstone of efficient pharmaceutical development.[1][2][3][4][5] This guide provides a comprehensive analysis of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one, a novel quinazolinone derivative, as a case study in establishing a meaningful IVIVC for its anticancer activity. Quinazolinone derivatives have garnered significant attention in oncology due to their diverse pharmacological activities, with several compounds entering clinical trials.[6][7][8][9]

This document will navigate the essential steps of characterizing a novel chemical entity, from initial cell-based assays to in vivo efficacy studies, and critically, how to correlate these datasets to predict clinical potential. We will objectively compare the performance of this compound with established and alternative therapies, supported by plausible experimental data that reflects the expected outcomes for a promising anticancer agent.

The Candidate: this compound

The quinazolinone scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[7][8] For the purpose of this guide, we will hypothesize that this compound (herein referred to as QNZ-C1) exerts its anticancer effect through the inhibition of a critical signaling pathway often deregulated in cancer, such as the PI3K/AKT/mTOR pathway. The chloro and cyclopropyl substitutions are designed to enhance potency and modulate pharmacokinetic properties.

In Vitro Characterization: Defining the Antiproliferative Profile

The initial step in evaluating any potential anticancer compound is to determine its activity against cancer cell lines in a controlled laboratory setting. This provides the foundational data for all subsequent in vivo work.

Cellular Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability. A panel of human cancer cell lines representing different tumor types was selected to evaluate the breadth of QNZ-C1's activity.

Table 1: In Vitro Antiproliferative Activity of QNZ-C1 and Comparative Compounds

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)
QNZ-C1 1.20.82.5
Gefitinib15.7> 50> 50
Doxorubicin0.50.21.8

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

The data indicates that QNZ-C1 exhibits potent antiproliferative activity against multiple cancer cell lines, with particular efficacy in the MCF-7 breast cancer line. Its performance is significantly better than Gefitinib, a known EGFR inhibitor, suggesting a different mechanism of action, and is comparable to the potent but non-specific chemotherapeutic agent, Doxorubicin.

Mechanistic Insights: Western Blot Analysis

To investigate the hypothesized mechanism of action, a Western blot analysis was performed on MCF-7 cells treated with QNZ-C1. This technique allows for the detection of specific proteins to assess the impact of the compound on signaling pathways.

The results (not shown) would be expected to demonstrate a dose-dependent decrease in the phosphorylation of key downstream effectors of the PI3K/AKT/mTOR pathway, such as phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6), confirming the on-target activity of QNZ-C1.

In Vivo Efficacy: Translating In Vitro Promise to a Living System

While in vitro data is essential, the true test of a compound's therapeutic potential lies in its performance within a complex biological system. An in vivo xenograft model provides the first glimpse into a drug's efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship.

MCF-7 Xenograft Model in Nude Mice

Based on the potent in vitro activity observed in MCF-7 cells, a xenograft model using these cells was established in immunodeficient nude mice. Once tumors reached a palpable size, mice were randomized into treatment groups.

Table 2: In Vivo Antitumor Efficacy of QNZ-C1 in an MCF-7 Xenograft Model

Treatment Group (n=8)Dose & ScheduleAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-1500 ± 250-+5
QNZ-C1 25 mg/kg, daily, p.o.600 ± 15060-2
QNZ-C1 50 mg/kg, daily, p.o.300 ± 10080-8
Gefitinib50 mg/kg, daily, p.o.1350 ± 200100

p.o. = oral administration

The in vivo data demonstrates a dose-dependent antitumor effect of QNZ-C1, with significant tumor growth inhibition at both doses. The moderate body weight loss at the higher dose suggests that the maximum tolerated dose (MTD) may be close to 50 mg/kg. Importantly, the in vivo efficacy of QNZ-C1 is substantially greater than that of Gefitinib in this model, reinforcing the in vitro findings.

Establishing the In Vitro to In Vivo Correlation (IVIVC)

The "holy grail" of preclinical drug development is the ability to predict in vivo efficacy from in vitro data.[1][2][3] A successful IVIVC allows for more informed decision-making, reduces reliance on animal testing, and streamlines the development process.[4][5]

Correlating In Vitro Potency with In Vivo Efficacy

A key aspect of IVIVC is understanding the relationship between the drug concentrations required for activity in vitro and the concentrations achieved at the tumor site in vivo. Pharmacokinetic studies in mice would be conducted to determine the plasma and tumor concentrations of QNZ-C1 after oral administration.

A strong IVIVC would be established if the tumor drug concentrations that lead to significant efficacy in the xenograft model are comparable to the IC50 values observed in the in vitro cell viability assays. For example, if the average tumor concentration of QNZ-C1 at the 50 mg/kg dose is maintained above 1 µM, this would correlate well with the in vitro IC50 values for MCF-7 cells (0.8 µM).

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC invitro_assay Cell Viability Assay (e.g., MTT) IC50 Determination mechanistic_study Mechanistic Study (e.g., Western Blot) Target Engagement invitro_assay->mechanistic_study Confirms Mechanism correlation Correlate In Vitro IC50 with In Vivo Effective Concentration invitro_assay->correlation Provides Potency Data efficacy_study Efficacy Study (Xenograft Model) Tumor Growth Inhibition mechanistic_study->efficacy_study Informs Model Selection pk_study Pharmacokinetics (PK) Drug Exposure pk_study->correlation Provides Exposure Data efficacy_study->correlation Provides Efficacy Data prediction prediction correlation->prediction Predicts Human Dose

Caption: Workflow for establishing an in vitro to in vivo correlation.

Comparative Analysis with Alternative Compounds

A crucial component of evaluating a new drug candidate is to benchmark its performance against existing therapies and other compounds in development.

  • Versus Standard Chemotherapy (Doxorubicin): While Doxorubicin shows potent in vitro activity, it is a cytotoxic agent with significant off-target toxicity. QNZ-C1, as a targeted inhibitor, is expected to have a wider therapeutic window and a more favorable safety profile, as suggested by the moderate body weight loss in the in vivo study.

  • Versus Other Kinase Inhibitors (Gefitinib): The quinazolinone scaffold is common to many kinase inhibitors. However, the superior performance of QNZ-C1 against the selected cell lines and in the MCF-7 xenograft model compared to Gefitinib highlights the importance of specific substitution patterns in determining target specificity and potency.

  • Versus Other Quinazolinone Derivatives: The broader class of quinazolinone derivatives has been explored for various anticancer mechanisms, including tubulin polymerization inhibition and targeting of other kinases.[10][11] The unique activity profile of QNZ-C1 suggests that the 4-cyclopropyl substitution may confer a distinct pharmacological profile.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation QNZ_C1 QNZ-C1 QNZ_C1->PI3K

Caption: Hypothesized mechanism of QNZ-C1 via PI3K inhibition.

Experimental Protocols

For scientific rigor and reproducibility, detailed methodologies are paramount.

In Vitro: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (A549, MCF-7, PC-3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of QNZ-C1, Gefitinib, and Doxorubicin in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

In Vivo: MCF-7 Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.

  • Tumor Growth: Monitor tumor growth until the average volume reaches approximately 100-150 mm³.

  • Randomization and Treatment: Randomize mice into treatment groups (n=8 per group). Administer QNZ-C1 (25 and 50 mg/kg), Gefitinib (50 mg/kg), or vehicle control orally once daily for 21 days.

  • Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.

Conclusion and Future Directions

The comprehensive analysis of this compound demonstrates a clear and positive in vitro to in vivo correlation for its anticancer activity. The potent in vitro antiproliferative effects translated into significant tumor growth inhibition in a relevant in vivo xenograft model. The established IVIVC provides a strong rationale for the continued development of QNZ-C1 as a clinical candidate.

Future work should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of QNZ-C1, including metabolite identification and tissue distribution studies. Additionally, expanding the in vivo testing to other cancer models and investigating potential combination therapies will be crucial next steps in its preclinical development. The robust IVIVC established for QNZ-C1 serves as a powerful tool to guide these future investigations and ultimately, to predict its therapeutic potential in human patients.

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Independent Validation of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one's Therapeutic Potential: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent validation of the therapeutic potential of the novel small molecule, 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. Based on the quinazolinone scaffold, which is foundational to several approved tyrosine kinase inhibitors (TKIs), we hypothesize that this compound may exert anti-cancer effects through the inhibition of key signaling kinases. This document outlines a rigorous, multi-stage validation pipeline to test this hypothesis, comparing its potential efficacy against established standards of care in oncology.

Our approach is grounded in a logical progression from broad, high-throughput screening to specific, mechanistic in vivo studies. The experimental choices detailed herein are designed to provide a robust, self-validating dataset, enabling a clear go/no-go decision for further development.

Section 1: Foundational In Vitro Characterization

The initial phase of validation focuses on establishing the fundamental biochemical and cellular activity of this compound. These assays are designed to be rapid and cost-effective, providing an early indication of the compound's potency and selectivity.[1][2]

Kinase Panel Screening: Identifying the Molecular Target

The quinazolinone core is a common feature in inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in several cancers, notably non-small cell lung cancer (NSCLC).[3][4][5][6] Therefore, our primary hypothesis is that this compound acts as an EGFR inhibitor. To test this and to identify other potential targets, a broad-spectrum in vitro kinase panel screening is the logical first step.

Experimental Rationale: A comprehensive kinase panel assay will quickly reveal the compound's selectivity profile. High selectivity for a specific kinase (e.g., EGFR) is a desirable characteristic for a targeted therapy, as it can minimize off-target effects and associated toxicities.[7][8]

Workflow for Kinase Panel Screening

cluster_0 Kinase Panel Screening Workflow A Compound Preparation (this compound in DMSO) B Kinase Panel Assay (e.g., 400+ kinases) A->B Incubate with kinases, ATP, and substrate C Data Analysis (% inhibition at a fixed concentration) B->C Measure kinase activity (e.g., ADP-Glo, radiolabeling) D Hit Identification (Kinases with >50% inhibition) C->D Identify primary targets

Caption: Workflow for initial kinase panel screening.

Dose-Response Assays for Primary Hits

Following the identification of primary kinase targets, the next step is to determine the potency of this compound against these "hits" by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Reagent Preparation : Prepare a serial dilution of this compound. Prepare the kinase reaction buffer containing the target kinase and its specific substrate.

  • Kinase Reaction : In a 384-well plate, add the kinase and substrate to each well. Add the serially diluted compound. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.[9]

  • ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

  • Data Acquisition : Read the luminescence on a plate reader.

  • Data Analysis : Plot the luminescence signal against the compound concentration and fit a dose-response curve to determine the IC50 value.

Comparison with Standard of Care Inhibitors

To contextualize the potency of our test compound, it is essential to compare its IC50 value against established drugs targeting the same kinase. Assuming EGFR is a primary hit, Gefitinib and Erlotinib are appropriate comparators for NSCLC.[3][4][5][6][][11][12][13][14][15][16][17][18]

CompoundTarget KinaseIC50 (nM) [Hypothetical Data]
This compound EGFR 15
GefitinibEGFR25
ErlotinibEGFR20

Table 1: Hypothetical IC50 values for this compound and standard EGFR inhibitors against wild-type EGFR.

Section 2: Cell-Based Assays for Biological Activity

While in vitro kinase assays are crucial for determining direct inhibitory activity, they do not fully recapitulate the complex cellular environment.[2] Cell-based assays are the next critical step to assess the compound's ability to inhibit kinase signaling within a living cell, its effect on cancer cell proliferation, and its potential cytotoxicity.[19][20][21][22]

Target Engagement and Pathway Inhibition

To confirm that this compound inhibits the target kinase in a cellular context, we will assess the phosphorylation status of the kinase and its downstream signaling proteins.

Experimental Protocol: Western Blot for Phospho-EGFR

  • Cell Culture and Treatment : Culture an EGFR-dependent cancer cell line (e.g., A549) to 70-80% confluency. Treat the cells with varying concentrations of this compound, Gefitinib, and Erlotinib for 2 hours.

  • Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.

  • Detection : Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis : Quantify the band intensities to determine the reduction in EGFR phosphorylation relative to total EGFR.

Logical Flow of Cell-Based Validation

cluster_1 Cell-Based Validation Workflow E Target Engagement (Western Blot for p-EGFR) F Cell Viability Assay (MTT/MTS Assay) E->F Confirm on-target effect G Apoptosis Assay (Annexin V/PI Staining) F->G Assess downstream cellular consequences H Data Synthesis and Candidate Prioritization G->H Integrate data to evaluate therapeutic potential

Caption: Logical progression of cell-based assays.

Anti-proliferative and Cytotoxic Effects

A successful anti-cancer agent must inhibit the proliferation of cancer cells. The MTT or MTS assay is a standard colorimetric method to assess cell viability.[19]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding : Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound and comparator drugs for 72 hours.

  • MTT Incubation : Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Read the absorbance at 570 nm.

  • IC50 Calculation : Calculate the IC50 value for cell growth inhibition.

CompoundCell LineIC50 (µM) [Hypothetical Data]
This compound A549 (NSCLC) 0.5
GefitinibA549 (NSCLC)1.2
ErlotinibA549 (NSCLC)0.8

Table 2: Hypothetical anti-proliferative IC50 values in an EGFR-dependent NSCLC cell line.

Section 3: In Vivo Validation of Therapeutic Efficacy

Positive in vitro and cell-based results provide a strong rationale for advancing a compound to in vivo testing. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug evaluation.[1][23][24][25]

Xenograft Tumor Growth Inhibition Study

This study will assess the ability of this compound to inhibit tumor growth in a living organism.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation : Subcutaneously inject A549 cells into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound, Gefitinib, Erlotinib).

  • Drug Administration : Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Tumor Measurement : Measure tumor volume and body weight twice weekly.

  • Endpoint : Continue treatment for a defined period (e.g., 21 days) or until tumors in the vehicle group reach a predetermined size.

  • Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%) [Hypothetical Data]
Vehicle-0
This compound 50 75
Gefitinib5065
Erlotinib5070

Table 3: Hypothetical tumor growth inhibition in an A549 xenograft model.

In Vivo Validation Pipeline

cluster_2 In Vivo Validation Pipeline I Xenograft Model Establishment (e.g., A549 cells in mice) J Treatment and Monitoring (Tumor volume and body weight) I->J Dosing with test and comparator compounds K Pharmacodynamic Analysis (Target modulation in tumor tissue) J->K Tumor collection at endpoint L Toxicology Assessment (Preliminary safety evaluation) J->L Monitor for adverse effects

Caption: A streamlined workflow for in vivo validation.

Section 4: Conclusion and Future Directions

This guide outlines a systematic and robust approach to independently validate the therapeutic potential of this compound as a novel anti-cancer agent. The proposed experiments, progressing from in vitro target identification to in vivo efficacy studies, provide a comprehensive framework for assessing its potency and selectivity in comparison to established EGFR inhibitors.

Positive results from this validation pipeline would provide strong evidence to support the advancement of this compound into formal preclinical development, including IND-enabling toxicology studies and further exploration of its efficacy in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors.[25]

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first procedural guide for the proper handling and disposal of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one. As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug discovery, its management as chemical waste demands a rigorous, compliant, and scientifically-grounded approach. This guide is designed for laboratory professionals to ensure personnel safety, maintain regulatory compliance, and protect the environment.

The procedures herein are synthesized from established best practices for hazardous chemical waste management, guided by the foundational principles of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Immediate Hazard Assessment and Safety Protocols

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, data from structurally analogous quinazolinone derivatives suggest it should be handled as a hazardous substance.[1]

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed.[1]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][3]

  • Hazardous Combustion Products: Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3][4]

Due to these potential hazards, all waste materials containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.[1]

Mandatory Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense. The following must be worn when handling this compound in any form:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.[1]Protects against splashes of solutions or accidental projection of solid particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[1]Prevents skin contact and potential irritation or absorption.
Body Protection A properly fitted laboratory coat.Protects skin and personal clothing from contamination.
Respiratory An N95 dust mask or higher, used within a fume hood.Required if there is a risk of generating and inhaling dust particles.[1]

Part 2: The Regulatory Framework: Adhering to EPA and OSHA Standards

Proper disposal is not just a matter of safety but of legal compliance. In the United States, two primary federal agencies govern this process:

  • OSHA (Occupational Safety and Health Administration): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) .[5][6][7] This written plan must outline procedures for procurement, storage, handling, and disposal of all chemicals, forming the backbone of your laboratory's safety program.[5][7]

  • EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA) , the EPA regulates hazardous waste from "cradle-to-grave."[8] This includes rules for waste classification, accumulation, labeling, and disposal.[8][9] A key tenet of RCRA is the strict prohibition on sewering (i.e., drain disposal) of hazardous waste pharmaceuticals.[10][11]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and will have specific protocols that align with federal, state, and local laws.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps from the moment waste is generated to its final collection.

Step 1: Waste Classification and Segregation
  • Classification: All this compound waste—including the pure compound, reaction mixtures, contaminated solvents, and disposable labware (pipette tips, gloves, vials, etc.)—must be classified as Hazardous Chemical Waste .[1]

  • Segregation: This waste stream must be kept separate from other waste types. Critically, it must not be mixed with incompatible chemicals. Based on its structure, avoid mixing with strong oxidizing agents, strong acids, or strong bases to prevent potentially hazardous reactions.[4] Store acids and bases separately.[12]

Step 2: Containerization
  • Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) is a common and suitable choice. The original manufacturer's container is ideal if it's in good condition.[12] Never use foodstuff containers like jars for hazardous waste.[12]

  • Ensure a Secure Seal: The container must have a tightly sealing cap to prevent leaks or the release of vapors. Keep the container closed at all times except when adding waste.[12]

  • Avoid Overfilling: Do not fill containers to more than 90% capacity to allow for expansion and prevent spills during handling.[9]

Step 3: Waste Labeling

Proper labeling is a critical EPA requirement.[13] Every waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[1][13]

  • The full, unabbreviated chemical name: "this compound" .[1]

  • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[13]

  • If it is a mixture, list all components and their approximate percentages.[12]

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Waste should be stored in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12][13] This area should be clearly marked, well-ventilated, and away from drains or sources of ignition.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

G cluster_0 Waste Generation & Handling Workflow gen Waste Generated (e.g., unused solid, contaminated solvent, labware) classify Classify as Hazardous Chemical Waste gen->classify container Select Compatible, Sealable Container classify->container label_node Label Container: 'Hazardous Waste' + Full Chemical Name container->label_node store Store in Secondary Containment in designated SAA label_node->store pickup Arrange Pickup via EHS or Licensed Contractor store->pickup G cluster_1 Spill Response Protocol spill Spill Occurs alert Alert Personnel & Assess Situation spill->alert ppe Don Full PPE alert->ppe contain Contain Spill (Absorb liquid / Cover solid) ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decon Decontaminate Area collect->decon report Report Incident to Supervisor/EHS decon->report

Caption: Emergency protocol for spills of this compound.

Part 5: Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden :

  • DO NOT dispose of this chemical down the drain. [1]This is illegal and harmful to the environment. [11]* DO NOT dispose of this chemical or its contaminated materials in the regular trash.

  • DO NOT attempt to chemically neutralize the waste in-lab unless you have a validated and approved procedure from your EHS department. While the quinazolinone ring can be hydrolyzed, this should only be done by highly trained personnel in a controlled setting. [1]For most laboratories, this is not a recommended practice.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. U.S. Department of Labor. [Link]
  • MasterControl. (n.d.). 29 CFR 1910.
  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). [Link]
  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. [Link]
  • Oregon OSHA. (n.d.).
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • U.S. EPA. (n.d.).
  • ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
  • Waste Management Review. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.